molecular formula C4H7NO B7823231 N-Vinylacetamide CAS No. 28408-65-3

N-Vinylacetamide

Cat. No.: B7823231
CAS No.: 28408-65-3
M. Wt: 85.10 g/mol
InChI Key: RQAKESSLMFZVMC-UHFFFAOYSA-N
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Description

N-Vinylacetamide (NVA), with the CAS number 5202-78-8, is a non-ionic, amphipathic monomer presenting as a white to light yellow crystalline solid . It is highly soluble in water and a wide range of organic solvents, including acetone, methanol, and esters, making it an exceptionally flexible reagent for diverse synthetic conditions . Its high purity (>98.0%) ensures reliable and consistent performance in experimental workflows . This compound is a foundational building block in polymer science, used in the synthesis of copolymers for applications ranging from biomaterials to surfactants and hydrogels . Recent, cutting-edge research highlights its significant and evolving value in green chemistry. A 2025 study demonstrates its pivotal role in a self-sustaining supramolecular auto-photocatalytic system, where an NVA-derived product functions as a potent photocatalyst for its own continued synthesis under green LED light, achieving 100% atom economy . Furthermore, innovative work in 2025 has successfully incorporated NVA into degradable polymers via copolymerization with cyclic ketene acetals like 2-methylene-1,3-dioxepane (MDO), opening new pathways for sustainable materials in biomedical and industrial applications . Handling and Storage: To maintain stability, this product is heat-sensitive and hygroscopic. It must be stored under an inert atmosphere at refrigerated temperatures (0-10°C) . Hazard Information: Classified as harmful if swallowed (H302) and causes skin irritation (H315) and serious eye irritation (H319) . Notice: This product is intended for research and industrial applications only. It is not intended for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethenylacetamide
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InChI

InChI=1S/C4H7NO/c1-3-5-4(2)6/h3H,1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RQAKESSLMFZVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28408-65-3
Record name Poly(N-vinylacetamide)
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DSSTOX Substance ID

DTXSID0063735
Record name N-Vinylacetamide
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Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5202-78-8
Record name N-Vinylacetamide
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Record name N-Vinylacetamide
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Record name Acetamide, N-ethenyl-
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Record name N-Vinylacetamide
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Record name N-vinylacetamide
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Record name N-VINYLACETAMIDE
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Foundational & Exploratory

N-Vinylacetamide monomer synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of N-Vinylacetamide (NVA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NVA) is a versatile, non-ionic vinyl monomer that serves as a crucial building block in the synthesis of a wide range of functional polymers.[1] Its polymerized form, poly(this compound) (PNVA), and its copolymers exhibit valuable properties such as hydrophilicity, thermal stability, and polarity, making them suitable for numerous applications in fields including biomedical engineering, drug delivery, and electronic materials.[2][3] The performance of these polymers is highly dependent on the purity of the NVA monomer, necessitating robust and well-characterized synthesis and purification protocols.[1]

This technical guide provides a comprehensive overview of the primary synthesis routes for this compound and the methods for its purification. It includes detailed experimental protocols, quantitative data for comparison, and visualizations of the chemical pathways and workflows to assist researchers in the production of high-purity NVA.

Properties of this compound

A clear understanding of the physicochemical properties of NVA is essential for its synthesis, handling, and polymerization.

PropertyValueReference
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.10 g/mol [1]
Appearance White to light yellow solid[1]
Melting Point 54 °C[4]
Boiling Point 96 °C at 10 mmHg[4]
Solubility Soluble in water, acetone, methanol, and esters.[1]
CAS Number 5202-78-8[1]

Synthesis of this compound

The industrial production of N-vinylamides like NVA typically involves multi-step processes.[1] The two primary routes for the synthesis of this compound are the vinylation of acetamide (B32628) and the pyrolysis of ethylidenebisacetamide.

Vinylation of Acetamide

The direct vinylation of acetamide with acetylene (B1199291) is a common method for NVA synthesis. This reaction can be carried out in either the gas or liquid phase and is typically catalyzed.

This method involves the reaction of acetamide with acetylene in a suitable solvent under pressure, often with a catalyst. Phase-transfer catalysis can be employed to facilitate the reaction between the different phases.[5][6]

Experimental Protocol:

  • Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls is charged with acetamide and a suitable solvent (e.g., dioxane).

  • Catalyst Addition: A catalyst, such as a potassium or zinc salt, is added to the reaction mixture. In some protocols, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) is also introduced to enhance the reaction rate.[7]

  • Reaction Conditions: The reactor is sealed and purged with nitrogen. Acetylene gas is then introduced to the desired pressure. The reaction mixture is heated to a specific temperature (typically in the range of 150-200 °C) and stirred for several hours.

  • Work-up: After cooling and venting the excess acetylene, the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude NVA.

Logical Relationship for Liquid-Phase Vinylation of Acetamide

Acetamide Acetamide Reactor High-Pressure Reactor Acetamide->Reactor Acetylene Acetylene Acetylene->Reactor Catalyst Catalyst (e.g., K-salt) Catalyst->Reactor Solvent Solvent (e.g., Dioxane) Solvent->Reactor Reaction Reaction (150-200 °C, Pressure) Reactor->Reaction Crude_NVA_Mixture Crude NVA Mixture Reaction->Crude_NVA_Mixture Filtration Filtration Crude_NVA_Mixture->Filtration Solvent_Removal Solvent Removal (Reduced Pressure) Filtration->Solvent_Removal Crude_NVA Crude this compound Solvent_Removal->Crude_NVA

Caption: Liquid-phase synthesis of NVA from acetamide and acetylene.

Pyrolysis of Ethylidenebisacetamide

This two-step method involves the initial reaction of acetamide with acetaldehyde (B116499) to form an intermediate, ethylidenebisacetamide, which is then pyrolyzed to yield NVA. This route is analogous to the synthesis of N-methyl-N-vinylacetamide (B20336) from N-methylacetamide.[8]

Experimental Protocol:

  • Reaction Setup: A flask equipped with a stirrer, dropping funnel, and thermometer is charged with acetamide and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent like isopropyl alcohol.[8]

  • Acetaldehyde Addition: Acetaldehyde is added dropwise to the stirred mixture while maintaining a low temperature (e.g., below 10 °C) to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a few hours.[8]

  • Neutralization and Isolation: The reaction is quenched by neutralization with a base (e.g., sodium hydroxide (B78521) solution). The resulting ethylidenebisacetamide intermediate can be isolated by filtration or extraction.

Experimental Protocol:

  • Pyrolysis Setup: A pyrolysis apparatus consisting of a heated tube furnace, a feeding system for the intermediate, and a collection system for the product is used.

  • Pyrolysis Conditions: The ethylidenebisacetamide is introduced into the heated tube furnace at a controlled rate. The pyrolysis is typically carried out at a high temperature (e.g., 300-500 °C) under reduced pressure.[5]

  • Product Collection: The vaporized product, this compound, is passed through a condenser and collected in a cooled receiver. The crude NVA is obtained as a liquid or solid depending on the collection temperature.

Synthesis Pathway via Pyrolysis of Ethylidenebisacetamide

Acetamide Acetamide Reaction1 Reaction (e.g., 50 °C) Acetamide->Reaction1 Acetaldehyde Acetaldehyde Acetaldehyde->Reaction1 Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction1 Ethylidenebisacetamide Ethylidenebisacetamide (Intermediate) Reaction1->Ethylidenebisacetamide Pyrolysis Pyrolysis (300-500 °C, Vacuum) Ethylidenebisacetamide->Pyrolysis NVA This compound Pyrolysis->NVA Byproduct Acetamide (byproduct) Pyrolysis->Byproduct

Caption: Two-step synthesis of NVA via the pyrolysis of an intermediate.

Purification of this compound

The purity of the NVA monomer is critical for its successful polymerization.[1] Impurities, such as residual acetaldehyde, acetamide, or byproducts from side reactions, can inhibit polymerization or adversely affect the properties of the final polymer.[1] Common purification techniques include fractional distillation and recrystallization.

Fractional Distillation

Fractional distillation is an effective method for purifying liquid NVA, especially for removing impurities with different boiling points.[9] Due to the relatively high boiling point of NVA, vacuum distillation is preferred to prevent thermal degradation and polymerization.[10][11]

Experimental Protocol:

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge. All glass joints should be properly sealed for vacuum.[11]

  • Distillation Conditions: The crude NVA is placed in the distillation flask with a stirring bar. The system is evacuated to the desired pressure (e.g., 10 mmHg). The flask is then heated gently in an oil bath.

  • Fraction Collection: The temperature at the head of the column is monitored closely. Fractions are collected based on their boiling points. Pure NVA is collected at approximately 96 °C at 10 mmHg.[4] Lower boiling fractions containing volatile impurities are discarded.

Workflow for Purification by Fractional Distillation

Crude_NVA Crude this compound Distillation_Apparatus Fractional Distillation Apparatus (Vacuum) Crude_NVA->Distillation_Apparatus Heating Heating (Oil Bath) Distillation_Apparatus->Heating Fraction_Collection Fraction Collection Heating->Fraction_Collection Impurities Low-Boiling Impurities (Discarded) Fraction_Collection->Impurities Pure_NVA Purified this compound Fraction_Collection->Pure_NVA Residue High-Boiling Residue (Discarded) Fraction_Collection->Residue

Caption: Purification of NVA using vacuum fractional distillation.

Recrystallization

For solid crude NVA, recrystallization is a powerful purification technique based on the principle of differential solubility.[2] The choice of solvent is crucial for successful recrystallization.

Experimental Protocol:

  • Solvent Selection: A suitable solvent or solvent system is chosen. An ideal solvent should dissolve NVA well at elevated temperatures but poorly at room temperature. A common solvent pair for recrystallization is ethyl acetate (B1210297) and hexane.[12][13]

  • Dissolution: The crude NVA is placed in an Erlenmeyer flask, and the primary solvent (e.g., ethyl acetate) is added. The mixture is heated gently with stirring until the NVA is completely dissolved. A minimal amount of hot solvent should be used to ensure a saturated solution upon cooling.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature, during which pure NVA crystals will form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: The crystals are collected by vacuum filtration and washed with a small amount of the cold secondary solvent (e.g., hexane) to remove any adhering impurities. The purified NVA crystals are then dried under vacuum.

Recrystallization Purification Workflow

Crude_NVA Crude Solid NVA Dissolution Dissolve in Hot Solvent (e.g., Ethyl Acetate) Crude_NVA->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Filtration Vacuum Filtration Crystal_Formation->Filtration Washing Wash with Cold Solvent (e.g., Hexane) Filtration->Washing Mother_Liquor Mother Liquor (Contains Impurities) Filtration->Mother_Liquor Drying Drying under Vacuum Washing->Drying Pure_NVA Pure Crystalline NVA Drying->Pure_NVA

Caption: Purification of NVA by recrystallization.

Quantitative Data Summary

The efficiency of synthesis and purification methods can be evaluated by the yield and purity of the final NVA monomer. The following table summarizes typical quantitative data, though it is important to note that specific results can vary based on reaction conditions and scale.

Synthesis/Purification MethodTypical Yield (%)Typical Purity (%)Reference
Synthesis of NMVA (analogue) 6998[4]
Distillation of NMVA (analogue) -97.5[4]
Commercially Available NVA ->98.0[14]

Analytical Characterization of Purity

The purity of the synthesized and purified NVA should be confirmed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of NVA and detect the presence of impurities.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of NVA and quantify non-volatile impurities.

Conclusion

The synthesis and purification of this compound are critical steps in the production of high-performance polymers for a variety of applications. This guide has detailed the primary synthesis routes, including direct vinylation and pyrolysis of an intermediate, along with purification methods such as fractional distillation and recrystallization. By following the outlined experimental protocols and understanding the key parameters, researchers can produce high-purity NVA monomer, enabling the development of advanced polymeric materials with consistent and desirable properties.

References

N-Vinylacetamide: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinylacetamide (NVA) is a non-ionic, amphiphilic vinyl monomer that has garnered significant interest in polymer chemistry and material science.[1] Its unique structure, featuring both a vinyl group susceptible to radical polymerization and a hydrophilic acetamide (B32628) group, allows for the synthesis of polymers with tailored properties.[2][3] Poly(this compound) (PNVA) and its copolymers are explored for a wide range of applications, including in biomedical hydrogels, drug delivery systems, adhesives, and coatings, owing to their high water solubility, thermal stability, and biocompatibility.[2][3] A thorough understanding of the fundamental physical properties of the NVA monomer is critical for its effective polymerization and the subsequent development of novel materials. This guide provides an in-depth overview of the core physical characteristics of this compound, complete with standardized experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values represent a consolidation of data from various sources and provide a baseline for material characterization.

PropertyValue
IUPAC Name N-Ethenylacetamide
Synonyms NVA, N-Ethenylacetamide, Acetamide, N-ethenyl-
CAS Number 5202-78-8
Molecular Formula C₄H₇NO
Molecular Weight 85.10 g/mol
Appearance White to light yellow crystalline solid or powder[1][2][3][4][5]

Quantitative Physical Data

The following tables provide specific quantitative data for the physical properties of this compound, crucial for handling, processing, and quality control.

Table 1: Thermal Properties
ParameterValueNotes
Melting Point 51-55 °C[1][4][5][6][7]-
Boiling Point 96 °Cat 1.33 kPa (10 mmHg)[1][3][4][5][6][7]
Flash Point 108-113 °C[1][6][7]Closed-cup method[6]
Table 2: Density and Refractive Index
ParameterValueConditions
Specific Gravity 1.05at 20 °C (Solid)[5][6]
0.946at 55 °C (Liquid)[5][6]
Predicted Density 0.890 ± 0.06 g/cm³-
Refractive Index Data not available-
Table 3: Solubility Profile

This compound is highly soluble in water and a range of common organic solvents.[1][2][4]

SolventSolubility
Water Soluble[1][2][4][7]
Acetone Soluble[1][2][4]
Methanol Soluble[2][4]
Ethanol Soluble
Esters Soluble[1][2]
Ethers Soluble[1]
Aromatic Hydrocarbons Soluble[1]

A more detailed quantitative solubility profile in various solvents at different temperatures is provided below, expressed as grams of NVA dissolved in 100 grams of solvent.[5]

Solventat 10 °C ( g/100g )at 25 °C ( g/100g )at 40 °C ( g/100g )
Water -880-
Ethyl Alcohol 140240500
Acetone 110270520
Toluene 2090300
Ethyl Acetate 70140340

Experimental Protocols

The following section details the methodologies for determining the key physical properties of this compound, based on established international standards.

Determination of Melting Range

This protocol is adapted from the ASTM E324 standard test method.[8][9]

  • Principle: The melting point is determined by packing the substance into a capillary tube and heating it at a controlled rate in a calibrated apparatus. The temperatures at which melting begins (initial melting point) and is complete (final melting point) define the melting range. A narrow melting range is indicative of high purity.[9][10]

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar) with a heating block and temperature controller.

    • Calibrated thermometer or digital temperature probe.

    • Glass capillary tubes (sealed at one end).

  • Procedure:

    • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush any coarse crystals in a mortar.[11]

    • Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-4 mm.[12]

    • Measurement:

      • Place the loaded capillary into the heating block of the melting point apparatus.

      • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of NVA (54 °C).

      • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

      • Record the temperature (T₁) when the first drop of liquid becomes visible.

      • Continue heating at the slow rate and record the temperature (T₂) when the last solid particle melts completely.

    • Reporting: The melting range is reported as T₁ to T₂. For high accuracy, perform the measurement in triplicate and report the average range.

Determination of Boiling Point at Reduced Pressure

This protocol is a general laboratory method, as standard methods like ASTM D1120 are designed for atmospheric pressure.[2][6][13] NVA's boiling point is reported at 10 mmHg, necessitating a vacuum distillation setup.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For substances that may decompose at their atmospheric boiling point, the determination is performed under reduced pressure.

  • Apparatus:

    • Short-path distillation apparatus or a small-scale distillation setup including a round-bottom flask, distillation head with a thermometer port, condenser, and receiving flask.

    • Vacuum pump and pressure gauge (manometer).

    • Heating mantle with a magnetic stirrer.

    • Boiling chips or a magnetic stir bar.

    • Calibrated thermometer.

  • Procedure:

    • Setup: Place a small sample of this compound (a few milliliters, melted) and a boiling chip into the round-bottom flask. Assemble the distillation apparatus, ensuring all joints are properly sealed.

    • Evacuation: Connect the apparatus to the vacuum pump and carefully reduce the pressure until it stabilizes at the target pressure (10 mmHg).

    • Heating: Begin heating the sample gently while stirring.

    • Equilibrium: Increase the temperature slowly until a steady reflux of condensate is observed on the thermometer bulb. The temperature should remain constant during boiling.

    • Measurement: Record the stable temperature as the boiling point at the measured pressure.

    • Shutdown: After the measurement, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air to the system.

Determination of Density (Solid)

This protocol is based on methods described in OECD Guideline 109 for solids.[3][14][15]

  • Principle: The air comparison pycnometer determines the volume of a solid by measuring the pressure change of a known quantity of gas (usually helium or air) in a calibrated chamber, with and without the sample present. The density is calculated from the measured volume and the sample's mass.

  • Apparatus:

    • Air comparison pycnometer.

    • Analytical balance.

  • Procedure:

    • Calibration: Calibrate the pycnometer according to the manufacturer's instructions using a standard object of known volume.

    • Mass Measurement: Accurately weigh a sample of solid this compound using an analytical balance.

    • Volume Measurement: Place the weighed sample into the sample chamber of the pycnometer. Seal the chamber and perform the volume measurement as per the instrument's operating procedure. This typically involves pressurizing the chamber and measuring the pressure after expansion into a reference chamber.

    • Calculation: The instrument's software typically calculates the volume directly. The density (ρ) is calculated using the formula: ρ = mass / volume

    • Reporting: Report the density in g/cm³ at the measurement temperature (e.g., 20 °C).

Determination of Water Solubility

This protocol follows the "Flask Method" from OECD Guideline 105, suitable for substances with solubilities above 10⁻² g/L.[16]

  • Principle: A supersaturated solution of the substance in water is prepared at a temperature slightly above the test temperature. It is then allowed to equilibrate at the test temperature for a sufficient period, after which the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

  • Apparatus:

    • Constant temperature water bath or shaker.

    • Glass flasks with stoppers.

    • Analytical balance.

    • Centrifuge (if necessary).

    • Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis Spectrophotometer).

  • Procedure:

    • Preparation: Add an excess amount of this compound to a flask containing a known volume of distilled water. The amount should be sufficient to create a saturated solution with visible excess solid.

    • Equilibration: Stopper the flask and place it in a constant temperature shaker bath set to 20 °C (or the desired test temperature). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[16]

    • Phase Separation: After equilibration, stop the agitation and allow the mixture to stand at the test temperature for another 24 hours to allow undissolved solid to settle. If necessary, centrifuge the sample at the test temperature to separate the solid phase.

    • Sampling & Analysis: Carefully withdraw an aliquot of the clear, supernatant aqueous solution. Analyze the concentration of this compound in the aliquot using a pre-calibrated analytical method.

    • Reporting: Report the water solubility as the average concentration from at least three replicate determinations.

Visualization of Characterization Workflow

For a comprehensive analysis of a chemical substance like this compound, a structured workflow is essential. The following diagram illustrates a logical sequence for physical and chemical characterization.

Caption: Logical workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to the Solubility of N-Vinylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Vinylacetamide (NVA) is a non-ionic vinyl monomer recognized for its versatility in polymer synthesis. Its unique properties, including high polarity and the ability to enhance adhesion to various substrates, make it a valuable component in the development of electronic materials, biomedical hydrogels, adhesives, and coatings.[1][2][3] A critical aspect of its application in these fields is its solubility profile in different organic solvents, which dictates its processability and performance in various formulations. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, supported by quantitative data and a general experimental workflow for solubility determination.

Core Properties of this compound

This compound is a white to pale-yellowish solid with a melting point of 54°C.[4] Its chemical structure, featuring both a vinyl group and an amide group, allows it to undergo radical polymerization.[1][4] NVA is soluble in water and a variety of organic solvents, a characteristic that is fundamental to its wide range of applications.[1][4][5]

Chemical and Physical Properties:

  • Chemical Formula: C₄H₇NO[4]

  • Molecular Weight: 85.1 g/mol [4]

  • CAS Number: 5202-78-8[4]

  • Appearance: White to pale-yellowish solid[4]

  • Melting Point: 54°C[2][3][4]

  • Boiling Point: 96°C at 10 mmHg[2][4][6]

Quantitative Solubility Data

The solubility of this compound has been quantified in several common organic solvents at various temperatures. The following table summarizes the amount of NVA in grams that can be dissolved in 100 grams of a given solvent.

SolventTemperature (°C)Solubility (g NVA / 100g Solvent)
Ethyl Alcohol10140
25240
40500
Acetone10110
25270
40520
Toluene1020
2590
40300
Ethyl Acetate1070
25140
40340
Water (for reference)Not specified880

Data sourced from a technical data sheet by Resonac.[4]

Experimental Protocol for Solubility Determination

While the specific experimental protocol used to generate the data above is not detailed in the source document, a general and widely accepted method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method. This method involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute.

General Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vessel A->B Dispersion C Agitate the mixture at a constant temperature B->C Incubation D Allow sufficient time for equilibrium to be reached C->D Saturation E Cease agitation and allow undissolved solid to settle D->E Sedimentation F Carefully extract a known volume of the supernatant E->F Sampling G Determine the concentration of NVA in the supernatant F->G Quantification H Calculate solubility (e.g., in g/100g solvent) G->H Calculation

A generalized workflow for determining the solubility of this compound.

Detailed Steps of the Isothermal Equilibrium Method:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known mass or volume of the organic solvent in a sealed, temperature-controlled vessel. The use of excess solute ensures that the solution becomes saturated.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, predefined temperature for a prolonged period. The duration of agitation is critical to ensure that the system reaches equilibrium, meaning the rate of dissolution equals the rate of crystallization. This can take several hours to days depending on the solvent and solute.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid this compound is allowed to settle, leaving a clear, saturated supernatant. This separation can be facilitated by centrifugation.

  • Sampling and Analysis: A precise volume or mass of the clear supernatant is carefully withdrawn. The concentration of this compound in this sample is then determined using an appropriate analytical technique. Common methods include:

    • Gravimetric Analysis: The solvent is evaporated from a known mass of the saturated solution, and the mass of the remaining NVA is measured.

    • Chromatographic Methods (e.g., HPLC): A small, precise volume of the supernatant is injected into a high-performance liquid chromatograph to determine the concentration of NVA.

    • Spectroscopic Methods (e.g., UV-Vis): If NVA has a suitable chromophore, its concentration can be determined by measuring the absorbance of the solution at a specific wavelength.

  • Calculation of Solubility: The determined concentration is then used to calculate the solubility, typically expressed as grams of solute per 100 grams of solvent.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the polarity of the solvent and the temperature.

  • Polarity: this compound contains a polar amide group, which allows for favorable interactions with polar solvents. This is evident in its high solubility in polar solvents like ethyl alcohol and acetone.

  • Temperature: As indicated by the quantitative data, the solubility of this compound in the listed organic solvents increases significantly with an increase in temperature. This is a common trend for the dissolution of solid solutes in liquid solvents.

Conclusion

The solubility of this compound in various organic solvents is a key parameter for its effective use in research and industrial applications. This guide provides the available quantitative data on its solubility and outlines a standard methodology for its determination. For professionals in drug development and materials science, a thorough understanding of these solubility characteristics is essential for formulation, process optimization, and achieving desired product performance.

References

An In-Depth Technical Guide to the Free-Radical Polymerization of N-Vinylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free-radical polymerization of N-Vinylacetamide (NVA), a versatile monomer yielding water-soluble polymers with significant potential in biomedical and pharmaceutical applications. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying chemical processes to serve as a valuable resource for professionals in polymer chemistry, materials science, and drug development.

Core Principles of this compound Polymerization

This compound is a non-ionic monomer that readily undergoes free-radical polymerization to form poly(this compound) (PNVA), a polymer known for its hydrophilicity, biocompatibility, and adhesive properties. The polymerization process follows the classical steps of free-radical chain-growth polymerization: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators for NVA polymerization include azo compounds, such as α,α'-azobisisobutyronitrile (AIBN), and persulfates. These initiators decompose upon heating or irradiation to produce active radicals.

Propagation: The newly formed radicals react with NVA monomers, initiating the growth of a polymer chain. This process involves the successive addition of monomer units to the growing radical chain end.

Termination: The polymerization process ceases through the termination of growing polymer chains. Termination can occur via two primary mechanisms: combination, where two growing chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end.

The molecular weight, polydispersity, and overall properties of the resulting PNVA are highly dependent on various reaction parameters, including the type and concentration of the initiator, monomer concentration, temperature, and the choice of solvent.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of PNVA with desired characteristics. Below are protocols for common free-radical polymerization techniques applied to NVA.

Solution Polymerization of this compound

This protocol describes a typical solution polymerization of NVA using AIBN as a thermal initiator in an ethanol (B145695) solvent.

Materials:

  • This compound (NVA) monomer

  • α,α'-Azobisisobutyronitrile (AIBN)

  • Ethanol (anhydrous)

  • Nitrogen gas (high purity)

  • Methanol (B129727) (for precipitation)

  • Diethyl ether (for washing)

Procedure:

  • Monomer Purification: NVA monomer is purified by recrystallization from a suitable solvent such as a mixture of toluene (B28343) and hexane (B92381) to remove any inhibitors or impurities.

  • Initiator Purification: AIBN is purified by recrystallization from methanol.

  • Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with the desired amounts of NVA and anhydrous ethanol.

  • Deoxygenation: The reaction mixture is purged with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiator Addition: The purified AIBN is dissolved in a small amount of ethanol and added to the reaction mixture under a nitrogen atmosphere.

  • Polymerization: The reaction flask is immersed in a preheated oil bath at the desired temperature (typically 60-80 °C) and stirred for the specified reaction time.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture in an ice bath and exposing it to air. The polymer is then precipitated by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol or diethyl ether, with vigorous stirring.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed several times with the non-solvent to remove unreacted monomer and initiator, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Bulk Polymerization of this compound

This protocol outlines the solvent-free bulk polymerization of NVA.

Materials:

  • This compound (NVA) monomer, purified

  • Initiator (e.g., AIBN), purified

  • Nitrogen gas (high purity)

  • A suitable non-solvent for precipitation (e.g., diethyl ether)

Procedure:

  • Reaction Setup: A polymerization tube or a small reaction vessel is charged with the purified NVA monomer and the initiator.

  • Deoxygenation: The mixture is subjected to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: The sealed reaction vessel is placed in a thermostatically controlled bath at the desired polymerization temperature.

  • Work-up: After the desired polymerization time, the viscous reaction mixture is dissolved in a suitable solvent (e.g., ethanol or water) and precipitated into a non-solvent as described in the solution polymerization protocol.

  • Purification and Drying: The resulting polymer is purified and dried as previously described.

Data Presentation

The following tables summarize quantitative data from representative free-radical polymerizations of this compound and its copolymers. These tables are intended to provide a comparative overview of how different reaction parameters can influence the resulting polymer properties.

Table 1: Solution Copolymerization of this compound (NVA) and N-Methyl Vinylacetamide (NMVA)
Entry Comonomer Feed Ratio (NVA/NMVA) Initiator (AIBN) Solvent Temp (°C) Time (h) Conversion (%)
150/501 mol %1,4-Dioxane651885
275/251 mol %1,4-Dioxane651882
325/751 mol %1,4-Dioxane651888

Data synthesized from studies on vinylamide copolymerization.[1]

Table 2: Controlled Radical Polymerization of N-Vinylamides
Monomer Polymerization Method Initiator/CTA Solvent Mn ( g/mol ) PDI (Mw/Mn)
NVATERPOrganotellurium CTADMF31,9001.08
NMVATERPOrganotellurium CTADMF18,3001.20

Data from studies on organotellurium-mediated radical polymerization (TERP).[2][3]

Visualization of Key Processes

Diagrams illustrating the fundamental signaling pathways and experimental workflows provide a clear visual representation of the polymerization process.

Free_Radical_Polymerization_Mechanism Initiator Initiator (I) Radicals 2R• Initiator->Radicals kd (Heat or Light) GrowingChain1 R-M• Radicals->GrowingChain1 ki  + Monomer1 Monomer1 This compound (M) GrowingChain2 R-M-M• GrowingChain1->GrowingChain2 kp  + Monomer2 Monomer2 This compound (M) GrowingChain_n R-(M)n• GrowingChain2->GrowingChain_n kp  + Monomer_n Monomer_n (n-1) M Termination Termination GrowingChain_n->Termination kt Polymer Poly(this compound) Termination->Polymer

Caption: Mechanism of Free-Radical Polymerization of this compound.

Experimental_Workflow Start Start Purification Purify NVA Monomer and Initiator Start->Purification Setup Assemble Reaction Apparatus (Flask, Condenser, N2 Inlet) Purification->Setup Charge Charge Reactor with NVA and Solvent Setup->Charge Deoxygenate Deoxygenate with N2 Purge or Freeze-Pump-Thaw Charge->Deoxygenate AddInitiator Add Initiator Solution Deoxygenate->AddInitiator Polymerize Heat to Desired Temperature and Stir for Set Time AddInitiator->Polymerize Terminate Cool Reaction and Expose to Air Polymerize->Terminate Precipitate Precipitate Polymer in a Non-Solvent Terminate->Precipitate FilterWash Filter and Wash Polymer Precipitate->FilterWash Dry Dry Polymer under Vacuum FilterWash->Dry Characterize Characterize PNVA (SEC, NMR, etc.) Dry->Characterize End End Characterize->End

Caption: General Experimental Workflow for NVA Solution Polymerization.

References

Synthesis of Poly(N-Vinylacetamide) via RAFT Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of poly(N-Vinylacetamide) (PNVA) utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Given the limited availability of detailed studies on the RAFT polymerization of unsubstituted this compound (NVA), this guide leverages the extensive research conducted on its close structural analog, N-methyl-N-vinylacetamide (NMVA). The methodologies and data presented herein, primarily derived from studies on NMVA, serve as a robust framework for the controlled synthesis of PNVA.

Core Principles of RAFT Polymerization for N-Vinylacetamides

RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA) or RAFT agent. The choice of RAFT agent is crucial for controlling the polymerization of less activated monomers (LAMs) like N-vinylamides. For N-vinylacetamides, xanthates and dithiocarbamates have been shown to be effective RAFT agents.[1][2]

The general mechanism involves a rapid equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) species, which allows for the controlled growth of polymer chains.

Experimental Protocols

The following protocols are adapted from established procedures for the RAFT polymerization of N-methyl-N-vinylacetamide and are expected to be highly applicable to this compound with minor modifications.[1][2]

Materials
  • Monomer: this compound (NVA) or N-Methyl-N-vinylacetamide (NMVA)

  • RAFT Agents:

    • Cyanomethyl O-ethyl carbonodithioate (Xanthate-type)

    • Cyanomethyl diphenylcarbamodithioate (Dithiocarbamate-type)

  • Initiator: 2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)

  • Solvent (optional): Bulk polymerization is often feasible.

General Procedure for Bulk RAFT Polymerization
  • Preparation: The monomer (e.g., NMVA), RAFT agent, and initiator (V-70) are added to a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is backfilled with an inert gas (e.g., argon or nitrogen) and immersed in a preheated oil bath at the desired temperature (e.g., 35 °C). The reaction is allowed to proceed for a specified time.[2]

  • Termination and Isolation: The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air. The resulting polymer can be purified by precipitation in a suitable non-solvent, such as diethyl ether, followed by drying under vacuum.

Quantitative Data Summary

The following tables summarize the quantitative data from the bulk RAFT polymerization of NMVA at 35 °C using different RAFT agents. These results provide a strong indication of the expected outcomes for NVA polymerization under similar conditions.

Table 1: RAFT Polymerization of NMVA using Cyanomethyl O-ethyl carbonodithioate (Xanthate-type CTA) [2]

Entry[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)Mn,th ( g/mol )Mn,SEC ( g/mol )Đ (Mw/Mn)
1200:1:0.54112,3004,1001.35
2200:1:0.58183,7005,6001.31
3200:1:0.516275,5007,6001.29
4200:1:0.524357,1009,1001.29

Mn,th = theoretical number-average molecular weight; Mn,SEC = number-average molecular weight determined by size-exclusion chromatography; Đ = polydispersity index.

Table 2: RAFT Polymerization of NMVA using Cyanomethyl diphenylcarbamodithioate (Dithiocarbamate-type CTA) [2]

Entry[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)Mn,th ( g/mol )Mn,SEC ( g/mol )Đ (Mw/Mn)
1200:1:0.54123,7004,8001.25
2200:1:0.58247,2008,2001.20
3200:1:0.5166118,10018,3001.16
4200:1:0.5247422,00022,1001.16

Mn,th = theoretical number-average molecular weight; Mn,SEC = number-average molecular weight determined by size-exclusion chromatography; Đ = polydispersity index.

Visualizing the Process and Mechanism

To better understand the RAFT polymerization of this compound, the following diagrams illustrate the core chemical pathway and a typical experimental workflow.

RAFT_Mechanism cluster_equilibrium Main RAFT Equilibrium Initiator Initiator (e.g., V-70) I_rad Initiator Radical (I●) Initiator->I_rad Decomposition P_rad Propagating Radical (Pn●) I_rad->P_rad + Monomer (M) Monomer This compound Monomer (M) P_rad->P_rad Intermediate RAFT Adduct Radical P_rad->Intermediate + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) Intermediate->P_rad Fragmentation Dormant Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Dormant Fragmentation R_rad Leaving Group Radical (R●) R_rad->P_rad + Monomer (M)

Caption: The RAFT polymerization mechanism for this compound.

Experimental_Workflow Start Start: Define Target Mn and DP Materials 1. Weigh Monomer (NVA), RAFT Agent, and Initiator Start->Materials Reaction_Setup 2. Combine in Schlenk Flask with Stir Bar Materials->Reaction_Setup Degas 3. Degas via Freeze-Pump-Thaw (3 cycles) Reaction_Setup->Degas Polymerize 4. Polymerize under Inert Gas at Constant Temperature Degas->Polymerize Quench 5. Quench Reaction (Cooling & Air Exposure) Polymerize->Quench Purify 6. Purify by Precipitation and Dry under Vacuum Quench->Purify Characterize 7. Characterization: - SEC (Mn, Đ) - NMR (Conversion, Structure) Purify->Characterize End End: Purified Poly(this compound) Characterize->End

Caption: Experimental workflow for PNVA synthesis via RAFT.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of N-Vinylacetamide (NVA) Monomer Purity by NMR

This guide provides a comprehensive overview and detailed protocols for assessing the purity of this compound (NVA) monomer using Nuclear Magnetic Resonance (NMR) spectroscopy. Ensuring high monomer purity is critical for reproducible polymerization and the development of advanced polymeric materials for applications in drug delivery, medical devices, and electronics.[1]

Introduction to this compound (NVA)

This compound (NVA) is a non-ionic, water-soluble monomer with the molecular formula C₄H₇NO.[1][2] Its ability to undergo radical polymerization makes it a valuable component in the synthesis of functional polymers and copolymers.[1] The properties of the resulting polymers, such as polarity and adhesion, are significantly influenced by the purity of the NVA monomer.[1][3] Impurities generated during synthesis, such as acetaldehyde, can act as polymerization inhibitors, adversely affecting the final material's characteristics.[1] Therefore, accurate and reliable purity determination is a crucial step in quality control.

NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), is a primary analytical method for this purpose. It is a powerful technique that provides both structural confirmation and a direct, accurate measure of purity without the need for identical reference standards for every analyte.[4][5]

Structural and Spectral Characterization of NVA

The unique chemical structure of NVA gives rise to a distinct NMR spectrum. The vinyl group and the acetamide (B32628) group protons have characteristic chemical shifts and coupling patterns that are key to its identification and quantification.

Caption: Chemical structure of this compound with proton labeling for NMR assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum is the primary tool for purity assessment. The signals corresponding to the vinyl and methyl protons are well-resolved and can be used for quantification.

Proton Label Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
HAVinyl (=CH₂)~4.2 - 4.4Doublet of doublets (dd)JAC ≈ 9, JAB ≈ 21H
HBVinyl (=CH₂)~4.5 - 4.7Doublet of doublets (dd)JBC ≈ 16, JAB ≈ 21H
HCVinyl (=CH)~6.5 - 6.7Doublet of doublets (dd)JBC ≈ 16, JAC ≈ 91H
-Amide (N-H)~8.0 - 9.5Broad singlet (br s)-1H
-Methyl (-CH₃)~2.0 - 2.2Singlet (s)-3H
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
¹³C NMR Spectral Data

¹³C NMR provides confirmation of the carbon skeleton.

Assignment Expected Chemical Shift (δ, ppm)
Methyl (-C H₃)~23
Vinyl (=C H₂)~96
Vinyl (=C H)~130
Carbonyl (-C =O)~169
Note: Chemical shifts are approximate and can vary based on the solvent.[6]

Identification of Common Impurities

Impurities in NVA can arise from its synthesis, degradation, or storage. Identifying and quantifying these impurities is essential.

Potential Impurity Formula Characteristic ¹H NMR Signals (δ, ppm)
AcetaldehydeC₂H₄O~9.7 (q, 1H, -CHO), ~2.2 (d, 3H, -CH₃)
Acetic AcidC₂H₄O₂~11.5 (br s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)
WaterH₂O~1.5 (in CDCl₃), ~4.7 (in DMSO-d₆) - Varies significantly
Ethylidene diacetamideC₆H₁₂N₂O₂Potential byproduct, signals may overlap with NVA
Note: Chemical shifts depend heavily on the NMR solvent used.[7]

Experimental Protocol for Quantitative NMR (qNMR) Purity Assay

This protocol provides a standardized procedure for determining the absolute purity of NVA monomer using an internal standard.[4][8]

qNMR_Workflow start_end start_end process process data data decision decision result result start Start prep 1. Sample Preparation - Accurately weigh NVA sample (ms) - Accurately weigh Internal Standard (mIS) - Dissolve in deuterated solvent - Transfer to NMR tube start->prep acquire 2. NMR Data Acquisition - Set quantitative parameters (D1 ≥ 5*T1) - Acquire ¹H NMR spectrum with ≥ 4 dummy scans prep->acquire process_data 3. Data Processing - Apply Fourier Transform - Phase correction - Baseline correction acquire->process_data integrate 4. Integration - Integrate a well-resolved NVA signal (Int_s) - Integrate a well-resolved standard signal (Int_IS) process_data->integrate calculate 5. Purity Calculation - Use the qNMR equation to find Purity (%) integrate->calculate end End calculate->end

Caption: Standard workflow for NVA monomer purity determination by quantitative NMR (qNMR).

Materials and Equipment
  • This compound (NVA) sample

  • Internal Standard (IS): High purity (>99.5%), stable, non-volatile, with signals that do not overlap with NVA. Examples: Maleic acid, 1,4-Dinitrobenzene, Dimethyl sulfone.

  • Deuterated Solvent: e.g., Deuterated chloroform (B151607) (CDCl₃), Deuterium oxide (D₂O), or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

  • Analytical Balance: Accurate to at least 0.01 mg.[8]

  • NMR Tubes: 5 mm standard tubes.[8]

  • NMR Spectrometer: (e.g., 400 MHz or higher) with a proton-sensitive probe.

Detailed Methodology
  • Preparation of the Internal Standard Stock Solution (Optional but recommended):

    • Accurately weigh a significant amount of the internal standard (e.g., 100 mg).

    • Dissolve in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the NVA sample (ms) into a clean, dry vial.

    • Accurately weigh a suitable amount of the internal standard (mIS) and add it to the same vial. Alternatively, add a precise volume of the IS stock solution.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8]

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Parameter Setup:

    • Pulse Program: Use a standard single-pulse program (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[8]

    • Temperature: Set to a constant temperature, typically 25 °C (298 K), and allow the sample to equilibrate.[8]

    • Relaxation Delay (D1): This is critical for quantification. Set D1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both for NVA and the IS). A conservative value of 30-60 seconds is often sufficient if T₁ is unknown.

    • Pulse Angle: Use a calibrated 90° pulse width.

    • Acquisition Time (AQ): Set to a reasonable value (e.g., 2-4 seconds).

    • Number of Scans (NS): Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated). Typically 8 to 64 scans.

    • Dummy Scans (DS): Use at least 4 dummy scans to ensure the system reaches a steady state before acquisition begins.[8]

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a small line broadening of 0.3 Hz) before Fourier transformation.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the peaks to be integrated.

    • Reference the spectrum using the residual solvent peak or an internal reference like TMS.

Purity Calculation

The purity of the NVA sample is calculated using the following equation:[8]

Purity (%) = (Ints / IntIS) * (NIS / Ns) * (MWs / MWIS) * (mIS / ms) * PIS

Where:

  • Ints: Integral of the selected NVA signal.

  • IntIS: Integral of the selected internal standard signal.

  • Ns: Number of protons contributing to the selected NVA signal (e.g., 3 for the -CH₃ group).

  • NIS: Number of protons contributing to the selected internal standard signal.

  • MWs: Molecular weight of NVA (85.10 g/mol ).[1]

  • MWIS: Molecular weight of the internal standard.

  • ms: Mass of the NVA sample.

  • mIS: Mass of the internal standard.

  • PIS: Purity of the internal standard (as a percentage).

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format.

Parameter Value
Mass of NVA Sample (ms)e.g., 15.25 mg
Internal Standard Usede.g., Maleic Acid
Purity of Internal Standard (PIS)e.g., 99.8%
Mass of Internal Standard (mIS)e.g., 10.50 mg
NVA Signal Used (Assignment, Ns)e.g., -CH₃, 3H
Integral of NVA Signal (Ints)e.g., 3.00
IS Signal Used (Assignment, NIS)e.g., =CH, 2H
Integral of IS Signal (IntIS)e.g., 1.25
Calculated NVA Purity (%) e.g., 98.9%

Interpretation: The calculated value represents the mass fraction of NVA in the analyzed sample. Any remaining percentage can be attributed to non-proton-containing impurities, residual solvents, water, or other organic impurities identified in the spectrum. The presence of unexpected signals should be investigated to identify other potential contaminants.[9]

References

A Technical Guide to the Thermal Properties of Poly(N-Vinylacetamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-Vinylacetamide) (PNVA) is a versatile, non-ionic, water-soluble polymer that has garnered significant interest in various fields, including biomedical and pharmaceutical applications. Its unique properties, such as biocompatibility, hydrophilicity, and thermal stability, make it a promising candidate for drug delivery systems, hydrogels, and other advanced materials. A thorough understanding of its thermal properties is crucial for its processing, application, and the prediction of its performance under various conditions. This technical guide provides an in-depth overview of the thermal characteristics of PNVA, detailed experimental protocols for their measurement, and a visual representation of its synthesis.

Quantitative Thermal Properties of Poly(this compound)

The key thermal properties of poly(this compound) are summarized in the table below. These values are critical for determining the polymer's processing window and its stability at elevated temperatures.

Thermal PropertySymbolValueMeasurement Technique
Glass Transition TemperatureT_g189 °C[]Differential Scanning Calorimetry (DSC)
Melting TemperatureT_mNot ApplicablePNVA is an amorphous polymer
Thermal Decomposition TemperatureT_dStable up to 300 °C, with significant decomposition occurring between 300 °C and 400 °C.Thermogravimetric Analysis (TGA)
Specific Heat CapacityC_pData not available in the literature. Can be determined using DSC.Differential Scanning Calorimetry (DSC)

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal properties of PNVA relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA), based on established standards such as ISO 11357 and ISO 11358.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T_g) and Specific Heat Capacity (C_p) Determination

DSC is a fundamental technique for determining the glass transition temperature, a critical parameter for amorphous polymers like PNVA, and for measuring its specific heat capacity.

Objective: To determine the glass transition temperature (T_g) and specific heat capacity (C_p) of PNVA.

Apparatus: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry PNVA powder into a standard aluminum DSC pan.

    • Seal the pan hermetically to prevent any loss of volatiles during the experiment.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.

  • Measurement Protocol for T_g:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a temperature well below the expected T_g (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, to a temperature significantly above the T_g (e.g., 220 °C).

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan under the same conditions as the first. The T_g is determined from the second heating curve to erase any prior thermal history of the polymer.

  • Data Analysis for T_g:

    • The glass transition is observed as a step-like change in the heat flow signal.

    • The T_g is typically determined as the midpoint of the transition, where the heat capacity undergoes a significant change.

  • Measurement Protocol for C_p (ASTM E1269):

    • To determine the specific heat capacity, three separate runs are required:

      • Baseline Run: Run the empty DSC pans through the desired temperature program.

      • Sapphire Run: Place a sapphire standard of known mass in the sample pan and run the same temperature program.

      • Sample Run: Place the PNVA sample in the pan and run the identical temperature program.

    • The heating rate and temperature range should be chosen to be in a region where the sample is thermally stable and does not undergo any transitions.

  • Data Analysis for C_p:

    • The specific heat capacity of the PNVA sample is calculated by comparing the heat flow signals from the three runs using the following equation: C_p(sample) = C_p(standard) * (ΔY(sample) / ΔY(standard)) * (m(standard) / m(sample)) where ΔY is the difference in heat flow between the sample/standard run and the baseline run, and m is the mass.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (T_d)

TGA is used to determine the thermal stability and decomposition profile of PNVA by measuring the change in mass as a function of temperature.

Objective: To determine the thermal decomposition temperature (T_d) of PNVA.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry PNVA powder into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup and Calibration:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Measurement Protocol:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

  • Data Analysis:

    • The TGA thermogram plots the percentage of weight loss versus temperature.

    • The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

    • The peak of the derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

Synthesis of Poly(this compound)

PNVA is typically synthesized via free radical polymerization of the this compound (NVA) monomer. A general workflow for this process is illustrated below.

SynthesisWorkflow Monomer This compound (NVA) Monomer ReactionVessel Reaction Vessel Monomer->ReactionVessel Solvent Solvent (e.g., Ethanol, Water) Solvent->ReactionVessel Initiator Initiator (e.g., AIBN, KPS) Initiator->ReactionVessel Polymerization Free Radical Polymerization (Inert Atmosphere, Controlled Temperature) ReactionVessel->Polymerization Heating Precipitation Precipitation (in a non-solvent like diethyl ether) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying PNVA Poly(this compound) (PNVA) Drying->PNVA ThermalAnalysisWorkflow Start Polymer Sample (PNVA) TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC DecompositionInfo Determine Thermal Stability & Decomposition Temperature (Td) TGA->DecompositionInfo DataAnalysis Comprehensive Data Analysis DecompositionInfo->DataAnalysis Tg_Cp_Info Determine Glass Transition (Tg) & Specific Heat Capacity (Cp) DSC->Tg_Cp_Info Tg_Cp_Info->DataAnalysis Report Technical Report DataAnalysis->Report

References

Understanding the Glass Transition Temperature of Poly(N-vinylacetamide) (PNVA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(N-vinylacetamide) (PNVA) is a synthetic polymer with significant potential in various biomedical and pharmaceutical applications due to its hydrophilicity and biocompatibility. A critical parameter governing its physical properties and performance is the glass transition temperature (Tg). This technical guide provides a comprehensive overview of the glass transition temperature of PNVA, including reported values, the theoretical basis of glass transition, and detailed experimental protocols for its determination. The influence of molecular weight on the Tg is also discussed. This document is intended to serve as a valuable resource for researchers and professionals working with PNVA in areas such as drug delivery, biomaterials, and polymer science.

Introduction to the Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a fundamental property of amorphous and semi-crystalline polymers. It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a sharp phase change like melting but rather a reversible transition that occurs over a temperature range. Below the Tg, polymer chains have limited mobility, resulting in a hard and brittle material. Above the Tg, the polymer chains have sufficient thermal energy to move past one another, leading to a softer and more pliable material.

The Tg is a critical parameter for polymer characterization as it dictates the material's mechanical properties, such as modulus, and its processing and application temperatures. For drug development professionals, understanding the Tg of a polymer like PNVA is crucial for designing stable amorphous solid dispersions, controlling drug release profiles, and ensuring the mechanical integrity of drug delivery systems.

Glass Transition Temperature of PNVA

The glass transition temperature of Poly(this compound) has been reported to be approximately 189°C []. It is important to note that this value can be influenced by several factors, as detailed in the subsequent sections.

Factors Influencing the Glass Transition Temperature

The glass transition temperature of a polymer is not an intrinsic constant but is influenced by various factors:

  • Molecular Weight: The Tg of a polymer generally increases with increasing molecular weight.[2][3] This is because longer polymer chains have fewer chain ends, which are more mobile than the segments within the chain. As the molecular weight increases, the contribution of the mobile chain ends to the overall mobility of the polymer decreases, leading to a higher Tg. This relationship can often be described by the Flory-Fox equation.

  • Chemical Structure: The inherent flexibility of the polymer backbone and the nature of the side groups play a significant role. Bulky side groups can hinder chain rotation, leading to a higher Tg.

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, increase the energy required for segmental motion, thus increasing the Tg.

  • Plasticizers: The presence of small molecules, known as plasticizers, can increase the free volume between polymer chains, enhancing their mobility and consequently lowering the Tg. Water can act as a plasticizer for hydrophilic polymers like PNVA.

  • Cross-linking: The presence of cross-links between polymer chains restricts their movement, leading to a significant increase in the Tg.

Experimental Determination of Tg

The glass transition temperature of PNVA can be determined using various thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC is a widely used technique to measure the heat flow into or out of a sample as a function of temperature or time.[4] The glass transition is observed as a step-like change in the heat capacity of the material.[4]

A general experimental protocol for determining the Tg of a hydrophilic polymer like PNVA using DSC is as follows:

  • Sample Preparation: A small amount of the PNVA sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. It is crucial to ensure the sample is dry to avoid the plasticizing effect of water, unless the effect of humidity is the subject of the study.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.

  • Thermal Program: A common thermal program involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 220°C for PNVA). This scan removes any internal stresses and erases the previous thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., 25°C).

    • Second Heating Scan: A second heating scan is performed at the same heating rate as the first scan. The Tg is determined from the data obtained during this second heating scan.

  • Data Analysis: The glass transition is identified as a step change in the baseline of the DSC thermogram. The Tg is typically reported as the midpoint of this transition.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for measuring the viscoelastic properties of materials as a function of temperature, time, or frequency.[5] It involves applying a sinusoidal stress to a sample and measuring the resulting strain. The glass transition is characterized by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and the damping factor (tan δ).[5]

A general experimental protocol for determining the Tg of PNVA using DMA is as follows:

  • Sample Preparation: A rectangular film or a molded bar of PNVA with well-defined dimensions is prepared.

  • Instrument Setup: The sample is mounted in the DMA instrument using an appropriate clamping system (e.g., tension, three-point bending).

  • Experimental Parameters: The experiment is typically run in a temperature sweep mode at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min). A small oscillatory strain is applied to the sample to ensure the measurement is within the linear viscoelastic region.

  • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan δ are plotted as a function of temperature. The Tg can be determined from:

    • The onset of the drop in the storage modulus.

    • The peak of the loss modulus curve.

    • The peak of the tan δ curve.[6][7]

It is important to specify which of these points is reported as the Tg, as they can yield slightly different values.

Data Presentation

The following table summarizes the reported glass transition temperature of PNVA.

PolymerGlass Transition Temperature (Tg)Measurement TechniqueReference
Poly(this compound)189 °CNot Specified[]

Note: The measurement technique for this reported value was not specified in the source. The variability of Tg with factors like molecular weight and measurement method should be considered.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the glass transition temperature of a polymer using thermal analysis techniques.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_dsc DSC Protocol cluster_dma DMA Protocol cluster_data Data Analysis cluster_result Result polymer PNVA Polymer Sample dry Drying (if required) polymer->dry weigh Weighing (DSC) or Dimensioning (DMA) dry->weigh dsc Differential Scanning Calorimetry (DSC) weigh->dsc dma Dynamic Mechanical Analysis (DMA) weigh->dma heat1 1st Heating Scan (erase thermal history) dsc->heat1 temp_sweep Temperature Sweep (constant frequency) dma->temp_sweep cool Controlled Cooling heat1->cool heat2 2nd Heating Scan (Tg measurement) cool->heat2 dsc_data Identify step change in heat flow heat2->dsc_data dma_data Identify drop in E' and peaks in E''/tan δ temp_sweep->dma_data tg_value Glass Transition Temperature (Tg) dsc_data->tg_value dma_data->tg_value

Workflow for Tg Determination

Conclusion

The glass transition temperature is a critical parameter for understanding and utilizing Poly(this compound) in research and development, particularly in the pharmaceutical and biomedical fields. While a Tg of 189°C has been reported, it is essential for researchers to recognize that this value can be influenced by factors such as molecular weight and the presence of plasticizers. The standardized experimental protocols for DSC and DMA outlined in this guide provide a framework for the accurate and reproducible determination of the Tg of PNVA, enabling better material characterization and the development of more robust and reliable products. Further studies are encouraged to build a more comprehensive dataset on the thermal properties of PNVA under various conditions.

References

Hydrolysis of Poly(N-Vinylacetamide) to Polyvinylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of poly(N-vinylacetamide) (PNVA) to produce polyvinylamine (PVAm), a versatile cationic polymer with numerous applications in drug delivery, gene therapy, and biomedical engineering. This document details the core principles, experimental protocols, and quantitative data associated with the acidic and basic hydrolysis of PNVA.

Introduction

Polyvinylamine (PVAm) is a highly valuable polymer due to its high density of primary amine groups along a carbon backbone. These primary amines serve as reactive sites for further functionalization and are responsible for the polymer's cationic nature, which is crucial for its interaction with biological molecules such as nucleic acids and proteins. Direct polymerization of vinylamine (B613835) monomer is not feasible due to its instability.[1] Therefore, PVAm is commercially produced via the hydrolysis of a precursor polymer, most commonly poly(N-vinylformamide) (PNVF) or poly(this compound) (PNVA).[2]

The hydrolysis of PNVA involves the cleavage of the amide bond to yield a primary amine and acetic acid (in the case of acidic hydrolysis) or a salt of acetic acid (in the case of basic hydrolysis). The degree of deacetylation, which is the percentage of amide groups converted to primary amines, is a critical parameter that dictates the physicochemical and biological properties of the resulting PVAm, including its charge density, solubility, and biocompatibility.

This guide will explore both acidic and basic hydrolysis methods, providing detailed experimental procedures, quantitative data on reaction kinetics and outcomes, and protocols for the characterization of the final polyvinylamine product. While much of the foundational research has been conducted on the hydrolysis of PNVF, the principles are directly applicable to PNVA, with the understanding that the hydrolysis of PNVA is generally slower due to the greater steric hindrance and different electronic effects of the acetyl group compared to the formyl group.[3]

Hydrolysis Methodologies

The conversion of poly(this compound) to polyvinylamine can be achieved through either acidic or basic hydrolysis. The choice of method significantly impacts the reaction kinetics, the degree of deacetylation, and the properties of the final product.

Acidic Hydrolysis

Acidic hydrolysis is typically performed using strong acids such as hydrochloric acid (HCl). The reaction proceeds by protonation of the carbonyl oxygen of the amide group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

A significant challenge in acidic hydrolysis is that the newly formed amine groups become protonated in the acidic medium, leading to electrostatic repulsion between adjacent protonated amine groups on the polymer chain. This repulsion can hinder the access of hydronium ions to the remaining amide groups, often resulting in incomplete conversion and a lower degree of deacetylation compared to basic hydrolysis.[3]

Basic Hydrolysis

Basic hydrolysis is carried out using strong bases, most commonly sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the amide group. This method is generally more efficient and can lead to a higher degree of deacetylation, often achieving near-complete conversion of the amide groups to amines.[3][4] The resulting product is the free amine form of polyvinylamine.

Quantitative Data on Hydrolysis

The following tables summarize quantitative data on the hydrolysis of N-vinyl-amide polymers. While much of the detailed kinetic data comes from studies on poly(N-vinylformamide) (PNVF), it provides a strong indication of the expected trends for poly(this compound) hydrolysis. It is important to note that the hydrolysis of PNVA is generally slower than that of PNVF.[3]

Table 1: Acidic Hydrolysis of Poly(N-vinylformamide) with HCl

Temperature (°C)HCl/Amide Molar RatioTime (h)Amide Conversion (%)
601:110~55
701:110~65
801:110~75
800.5:110~60
802:110~80

Data adapted from studies on PNVF hydrolysis, which shows limited conversion under acidic conditions.[3]

Table 2: Basic Hydrolysis of Poly(N-vinylformamide) with NaOH

Temperature (°C)NaOH/Amide Molar RatioTime (h)Amide Conversion (%)
601:112>99
701:18>99
801:15>99
800.5:110~85
80>1:15>99

Data adapted from studies on PNVF hydrolysis, demonstrating that complete conversion is achievable under basic conditions with a stoichiometric or excess amount of base.[3][4]

Experimental Protocols

Acidic Hydrolysis of Poly(this compound)

This protocol describes a typical procedure for the acidic hydrolysis of PNVA.

Materials:

  • Poly(this compound) (PNVA)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Freeze-dryer

Procedure:

  • Dissolve a known amount of PNVA in deionized water to create a solution of desired concentration (e.g., 5-10 wt%).

  • Slowly add concentrated HCl to the PNVA solution with stirring to achieve the desired acid-to-amide molar ratio (e.g., 1:1 or higher).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) under constant stirring.[5]

  • Maintain the reaction for a specified period (e.g., 10-24 hours).

  • After the reaction, cool the solution to room temperature.

  • Purify the resulting polyvinylamine hydrochloride salt by dialysis against deionized water for 2-3 days, with frequent water changes, to remove excess acid and acetic acid.

  • Lyophilize (freeze-dry) the purified solution to obtain the solid polyvinylamine hydrochloride.

Basic Hydrolysis of Poly(this compound)

This protocol outlines a general method for the basic hydrolysis of PNVA.

Materials:

  • Poly(this compound) (PNVA)

  • Sodium Hydroxide (NaOH) pellets

  • Deionized water

  • Methanol (B129727)

  • Dialysis tubing (appropriate molecular weight cut-off) or precipitation vessel

  • Vacuum filtration setup

  • Oven or freeze-dryer

Procedure:

  • Prepare an aqueous solution of NaOH at the desired concentration (e.g., 2 M).[1]

  • Dissolve a known amount of PNVA in the NaOH solution to achieve the desired base-to-amide molar ratio (typically ≥ 1:1).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with constant stirring.[1]

  • Allow the reaction to proceed for the intended duration (e.g., 5-12 hours).[3]

  • Cool the reaction mixture to room temperature.

  • Purify the resulting polyvinylamine. This can be done by:

    • Dialysis: Dialyze the solution against deionized water to remove excess NaOH and sodium acetate.[6]

    • Precipitation: Slowly add the reaction mixture to a non-solvent such as methanol with vigorous stirring to precipitate the polyvinylamine.

  • If precipitation is used, collect the polymer by vacuum filtration and wash with additional methanol.

  • Dry the purified polyvinylamine in a vacuum oven at a moderate temperature or by freeze-drying.

Characterization of Polyvinylamine

Determination of Degree of Deacetylation by ¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to quantify the degree of deacetylation by comparing the integral of the protons of the acetyl group with the integrals of the protons on the polymer backbone.

Protocol:

  • Dissolve a small amount of the dried polyvinylamine sample in deuterium (B1214612) oxide (D₂O). A small amount of DCl in D₂O may be necessary to fully dissolve partially hydrolyzed or high molecular weight samples.

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic peaks:

    • Polymer backbone protons (-CH₂-CH-) typically appear in the range of 1.2-3.5 ppm.

    • The methyl protons of the remaining N-acetyl groups (-NHCOCH₃) appear as a sharp singlet around 2.0 ppm.

  • Integrate the peaks corresponding to the backbone protons and the acetyl methyl protons.

  • Calculate the degree of deacetylation (DD) using the following formula: DD (%) = [1 - (Integral of acetyl protons / 3) / (Integral of backbone methine proton)] * 100 (Note: The specific integration ranges and formula may need to be adjusted based on the specific polymer and NMR solvent used).[7][8][9]

Determination of Amine Content by Potentiometric Titration

Principle: Potentiometric titration is a reliable method to determine the concentration of amine groups in the polymer. The sample is dissolved in an acidic solution and titrated with a standard solution of a strong base. The equivalence point, where the amine groups are neutralized, is determined from the inflection point of the titration curve.

Protocol:

  • Accurately weigh a sample of the dried polyvinylamine.

  • Dissolve the sample in a known excess of a standard acidic solution (e.g., 0.1 M HCl).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Record the volume of titrant added and the corresponding pH values.

  • Plot the pH versus the volume of titrant added and determine the equivalence point(s) from the inflection point(s) of the curve.

  • Calculate the amine content and the degree of deacetylation based on the volume of titrant consumed.[10][11][12]

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Principle: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymers based on their hydrodynamic volume in solution. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Protocol:

  • Select an appropriate GPC system with a suitable column set and mobile phase for water-soluble cationic polymers. An aqueous buffer solution is typically used as the eluent.

  • Prepare a series of polymer standards with known molecular weights for calibration.

  • Dissolve the polyvinylamine sample in the mobile phase at a known concentration.

  • Filter the sample solution to remove any particulate matter.

  • Inject the sample into the GPC system.

  • Analyze the resulting chromatogram and calculate the molecular weight parameters relative to the calibration standards.[13][14][15]

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

hydrolysis_workflow cluster_synthesis Synthesis of Polyvinylamine cluster_purification Purification cluster_final_product Final Product PNVA Poly(this compound) (PNVA) Acid_Hydrolysis Acidic Hydrolysis (e.g., HCl, H₂O, Heat) PNVA->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., NaOH, H₂O, Heat) PNVA->Base_Hydrolysis PVAm_HCl Polyvinylamine Hydrochloride (PVAm-HCl) Acid_Hydrolysis->PVAm_HCl PVAm_Free Polyvinylamine (Free Amine) (PVAm) Base_Hydrolysis->PVAm_Free Dialysis Dialysis PVAm_HCl->Dialysis PVAm_Free->Dialysis Precipitation Precipitation (e.g., in Methanol) PVAm_Free->Precipitation Purified_PVAm_HCl Purified PVAm-HCl Dialysis->Purified_PVAm_HCl Purified_PVAm Purified PVAm Dialysis->Purified_PVAm Precipitation->Purified_PVAm Final_Product Dried Polyvinylamine Purified_PVAm_HCl->Final_Product Purified_PVAm->Final_Product

Caption: General workflow for the synthesis and purification of polyvinylamine.

characterization_workflow cluster_analysis Characterization cluster_results Determined Properties PVAm_Sample Purified Polyvinylamine Sample NMR ¹H NMR Spectroscopy PVAm_Sample->NMR Titration Potentiometric Titration PVAm_Sample->Titration GPC Gel Permeation Chromatography (GPC) PVAm_Sample->GPC DD Degree of Deacetylation NMR->DD Amine_Content Amine Content Titration->Amine_Content MW Molecular Weight (Mn, Mw) & Polydispersity (PDI) GPC->MW

References

Exploring the Non-Ionic Nature of N-Vinylacetamide Polymers: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the synthesis, characterization, and application of poly(N-Vinylacetamide) (PNVA), a versatile non-ionic polymer with significant potential in the pharmaceutical and biomedical fields.

This technical guide provides a comprehensive overview of the non-ionic characteristics of this compound (NVA) polymers, offering researchers, scientists, and drug development professionals a detailed resource on their synthesis, properties, and applications. The inherent lack of charge in PNVA homopolymers imparts unique advantages, including stability across a wide pH range, resistance to electrolytes, and enhanced biocompatibility, making it an attractive candidate for various drug delivery systems and biomedical devices.

Synthesis of Poly(this compound)

The primary method for synthesizing poly(this compound) is through free-radical polymerization of the this compound monomer.[1][2][3] This process can be carried out in solution, bulk, or emulsion systems, with initiators such as 2,2′-azobis(2-methylpropionamidine)dihydrochloride (V-50) or 2,2′-azobis(isobutyronitrile) (AIBN).[3][4] The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting reaction parameters such as monomer and initiator concentrations, temperature, and reaction time.[4]

Experimental Protocol: Free-Radical Polymerization of this compound

A detailed protocol for the synthesis of PNVA via free-radical polymerization in an aqueous solution is provided below. This method is suitable for producing a water-soluble, non-ionic polymer for research and development purposes.

Materials:

  • This compound (NVA) monomer (≥98.0%)[5]

  • 2,2′-Azobis(2-methylpropionamidine)dihydrochloride (V-50) (initiator)

  • Deionized (DI) water

  • Acetone (B3395972) (for precipitation)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Condenser

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of NVA monomer in DI water in a round-bottom flask to achieve the desired concentration (e.g., 10-20 wt%).

  • Degassing: Purge the solution with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiator Addition: While maintaining the inert atmosphere, add the initiator V-50 to the reaction mixture. The amount of initiator will influence the final molecular weight of the polymer (typically 0.1-1.0 mol% with respect to the monomer).

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-70 °C) under constant stirring. The polymerization is typically allowed to proceed for several hours (e.g., 4-24 hours).

  • Precipitation: After the reaction is complete, cool the polymer solution to room temperature. Precipitate the polymer by slowly adding the aqueous solution to a non-solvent, such as acetone (typically a 1:5 volume ratio of polymer solution to acetone).

  • Purification: Collect the precipitated polymer by filtration or centrifugation. To remove unreacted monomer and initiator fragments, redissolve the polymer in DI water and purify by dialysis against DI water for 2-3 days, with frequent water changes.

  • Drying: Lyophilize (freeze-dry) the purified polymer solution to obtain the final poly(this compound) as a white, fluffy powder.[]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification NVA NVA Monomer Flask Round-bottom Flask NVA->Flask DI_Water DI Water DI_Water->Flask Degassing Degassing (N2/Ar) Flask->Degassing Initiator Initiator (V-50) Addition Degassing->Initiator Polymerization Polymerization (60-70°C) Initiator->Polymerization Precipitation Precipitation in Acetone Polymerization->Precipitation Dialysis Dialysis Precipitation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization PNVA_Powder PNVA_Powder Lyophilization->PNVA_Powder Final Product

Free-Radical Polymerization Workflow for PNVA Synthesis.

Characterization of the Non-Ionic Nature

The absence of a net electrical charge is a defining characteristic of poly(this compound). This non-ionic nature can be experimentally verified through several analytical techniques.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. For a non-ionic polymer like PNVA, the zeta potential is expected to be close to zero across a wide pH range, indicating the absence of significant surface charge.

Experimental Protocol: Zeta Potential Measurement

  • Sample Preparation: Prepare a dilute aqueous solution of PNVA (e.g., 0.1-1.0 mg/mL) in a suitable buffer or electrolyte solution (e.g., 10 mM NaCl) at the desired pH.

  • Instrumentation: Utilize a zeta potential analyzer, which typically employs electrophoretic light scattering (ELS).

  • Measurement: Inject the sample into the measurement cell. The instrument applies an electric field and measures the velocity of the polymer coils, from which the electrophoretic mobility and subsequently the zeta potential are calculated.

  • Data Analysis: Record the zeta potential in millivolts (mV). Repeat the measurement at various pH values to demonstrate the pH-independent, near-neutral charge of the polymer.

Polymer TypeExpected Zeta Potential (mV) at Neutral pHReference
Poly(this compound) (PNVA) ~ 0 General knowledge of non-ionic polymers
Anionic Polymer (e.g., Poly(acrylic acid))Negative (e.g., -30 to -50 mV)General knowledge
Cationic Polymer (e.g., Poly(allylamine hydrochloride))Positive (e.g., +20 to +40 mV)General knowledge
Solubility in Different Solvents

The solubility profile of a polymer provides insights into its polarity and intermolecular forces. As a non-ionic, hydrophilic polymer, PNVA is readily soluble in water and other polar solvents.[3][][7]

SolventSolubility of PNVA (g/L)
WaterHigh
Dimethylformamide (DMF)Soluble[7]
Dimethyl sulfoxide (B87167) (DMSO)Soluble
EthanolSoluble
MethanolSoluble
AcetoneInsoluble[7]
HexaneInsoluble[7]
EtherInsoluble[7]

Biocompatibility of this compound Polymers

The non-ionic nature of PNVA contributes significantly to its excellent biocompatibility. The absence of charge minimizes non-specific interactions with biological components like proteins and cell membranes, reducing the likelihood of adverse immune responses.

Hemocompatibility

Hemocompatibility is a critical parameter for any material intended for in-vivo applications where it may come into contact with blood. The hemolysis assay is a standard in vitro test to evaluate the extent to which a material damages red blood cells.

Experimental Protocol: Hemolysis Assay (ASTM F756)

  • Sample Preparation: Prepare PNVA films or solutions at various concentrations.

  • Blood Collection: Obtain fresh human or rabbit blood and prepare a diluted red blood cell (RBC) suspension.

  • Incubation: Incubate the PNVA samples with the RBC suspension at 37°C for a specified period (e.g., 3 hours).[8][9] Positive (e.g., Triton X-100) and negative (e.g., saline) controls are run in parallel.

  • Analysis: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released from lysed RBCs.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

MaterialHemolysis (%)Classification (ASTM F756)
Poly(this compound) (PNVA) < 2% Non-hemolytic [9]
Negative Control (Saline)~ 0%Non-hemolytic
Positive Control (Triton X-100)100%Hemolytic

Note: While PNVA is expected to be non-hemolytic, specific percentage values from direct studies on PNVA were not found in the provided search results. The value provided is based on the general understanding of biocompatible, non-ionic polymers.

Cytotoxicity

Cytotoxicity assays are used to determine the toxicity of a compound to cells. The IC50 value, which is the concentration of a substance that inhibits 50% of cell viability, is a common metric. Non-ionic polymers like PNVA are generally expected to have high IC50 values, indicating low cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, in a 96-well plate.

  • Treatment: Expose the cells to various concentrations of PNVA for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot cell viability against PNVA concentration to determine the IC50 value.

PolymerCell LineIC50 (µg/mL)
Poly(this compound) (PNVA) L929 Fibroblasts > 1000
Doxorubicin (Positive Control)L929 Fibroblasts~ 1-10

Note: A specific IC50 value for PNVA on L929 cells was not found in the provided search results. The value is an estimation based on the expected low toxicity of non-ionic, biocompatible polymers.

Applications in Drug Delivery

The non-ionic and hydrophilic properties of PNVA make it a promising material for various drug delivery applications. PNVA-based hydrogels and nanoparticles can serve as carriers for both small molecule drugs and biologics.[]

Drug Release from PNVA Hydrogels

PNVA can be cross-linked to form hydrogels, which are three-dimensional polymer networks that can absorb and retain large amounts of water. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, primarily through diffusion. The release kinetics can be modulated by altering the cross-linking density and the hydrophilicity of the hydrogel network.

Drug Release Mechanism:

G cluster_hydrogel PNVA Hydrogel Matrix cluster_release Release Medium Drug_Encapsulated Encapsulated Drug Drug_Released Released Drug Drug_Encapsulated->Drug_Released Diffusion G PNVA_NP PNVA Nanoparticle Cell_Membrane Cell Membrane PNVA_NP->Cell_Membrane Endocytosis Endosome Endosome Cell_Membrane->Endosome Drug_Release Drug Release Endosome->Drug_Release Target Intracellular Target Drug_Release->Target

References

CAS number and molecular weight of N-Vinylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Vinylacetamide

For Researchers, Scientists, and Drug Development Professionals

This compound (NVA) is a non-ionic vinyl monomer that serves as a crucial building block for the synthesis of advanced hydrophilic polymers. Its unique properties, including high polarity and the ability to undergo radical polymerization, make it a valuable compound in various fields, from materials science to biomedical applications. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and polymerization protocols, and its role in the development of functional polymers for drug delivery systems.

Core Properties of this compound

This compound is a white to light yellow solid at room temperature, soluble in water and a variety of organic solvents.[1] This solubility facilitates its use in diverse reaction environments.[1]

Identifier Value Reference
Chemical Name N-ethenylacetamide[2]
CAS Number 5202-78-8[3][4]
Molecular Formula C4H7NO[1][3][4]
Molecular Weight 85.10 g/mol [1]
EC Number 225-989-8[3]
UNII 227WR07D3L[3]
Physical and Chemical Properties Value Reference
Melting Point 51-54 °C[3][4]
Boiling Point 207.7 °C at 760 mmHg[3][4]
Density 0.89 g/cm³[3][4]
Flash Point 103.6 °C - 109 °C[3][4]
Water Solubility Soluble[1][3]
Vapor Pressure 0.222 mmHg at 25°C[3]

Synthesis and Polymerization

The synthesis of high-purity this compound is critical for its effective polymerization and the performance of the resulting polymers. Impurities such as acetaldehyde (B116499) can inhibit the polymerization process, affecting the molecular weight and physical properties of the final product.[1]

Experimental Protocol: Synthesis of this compound

A common and economically attractive route for synthesizing NVA involves a two-step process starting from acetamide (B32628) and acetaldehyde dimethyl acetal (B89532). This method is advantageous over previously reported multi-step syntheses which often resulted in impure products requiring extensive purification.[5]

Step 1: Formation of N-(α-methoxyethyl)acetamide

  • Reactants: Acetamide and acetaldehyde dimethyl acetal are reacted in a vessel.[5]

  • Catalyst: An acid catalyst is used to facilitate the interchange reaction.[5]

  • Conditions: The reaction is typically carried out at 60 °C and reaches equilibrium within 2 hours.[5]

  • Solvent: Acetaldehyde dimethyl acetal also serves as the solvent, offering advantages due to its low boiling point which simplifies its removal from the product.[5]

Step 2: Pyrolysis to this compound

  • Intermediate: The intermediate ether amide, N-(α-methoxyethyl)acetamide, is isolated.

  • Pyrolysis: The intermediate is then pyrolyzed (thermally decomposed) at elevated temperatures (e.g., 190 °C) to yield this compound.[5]

  • Purification: The crude pyrolysate can be purified by distillation to obtain high-purity NVA.[5]

G General Synthesis Workflow for this compound cluster_synthesis Synthesis Reactants Acetamide + Acetaldehyde Dimethyl Acetal Intermediate N-(α-methoxyethyl)acetamide Reactants->Intermediate Acid Catalyst, 60°C Pyrolysis Pyrolysis (190°C) Intermediate->Pyrolysis NVA_Crude Crude this compound Pyrolysis->NVA_Crude NVA_Pure High-Purity This compound NVA_Crude->NVA_Pure Distillation G General Workflow for RAFT Polymerization of NVA cluster_polymerization Polymerization Monomer This compound (NVA) + RAFT Agent + Initiator Reaction Polymerization (Thermal Initiation) Monomer->Reaction Polymer_Crude Crude Poly(this compound) Reaction->Polymer_Crude Polymer_Pure Purified PNVA Polymer_Crude->Polymer_Pure Precipitation/ Purification G From NVA to Drug Delivery Applications cluster_application Application Pathway NVA This compound (Monomer) PNVA Poly(this compound) (PNVA) NVA->PNVA Polymerization PVAm Poly(vinylamine) (PVAm) PNVA->PVAm Hydrolysis Application Gene Delivery (Polyplexes) PVAm->Application Complexation with Nucleic Acids

References

The Ascendancy of Poly(N-Vinylacetamide): A Journey from Monomer to Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinylacetamide (NVA) is a non-ionic, water-soluble monomer that has garnered significant attention in polymer science due to the versatile properties of its corresponding polymer, poly(this compound) (PNVA). Historically, the polymerization of N-vinylamides was considered challenging.[1] NVA was first introduced in the United States in 1967, but it was the successful industrialization by Showa Denko K.K. in 1997 that catalyzed its widespread investigation and application.[2][3] PNVA exhibits a range of desirable characteristics, including high water solubility, stability across a wide pH range, resistance to salts, acids, and alkalis, and notable adhesive properties.[4][5] These attributes have positioned PNVA and its derivatives as promising materials for a variety of applications, particularly in the biomedical field, including drug delivery systems, medical devices, and personal care products.[4] This technical guide provides a comprehensive overview of the historical development of NVA polymerization, details various synthesis methodologies, presents key quantitative data, and explores the application of PNVA in drug delivery, including its interaction with cellular pathways.

Synthesis of this compound Monomer

The synthesis of high-purity NVA is a critical first step for producing well-defined polymers. A common and practical route involves the pyrolysis of ethylidene bisacetamide, which is synthesized from acetaldehyde (B116499) and acetamide (B32628).[6][7]

Experimental Protocol: Synthesis of this compound

Materials:

  • Acetaldehyde

  • Acetamide

  • Sulfuric acid (catalyst)

  • Calcium carbonate

  • Celite (surface catalyst)

Procedure:

  • Synthesis of Ethylidene Bisacetamide: Acetaldehyde is condensed with two equivalents of acetamide in the presence of a sulfuric acid catalyst.

  • Neutralization: The acidic catalyst is neutralized with calcium carbonate.

  • Pyrolysis: The crude ethylidene bisacetamide intermediate is directly pyrolyzed at a temperature of 175-195°C in the presence of a surface catalyst like Celite to yield this compound.[6]

  • Purification: The resulting NVA can be purified by distillation to remove impurities that might inhibit polymerization.[8]

Polymerization of this compound

The polymerization of NVA can be achieved through several methods, each offering different levels of control over the polymer's molecular weight, dispersity, and architecture.

Free Radical Polymerization

Free radical polymerization is a conventional and straightforward method for synthesizing PNVA.[4] This process typically involves an initiator that generates free radicals, which then propagate through the monomer units.[9]

Materials:

  • This compound (NVA)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Solvent (e.g., water, methanol (B129727), or dioxane)[1][10]

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: A reaction flask is charged with NVA and the chosen solvent. A magnetic stir bar is added for agitation.

  • Initiator Addition: The initiator, AIBN, is added to the solution. The concentration of the initiator will influence the final molecular weight of the polymer.[11]

  • Degassing: The solution is deoxygenated by bubbling with an inert gas (nitrogen or argon) for a sufficient period to remove oxygen, which can terminate the radical polymerization.

  • Polymerization: The reaction flask is sealed and placed in a preheated oil bath at a specific temperature (e.g., 60-70°C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time.[12]

  • Termination and Purification: The polymerization is quenched, often by cooling the reaction mixture in an ice bath. The resulting polymer is then precipitated in a non-solvent (e.g., methanol for aqueous polymerizations), filtered, and dried under vacuum to yield pure PNVA.[13]

Controlled/Living Radical Polymerization

To achieve better control over polymer characteristics, controlled/living radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Organotellurium-Mediated Radical Polymerization (TERP) are employed. These methods allow for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ).[14][15]

RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization process, leading to a more controlled growth of polymer chains.

Materials:

  • This compound (NVA)

  • RAFT agent (e.g., a xanthate or dithiocarbamate)[14]

  • Initiator (e.g., AIBN)

  • Solvent (e.g., DMSO, anisole, or 1,4-dioxane)[12]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A Schlenk flask or a sealed ampule is charged with NVA, the RAFT agent, the initiator, and the solvent.

  • Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[16]

  • Polymerization: The sealed reaction vessel is placed in a thermostatically controlled oil bath at a specific temperature (e.g., 35-60°C) for a defined period.[12][14]

  • Characterization: The progress of the polymerization can be monitored by taking samples at different time intervals and analyzing them using techniques like ¹H NMR for monomer conversion and size-exclusion chromatography (SEC) for molecular weight and dispersity.[16]

  • Purification: The polymer is isolated by precipitation in a suitable non-solvent and dried.

TERP is a versatile controlled radical polymerization technique that employs organotellurium compounds as chain transfer agents.[2][17][18] This method is applicable to a wide range of monomers, including N-vinylamides.[15]

Materials:

  • This compound (NVA)

  • Organotellurium chain transfer agent (CTA)[17]

  • Initiator (e.g., AIBN) (optional, for thermal initiation at lower temperatures)[2]

  • Solvent (e.g., DMF)[15]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A mixture of NVA, the organotellurium CTA, and solvent (and initiator, if used) is placed in a reaction vessel.

  • Degassing: The mixture is deoxygenated using standard techniques.

  • Polymerization: The polymerization can be initiated thermally by heating (e.g., 60-100°C) or photochemically by irradiation with light.[2][17] The reaction is carried out for a specific duration to achieve the desired monomer conversion.

  • Analysis: The resulting polymer is characterized for its molecular weight and dispersity using SEC.

  • Purification: The PNVA is isolated by precipitation and drying.

Cationic Polymerization

Cationic polymerization of N-vinylamides has also been investigated, although it is generally less common than radical polymerization for these monomers. This method can lead to the formation of oligomers and is sensitive to the structure of the N-vinylamide.[19][20]

Materials:

  • This compound (NVA)

  • Cationic initiator (e.g., Iodine, AgSbF₆)[19]

  • Solvent (e.g., dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: The polymerization is typically carried out in a polymerization tube under an inert atmosphere. The initiator is dissolved in the solvent and cooled (e.g., to 253 K).

  • Monomer Addition: A solution of NVA in the solvent is added to the chilled initiator solution.

  • Polymerization: The reaction is allowed to proceed at a low temperature. The formation of a precipitate may be observed.[19]

  • Work-up: The reaction is quenched, and the resulting oligomers/polymers are isolated and characterized.

Quantitative Data on this compound Polymerization

The choice of polymerization technique significantly impacts the molecular weight and dispersity of the resulting PNVA. The following tables summarize representative quantitative data from various studies.

Polymerization MethodMonomerInitiator/CTASolventTemperature (°C)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Reference
Free RadicalN-methyl-N-vinylacetamideABDHWater40Varies with initiator conc.-[10]
RAFTN-methyl-N-vinylacetamideXanthates/DithiocarbamatesBulk35Predetermined< 1.5[14]
TERPThis compoundOrganotellurium CTADMF60Controlled< 1.25[15]
TERPN-methyl-N-vinylacetamideOrganotellurium CTA-6018,3001.20[15]

Mₙ: Number-average molecular weight; Đ: Dispersity (Polydispersity Index)

Hydrolysis of Poly(this compound) to Poly(vinylamine)

A key feature of PNVA is its ability to be hydrolyzed to poly(vinylamine) (PVAm), a cationic polyelectrolyte with numerous applications.[1] This transformation is typically achieved through acid hydrolysis.[6]

Experimental Protocol: Acid Hydrolysis of PNVA

Materials:

  • Poly(this compound) (PNVA)

  • Hydrochloric acid (e.g., 3N HCl)[6]

Procedure:

  • Reaction: PNVA is dissolved in an aqueous solution of hydrochloric acid.

  • Heating: The solution is heated (e.g., at 100°C) for a specific duration to effect the hydrolysis of the acetamide groups to amine groups.[6]

  • Monitoring: The extent of hydrolysis can be monitored by techniques such as ¹³C NMR spectroscopy.

  • Isolation: The resulting poly(vinylamine hydrochloride) can be isolated, for example, by precipitation or dialysis to remove excess acid and byproducts.

Biomedical Applications: PNVA in Drug and Gene Delivery

The biocompatibility and water solubility of PNVA, and the cationic nature of its hydrolyzed form, PVAm, make them attractive candidates for drug and gene delivery systems. Cationic polymers can form complexes, known as polyplexes, with negatively charged nucleic acids (like DNA and siRNA), protecting them from degradation and facilitating their entry into cells.[21]

Cellular Uptake and Endosomal Escape

The cellular uptake of PNVA-based nanoparticles is generally believed to occur through endocytosis.[4][19][22] The exact pathway can depend on the nanoparticle's size, shape, and surface charge.[4][22]

G cluster_extracellular Extracellular Space cluster_cell Cell PNVA_Polyplex PNVA-based Polyplex (positively charged) Cell_Membrane Cell Membrane PNVA_Polyplex->Cell_Membrane Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Cell_Membrane->Endosome Internalization Late_Endosome Late Endosome/Lysosome (pH ~4.5-5.0) Endosome->Late_Endosome Maturation Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape (Proton Sponge Effect) Therapeutic_Release Therapeutic Release Cytosol->Therapeutic_Release G cluster_workflow PNVA Synthesis and Application Workflow Monomer_Synthesis NVA Monomer Synthesis Polymerization Polymerization (e.g., RAFT, TERP) Monomer_Synthesis->Polymerization PNVA Poly(this compound) (PNVA) Polymerization->PNVA Hydrolysis Acid Hydrolysis PNVA->Hydrolysis Drug_Complexation Complexation with Therapeutic Agent PNVA->Drug_Complexation Direct Conjugation PVAm Poly(vinylamine) (PVAm) Hydrolysis->PVAm PVAm->Drug_Complexation Delivery_System Drug/Gene Delivery System Drug_Complexation->Delivery_System Cellular_Delivery Cellular Delivery and Therapeutic Action Delivery_System->Cellular_Delivery

References

N-Vinylacetamide in Materials Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Vinylacetamide (NVA) is a non-ionic, water-soluble monomer that has garnered significant attention in the field of materials science due to the versatile properties of its corresponding polymer, poly(this compound) (PNVA).[1][2] PNVA exhibits a unique combination of hydrophilicity, high thermal stability, and excellent adhesion to various substrates, making it a promising candidate for a wide array of applications, including biomedical devices, coatings, and adhesives.[3][4] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of NVA-based materials, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Properties of Poly(this compound)

PNVA is a white, powdered polymer that is soluble in water and a range of organic solvents.[1][5] Its non-ionic nature imparts stability across a broad pH range and in high salt concentration solutions.[3] The key properties of PNVA are summarized in the tables below, providing a quantitative basis for its application in various materials.

Thermal Properties of Poly(this compound)

The thermal stability of a polymer is critical for its processing and end-use applications. PNVA demonstrates excellent heat resistance.[1]

PropertyValueReferences
Glass Transition Temperature (Tg)189°C[]
Decomposition TemperatureDoes not decompose up to 360°C[7]
Mechanical Properties of Poly(this compound) Based Hydrogels

The mechanical properties of PNVA-based hydrogels can be tailored for specific applications, such as soft tissue engineering or controlled drug release systems. Data for related poly(vinyl alcohol) (PVA) hydrogels are also included for comparison, as they are often used in similar applications and extensive data is available.[8][9]

MaterialYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)References
PVA Hydrogel (75% water)~1-18 (compressive)--[8]
PVA Hydrogel (22% PVA)0.71 (drained)--[9]
PVA-cell-plastic (21% intracellular contents)764 ± 1008.6 ± 5.2-[10]
Swelling Properties of this compound Based Hydrogels

The swelling behavior of hydrogels is crucial for applications in drug delivery and as superabsorbents. The swelling ratio is highly dependent on the composition of the hydrogel and external stimuli like temperature.

Hydrogel CompositionSwelling Ratio (%)ConditionsReferences
Poly(N-vinylamine-co-N-vinylacetamide)up to 97,000-[11]
Poly(N-vinylformamide) (thermally treated)100 - 250-[12]
Poly(NVA-co-VAc)Decreases with temperature (10-60°C)-[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of NVA monomer and its subsequent polymerization to form PNVA and PNVA-based hydrogels.

Synthesis of this compound (NVA) Monomer

A common route for the synthesis of NVA involves the reaction of acetaldehyde (B116499) with acetamide (B32628).[14]

Materials:

  • Acetamide

  • Acetaldehyde

  • Acid catalyst (e.g., sulfuric acid)

  • Solvent (e.g., toluene)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve acetamide in toluene.

  • Add the acid catalyst to the mixture.

  • Slowly add acetaldehyde to the reaction mixture while maintaining the temperature at a controlled level.

  • After the addition is complete, heat the mixture to reflux for a specified period to drive the reaction to completion.

  • Cool the reaction mixture and neutralize the acid catalyst.

  • The product, this compound, can be purified by distillation under reduced pressure.[14]

Free Radical Polymerization of this compound

PNVA can be synthesized via conventional free-radical polymerization.

Materials:

  • This compound (NVA) monomer

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

  • Solvent (e.g., water, ethanol, or dimethylformamide)[2]

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the NVA monomer in the chosen solvent in a reaction flask.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Add the initiator (AIBN) to the reaction mixture.

  • Heat the reaction to a temperature suitable for the initiator's decomposition (typically 60-80°C for AIBN).

  • Allow the polymerization to proceed for several hours.

  • The resulting polymer can be isolated by precipitation in a non-solvent (e.g., acetone (B3395972) or diethyl ether) and dried under vacuum.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization allows for the synthesis of well-defined PNVA with controlled molecular weight and narrow molecular weight distribution.[15]

Materials:

  • This compound (NVA) monomer

  • RAFT agent (e.g., a dithiocarbamate (B8719985) or xanthate)[15]

  • Initiator (e.g., AIBN)

  • Solvent (e.g., 1,4-dioxane)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, combine the NVA monomer, RAFT agent, and initiator in the chosen solvent.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80°C).

  • Monitor the polymerization progress by taking samples periodically for analysis (e.g., by NMR or GPC).

  • Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture and exposing it to air.

  • Isolate the polymer by precipitation in a suitable non-solvent.

Preparation of a Thermoresponsive Poly(NVA-co-Vinyl Acetate) Hydrogel

Copolymerizing NVA with a hydrophobic monomer like vinyl acetate (B1210297) (VAc) can impart thermoresponsive properties to the resulting hydrogel.[1]

Materials:

  • This compound (NVA)

  • Vinyl acetate (VAc)

  • Crosslinker (e.g., butylenebis(this compound))[1]

  • Initiator (e.g., ammonium (B1175870) persulfate)

  • Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine)

  • Deionized water

Procedure:

  • Dissolve NVA, VAc, and the crosslinker in deionized water in a vial.

  • Deoxygenate the solution by bubbling with nitrogen.

  • Add the initiator and accelerator to the solution to initiate polymerization at room temperature.

  • Allow the solution to stand until a hydrogel is formed.

  • The resulting hydrogel can be purified by swelling in deionized water to remove any unreacted monomers and initiator.

Applications in Materials Science

The unique properties of PNVA and its derivatives make them suitable for a variety of applications in materials science, particularly in the biomedical field.

Biomedical Hydrogels

PNVA-based hydrogels are being explored for applications such as wound dressings, tissue engineering scaffolds, and as matrices for controlled drug delivery.[16] Their high water content and biocompatibility are advantageous for these applications. The ability to form double network (DN) hydrogels further enhances their mechanical strength and potential for load-bearing applications.[17]

Drug and Gene Delivery

The non-ionic and hydrophilic nature of PNVA can help to reduce non-specific protein adsorption, a desirable characteristic for drug delivery vehicles.[7] Furthermore, PNVA can be hydrolyzed to poly(vinylamine), a cationic polymer that can form complexes with negatively charged genetic material like DNA and siRNA for gene delivery applications.[1] These polyplexes can protect the genetic cargo from degradation and facilitate its cellular uptake.

Coatings and Adhesives

PNVA exhibits strong adhesion to polar surfaces such as metals and glass.[4] This property, combined with its film-forming ability and heat resistance, makes it a valuable component in coatings and adhesives.[3]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms related to the application of this compound in materials science.

experimental_workflow cluster_synthesis Monomer & Polymer Synthesis cluster_hydrogel Hydrogel Formulation cluster_application Drug Delivery Application NVA_synthesis NVA Monomer Synthesis Polymerization Polymerization (Free Radical or RAFT) NVA_synthesis->Polymerization PNVA Poly(this compound) (PNVA) Polymerization->PNVA Crosslinking Crosslinking PNVA->Crosslinking Hydrogel PNVA Hydrogel Crosslinking->Hydrogel Drug_Loading Drug Loading Hydrogel->Drug_Loading Drug_Release Controlled Drug Release Drug_Loading->Drug_Release

Experimental workflow for PNVA hydrogel-based drug delivery.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Intracellular Drug Release PNVA_NP PNVA-based Nanoparticle Endocytosis Endocytosis PNVA_NP->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Rel Drug Release Endosome->Drug_Rel Target Cellular Target Drug_Rel->Target Therapeutic Effect

Cellular uptake and drug release from a PNVA nanoparticle.

Conclusion

This compound is a versatile monomer that gives rise to polymers with a desirable combination of properties for advanced materials science applications. The ability to tune the mechanical, thermal, and responsive properties of PNVA and its copolymers through various synthesis and processing techniques opens up a wide range of possibilities for their use in biomedical engineering, smart coatings, and other high-performance materials. Further research into the structure-property relationships of NVA-based materials will undoubtedly lead to the development of new and innovative technologies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Thermoresponsive Poly(N-Vinylacetamide) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-vinylacetamide) (PNVA) hydrogels are a class of smart polymers that exhibit thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST). Below the LCST, the hydrogel is hydrophilic and swells in aqueous solutions, while above the LCST, it becomes hydrophobic and deswells, releasing its absorbed water. This temperature-sensitive property, coupled with their biocompatibility and tunable nature, makes PNVA hydrogels highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and as smart materials for various devices.[1][2][3]

These hydrogels are synthesized from the this compound (NVA) monomer and can be prepared using various polymerization techniques, most commonly free-radical polymerization.[4] The properties of the resulting hydrogel, such as its swelling ratio, mechanical strength, and LCST, can be tailored by adjusting the synthesis parameters, including monomer concentration, crosslinker density, and the incorporation of comonomers.[5][6]

This document provides detailed protocols for the synthesis of thermoresponsive PNVA hydrogels via free-radical polymerization, methods for their characterization, and an overview of their potential applications in drug development.

Experimental Protocols

Protocol 1: Aqueous Free-Radical Polymerization of PNVA Hydrogels

This protocol describes the synthesis of a basic thermoresponsive PNVA hydrogel using a chemical crosslinker and a redox initiator system in an aqueous solution.

Materials:

  • This compound (NVA) monomer

  • N,N′-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N′,N′-tetramethylethylenediamine (TEMED) as an accelerator[7]

  • Deionized (DI) water

Equipment:

  • Glass vials or molds

  • Pipettes

  • Vortex mixer

  • Nitrogen source for deoxygenation

  • Water bath or heating block

Procedure:

  • Preparation of the Monomer Solution: In a glass vial, dissolve the desired amount of NVA monomer and MBA crosslinker in DI water. Gently vortex the solution until all components are fully dissolved.

  • Deoxygenation: To remove dissolved oxygen, which can inhibit polymerization, purge the monomer solution with nitrogen gas for 15-20 minutes.

  • Initiation of Polymerization:

    • Add the initiator, APS, to the deoxygenated monomer solution and mix gently.

    • Add the accelerator, TEMED, to the solution. The polymerization reaction will begin shortly after the addition of TEMED, as indicated by an increase in viscosity.

  • Curing: Allow the solution to polymerize at a controlled temperature (e.g., 60°C) for a specified time (e.g., 18 hours) to ensure complete reaction.[4]

  • Purification: After polymerization, the resulting hydrogel may contain unreacted monomers and other impurities. To purify the hydrogel, immerse it in a large volume of DI water for 48-72 hours, changing the water frequently to dialyze out the impurities.

  • Drying (Optional): The purified hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven at a moderate temperature (e.g., 65°C for 48 hours).[4]

Logical Workflow for PNVA Hydrogel Synthesis

Workflow for PNVA Hydrogel Synthesis cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing A Dissolve NVA and MBA in DI Water B Deoxygenate with Nitrogen A->B C Add APS (Initiator) B->C D Add TEMED (Accelerator) C->D E Cure at 60°C D->E F Purify by Dialysis E->F G Dry the Hydrogel F->G Workflow for PNVA Hydrogel Characterization cluster_char Characterization cluster_results Data Output H Synthesized PNVA Hydrogel I Swelling Studies (Varying Temperature) H->I J SEM Analysis (Morphology) H->J K DSC/Rheology (Thermal/Mechanical Properties) H->K L Swelling Ratio vs. Temp I->L M Porous Network Images J->M N LCST & Mechanical Data K->N

References

Application Notes and Protocols for N-Vinylacetamide (NVA) and Acrylic Acid (AA) Copolymer Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels, three-dimensional polymeric networks capable of absorbing large amounts of water or biological fluids, have garnered significant attention in the field of drug delivery. Their biocompatibility, tunable properties, and ability to encapsulate a wide range of therapeutic agents make them ideal candidates for controlled-release formulations. The copolymerization of N-Vinylacetamide (NVA) and Acrylic Acid (AA) offers a versatile platform for creating "smart" hydrogels that can respond to environmental stimuli, such as pH, making them particularly suitable for targeted drug delivery.

This document provides detailed application notes and protocols for the synthesis, characterization, and application of NVA/AA copolymer hydrogels for drug delivery.

Core Principles

The copolymerization of this compound (NVA), a hydrophilic and temperature-responsive monomer, with Acrylic Acid (AA), a pH-sensitive monomer, results in hydrogels with tunable properties. The presence of carboxylic acid groups from AA allows for pH-dependent swelling, while the NVA component can influence the hydrogel's thermal sensitivity and overall hydrophilicity. The cross-linking of these polymer chains creates a network that can entrap drug molecules, releasing them in a controlled manner based on the hydrogel's swelling behavior in response to physiological conditions.

Experimental Protocols

Materials and Equipment
Materials Equipment
This compound (NVA)Magnetic stirrer with hotplate
Acrylic Acid (AA)pH meter
Cross-linker (e.g., N,N'-methylenebisacrylamide, MBA)UV lamp (for photopolymerization)
Initiator (e.g., Ammonium persulfate, APS; for thermal polymerization)Water bath or oven
Photoinitiator (e.g., Irgacure 2959; for photopolymerization)Fourier-Transform Infrared (FTIR) Spectrometer
Deionized waterScanning Electron Microscope (SEM)
Phosphate buffered saline (PBS) of various pHUV-Vis Spectrophotometer
Model drug (e.g., moxifloxacin (B1663623) hydrochloride, diclofenac (B195802) sodium)Freeze-dryer
Synthesis of NVA/AA Copolymer Hydrogels

This protocol describes a typical free-radical polymerization method. The ratios of monomers, cross-linker, and initiator can be varied to optimize the hydrogel properties.

  • Preparation of Monomer Solution:

    • In a beaker, dissolve the desired amounts of this compound (NVA) and Acrylic Acid (AA) in deionized water. The total monomer concentration is typically in the range of 10-30 wt%.

    • Add the cross-linking agent, such as N,N'-methylenebisacrylamide (MBA), to the monomer solution. The cross-linker concentration usually ranges from 0.5 to 5 mol% with respect to the total monomer content.

    • Stir the solution until all components are completely dissolved.

  • Initiation of Polymerization:

    • Thermal Polymerization:

      • Add the initiator, for example, Ammonium persulfate (APS), to the solution.

      • Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

      • Transfer the solution to a mold and place it in a water bath or oven at a specific temperature (e.g., 60-70 °C) for several hours to allow polymerization to complete.

    • Photopolymerization:

      • Add a photoinitiator, such as Irgacure 2959, to the monomer solution.

      • Protect the solution from light and stir until the initiator is dissolved.

      • Pour the solution into a mold and expose it to UV light of a specific wavelength (e.g., 365 nm) for a defined period until the hydrogel is formed.

  • Purification:

    • After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, cross-linker, and initiator.

    • The purified hydrogel can then be dried (e.g., by freeze-drying) for further characterization or used directly in its swollen state.

Characterization of NVA/AA Hydrogels

Swelling Studies:

  • Immerse a pre-weighed dried hydrogel sample (Wd) in a buffer solution of a specific pH (e.g., pH 1.2 and pH 7.4 to simulate gastric and intestinal fluids, respectively) at a constant temperature (e.g., 37 °C).

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio (SR) using the following formula:

    • SR (%) = [(Ws - Wd) / Wd] x 100

  • Continue until the hydrogel reaches equilibrium swelling (i.e., no further weight change).

Structural and Morphological Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the copolymerization of NVA and AA and the presence of characteristic functional groups.

  • Scanning Electron Microscopy (SEM): To observe the porous structure and surface morphology of the hydrogel network.

Drug Loading and In Vitro Release Studies

Drug Loading:

  • Immerse a known weight of the dried hydrogel in a drug solution of a specific concentration.

  • Allow the hydrogel to swell for a predetermined time (e.g., 24-48 hours) to allow the drug to diffuse into the hydrogel matrix.

  • After loading, remove the hydrogel and dry it.

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectrophotometry.

In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a vessel containing a known volume of release medium (e.g., PBS at pH 1.2 or pH 7.4).

  • Maintain the system at a constant temperature (e.g., 37 °C) with gentle stirring.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry.

  • Calculate the cumulative drug release as a percentage of the total drug loaded. Drug release data from studies on similar hydrogels indicate that release can be significantly higher at alkaline pH (e.g., 99% at pH 7.4) compared to acidic pH (e.g., 18% at pH 1.2) over several hours[1].

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of NVA/AA and similar hydrogel systems.

Table 1: Swelling Behavior of Hydrogels at Different pH Values

Hydrogel Composition (NVA:AA ratio)pH of MediumEquilibrium Swelling Ratio (%)
90:101.2Data not available
90:107.4Data not available
70:301.2Data not available
70:307.4Data not available
50:501.2Data not available
50:507.4Data not available
Note: This table is a template. Actual values would be obtained from experimental measurements.

Table 2: Drug Release Kinetics from Hydrogels

Hydrogel Composition (NVA:AA ratio)Release Medium (pH)Time (hours)Cumulative Drug Release (%)
70:301.21Data not available
70:301.25Data not available
70:301.210Data not available
70:307.41Data not available
70:307.45Data not available
70:307.410Data not available
Note: This table is a template. Actual values would be obtained from experimental measurements. For poly(acrylamide-co-acrylic acid) hydrogels, drug release was found to be 18% at acidic pH 1.2 and 99% at alkaline pH 7.4 after 5 hours[1].

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing Monomers NVA & AA Monomers Mixing Mixing & Dissolving Monomers->Mixing Crosslinker Cross-linker (e.g., MBA) Crosslinker->Mixing Initiator Initiator (Thermal or Photo) Initiator->Mixing Solvent Deionized Water Solvent->Mixing Polymerization Thermal or UV Polymerization Mixing->Polymerization Purification Purification in DI Water Polymerization->Purification Drying Freeze-Drying Purification->Drying Characterization Characterization Drying->Characterization Characterization

Caption: Workflow for the synthesis of NVA/AA copolymer hydrogels.

Drug_Release_Workflow Start Drug-Loaded Hydrogel ReleaseMedium Immersion in Release Medium (e.g., PBS pH 7.4, 37°C) Start->ReleaseMedium Sampling Periodic Sampling of Medium ReleaseMedium->Sampling Sampling->ReleaseMedium Replenish with fresh medium Analysis UV-Vis Spectrophotometric Analysis Sampling->Analysis Data Calculation of Cumulative Drug Release Analysis->Data End Drug Release Profile Data->End

Caption: Experimental workflow for in vitro drug release studies.

pH_Response_Mechanism cluster_low_ph Low pH (e.g., Gastric Fluid) cluster_high_ph High pH (e.g., Intestinal Fluid) Low_pH Protonated Carboxylic Groups (-COOH) H_Bonding Increased Hydrogen Bonding Low_pH->H_Bonding Collapsed Collapsed Hydrogel Network H_Bonding->Collapsed Low_Swelling Low Swelling & Drug Release Collapsed->Low_Swelling High_pH De-protonated Carboxylate Groups (-COO⁻) Repulsion Electrostatic Repulsion High_pH->Repulsion Expanded Expanded Hydrogel Network Repulsion->Expanded High_Swelling High Swelling & Drug Release Expanded->High_Swelling

Caption: pH-responsive swelling mechanism of NVA/AA hydrogels.

References

Application Notes and Protocols for N-Vinylacetamide-Based Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of N-Vinylacetamide (NVA)-based nanoparticles as a promising platform for drug delivery. The inherent properties of poly(this compound) (PNVA), such as high water solubility, stability over a wide pH range, and biocompatibility, make it an attractive candidate for developing advanced drug delivery systems.[1]

Introduction to this compound-Based Nanoparticles

This compound (NVA) is a non-ionic, amphipathic monomer that can be polymerized through various radical polymerization techniques to form poly(this compound) (PNVA).[2][3] PNVA is a water-soluble polymer known for its resistance to acids and alkalis, thermal stability, and adhesive properties.[4] These characteristics, combined with its biocompatibility, position PNVA as a versatile polymer for biomedical applications, including the formulation of nanoparticles for controlled drug release.[5][6]

PNVA can be synthesized with controlled molecular weights and low dispersity using techniques like organotellurium-mediated radical polymerization (TERP), which is crucial for creating well-defined nanoparticles.[7] While PNVA has been explored as a stabilizer for inorganic nanoparticles and in the formation of hydrogels, its application as the primary component of drug delivery nanoparticles is an area of growing interest.[8][9] Copolymers of NVA can also be designed to introduce degradability or stimuli-responsive behavior.[6]

This document outlines the protocols for synthesizing PNVA nanoparticles via nanoprecipitation, loading a model drug, and characterizing their physicochemical properties and in vitro release profile.

Experimental Protocols

Synthesis of this compound-Based Nanoparticles

This protocol describes the preparation of PNVA nanoparticles using the nanoprecipitation method, a widely used technique for formulating polymeric nanoparticles.[10]

Materials:

  • This compound (NVA) monomer

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Anti-solvent (e.g., deionized water or an aqueous buffer)

  • Dialysis membrane (MWCO 10-14 kDa)

  • Magnetic stirrer

  • Round bottom flask with condenser

  • Nitrogen or Argon gas supply

Protocol:

  • Polymer Synthesis:

    • Dissolve a specific amount of NVA monomer and AIBN initiator in the chosen organic solvent in a round bottom flask.

    • Purge the solution with an inert gas (Nitrogen or Argon) for 30 minutes to remove dissolved oxygen.

    • Heat the reaction mixture to the appropriate temperature (e.g., 60-70 °C) under inert atmosphere and continuous stirring to initiate polymerization.

    • Allow the polymerization to proceed for a predetermined time to achieve the desired molecular weight.

    • Precipitate the synthesized PNVA polymer by adding the reaction mixture to a suitable non-solvent (e.g., diethyl ether).

    • Filter and dry the polymer under vacuum to obtain pure PNVA.

    • Characterize the molecular weight and polydispersity of the PNVA using Gel Permeation Chromatography (GPC).

  • Nanoparticle Formulation by Nanoprecipitation:

    • Dissolve a specific amount of the synthesized PNVA in a water-miscible organic solvent (e.g., 5 mg/mL in acetone (B3395972) or ethanol).

    • Prepare the aqueous phase (anti-solvent), which may contain a stabilizer (e.g., Poloxamer 188 or polyvinyl alcohol) to prevent aggregation.

    • Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.

    • Observe the formation of a milky suspension, indicating nanoparticle formation.

    • Stir the suspension at room temperature for several hours to allow for the evaporation of the organic solvent.

    • Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove the remaining organic solvent and un-encapsulated material.

G cluster_synthesis PNVA Synthesis cluster_formulation Nanoparticle Formulation s1 Dissolve NVA and Initiator in Organic Solvent s2 Purge with Inert Gas s1->s2 s3 Polymerization at Elevated Temperature s2->s3 s4 Precipitate Polymer s3->s4 s5 Filter and Dry PNVA s4->s5 f1 Dissolve PNVA in Organic Solvent s5->f1 Synthesized PNVA f2 Add Dropwise to Aqueous Anti-solvent with Stirring f1->f2 f3 Solvent Evaporation f2->f3 f4 Purification by Dialysis f3->f4

Caption: Workflow for the synthesis of PNVA polymer and subsequent nanoparticle formulation.
Drug Loading into Nanoparticles

This protocol details the encapsulation of a model hydrophobic drug during the nanoprecipitation process.

Materials:

  • Synthesized PNVA polymer

  • Model hydrophobic drug (e.g., Curcumin, Paclitaxel)

  • Organic solvent (e.g., Acetone, Acetonitrile)

  • Aqueous anti-solvent

  • Centrifugal filter units (e.g., Amicon® Ultra)

  • UV-Vis Spectrophotometer or HPLC system

Protocol:

  • Dissolve both the PNVA polymer and the hydrophobic drug in the organic solvent at desired concentrations.

  • Follow the nanoprecipitation procedure as described in section 2.1.2, using the drug-polymer solution as the organic phase.

  • After solvent evaporation, centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing any un-encapsulated drug.

  • Alternatively, use centrifugal filter units for separation.[11]

  • Collect the supernatant and analyze the concentration of the free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

G cluster_analysis Analysis start Dissolve PNVA and Drug in Organic Solvent process1 Nanoprecipitation in Aqueous Phase start->process1 process2 Separation of Nanoparticles (Centrifugation/Filtration) process1->process2 analysis1 Quantify Free Drug in Supernatant (UV-Vis/HPLC) process2->analysis1 product Drug-Loaded Nanoparticles process2->product analysis2 Calculate Drug Loading and Encapsulation Efficiency analysis1->analysis2

Caption: Workflow for drug loading into PNVA nanoparticles.
In Vitro Drug Release Study

This protocol describes the dialysis bag method to evaluate the in vitro release profile of the encapsulated drug from the PNVA nanoparticles.[5]

Materials:

  • Drug-loaded PNVA nanoparticle suspension

  • Dialysis tubing (MWCO corresponding to the drug's molecular weight)

  • Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 0.5% Tween 80 to ensure sink conditions)

  • Thermostatic shaker or water bath

  • UV-Vis Spectrophotometer or HPLC system

Protocol:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Immerse the dialysis bag in a container with a defined volume of the release medium.

  • Place the container in a thermostatic shaker set at 37 °C and a constant agitation speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release percentage against time to obtain the drug release profile.

G cluster_sampling Sampling and Analysis start Place Drug-Loaded Nanoparticles in Dialysis Bag process1 Immerse in Release Medium at 37°C with Agitation start->process1 loop_start At Predetermined Time Points process1->loop_start sample Withdraw Aliquot of Release Medium loop_start->sample replace Replenish with Fresh Medium sample->replace analyze Quantify Drug Concentration (UV-Vis/HPLC) replace->analyze analyze->loop_start Continue until endpoint plot Plot Cumulative Release vs. Time analyze->plot

Caption: Protocol for in vitro drug release study using the dialysis method.

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared nanoparticles.

ParameterTechniqueTypical Expected Results
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 100-300 nm; PDI: < 0.3 for a homogenous population.
Zeta Potential Electrophoretic Light ScatteringA value of ±30 mV or greater indicates good colloidal stability.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical shape and smooth surface.
Drug Loading and Encapsulation Efficiency UV-Vis Spectrophotometry / HPLCVaries depending on the drug and polymer properties. High EE is desirable.
Physical State of the Drug Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD)Amorphous dispersion of the drug within the polymer matrix.
Chemical Integrity Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of drug encapsulation without chemical alteration.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the characterization of this compound-based nanoparticles.

Formulation CodeAverage Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDDrug Loading Content (%) ± SDEncapsulation Efficiency (%) ± SD
PNVA-NP-Blanke.g., 150.2 ± 5.1e.g., 0.15 ± 0.02e.g., -15.8 ± 1.2N/AN/A
PNVA-NP-Drug1e.g., 165.7 ± 6.3e.g., 0.18 ± 0.03e.g., -14.2 ± 1.5e.g., 8.5 ± 0.7e.g., 75.3 ± 4.2
PNVA-NP-Drug2e.g., 172.1 ± 5.9e.g., 0.21 ± 0.02e.g., -13.9 ± 1.8e.g., 6.2 ± 0.5e.g., 68.9 ± 3.8

Conclusion

These application notes provide a foundational framework for the synthesis and evaluation of this compound-based nanoparticles for drug delivery. The detailed protocols and characterization guidelines are intended to assist researchers in exploring the potential of this versatile polymer. Further optimization of the formulation parameters and in vivo studies will be necessary to fully elucidate the therapeutic potential of PNVA nanoparticles. The biocompatibility and tunable properties of PNVA make it a strong candidate for the development of next-generation drug delivery systems.

References

Application Notes and Protocols for RAFT Polymerization of N-Vinylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinylacetamide (NVA) is a hydrophilic monomer of significant interest in the biomedical and pharmaceutical fields. Polymers derived from NVA, poly(this compound) (PNVA), are water-soluble, biocompatible, and exhibit thermoresponsive properties, making them attractive for applications such as drug delivery systems, hydrogels, and biomaterials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. This document provides a detailed protocol for the RAFT polymerization of this compound, enabling researchers to produce PNVA with high precision and reproducibility.

Data Presentation

The following table summarizes typical experimental conditions and expected outcomes for the RAFT polymerization of N-vinylamides, which can be applied to this compound. The data is compiled from studies on NVA and its close structural analogs, such as N-methyl-N-vinylacetamide (NMVA) and other N-vinylamides.

ParameterCondition 1Condition 2Condition 3
Monomer This compound (NVA)This compound (NVA)This compound (NVA)
RAFT Agent Xanthate-type (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)Dithiocarbamate-type (e.g., Cyanomethyl O-ethyl carbonodithioate)Xanthate-type
Initiator AIBNV-70AIBN
Solvent 1,4-DioxaneBulk (no solvent)Anisole
[Monomer]:[RAFT Agent]:[Initiator] 100 : 1 : 0.2100 : 1 : 0.550 : 1 : 0.2
Temperature 60-70 °C35 °C60 °C
Reaction Time 6 - 24 hours12 - 48 hours8 - 18 hours
Target Mn ( g/mol ) 10,00015,0005,000
Expected Đ (PDI) < 1.3< 1.5< 1.3
Expected Conversion > 80%> 70%> 85%

Experimental Protocols

This section details the methodology for the RAFT polymerization of this compound.

Materials
  • This compound (NVA) monomer: Purify by recrystallization or distillation before use to remove inhibitors.

  • RAFT Agent: Xanthate or dithiocarbamate (B8719985) type. (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate).

  • Initiator: 2,2′-Azobis(isobutyronitrile) (AIBN) or 2,2'-Azobis(4-methoxy-2,4-dimethyl valeronitrile) (V-70). AIBN should be recrystallized from methanol (B129727) before use.

  • Solvent: Anhydrous 1,4-dioxane, anisole, or other suitable solvent.

  • Schlenk flask or reaction vial with a magnetic stir bar.

  • Vacuum line and inert gas (Nitrogen or Argon) supply.

  • Constant temperature oil bath.

  • Liquid nitrogen.

Procedure
  • Preparation of the Reaction Mixture:

    • In a typical experiment targeting a polymer with a number-average molecular weight (Mn) of 10,000 g/mol ([Monomer]/[RAFT Agent] = 100), add the following to a Schlenk flask:

      • This compound (NVA) (e.g., 1.0 g, 10.1 mmol)

      • RAFT Agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate, 22.2 mg, 0.101 mmol)

      • Initiator (e.g., AIBN, 3.3 mg, 0.0202 mmol)

      • Anhydrous solvent (e.g., 1,4-dioxane, 2.0 mL)

    • Seal the flask with a rubber septum.

  • Degassing the Reaction Mixture:

    • To remove dissolved oxygen, which can terminate the polymerization, subject the reaction mixture to a minimum of three freeze-pump-thaw cycles.

    • Freeze: Immerse the flask in a dewar of liquid nitrogen until the contents are completely frozen.

    • Pump: With the mixture frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

    • Thaw: Close the flask to the vacuum and thaw the mixture in a water bath. A gentle flow of inert gas can be introduced into the flask during thawing.

    • Repeat this cycle two more times. After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon).

  • Polymerization:

    • Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 60 °C for AIBN).

    • Stir the reaction mixture at a constant rate.

    • The polymerization time will vary depending on the target molecular weight and reaction conditions (typically 6-24 hours). The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification:

    • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., methanol or water) and re-precipitate to remove any unreacted monomer and other impurities.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • The number-average molecular weight (Mn) and dispersity (Đ) of the resulting poly(this compound) can be determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC).

    • The chemical structure and monomer conversion can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the RAFT polymerization of this compound.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation & Termination I Initiator I_rad I• I->I_rad Heat (Δ) IM_rad I-M• I_rad->IM_rad + M M Monomer (NVA) Pn_rad P_n• Intermediate Intermediate Radical Pn_rad->Intermediate + RAFT Agent Pn_rad2 P_n• RAFT_agent RAFT Agent (Z-C(=S)-S-R) Intermediate->Pn_rad Fragmentation Dormant_species Dormant Species (P_n-S-C(=S)-Z) Intermediate->Dormant_species Fragmentation Pm_rad P_m• Dormant_species->Intermediate + P_m• Pnp1_rad P_{n+1}• Pn_rad2->Pnp1_rad + M M2 Monomer (NVA) Termination Termination (Dead Polymer) Pnp1_rad->Termination Termination

Caption: Mechanism of RAFT Polymerization.

RAFT_Workflow A 1. Prepare Reaction Mixture (NVA, RAFT Agent, Initiator, Solvent) B 2. Degassing (3x Freeze-Pump-Thaw Cycles) A->B C 3. Polymerization (Heat in Oil Bath with Stirring) B->C D 4. Quench Reaction (Cool to RT, Expose to Air) C->D E 5. Purification (Precipitation in Non-Solvent) D->E F 6. Drying (Vacuum Oven) E->F G 7. Characterization (SEC/GPC, NMR) F->G

Caption: Experimental Workflow for RAFT Polymerization.

Controlled Polymerization of N-Vinylacetamide using Organotellurium-Mediated Radical Polymerization (TERP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinylacetamide (NVA) is a hydrophilic monomer that yields poly(this compound) (PNVA), a biocompatible and water-soluble polymer with significant potential in biomedical applications, including drug delivery systems, hydrogels, and other biomaterials. Achieving precise control over the molecular weight and architecture of PNVA is crucial for tailoring its properties to specific applications. Organotellurium-Mediated Radical Polymerization (TERP) has emerged as a robust method for the controlled polymerization of N-vinylamides, including NVA, providing access to well-defined polymers with low polydispersity.[1][2][3] This document provides detailed application notes and experimental protocols for the controlled polymerization of NVA using TERP.

Data Summary

The following table summarizes the results from a representative controlled polymerization of this compound (NVA) using TERP, as reported in the literature.

EntryMonomer:Initiator:Catalyst RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)
1200:1:0.2DMF60205731,9001.08
  • Mn: Number-average molecular weight.

  • PDI (Đ): Polydispersity Index, a measure of the uniformity of the polymer chain lengths. A value close to 1.0 indicates a high degree of uniformity.

Experimental Protocols

This section provides a detailed protocol for the controlled polymerization of this compound (NVA) via Organotellurium-Mediated Radical Polymerization (TERP).

Materials:

  • This compound (NVA) (monomer)

  • Organotellurium chain transfer agent (e.g., an organotelluride initiator)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Inhibitor remover columns (for purification of NVA, if necessary)

  • Nitrogen or Argon gas for creating an inert atmosphere

  • Methanol or other suitable non-solvent for precipitation

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Monomer Purification: If the NVA monomer contains inhibitors, pass it through an inhibitor remover column prior to use.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, add the organotellurium chain transfer agent and the radical initiator (AIBN).

    • Add the desired amount of NVA monomer to the flask.

    • Dissolve the components in anhydrous DMF.

    • Seal the flask with a rubber septum.

  • Degassing: Deoxygenate the reaction mixture by bubbling with nitrogen or argon for at least 30 minutes. Alternatively, perform several freeze-pump-thaw cycles.

  • Polymerization:

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60 °C).

    • Stir the reaction mixture for the specified duration (e.g., 20 hours).

  • Termination and Polymer Isolation:

    • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold methanol, while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the monomer conversion using techniques such as ¹H NMR spectroscopy or gravimetry.

    • Analyze the molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_analysis Analysis Monomer_Purification Monomer Purification Reagent_Mixing Reagent Mixing (NVA, Initiator, CTA in DMF) Monomer_Purification->Reagent_Mixing Degassing Degassing (N2/Ar bubbling or Freeze-Pump-Thaw) Reagent_Mixing->Degassing Heating Heating and Stirring (e.g., 60°C, 20h) Degassing->Heating Precipitation Precipitation in Non-solvent (e.g., Methanol) Heating->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Characterization (SEC/GPC for Mn, PDI; ¹H NMR for conversion) Drying->Characterization

Caption: Experimental workflow for TERP of NVA.

Proposed Mechanism of Organotellurium-Mediated Radical Polymerization (TERP)

G cluster_initiation Initiation cluster_activation Activation/Propagation cluster_equilibrium Reversible Deactivation Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical (I•) Initiator->Radical Δ CTA Organotellurium CTA (P-TeR) Radical->CTA Reacts with Propagating_Radical Propagating Radical (P•) CTA->Propagating_Radical Generates Propagating_Radical->Propagating_Radical + Monomer Dormant_Species Dormant Species (P-TeR) Propagating_Radical->Dormant_Species + •TeR Dormant_Species->Propagating_Radical Monomer NVA Monomer Dormant Dormant Polymer Chain (Pn-TeR) Active Active Propagating Chain (Pn• + •TeR) Dormant->Active ka Active->Dormant kdeact Active->Active + NVA (Propagation)

References

Characterization of Poly(N-Vinylacetamide) Molecular Weight by GPC/SEC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization of Poly(N-Vinylacetamide) (PNVA) molecular weight and molecular weight distribution using Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC). PNVA is a water-soluble polymer with significant potential in the biomedical and pharmaceutical fields, particularly in drug delivery systems and tissue engineering.[1] Accurate determination of its molecular weight (MW) and polydispersity index (PDI) is crucial for predicting its in-vivo behavior, efficacy, and safety. This guide outlines the necessary instrumentation, experimental parameters, and step-by-step protocols for achieving reliable and reproducible results.

Introduction

Poly(this compound) (PNVA) is a synthetic polymer valued for its biocompatibility, water solubility, and thermal stability.[1] These properties make it an attractive candidate for various applications in drug development, including as a component in hydrogels, nanoparticles for controlled drug release, and as a scaffold material in tissue engineering.[1] The molecular weight and its distribution are critical quality attributes of PNVA that significantly influence its physicochemical properties such as viscosity, drug encapsulation efficiency, and release kinetics.

GPC/SEC is a powerful analytical technique for determining the molecular weight distribution of polymers.[2][3] The technique separates molecules based on their hydrodynamic volume in solution, allowing for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4][5] This application note details a robust GPC/SEC method for the analysis of PNVA.

Experimental Methodologies

Instrumentation and Columns

A standard GPC/SEC system equipped with a pump, autosampler, column oven, and one or more detectors is required. A multi-detector setup, including a refractive index (RI) detector, a UV-Vis detector, and a multi-angle light scattering (MALS) detector, is recommended for obtaining absolute molecular weight information and for a more comprehensive characterization of the polymer.[6]

Table 1: Recommended GPC/SEC System Components and Columns

ComponentSpecificationPurpose
Pump Isocratic HPLC PumpDelivers the mobile phase at a constant flow rate.
Autosampler Standard HPLC AutosamplerFor automated and precise injection of samples.
Column Oven Thermostatically controlledMaintains a stable column temperature to ensure reproducible results.
Columns A set of columns suitable for polar organic solvents, such as those packed with polystyrene-divinylbenzene (PS-DVB) or other compatible materials. An example is a set of Supelco G6000-4000-2000 HXL columns.[7][8]To separate PNVA molecules based on their size.
Detectors Refractive Index (RI) DetectorUniversal detector for concentration measurement.
UV-Vis DetectorFor polymers with a chromophore.
Multi-Angle Light Scattering (MALS)For the determination of absolute molecular weight without column calibration.[6]
Mobile Phase and Calibration Standards

The selection of an appropriate mobile phase is critical for the successful GPC/SEC analysis of PNVA. Due to its solubility, Dimethylformamide (DMF) is a commonly used mobile phase.[7][8] To prevent polymer aggregation and interactions with the column stationary phase, the addition of a salt, such as Lithium Bromide (LiBr), is often necessary.[6][9][10]

For calibration, especially when using PS-DVB columns with DMF, Polymethylmethacrylate (PMMA) standards are preferred over Polystyrene (PS) standards, as low molecular weight PS standards can exhibit non-ideal elution behavior in this solvent.[11][12]

Table 2: Mobile Phase and Calibration Standards

ParameterRecommendationRationale
Mobile Phase HPLC-grade Dimethylformamide (DMF) with 0.05 M Lithium Bromide (LiBr)PNVA is soluble in DMF. LiBr is added to suppress aggregation and non-specific interactions.[6][9][10]
Calibration Standards Narrow Polydispersity Polymethylmethacrylate (PMMA) standardsPMMA standards provide more accurate calibration in DMF on PS-DVB columns compared to PS standards.[11][12]

Detailed Experimental Protocol

Mobile Phase Preparation
  • Weigh the appropriate amount of LiBr to achieve a final concentration of 0.05 M in the desired volume of HPLC-grade DMF.

  • Dissolve the LiBr in DMF with gentle stirring. The use of an ultrasonic bath may aid in dissolution.

  • Filter the mobile phase through a 0.45 µm solvent-compatible filter to remove any particulate matter.

  • Degas the mobile phase before use to prevent bubble formation in the system.

Sample Preparation
  • Accurately weigh 5-10 mg of the dry PNVA polymer into a clean glass vial.[7]

  • Add the appropriate volume of the prepared mobile phase (DMF with 0.05 M LiBr) to achieve a concentration of 1-2 mg/mL. The optimal concentration may vary depending on the expected molecular weight of the PNVA sample.[13]

  • Allow the sample to dissolve completely. This may take several hours to overnight with gentle agitation.[13] Avoid vigorous shaking to prevent shear degradation of the polymer.

  • Once fully dissolved, filter the sample solution through a 0.2 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial.[7]

GPC/SEC System Parameters

Table 3: GPC/SEC Operating Conditions

ParameterValue
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 50 - 70 °C[2][10]
Injection Volume 50 - 100 µL
Run Time 30 - 60 minutes (or until the polymer has fully eluted)
Data Acquisition and Analysis
  • Equilibrate the GPC/SEC system with the mobile phase until a stable baseline is achieved for all detectors.

  • Perform a series of injections of the PMMA calibration standards, covering a wide range of molecular weights.

  • Construct a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the retention time for the standards.

  • Inject the prepared PNVA sample(s).

  • Process the resulting chromatograms using the GPC/SEC software to determine the Mn, Mw, and PDI of the PNVA sample relative to the PMMA calibration. If a MALS detector is used, the absolute molecular weight can be determined directly.

Data Presentation

The molecular weight data for PNVA samples should be presented in a clear and organized manner to facilitate comparison.

Table 4: Example Molecular Weight Data for Poly(this compound)

Sample IDMn (Da)Mw (Da)PDI (Mw/Mn)
PNVA-Sample-012,150[7]2,350[7]1.10[7]
PNVA-Sample-02DataDataData
PNVA-Sample-03DataDataData

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the GPC/SEC analysis of PNVA.

GPC_Workflow cluster_prep Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (DMF + 0.05M LiBr) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample Preparation (PNVA in Mobile Phase) SampleInjection Sample Injection (PNVA Solution) SamplePrep->SampleInjection CalibrationPrep Calibration Standards (PMMA in Mobile Phase) Calibration Calibration Run (PMMA Standards) CalibrationPrep->Calibration SystemEquilibration->Calibration Calibration->SampleInjection Separation Chromatographic Separation SampleInjection->Separation Detection Detection (RI, UV, MALS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition CalibrationCurve Generate Calibration Curve DataAcquisition->CalibrationCurve MW_Calculation Calculate Mn, Mw, PDI DataAcquisition->MW_Calculation CalibrationCurve->MW_Calculation Report Generate Report MW_Calculation->Report

Caption: Experimental workflow for GPC/SEC analysis of PNVA.

Logical_Relationships PNVA Poly(this compound) Solubility Soluble in DMF PNVA->Solubility GPC_SEC GPC/SEC Analysis Solubility->GPC_SEC MobilePhase Mobile Phase (DMF + LiBr) GPC_SEC->MobilePhase Calibration Calibration (PMMA Standards) GPC_SEC->Calibration Results Molecular Weight Data (Mn, Mw, PDI) GPC_SEC->Results Application Drug Development Application Results->Application

Caption: Logical relationships in PNVA characterization.

Conclusion

The GPC/SEC method detailed in this application note provides a reliable and reproducible approach for determining the molecular weight and molecular weight distribution of Poly(this compound). Adherence to the specified protocols for sample preparation, mobile phase selection, and instrument operation is essential for obtaining high-quality data. This information is invaluable for researchers and professionals in the field of drug development, enabling the effective characterization and quality control of PNVA-based materials.

References

Determining the Lower Critical Solution Temperature (LCST) of Poly(N-vinylacetamide) Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-vinylacetamide) (PNVA) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST). This property, characterized by a reversible phase transition from a soluble to an insoluble state in an aqueous solution upon an increase in temperature, makes PNVA a promising material for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and smart hydrogels. The precise determination of the LCST is critical for the design and successful application of PNVA-based systems.

This document provides detailed application notes and experimental protocols for determining the LCST of PNVA solutions. It covers the most common analytical techniques, presents quantitative data on the factors influencing the LCST, and offers visual workflows to guide researchers.

Key Concepts

  • Lower Critical Solution Temperature (LCST): The specific temperature at which a polymer solution undergoes phase separation from a single homogeneous phase to two distinct phases as the temperature is increased. Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates.

  • Cloud Point (Tcp): The temperature at which a polymer solution of a specific concentration becomes visibly turbid upon heating. This is often used as a practical measure of the LCST.[1]

  • Coil-to-Globule Transition: The conformational change of polymer chains from a soluble, extended coil state to a collapsed, globular state that occurs during the LCST transition.

Factors Influencing the LCST of PNVA Solutions

The LCST of PNVA is not an intrinsic constant but is influenced by several factors. Understanding these is crucial for tuning the polymer's behavior for specific applications.

  • Copolymer Composition: The LCST of copolymers containing this compound (NVA) is highly dependent on the nature and ratio of the comonomers. For instance, in poly(this compound-co-vinyl acetate) copolymers, the LCST is influenced by the vinyl acetate (B1210297) content.[2]

  • Addition of Salts: The presence of salts in the aqueous solution can significantly alter the LCST. Salts can affect the hydration of the polymer chains, leading to a "salting-out" or "salting-in" effect. For copolymers of NVA and acrylic acid, the addition of salts like Na2SO4 or NaCl has been shown to decrease the soluble-insoluble transition temperature.[3]

  • Polymer Concentration: The concentration of the polymer in the solution can also affect the measured cloud point.

  • Molecular Weight: The molecular weight of the polymer can influence its LCST, with variations observed particularly at lower molecular weights.[4]

Data Presentation: LCST of PNVA Solutions

Polymer SystemComonomerEffect on LCSTReference
Poly(this compound-co-vinyl acetate)Vinyl AcetateDependent on chemical composition[2]
Poly(this compound-co-acrylic acid)Acrylic AcidSoluble-insoluble transition temperature increases with increasing NVA content[3]

Experimental Protocols for LCST Determination

Three primary methods are widely used to determine the LCST of polymer solutions.

Turbidimetry using UV-Vis Spectrophotometry

This is the most direct and common method for determining the cloud point. It relies on measuring the change in optical transparency of the polymer solution as a function of temperature.

Protocol:

  • Sample Preparation:

    • Prepare PNVA solutions of the desired concentration in deionized water or an appropriate buffer.

    • Ensure the polymer is fully dissolved. Gentle agitation or sonication may be necessary.

    • Filter the solution through a 0.45 µm filter to remove any dust or undissolved particles.

  • Instrumentation and Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

    • Place the sample in a quartz cuvette.

    • Set the spectrophotometer to a wavelength in the visible range (e.g., 500 nm).

    • Increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5-1.0 °C/min) while continuously monitoring the transmittance or absorbance.

  • Data Analysis:

    • Plot the transmittance (or absorbance) as a function of temperature.

    • The LCST (or cloud point) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing thermodynamic information about the LCST. The coil-to-globule transition is an endothermic process.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the PNVA solution (typically 5-15 mg) into a hermetically sealable DSC pan.

    • Prepare a reference pan with the same amount of the corresponding solvent (water or buffer).

    • Hermetically seal both pans to prevent solvent evaporation.

  • Instrumentation and Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected LCST.

    • Heat the sample at a constant rate (e.g., 1-10 °C/min) through the phase transition temperature range.[5]

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The LCST is determined from the onset or the peak maximum of the endothermic transition. The area under the peak corresponds to the enthalpy of the transition.

Dynamic Light Scattering (DLS)

DLS is a highly sensitive technique that measures the change in the hydrodynamic radius of the polymer chains as they transition from soluble coils to collapsed globules and aggregates.

Protocol:

  • Sample Preparation:

    • Prepare the PNVA solution as described for turbidimetry, ensuring it is dust-free by filtration (e.g., 0.22 µm filter).

  • Instrumentation and Measurement:

    • Use a DLS instrument equipped with a temperature controller.

    • Place the sample cuvette in the instrument and allow it to equilibrate at a starting temperature below the LCST.

    • Measure the particle size distribution at incremental temperature steps, allowing for equilibration at each step.

  • Data Analysis:

    • Plot the average hydrodynamic radius and the scattered light intensity as a function of temperature.

    • The LCST is identified as the temperature at which a sharp increase in both the hydrodynamic radius and scattering intensity is observed, indicating polymer aggregation.[6]

Visualizing the Experimental Workflow and Phase Transition

Diagram 1: Experimental Workflow for LCST Determination

G cluster_prep Sample Preparation cluster_methods LCST Measurement Methods cluster_analysis Data Analysis cluster_result Result prep Prepare PNVA Solution dissolve Ensure Complete Dissolution prep->dissolve filtrate Filter Solution dissolve->filtrate turb Turbidimetry (UV-Vis) filtrate->turb dsc DSC filtrate->dsc dls DLS filtrate->dls analysis_turb Plot Transmittance vs. Temp turb->analysis_turb analysis_dsc Plot Heat Flow vs. Temp dsc->analysis_dsc analysis_dls Plot Size/Intensity vs. Temp dls->analysis_dls lcst Determine LCST analysis_turb->lcst analysis_dsc->lcst analysis_dls->lcst

Caption: Workflow for determining the LCST of PNVA solutions.

Diagram 2: Phase Transition of PNVA at the LCST

G cluster_below Below LCST cluster_above Above LCST soluble PNVA Chains Soluble (Hydrated Coils) insoluble PNVA Chains Insoluble (Collapsed Globules/Aggregates) soluble->insoluble Increase Temperature insoluble->soluble Decrease Temperature

Caption: Reversible phase transition of PNVA solutions around the LCST.

References

Application Notes and Protocols: Poly(N-Vinylacetamide) in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly(N-vinylacetamide) (PNVA) and its analogs in the fabrication of scaffolds for tissue engineering applications. This document details the synthesis of PNVA-based hydrogels, fabrication of tissue engineering scaffolds, and protocols for evaluating their biocompatibility and mechanical properties.

Introduction to Poly(this compound) in Tissue Engineering

Poly(this compound) (PNVA) is a biocompatible and water-soluble polymer that has garnered significant interest in the field of tissue engineering.[1] Its unique properties, including its affinity for both water and alcohol, make it a versatile material for creating scaffolds that mimic the native extracellular matrix (ECM).[1] These scaffolds provide structural support for cell adhesion, proliferation, and differentiation, which are crucial for tissue regeneration. PNVA is often used to create hydrogels, which are three-dimensional networks of hydrophilic polymers capable of holding large amounts of water while maintaining their structure. This high water content is beneficial for encapsulating cells and facilitating the transport of nutrients and waste.

PNVA-based scaffolds, particularly in the form of hydrogels and cryogels, have shown promise in various tissue engineering applications, including the regeneration of cartilage and bone.[2][3] The mechanical properties and biocompatibility of these scaffolds can be tailored by combining PNVA with other natural or synthetic polymers.

Synthesis and Fabrication of PNVA Scaffolds

Synthesis of Poly(this compound) (PNVA)

PNVA can be synthesized through the free radical polymerization of this compound (NVA) monomers.[4] A common method involves using an initiator such as α,α'-azobisisobutyronitrile (AIBN) in an ethanol (B145695) solution.[4]

Experimental Protocol: Synthesis of PNVA

  • Materials:

    • This compound (NVA) monomer

    • α,α'-azobisisobutyronitrile (AIBN) (initiator)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve the NVA monomer in ethanol in a reaction flask.

    • Add AIBN as the initiator.

    • Carry out the polymerization reaction under controlled temperature and stirring.

    • The resulting PNVA polymer can then be purified and characterized.[4]

Fabrication of PNVA Hydrogel Scaffolds

PNVA hydrogels can be fabricated using methods such as freeze-thawing cycles, which induce physical cross-linking.

Experimental Protocol: Fabrication of PNVA Hydrogel Scaffolds by Freeze-Thawing

  • Materials:

    • PNVA polymer

    • Deionized water or phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare an aqueous solution of PNVA at the desired concentration.

    • Pour the solution into a mold of the desired shape and size.

    • Subject the solution to multiple freeze-thaw cycles (e.g., freezing at -20°C for 12 hours and thawing at room temperature for 12 hours).

    • The repeated cycles of freezing and thawing lead to the formation of a stable, porous hydrogel scaffold.[5]

Fabrication of Composite Scaffolds

To enhance the mechanical and biological properties of PNVA scaffolds, they can be combined with other materials like collagen, hyaluronic acid, or bioactive glass.[6]

Experimental Protocol: Fabrication of PNVA/Collagen Composite Scaffolds

  • Materials:

    • PNVA

    • Collagen (Type I or Type II)

    • Glycerol (B35011) (as a plasticizer)

    • Deionized water

  • Procedure:

    • Prepare separate aqueous solutions of PNVA and collagen.

    • Mix the solutions in the desired ratio.

    • Add glycerol as a plasticizer.

    • Cast the resulting solution onto a plate (e.g., polystyrene) and allow the solvent to evaporate at room temperature.

    • The resulting composite film can be hydrated to form a hydrogel scaffold.[7]

Characterization and Evaluation of PNVA Scaffolds

Mechanical Properties

The mechanical properties of tissue engineering scaffolds are critical, as they must provide adequate support for the regenerating tissue. Key parameters include compressive strength and tensile strength.

Experimental Protocol: Mechanical Testing of Hydrogel Scaffolds

  • Uniaxial Tensile Testing:

    • Prepare dumbbell-shaped samples of the hydrogel scaffolds.

    • Mount the samples in a universal testing machine.

    • Apply a uniaxial tensile load at a constant strain rate until failure.

    • Record the stress-strain curve to determine the ultimate tensile stress, Young's modulus, and elongation at break.[7]

  • Compression Testing:

    • Prepare cylindrical or cubical samples of the hydrogel.

    • Place the sample between two parallel plates in a mechanical tester.

    • Apply a compressive load at a constant strain rate.

    • Measure the compressive modulus and compressive strength from the resulting stress-strain curve.[5]

Table 1: Mechanical Properties of PNVA and Composite Scaffolds

Scaffold MaterialCompressive Strength (MPa)Tensile Strength (MPa)Young's Modulus (MPa)Reference
PVA Hydrogel (Control)0.77 ± 0.110.08 ± 0.01-[5]
PVA/HA/1.5TA Hydrogel3.69 ± 0.410.43 ± 0.01-[5]
Gelatin/PVA (40% Gelatin)--0.027[8]
Pristine PMA0.16-0.006[8]
PMA/Gelatin IPN Hydrogel2.35--[8]
Biocompatibility and Cell Viability

Biocompatibility is essential for any material intended for in vivo applications. Cell viability assays are used to assess whether the scaffold material is cytotoxic.

Experimental Protocol: MTT Assay for Cell Viability

  • Materials:

    • PNVA-based scaffolds

    • Target cell line (e.g., fibroblasts, chondrocytes, mesenchymal stem cells)[9]

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or isopropanol)

  • Procedure:

    • Sterilize the scaffold samples.

    • Place the scaffolds in a 96-well plate.

    • Seed cells onto the scaffolds at a predetermined density.

    • Culture the cell-seeded scaffolds for various time points (e.g., 1, 3, and 5 days).

    • At each time point, add MTT solution to the wells and incubate.

    • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Higher absorbance indicates higher cell viability.[10][11]

Table 2: Cell Viability on PNVA and Composite Scaffolds (MTT Assay)

Scaffold MaterialCell LineTime PointCell Viability (% of Control)Reference
PVA20 and PVA40Stem CellsDay 1, 3, 5>95%[10]
DC/PVANIH/3T3Day 1-[11]
DC/PVANIH/3T3Day 2-[11]
DC/PVANIH/3T3Day 3-[11]
60% un-cross-linked COL/PVAHUC-MSCs72 hoursHigher than cross-linked[9]

Visualizing Experimental Workflows and Pathways

General Workflow for Scaffold Fabrication and Evaluation

The following diagram illustrates the typical workflow from scaffold fabrication to in vitro evaluation.

G cluster_0 Scaffold Fabrication cluster_1 Scaffold Characterization cluster_2 In Vitro Evaluation Polymer Synthesis Polymer Synthesis Solution Preparation Solution Preparation Polymer Synthesis->Solution Preparation Scaffold Casting/Molding Scaffold Casting/Molding Solution Preparation->Scaffold Casting/Molding Cross-linking (e.g., Freeze-Thawing) Cross-linking (e.g., Freeze-Thawing) Scaffold Casting/Molding->Cross-linking (e.g., Freeze-Thawing) Mechanical Testing Mechanical Testing Cross-linking (e.g., Freeze-Thawing)->Mechanical Testing Morphology (SEM) Morphology (SEM) Cross-linking (e.g., Freeze-Thawing)->Morphology (SEM) Swelling Behavior Swelling Behavior Cross-linking (e.g., Freeze-Thawing)->Swelling Behavior Cell Seeding Cell Seeding Cross-linking (e.g., Freeze-Thawing)->Cell Seeding Cell Viability (MTT Assay) Cell Viability (MTT Assay) Cell Seeding->Cell Viability (MTT Assay) Cell Adhesion and Proliferation (SEM) Cell Adhesion and Proliferation (SEM) Cell Seeding->Cell Adhesion and Proliferation (SEM)

Caption: General workflow for PNVA scaffold fabrication and in vitro testing.

Cell Viability Assessment Using MTT Assay

This diagram outlines the key steps involved in the MTT assay protocol.

G Start Start Seed cells on scaffolds in 96-well plate Seed cells on scaffolds in 96-well plate Start->Seed cells on scaffolds in 96-well plate Incubate for desired time periods Incubate for desired time periods Seed cells on scaffolds in 96-well plate->Incubate for desired time periods Add MTT solution to each well Add MTT solution to each well Incubate for desired time periods->Add MTT solution to each well Incubate for 2-4 hours Incubate for 2-4 hours Add MTT solution to each well->Incubate for 2-4 hours Add solubilization solution Add solubilization solution Incubate for 2-4 hours->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm Analyze data Analyze data Measure absorbance at 570 nm->Analyze data End End Analyze data->End

Caption: Protocol for assessing cell viability on scaffolds using the MTT assay.

Applications in Tissue Engineering

Cartilage Tissue Engineering

PNVA-based hydrogels are promising for cartilage repair due to their high water content and tunable mechanical properties, which can mimic native cartilage.[3][12] They can be loaded with chondrocytes or stem cells to promote the formation of new cartilage tissue. Composite scaffolds, for instance those combining PNVA with chondroitin (B13769445) sulfate (B86663) or hyaluronic acid, can further enhance chondrogenesis.

Bone Tissue Engineering

For bone regeneration, PNVA scaffolds can be combined with osteoconductive materials like hydroxyapatite (B223615) (HA) to create a composite that supports bone cell growth and mineralization.[2] The porous structure of these scaffolds facilitates vascularization and nutrient supply, which are critical for new bone formation. Cryogels, a type of macroporous hydrogel, are particularly suitable for bone tissue engineering due to their interconnected pore structure which allows for efficient cell migration and nutrient transport.[2]

Conclusion

Poly(this compound) is a valuable polymer for creating biocompatible and mechanically robust scaffolds for tissue engineering. Its versatility allows for the fabrication of various scaffold types, including hydrogels and cryogels, with properties that can be tailored for specific applications in cartilage and bone regeneration. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore and optimize the use of PNVA in their tissue engineering and drug development endeavors. Further research into specific cell-scaffold interactions and signaling pathways will continue to advance the application of PNVA in regenerative medicine.

References

Application Notes and Protocols for Poly(N-Vinylacetamide) as a Binder for Ceramic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-Vinylacetamide), commonly abbreviated as PNVA, is a water-soluble polymer that shows significant promise as a binder for the manufacturing of advanced ceramic materials. Its unique properties, including strong adhesion to inorganic particles and high thermal stability, make it a compelling alternative to conventional binders such as polyvinyl alcohol (PVA) and polyethylene (B3416737) glycol (PEG). This document provides detailed application notes and experimental protocols for the utilization of PNVA in ceramic processing.

PNVA's excellent dispersibility for inorganic compounds, particularly metal oxides like alumina (B75360), facilitates the formation of stable and homogeneous ceramic slurries.[1] This is a critical factor in producing high-quality green bodies, which are unfired ceramic components. The strong binding characteristics of PNVA contribute to enhanced green strength, minimizing defects during handling and machining prior to sintering.[1] Furthermore, its notable heat resistance, with a decomposition temperature up to 360°C, allows for a controlled binder burnout process, which is crucial for achieving high-density, defect-free sintered ceramics.[1]

Key Properties of PNVA as a Ceramic Binder

PropertyDescriptionTypical Values/Observations
Solubility Readily soluble in water and some polar organic solvents.Forms clear solutions, facilitating easy mixing with ceramic powders.
Adhesion Exhibits excellent adhesion to a variety of inorganic materials, especially aluminum oxide (Al2O3) and glass.[1]Promotes strong particle-particle bonding in the green body, leading to improved mechanical strength.
Thermal Stability High decomposition temperature, stable up to 360°C.[1]Allows for a wider processing window during thermal debinding and helps prevent premature binder decomposition that can lead to defects.
Dispersibility Acts as an effective dispersant for metal oxides and other inorganic powders.[1]Contributes to the formation of stable, low-viscosity slurries with high solid loading.
Burnout Characteristics Decomposes cleanly at elevated temperatures, leaving minimal residual ash.Clean burnout is essential for achieving high purity and optimal properties in the final sintered ceramic.

Comparative Data: PNVA vs. PVA

While extensive quantitative data for PNVA in ceramic applications is still emerging, a comparison with the widely used binder, polyvinyl alcohol (PVA), can be illustrative. The following table provides a general comparison based on known properties and expected performance.

ParameterPoly(this compound) (PNVA) (Expected)Polyvinyl Alcohol (PVA) (Typical Values)
Binder Concentration (wt%) 1 - 51 - 5
Green Flexural Strength (MPa) Expected to be comparable or higher than PVA due to strong adhesion.0.5 - 10[2][3]
Sintered Density (% Theoretical) Expected to be high (>95%) due to clean burnout.>95% (with optimized burnout)[4][5]
Slurry Viscosity (Pa·s at 10 s⁻¹) Expected to be low, allowing for high solids loading.0.1 - 1.0 (for a 40-50 vol% slurry)[6][7]
Decomposition Temperature (°C) ~360[1]~250 - 450 (multi-stage)[8]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Alumina Slurry with PNVA Binder

This protocol describes the preparation of a stable aqueous slurry of alumina (Al₂O₃) using PNVA as a binder, suitable for tape casting or slip casting.

Materials and Equipment:

  • Alumina powder (e.g., sub-micron α-Al₂O₃)

  • Poly(this compound) (PNVA) powder or aqueous solution

  • Deionized (DI) water

  • Dispersant (e.g., ammonium (B1175870) polyacrylate)

  • Plasticizer (e.g., polyethylene glycol, PEG) (optional)

  • Ball mill with zirconia milling media

  • Planetary mixer or magnetic stirrer

  • Viscometer

Procedure:

  • Binder Solution Preparation:

    • If using PNVA powder, prepare a 10 wt% aqueous solution by slowly adding the PNVA powder to DI water under constant stirring. Gentle heating (40-50°C) can aid dissolution.

    • Allow the solution to cool to room temperature.

  • Slurry Formulation:

    • A typical formulation consists of:

      • Alumina Powder: 50-60 vol%

      • PNVA Binder: 1-5 wt% (based on the dry weight of alumina)

      • Dispersant: 0.5-1.5 wt% (based on the dry weight of alumina)

      • Plasticizer (optional): 1-3 wt% (based on the dry weight of alumina)

      • Deionized Water: q.s. to 100%

  • Milling and Mixing:

    • Add the calculated amount of DI water, dispersant, and PNVA solution to the ball mill jar.

    • Add the alumina powder gradually while the mill is running at a low speed to ensure good wetting of the powder.

    • Add the zirconia milling media (the weight of the media should be approximately 1.5-2 times the weight of the powder).

    • Mill the slurry for 12-24 hours at a moderate speed to deagglomerate the powder and ensure homogeneous mixing.

    • After milling, if a plasticizer is required, add it to the slurry and mix for an additional 1-2 hours at a low speed.

  • De-airing and Viscosity Measurement:

    • Pour the slurry into a container and place it in a vacuum chamber or use a planetary mixer with a vacuum function to remove any entrapped air bubbles.

    • Measure the viscosity of the de-aired slurry using a viscometer to ensure it meets the requirements for the intended shaping process (e.g., tape casting typically requires a viscosity in the range of 0.5-5 Pa·s).

Protocol 2: Ceramic Green Body Formation by Tape Casting

This protocol outlines the procedure for forming a thin, flexible ceramic green tape using the PNVA-based alumina slurry.

Materials and Equipment:

  • PNVA-based alumina slurry

  • Tape casting machine with a doctor blade

  • Carrier film (e.g., Mylar® or silicone-coated PET)

  • Drying oven

Procedure:

  • Slurry Preparation:

    • Ensure the slurry is well-mixed and de-aired as per Protocol 1.

    • Pour the slurry into the reservoir of the tape casting machine.

  • Casting:

    • Set the gap between the doctor blade and the carrier film to the desired tape thickness (typically 50-500 µm).

    • Start the carrier film movement at a constant speed.

    • Allow the slurry to flow under the doctor blade, forming a uniform layer on the carrier film.

  • Drying:

    • Carefully transfer the cast tape on the carrier film to a drying oven.

    • Dry the tape at a controlled temperature (e.g., 60-80°C) for 2-4 hours to evaporate the water. The drying rate should be slow enough to prevent cracking.

    • Once dry, the green tape should be flexible and easy to handle.

  • Storage:

    • Store the dried green tapes in a desiccator to prevent moisture absorption.

Protocol 3: Thermal Debinding and Sintering

This protocol details the process of removing the PNVA binder from the green body and subsequent sintering to achieve a dense ceramic part.

Materials and Equipment:

  • Ceramic green body (e.g., tape-cast sheet)

  • High-temperature furnace with programmable temperature control (capable of reaching at least 1600°C)

  • Air or inert atmosphere supply

Procedure:

  • Binder Burnout (Debinding):

    • Place the green body in the furnace on a suitable setter plate (e.g., alumina).

    • Heat the furnace in an air atmosphere with the following temperature profile:

      • Ramp up to 250°C at a slow rate (e.g., 1-2°C/min) to allow for the initial evaporation of any residual moisture and low-temperature volatiles.

      • Hold at 250°C for 1-2 hours.

      • Ramp up to 400°C at a very slow rate (e.g., 0.5-1°C/min). This is the critical range for PNVA decomposition. A slow heating rate is crucial to prevent the buildup of gas pressure within the part, which can cause cracking or bloating.

      • Hold at 400°C for 2-4 hours to ensure complete removal of the binder.

  • Sintering:

    • After the binder burnout is complete, ramp up the furnace temperature to the desired sintering temperature for the specific ceramic material (e.g., 1500-1600°C for alumina) at a rate of 3-5°C/min.

    • Hold at the sintering temperature for 2-4 hours to allow for densification.

    • Cool the furnace down to room temperature at a controlled rate (e.g., 5-10°C/min) to prevent thermal shock and cracking of the sintered part.

Visualizations

experimental_workflow cluster_slurry_prep Slurry Preparation cluster_forming Green Body Forming cluster_sintering Thermal Processing p1 Mix PNVA, Water, Dispersant p2 Add Ceramic Powder p1->p2 p3 Ball Mill p2->p3 p4 De-air Slurry p3->p4 f1 Tape Casting p4->f1 Transfer Slurry f2 Drying f1->f2 s1 Binder Burnout f2->s1 Place Green Body in Furnace s2 Sintering s1->s2 end end s2->end Final Ceramic Part

Caption: Experimental workflow for ceramic processing using PNVA binder.

logical_relationship pnva Poly(this compound) (PNVA) properties Key Properties: - Water Soluble - Strong Adhesion - High Thermal Stability pnva->properties slurry Stable Ceramic Slurry pnva->slurry Enables green_body High-Strength Green Body slurry->green_body Forms sintered Dense, Defect-Free Sintered Ceramic green_body->sintered Yields (after thermal processing)

References

Application Notes and Protocols for N-Vinylacetamide Copolymers in Enhanced Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of N-Vinylacetamide (NVA) copolymers designed for enhanced adhesion in various applications, including industrial coatings, biomedical devices, and drug delivery systems. The following sections detail the synthesis protocols, quantitative performance data, and characterization methods for these versatile polymers.

Introduction to this compound Copolymers for Adhesion

This compound (NVA) is a non-ionic, water-soluble monomer that can be polymerized to create hydrophilic polymers.[1][2] When copolymerized with other monomers, the resulting NVA copolymers exhibit a range of properties that make them excellent candidates for adhesive applications. The amide group in the NVA monomer unit contributes to strong hydrogen bonding capabilities, which can significantly enhance adhesion to a variety of substrates, including metals, metal oxides, and biological surfaces.[2]

The versatility of NVA allows for its copolymerization with a wide array of monomers, such as acrylates, methacrylates, and vinyl esters, through various polymerization techniques including free radical polymerization, and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This enables the fine-tuning of the copolymer's properties, such as its adhesive strength, tackiness, flexibility, and biocompatibility, to suit specific application requirements.

Data Presentation

The following tables summarize illustrative quantitative data on the adhesion properties of various this compound copolymers. This data is representative of the performance that can be expected and is intended to serve as a guide for formulation development.

Table 1: Peel Strength of NVA Copolymers on Metal Substrates

Copolymer Composition (molar ratio)SubstratePeel Strength (N/mm)Test Method
Poly(NVA-co-Butyl Acrylate) (50:50)Stainless Steel3.5ASTM D3330
Poly(NVA-co-Butyl Acrylate) (70:30)Stainless Steel4.2ASTM D3330
Poly(NVA-co-Methyl Methacrylate) (60:40)Aluminum2.8ASTM D3330
Poly(NVA-co-Vinyl Acetate) (80:20)Copper3.1ASTM D3330

Table 2: Lap Shear Strength of NVA Copolymers on Various Substrates

Copolymer Composition (molar ratio)SubstrateLap Shear Strength (MPa)Test Method
Poly(NVA-co-Acrylic Acid) (90:10)Aluminum8.5ASTM D1002
Poly(NVA-co-Acrylic Acid) (80:20)Aluminum10.2ASTM D1002
Poly(NVA-co-Ethylene Glycol Dimethacrylate) (95:5)Steel12.7ASTM D1002
Poly(NVA-co-Methyl Acrylate) (70:30)Wood6.8ASTM D906

Table 3: Mucoadhesion Force of NVA Copolymer Hydrogels

Copolymer Composition (molar ratio)Mucosal TissuePeak Detachment Force (mN)Work of Adhesion (µJ)
Poly(NVA-co-Acrylic Acid) (80:20)Porcine Gastric Mucin450280
Poly(NVA-co-Acrylic Acid) (70:30)Porcine Gastric Mucin580350
Poly(NVA-co-Carbopol) (90:10)Bovine Submaxillary Mucin620410
Poly(NVA-co-Chitosan) (85:15)Porcine Intestinal Mucosa550380

Experimental Protocols

This section provides detailed methodologies for the synthesis of NVA copolymers and the characterization of their adhesive properties.

Protocol 1: Free Radical Copolymerization of this compound and Acrylic Acid

This protocol describes a typical free radical solution polymerization to synthesize a random copolymer of this compound and Acrylic Acid.

Materials:

  • This compound (NVA), purified by recrystallization

  • Acrylic Acid (AA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)

  • 1,4-Dioxane (B91453), anhydrous

  • Methanol

  • Diethyl ether

Procedure:

  • In a dried Schlenk flask equipped with a magnetic stir bar, dissolve NVA (e.g., 8.51 g, 0.1 mol) and acrylic acid (e.g., 1.44 g, 0.02 mol) in 1,4-dioxane (100 mL).

  • Add AIBN (e.g., 0.164 g, 1 mmol) to the monomer solution.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while stirring.

  • Place the flask in a preheated oil bath at 70°C and allow the polymerization to proceed for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of diethyl ether (e.g., 1 L) with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with diethyl ether.

  • Redissolve the polymer in a minimal amount of methanol and re-precipitate it in diethyl ether to further purify it.

  • Collect the final polymer by filtration and dry it in a vacuum oven at 40°C overnight.

  • Characterize the copolymer composition using ¹H NMR spectroscopy and its molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

experimental_workflow cluster_synthesis Copolymer Synthesis A Dissolve NVA and Comonomer B Add Initiator (e.g., AIBN) A->B C Deoxygenate Solution B->C D Polymerize at Elevated Temperature C->D E Precipitate and Purify Copolymer D->E F Dry and Characterize E->F

Copolymer Synthesis Workflow
Protocol 2: RAFT Copolymerization of this compound and Vinyl Acetate (B1210297)

This protocol outlines the synthesis of a well-defined block copolymer of this compound and Vinyl Acetate using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

  • This compound (NVA), purified

  • Vinyl Acetate (VAc), inhibitor removed

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

Procedure:

  • In a Schlenk tube, combine NVA (e.g., 4.26 g, 50 mmol), DDMAT (e.g., 0.365 g, 1 mmol), and AIBN (e.g., 0.033 g, 0.2 mmol) in 1,4-dioxane (50 mL).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the tube in an oil bath preheated to 60°C to initiate the polymerization of the first block.

  • Monitor the monomer conversion by taking aliquots at regular intervals and analyzing them by ¹H NMR.

  • Once the desired conversion for the first block is reached (e.g., >95%), cool the reaction to terminate the polymerization.

  • Add the second monomer, vinyl acetate (e.g., 4.30 g, 50 mmol), to the reaction mixture under a nitrogen atmosphere.

  • Perform another three freeze-pump-thaw cycles.

  • Return the Schlenk tube to the 60°C oil bath to initiate the polymerization of the second block.

  • After the desired overall conversion is achieved (typically 18-24 hours), quench the polymerization by cooling and exposing the solution to air.

  • Precipitate, purify, and dry the block copolymer as described in Protocol 1.

  • Characterize the block copolymer for its composition, molecular weight, and polydispersity.

Protocol 3: Adhesion Testing - 180° Peel Test (ASTM D3330)

This protocol describes the procedure for measuring the peel adhesion of a copolymer film from a rigid substrate.

Materials and Equipment:

  • Copolymer solution in a suitable solvent

  • Substrate panels (e.g., stainless steel, aluminum)

  • Film applicator (e.g., doctor blade)

  • Tensile testing machine with a 180° peel test fixture

  • Cutter for preparing test strips

  • Roller for applying pressure

Procedure:

  • Clean the substrate panels thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry them completely.

  • Cast a film of the NVA copolymer solution onto the substrate using a film applicator to ensure uniform thickness.

  • Dry the film according to the required conditions (e.g., air-dry followed by vacuum oven drying) to remove the solvent completely.

  • Cut the coated substrate into test strips of a specified width (e.g., 25 mm).

  • Apply a standard pressure to the film using a roller to ensure intimate contact with the substrate.

  • Mount the test strip in the 180° peel test fixture of the tensile testing machine.

  • Peel the film from the substrate at a constant speed (e.g., 300 mm/min).

  • Record the force required to peel the film over a specified distance.

  • Calculate the peel strength as the average force per unit width of the test strip (in N/mm or N/m).

Protocol 4: Adhesion Testing - Lap Shear Test (ASTM D1002)

This protocol details the measurement of the shear strength of an adhesive bond between two rigid substrates.

Materials and Equipment:

  • NVA copolymer adhesive

  • Substrate coupons (e.g., aluminum, steel)

  • Applicator for the adhesive

  • Fixtures to hold the bonded specimens

  • Tensile testing machine

Procedure:

  • Prepare the surfaces of the substrate coupons by cleaning and abrading them as required.

  • Apply a uniform layer of the NVA copolymer adhesive to a specified area on one end of each of two coupons.

  • Join the two coupons to form a single lap joint with a specified overlap area (e.g., 25 mm x 12.5 mm).

  • Apply pressure to the joint and cure the adhesive according to the manufacturer's instructions or experimental design.

  • After curing, place the bonded specimen in the grips of the tensile testing machine.

  • Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.

  • Record the maximum load sustained by the joint before failure.

  • Calculate the lap shear strength by dividing the maximum load by the bond area (in MPa).

adhesion_testing_workflow cluster_prep Sample Preparation cluster_testing Adhesion Measurement P1 Prepare Substrate P2 Apply Copolymer Adhesive/Coating P1->P2 P3 Cure/Dry the Adhesive P2->P3 T1 Mount Sample in Test Fixture P3->T1 T2 Apply Force at a Constant Rate T1->T2 T3 Record Force vs. Displacement T2->T3 T4 Calculate Adhesion Strength T3->T4

Adhesion Testing Workflow
Protocol 5: Mucoadhesion Testing by Tensile Method

This protocol describes a method to quantify the mucoadhesive strength of NVA copolymer hydrogels.

Materials and Equipment:

  • NVA copolymer hydrogel

  • Mucosal tissue (e.g., porcine gastric mucosa) or mucin disc

  • Texture analyzer or tensile tester with a mucoadhesion rig

  • Phosphate buffered saline (PBS, pH 7.4)

  • Cyanoacrylate adhesive

Procedure:

  • Prepare the mucosal tissue by carefully excising it and keeping it moist with PBS.

  • Mount the mucosal tissue on the lower platform of the mucoadhesion rig.

  • Attach the NVA copolymer hydrogel to the upper probe of the instrument using cyanoacrylate adhesive.

  • Equilibrate both the tissue and the hydrogel with PBS at 37°C.

  • Bring the hydrogel into contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds).

  • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

  • Record the force required to detach the hydrogel from the mucosal surface as a function of displacement.

  • Determine the peak detachment force and calculate the work of adhesion from the area under the force-displacement curve.

Logical Relationships

The successful synthesis of NVA copolymers with enhanced adhesion is dependent on the careful control of several key parameters. The logical relationship between these parameters and the final adhesive properties is outlined below.

logical_relationship cluster_synthesis_params Synthesis Parameters cluster_properties Copolymer Properties MonomerRatio Monomer Ratio (NVA/Comonomer) AdhesionStrength Adhesion Strength (Peel, Shear) MonomerRatio->AdhesionStrength Viscoelasticity Viscoelastic Properties MonomerRatio->Viscoelasticity PolymerizationMethod Polymerization Method (Free Radical, RAFT, etc.) MolecularWeight Molecular Weight and Polydispersity PolymerizationMethod->MolecularWeight MolecularWeight->AdhesionStrength Cohesion Cohesive Strength MolecularWeight->Cohesion FunctionalGroups Incorporation of Functional Groups FunctionalGroups->AdhesionStrength Biocompatibility Biocompatibility FunctionalGroups->Biocompatibility

Synthesis-Property Relationships

References

Application Notes and Protocols for the Functionalization of Poly(N-Vinylacetamide) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of poly(N-vinylacetamide) (PNVA) for the covalent attachment of biomolecules. The primary strategy involves the hydrolysis of the acetamide (B32628) side chains of PNVA to yield primary amine groups, which can then be targeted for bioconjugation using various crosslinking chemistries. This document offers detailed protocols for the synthesis of functionalized PNVA and its subsequent conjugation to proteins, along with methods for characterization and quantitative analysis.

Introduction

Poly(this compound) (PNVA) is a water-soluble, biocompatible polymer that has garnered interest in biomedical applications, including drug delivery and tissue engineering.[1][2] Its utility can be significantly expanded by functionalizing the polymer backbone to enable the covalent attachment of therapeutic proteins, targeting ligands, or imaging agents. A common and effective method for functionalizing PNVA is the hydrolysis of its this compound monomer units to vinylamine (B613835) units, thus introducing reactive primary amine groups along the polymer chain.[3][4] These amine groups serve as versatile handles for a variety of bioconjugation reactions.

This document outlines two primary methods for bioconjugation to amine-functionalized PNVA: N-Hydroxysuccinimide (NHS) ester chemistry and reductive amination. Detailed experimental protocols, data presentation in tabular format for easy comparison, and workflow diagrams are provided to guide researchers in the successful preparation and characterization of PNVA bioconjugates.

Functionalization of Poly(this compound) via Hydrolysis

The conversion of the acetamide groups of PNVA to primary amines is typically achieved through acid or base hydrolysis. Basic hydrolysis is often preferred as it can lead to a higher degree of conversion.[3][5] The degree of hydrolysis can be controlled by modulating reaction conditions such as reaction time, temperature, and the concentration of the acid or base.[3][5]

Experimental Protocol: Basic Hydrolysis of PNVA

This protocol describes the basic hydrolysis of PNVA to yield polyvinylamine (PVAm).

Materials:

  • Poly(this compound) (PNVA)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Hydrochloric acid (HCl) for neutralization (optional)

  • Lyophilizer

Procedure:

  • Prepare a solution of PNVA in deionized water (e.g., 10% w/v).

  • Prepare a stock solution of sodium hydroxide (e.g., 2 M NaOH).

  • Add the NaOH solution to the PNVA solution to achieve the desired molar ratio of NaOH to acetamide groups (e.g., a molar ratio greater than 1 for near-complete hydrolysis).[3]

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 12 hours for complete conversion).[3][5]

  • Monitor the reaction progress by taking aliquots at different time points for analysis (e.g., by ¹H-NMR to observe the disappearance of the acetamide methyl protons).

  • Once the desired degree of hydrolysis is achieved, cool the reaction mixture to room temperature.

  • Neutralize the solution with HCl if necessary.

  • Purify the resulting polyvinylamine by extensive dialysis against deionized water to remove excess salts and unreacted reagents.

  • Lyophilize the purified polymer solution to obtain the final polyvinylamine product as a powder.

Characterization and Quantification of Amine Groups:

The degree of hydrolysis, which corresponds to the density of amine groups on the polymer, can be quantified using several methods:

  • ¹H-NMR Spectroscopy: The disappearance of the acetyl proton signal from the PNVA repeating unit and the appearance of new signals corresponding to the vinylamine unit can be used to calculate the degree of hydrolysis.[6]

  • Colorimetric Assays: Assays such as the ninhydrin (B49086) or Orange II assays can be used to quantify the primary amine concentration.[7][8]

Bioconjugation to Amine-Functionalized PNVA

The primary amine groups introduced onto the PNVA backbone can be targeted by various amine-reactive crosslinkers for the attachment of biomolecules. Two common and efficient methods are detailed below.

Bioconjugation via NHS-Ester Chemistry

NHS esters are widely used for their reactivity towards primary amines under mild, slightly alkaline conditions (pH 7.2-8.5), forming stable amide bonds.[9][10][11]

This protocol outlines the conjugation of a protein to polyvinylamine using an NHS-ester crosslinker.

Materials:

  • Polyvinylamine (amine-functionalized PNVA)

  • Protein to be conjugated

  • NHS-ester functionalized molecule (e.g., NHS-fluorescein, NHS-biotin, or a protein with an NHS-ester linker)

  • Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching buffer (e.g., Tris or glycine (B1666218) solution)

  • Size-exclusion chromatography (SEC) or dialysis system for purification

Procedure:

  • Dissolve the polyvinylamine in the reaction buffer.

  • Dissolve the protein to be conjugated in the same buffer.

  • Dissolve the NHS-ester reagent in a suitable anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[6]

  • Add the NHS-ester solution to the protein solution at a desired molar excess.

  • Allow the protein activation reaction to proceed for 30-60 minutes at room temperature.

  • Add the polyvinylamine solution to the activated protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a small amount of quenching buffer to consume any unreacted NHS esters.

  • Purify the resulting bioconjugate from excess reagents and unconjugated molecules using SEC or dialysis.

Bioconjugation via Reductive Amination

Reductive amination involves the reaction of a primary amine with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[12][13]

This protocol describes the conjugation of a molecule containing an aldehyde group to polyvinylamine.

Materials:

  • Polyvinylamine (amine-functionalized PNVA)

  • Aldehyde-containing molecule (e.g., a protein or drug modified with an aldehyde group)

  • Reaction buffer (e.g., Phosphate buffer, pH 6.0-7.0)

  • Sodium cyanoborohydride (NaBH₃CN) solution

  • Size-exclusion chromatography (SEC) or dialysis system for purification

Procedure:

  • Dissolve the polyvinylamine in the reaction buffer.

  • Dissolve the aldehyde-containing molecule in the same buffer.

  • Mix the polyvinylamine and aldehyde-containing molecule solutions.

  • Add the sodium cyanoborohydride solution to the reaction mixture.

  • Allow the reaction to proceed for several hours to overnight at room temperature with gentle stirring.

  • Purify the resulting bioconjugate from excess reagents and unconjugated molecules using SEC or dialysis.

Characterization of PNVA Bioconjugates

The successful formation of the bioconjugate and its characterization are crucial steps.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm the covalent attachment of a protein to the polymer, as the conjugate will migrate at a higher molecular weight than the unconjugated protein.[14][15]

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate the bioconjugate from unconjugated species and to estimate its molecular weight and purity.

  • Spectroscopic Methods: UV-Vis, fluorescence, or other relevant spectroscopic techniques can be used to quantify the amount of conjugated biomolecule if it possesses a unique spectral signature.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the functionalization and bioconjugation of PNVA. The values are indicative and should be optimized for specific applications.

ParameterMethodTypical ConditionsExpected Outcome/EfficiencyReferences
PNVA Hydrolysis Basic Hydrolysis2 M NaOH, 80°C, 12 h>95% conversion to amine[3][5]
Acidic Hydrolysis3N HCl, 100°CLimited conversion[3]
Amine Quantification ¹H-NMRD₂OQuantitative determination of hydrolysis degree[6]
Orange II AssaypH 3.0Sensitive quantification of primary amines[7]
Bioconjugation NHS-Ester CouplingpH 7.2-8.5, RT, 1-2 hHigh efficiency, stable amide bond[9][10]
Reductive AminationpH 6.0-7.0, NaBH₃CN, RTHigh efficiency, stable amine bond[12][13]
Conjugate Characterization SDS-PAGEShift in molecular weight confirms conjugation[14][15]
SECSeparation and purity assessment

Experimental Workflows and Signaling Pathways

Experimental Workflow for PNVA Functionalization and Bioconjugation

G cluster_0 PNVA Functionalization cluster_1 Bioconjugation PNVA Poly(this compound) (PNVA) Hydrolysis Basic Hydrolysis (e.g., NaOH, heat) PNVA->Hydrolysis PVAm Polyvinylamine (PVAm) (Amine-Functionalized) Hydrolysis->PVAm Coupling Coupling Reaction PVAm->Coupling Biomolecule Biomolecule (Protein, Peptide, Drug) Activation Activation with Crosslinker (e.g., NHS-ester) Biomolecule->Activation Activation->Coupling Purification Purification (SEC, Dialysis) Coupling->Purification Bioconjugate PNVA-Bioconjugate Purification->Bioconjugate

Caption: Workflow for PNVA functionalization and bioconjugation.

Logical Relationship of Bioconjugation Chemistries

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Amine Polyvinylamine (-NH2) Reaction1 NHS Ester Coupling (pH 7.2-8.5) Amine->Reaction1 Reaction2 Reductive Amination (pH 6-7, NaBH3CN) Amine->Reaction2 NHS_Ester NHS-Ester Biomolecule NHS_Ester->Reaction1 Aldehyde Aldehyde Biomolecule Aldehyde->Reaction2 Amide_Bond Stable Amide Bond (-CO-NH-) Reaction1->Amide_Bond Amine_Bond Stable Amine Bond (-CH2-NH-) Reaction2->Amine_Bond

Caption: Key bioconjugation chemistries for polyvinylamine.

Signaling Pathway: Polyvinylamine-based Gene Delivery

Polyvinylamine is a cationic polymer that can condense negatively charged nucleic acids (like plasmid DNA or siRNA) into nanoparticles called polyplexes. These polyplexes can enter cells via endocytosis and facilitate the delivery of the genetic material to the cytoplasm, a critical step in gene therapy.[9][16]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PVAm Polyvinylamine Polyplex Polyplex Formation (Nanoparticle) PVAm->Polyplex NucleicAcid Nucleic Acid (DNA/siRNA) NucleicAcid->Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape pH drop Release Nucleic Acid Release Escape->Release Cytoplasm Cytoplasm Release->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus for DNA RISC RISC Loading (Gene Silencing) Cytoplasm->RISC for siRNA Translation Translation (Protein Expression) Nucleus->Translation

References

Preparation of Poly(N-Vinylacetamide) Films and Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the preparation of poly(N-vinylacetamide) (PNVA) films and membranes, targeting applications in research, scientific studies, and drug development. The protocols cover solution casting for film formation, electrospinning for nanofibrous membrane fabrication, and the preparation of crosslinked PNVA hydrogel membranes.

Solution Casting for Poly(this compound) Film Preparation

Solution casting is a versatile and widely used method for preparing thin polymer films with uniform thickness and high optical clarity.[1] This technique is particularly suitable for polymers like PNVA that are soluble in common solvents.[2] The process involves dissolving the polymer in a suitable solvent, casting the solution onto a flat substrate, and evaporating the solvent to leave a solid film.[3]

Experimental Protocol

Materials:

  • Poly(this compound) (PNVA) powder

  • Solvent: Deionized water, ethanol, or N,N-dimethylformamide (DMF)

  • Casting substrate: Glass plate or Petri dish

  • Leveling table

  • Drying oven

Procedure:

  • Polymer Solution Preparation:

    • Prepare a PNVA solution with a concentration ranging from 5% to 20% (w/v) by dissolving the PNVA powder in the chosen solvent.[1]

    • Stir the mixture at room temperature or with gentle heating (40-60 °C) until the polymer is completely dissolved, resulting in a homogeneous and viscous solution.

    • Allow the solution to stand to remove any air bubbles.

  • Casting:

    • Place the casting substrate on a leveling table to ensure a uniform film thickness.

    • Pour the polymer solution slowly and evenly onto the center of the substrate.

    • Gently tilt the substrate to allow the solution to spread and cover the entire surface. The thickness of the film can be controlled by the volume and concentration of the polymer solution.

  • Drying:

    • Place the cast film in a drying oven at a temperature between 40 °C and 60 °C.[3]

    • The drying time will vary depending on the solvent, solution concentration, and film thickness, but typically ranges from several hours to overnight.

    • Ensure slow and controlled evaporation of the solvent to prevent the formation of defects such as cracks or bubbles in the film.

  • Film Detachment:

    • Once completely dry, carefully peel the PNVA film from the substrate. A sharp blade can be used to initiate the peeling at one edge.

Data Presentation
ParameterValue/RangeReference
PNVA Concentration5 - 20% (w/v)[1]
SolventsWater, Ethanol, DMF[2]
Drying Temperature40 - 60 °C[3]
Resulting Film Thickness50 - 500 µm(Typical)
Tensile StrengthVaries with preparation[4]
Elongation at BreakVaries with preparation[4]

Experimental Workflow

Solution_Casting_Workflow cluster_prep Solution Preparation cluster_cast Casting cluster_dry Drying & Detachment Dissolve Dissolve PNVA in Solvent Stir Stir until Homogeneous Dissolve->Stir Degas Remove Air Bubbles Stir->Degas Pour Pour Solution onto Substrate Degas->Pour Spread Spread Evenly Pour->Spread Dry Dry in Oven Spread->Dry Peel Peel Film from Substrate Dry->Peel Final_Film Final_Film Peel->Final_Film Final PNVA Film

Solution Casting Workflow for PNVA Films.

Electrospinning for Poly(this compound) Nanofibrous Membranes

Electrospinning is a technique that uses an electric field to draw charged threads of polymer solutions or polymer melts up to fiber diameters in the order of some hundred nanometers. This method is capable of producing non-woven membranes with high porosity and a large surface area-to-volume ratio, which are desirable properties for applications in drug delivery and tissue engineering.

Experimental Protocol

Materials:

  • Poly(this compound) (PNVA)

  • Solvent: A mixed solvent system, for instance, a ratio of N,N-Dimethylformamide (DMF) and acetone, is often used to achieve appropriate viscosity and volatility. For water-soluble polymers like PNVA, aqueous solutions can also be explored.

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)

Procedure:

  • Polymer Solution Preparation:

    • Prepare a PNVA solution with a concentration typically ranging from 10% to 30% (w/v) in the chosen solvent system. The optimal concentration will depend on the molecular weight of the PNVA and the desired fiber morphology.

    • Stir the solution until the polymer is fully dissolved and the solution is homogeneous. The viscosity of the solution is a critical parameter for successful electrospinning.

  • Electrospinning Setup:

    • Load the PNVA solution into a syringe and mount it on the syringe pump.

    • Set the desired flow rate, typically in the range of 0.1 to 2.0 mL/h.[3]

    • Position the collector, a grounded conductive surface (e.g., aluminum foil), at a specific distance from the spinneret tip, usually between 10 and 20 cm.[5]

    • Apply a high voltage, typically between 10 and 30 kV, to the spinneret.[6]

  • Electrospinning Process:

    • As the high voltage is applied, a Taylor cone will form at the tip of the spinneret, and a jet of the polymer solution will be ejected towards the collector.

    • The solvent evaporates during the transit of the jet, and solid nanofibers are deposited on the collector, forming a non-woven membrane.

    • Continue the process until a membrane of the desired thickness is obtained.

  • Membrane Collection and Post-Treatment:

    • Carefully remove the nanofibrous membrane from the collector.

    • The membrane may be further dried under vacuum to remove any residual solvent.

Data Presentation
ParameterValue/RangeReference
PNVA Concentration10 - 30% (w/v)(Typical)
Solvent SystemDMF/Acetone, Water(Inferred)
Applied Voltage10 - 30 kV[6]
Flow Rate0.1 - 2.0 mL/h[3]
Spinneret-to-Collector Distance10 - 20 cm[5]
Resulting Fiber Diameter100 - 1000 nm(Typical)

Experimental Workflow

Electrospinning_Workflow cluster_prep Solution Preparation cluster_espin Electrospinning cluster_collect Membrane Formation Dissolve Dissolve PNVA in Solvent Stir Stir until Homogeneous Dissolve->Stir Load Load Solution into Syringe Stir->Load Setup Set Parameters (V, Flow, Distance) Load->Setup Eject Eject Polymer Jet Setup->Eject Deposit Deposit Nanofibers on Collector Eject->Deposit Dry Dry Membrane Deposit->Dry Final_Membrane Final_Membrane Dry->Final_Membrane Final PNVA Membrane

Electrospinning Workflow for PNVA Membranes.

Preparation of Crosslinked Poly(this compound) Hydrogel Membranes

PNVA can be crosslinked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. These hydrogel membranes have potential applications in drug delivery, wound dressing, and tissue engineering. Crosslinking can be achieved through various methods, including chemical crosslinkers and physical methods.[7][8]

Experimental Protocol: Chemical Crosslinking

Materials:

  • Poly(this compound) (PNVA)

  • Crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - MBA, glutaraldehyde)

  • Initiator (if required, e.g., ammonium (B1175870) persulfate - APS, for free radical polymerization)

  • Solvent: Deionized water

  • Mold (e.g., between two glass plates with a spacer)

Procedure:

  • Preparation of the Pre-gel Solution:

    • Dissolve PNVA in deionized water to a desired concentration (e.g., 10-20% w/v).

    • Add the crosslinking agent (e.g., MBA at 1-5 mol% relative to the monomer).

    • If using a free-radical initiation system, add the initiator (e.g., APS).

  • Casting and Polymerization/Crosslinking:

    • Pour the pre-gel solution into the mold.

    • Initiate the crosslinking reaction. For a redox initiation system, this may involve adding a catalyst (e.g., N,N,N',N'-tetramethylethylenediamine - TEMED) and allowing the reaction to proceed at room temperature. For thermal initiation, the mold is placed in an oven at a specific temperature. For photo-crosslinking, the solution is exposed to UV light.[9]

    • Allow the polymerization and crosslinking to proceed for a sufficient time to form a solid hydrogel.

  • Purification and Swelling:

    • Carefully remove the hydrogel membrane from the mold.

    • Immerse the hydrogel in a large volume of deionized water for several days to remove unreacted monomers, crosslinkers, and initiators. The water should be changed periodically.

    • The hydrogel will swell to its equilibrium state during this process.

Data Presentation
ParameterValue/RangeReference
PNVA Concentration10 - 20% (w/v)(Typical)
Crosslinker (MBA)1 - 5 mol%(Typical)
Swelling RatioCan be very high, >1000%[7][10]
Mechanical PropertiesDependent on crosslinking density

Experimental Workflow

Hydrogel_Workflow cluster_prep Pre-gel Solution Preparation cluster_crosslink Casting & Crosslinking cluster_purify Purification & Swelling Dissolve Dissolve PNVA and Crosslinker Add_Initiator Add Initiator Dissolve->Add_Initiator Pour Pour into Mold Add_Initiator->Pour Initiate Initiate Crosslinking Pour->Initiate Remove Remove from Mold Initiate->Remove Wash Wash in Deionized Water Remove->Wash Swell Allow to Swell Wash->Swell Final_Hydrogel Final_Hydrogel Swell->Final_Hydrogel Final PNVA Hydrogel

Hydrogel Membrane Preparation Workflow.

References

Application Notes and Protocols for the Synthesis of Stimuli-Responsive Polymers Using N-Vinylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of stimuli-responsive polymers utilizing N-Vinylacetamide (NVA). NVA is a versatile monomer for creating polymers that respond to external stimuli such as temperature, pH, and glucose, making them highly valuable for applications in drug delivery, tissue engineering, and biosensing.

Introduction to this compound in Stimuli-Responsive Polymers

This compound (NVA) is a hydrophilic monomer that can be polymerized to form poly(this compound) (PNVA), a water-soluble and biocompatible polymer.[1] By copolymerizing NVA with functional monomers, it is possible to impart stimuli-responsive characteristics to the resulting polymers. These "smart" polymers can undergo reversible changes in their physical and chemical properties in response to specific environmental triggers.

  • Thermo-responsive polymers based on NVA often exhibit a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in water. This property is crucial for applications such as thermally triggered drug release.[2]

  • pH-responsive polymers can be synthesized by incorporating acidic or basic monomers. The swelling and solubility of these polymers change with the pH of the surrounding environment, enabling targeted drug delivery to specific tissues or cellular compartments with distinct pH values.[3][4]

  • Glucose-responsive polymers are of particular interest for developing self-regulated insulin (B600854) delivery systems. These polymers typically contain a glucose-binding moiety, such as phenylboronic acid, which can trigger a change in the polymer's properties in the presence of glucose.[5][6]

This document outlines detailed protocols for the synthesis and characterization of these NVA-based stimuli-responsive polymers.

I. Temperature-Responsive Polymers

Thermo-responsive polymers based on NVA can be synthesized by copolymerizing NVA with a hydrophobic monomer, such as vinyl acetate (B1210297) (VAc). The ratio of the hydrophilic NVA to the hydrophobic comonomer allows for the tuning of the Lower Critical Solution Temperature (LCST).[2]

Experimental Protocol: Synthesis of Thermo-responsive Poly(NVA-co-VAc) Hydrogels

This protocol describes the free radical copolymerization of this compound (NVA) and Vinyl Acetate (VAc) to form a thermo-responsive hydrogel.[2]

Materials:

  • This compound (NVA)

  • Vinyl Acetate (VAc)

  • Butylenes-bis(this compound) (Bis-NVA) (crosslinker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Deionized water

Procedure:

  • In a polymerization tube, dissolve the desired amounts of NVA, VAc, and the crosslinker Bis-NVA in deionized water.

  • Add the initiator, AIBN, to the solution. The amount of initiator will influence the polymerization rate and molecular weight of the resulting polymer.

  • Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

  • Seal the polymerization tube and place it in a water bath at a constant temperature (e.g., 60-70 °C) to initiate polymerization.

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours).

  • After polymerization, the resulting hydrogel can be purified by dialysis against deionized water to remove unreacted monomers and initiator.

  • The purified hydrogel can then be dried, for example, by lyophilization.

Characterization of Thermo-responsive Properties

The Lower Critical Solution Temperature (LCST) is a key characteristic of thermo-responsive polymers. It can be determined by observing the change in optical transmittance of the polymer solution as a function of temperature.

Protocol: Determination of LCST

  • Prepare a dilute aqueous solution of the synthesized polymer (e.g., 1 wt%).

  • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measure the transmittance of the solution at a specific wavelength (e.g., 500 nm) as the temperature is increased incrementally (e.g., 1 °C/min).

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Quantitative Data: LCST of NVA Copolymers

The LCST of NVA copolymers can be tuned by varying the comonomer ratio.

ComonomerNVA Content (mol%)LCST (°C)Reference
Vinyl Acetate (VAc)VariesTunable[2]
Methyl AcrylateIncreasing NVA content59 - 83[7]

II. pH-Responsive Polymers

pH-responsive polymers can be created by copolymerizing NVA with monomers containing acidic or basic functional groups, such as acrylic acid (AAc). The swelling behavior of these hydrogels is dependent on the pH of the surrounding medium.[3]

Experimental Protocol: Synthesis of pH-Responsive Poly(NVA-co-AAc) Interpenetrating Polymer Networks (IPNs)

This protocol describes the synthesis of a sequential interpenetrating polymer network (IPN) of PNVA and Poly(acrylic acid) (PAAc).

Materials:

  • This compound (NVA)

  • Acrylic Acid (AAc)

  • N,N'-Methylenebisacrylamide (MBA) (crosslinker for PNVA)

  • Ethylene glycol dimethacrylate (EGDMA) (crosslinker for PAAc)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

Procedure:

Step 1: Synthesis of the first network (PNVA)

  • Dissolve NVA and MBA in deionized water in a reaction vessel.

  • Add KPS as the initiator.

  • Deoxygenate the solution and conduct the polymerization at an elevated temperature (e.g., 60 °C) for several hours to form the crosslinked PNVA hydrogel.

  • Purify the PNVA hydrogel by swelling in deionized water to remove unreacted components.

Step 2: Formation of the IPN

  • Swell the purified PNVA hydrogel in an aqueous solution containing the second monomer (AAc), a crosslinker for the second network (EGDMA), and an initiator (KPS).

  • Once the PNVA hydrogel is fully swollen with the second monomer solution, initiate the second polymerization by raising the temperature (e.g., 60 °C).

  • Allow the polymerization to proceed to form the PAAc network within the PNVA network.

  • Purify the resulting IPN hydrogel by washing with deionized water.

Characterization of pH-Responsive Swelling

The swelling ratio of the hydrogel is measured at different pH values to determine its pH sensitivity.

Protocol: pH-Dependent Swelling Study

  • Prepare buffer solutions with a range of pH values (e.g., pH 2 to pH 10).

  • Immerse pre-weighed dried hydrogel samples in each buffer solution.

  • Allow the hydrogels to swell to equilibrium at a constant temperature.

  • Remove the swollen hydrogels, gently blot the surface to remove excess water, and weigh them.

  • The swelling ratio (SR) is calculated using the formula: SR = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Quantitative Data: pH-Responsive Swelling

The swelling of PNVA/PAAc IPNs is highly dependent on pH.

pHSwelling RatioReference
Acidic (e.g., pH 2)Low[3]
Neutral (e.g., pH 7)High[3]
Basic (e.g., pH 9)Very High[3]

III. Glucose-Responsive Polymers

The development of glucose-responsive polymers based on NVA is an emerging area of research. A common strategy involves the incorporation of phenylboronic acid (PBA) moieties, which can reversibly bind with glucose. While specific protocols for NVA-based glucose-responsive polymers are not yet widely established, the synthesis of similar polymers using N-vinylcaprolactam (NVCL) provides a valuable template.[5][8]

Conceptual Protocol: Synthesis of Glucose-Responsive Poly(NVA-co-PBA) Microgels

This conceptual protocol is based on established methods for synthesizing glucose-responsive microgels using similar vinyl monomers.[5][8]

Materials:

  • This compound (NVA)

  • A functional monomer containing phenylboronic acid (e.g., 4-vinylphenylboronic acid, VPBA)

  • N,N'-Methylenebisacrylamide (MBA) (crosslinker)

  • A suitable initiator (e.g., V-50)

  • Deionized water

Procedure:

  • Dissolve NVA, VPBA, and MBA in deionized water in a reaction flask.

  • Heat the solution to a temperature above the LCST of the resulting polymer to induce precipitation polymerization.

  • Add the initiator to start the polymerization.

  • Maintain the reaction at the elevated temperature for several hours to allow for the formation of microgel particles.

  • Purify the microgels by centrifugation and redispersion in fresh deionized water to remove unreacted components.

Characterization of Glucose Response

The glucose-responsive swelling of the microgels can be characterized by measuring the change in their hydrodynamic diameter in the presence of glucose using Dynamic Light Scattering (DLS).

Protocol: Glucose-Dependent Swelling Study

  • Disperse the synthesized microgels in a buffer solution at a physiological pH (e.g., 7.4).

  • Prepare a series of samples with varying glucose concentrations.

  • Measure the hydrodynamic diameter of the microgels in each sample using DLS.

  • An increase in the hydrodynamic diameter with increasing glucose concentration indicates a positive glucose response.

Visualizations

Experimental Workflow for IPN Synthesis

G cluster_step1 Step 1: First Network Synthesis cluster_step2 Step 2: IPN Formation A Dissolve NVA and MBA in deionized water B Add KPS initiator A->B C Polymerize at 60°C B->C D Purify PNVA hydrogel C->D E Swell PNVA hydrogel in AAc/EGDMA/KPS solution D->E F Initiate second polymerization at 60°C E->F G Purify PNVA/PAAc IPN F->G

Caption: Sequential synthesis of a PNVA/PAAc interpenetrating polymer network.

Mechanism of pH-Responsive Swelling

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH H+ COOH COOH (Protonated) Low_pH->COOH Protonation Collapsed Collapsed State (Low Swelling) COOH->Collapsed High_pH OH- COO COO- (Deprotonated) High_pH->COO Deprotonation Swollen Swollen State (High Swelling) COO->Swollen Electrostatic Repulsion

Caption: pH-induced swelling mechanism in a P(NVA-co-AAc) hydrogel.

Glucose-Sensing Mechanism

G cluster_no_glucose No Glucose cluster_with_glucose With Glucose PBA_hydrophobic Phenylboronic Acid (Hydrophobic) Collapsed_Microgel Collapsed Microgel PBA_hydrophobic->Collapsed_Microgel Glucose Glucose PBA_hydrophilic PBA-Glucose Complex (Hydrophilic) Glucose->PBA_hydrophilic Complexation Swollen_Microgel Swollen Microgel PBA_hydrophilic->Swollen_Microgel

Caption: Glucose-induced swelling of a PBA-functionalized microgel.

Conclusion

This compound is a promising monomer for the synthesis of a variety of stimuli-responsive polymers with significant potential in biomedical and pharmaceutical applications. The protocols and data presented here provide a foundation for researchers to explore the synthesis and characterization of these intelligent materials. Further research into novel comonomers and polymerization techniques will continue to expand the capabilities and applications of NVA-based stimuli-responsive polymers.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-Vinylacetamide (NVA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Vinylacetamide (NVA) monomer.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound (NVA)?

A1: Crude NVA can contain several impurities, primarily stemming from its synthesis process. These may include:

  • Acetaldehyde and its derivatives: These are common precursors and byproducts in the synthesis of vinyl amides.[1]

  • Diene-containing compounds: Analogous to related N-vinyl compounds, NVA may contain diene impurities that can act as polymerization inhibitors. For instance, N-1,3-butadienyl-N-methylacetamide is a known inhibitor in N-methyl-N-vinylacetamide.[1]

  • Residual starting materials and solvents: Depending on the synthetic route, unreacted starting materials and solvents used in the synthesis and initial work-up may be present.

  • Oligomers: Spontaneous polymerization during synthesis or storage can lead to the formation of low molecular weight polymers.

Q2: What are the recommended methods for purifying NVA?

A2: The most effective and commonly used methods for purifying NVA are recrystallization and vacuum distillation.[1] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the monomer.

Q3: What is the typical purity of commercially available NVA?

A3: Commercially available this compound is typically supplied with a purity of greater than 98.0%.[1] However, for sensitive polymerization reactions, further purification is often necessary to remove inhibitors and other trace impurities.

Q4: How should I store purified NVA to maintain its stability?

A4: Purified NVA should be stored in a refrigerated environment, typically between 0-10°C, under an inert atmosphere such as nitrogen or argon.[1] This helps to prevent spontaneous polymerization and degradation of the monomer.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of NVA.

Recrystallization Issues
Problem Possible Cause Solution
NVA "oils out" instead of crystallizing. The cooling rate is too fast, or the solvent is too nonpolar for the impurities, causing the NVA to separate as a liquid.- Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.- Add a small amount of a more polar co-solvent to the hot solution to increase the solubility of the impurities.- Try a different solvent system.
Poor recovery of purified NVA. - Too much solvent was used during dissolution.- The cooling temperature is not low enough.- The crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude NVA.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystallization.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurities are highly soluble and co-crystallize with the NVA.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product.
No crystals form upon cooling. The solution is not supersaturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure NVA to the cooled solution.- Evaporate some of the solvent to increase the concentration of NVA and then cool again.
Vacuum Distillation Issues
Problem Possible Cause Solution
Bumping or violent boiling of the liquid. Uneven heating or lack of nucleation sites.- Use a magnetic stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.- Ensure the distillation flask is not more than two-thirds full.- Use a Claisen adapter to provide more surface area and prevent bumping liquid from contaminating the distillate.
NVA polymerizes in the distillation flask. The distillation temperature is too high, or the residence time at high temperature is too long.- Lower the distillation temperature by reducing the pressure (improving the vacuum).- Consider using a fractional distillation setup to achieve better separation at a lower temperature.- Add a polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ) to the distillation pot if compatible with the downstream application.
Difficulty achieving a stable, low pressure. Leaks in the distillation apparatus.- Ensure all ground glass joints are properly greased and securely clamped.- Use thick-walled vacuum tubing and check for any cracks or loose connections.- Verify that the vacuum pump is functioning correctly and the oil is fresh if using a rotary vane pump.
Low yield of distilled NVA. - Inefficient condensation.- Hold-up in the distillation column or condenser.- Ensure the condenser is supplied with a sufficient flow of cold water.- For small-scale distillations, minimize the surface area of the apparatus to reduce hold-up. A short-path distillation apparatus can be beneficial.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of NVA. The optimal solvent or solvent system should be determined through small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, toluene, or an acetone/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude NVA in various solvents at room temperature and upon heating. A good solvent will dissolve the NVA when hot but not at room temperature. For a two-solvent system, choose a solvent in which NVA is soluble and a miscible non-solvent.

  • Dissolution: Place the crude NVA in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the NVA is completely dissolved. If using a two-solvent system, dissolve the NVA in the "good" solvent and then add the "bad" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Vacuum Distillation of this compound

This protocol describes the purification of NVA by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump or aspirator

  • Vacuum trap

  • Thick-walled vacuum tubing

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased and securely clamped. Place a magnetic stir bar in the distillation flask.

  • Charging the Flask: Add the crude NVA to the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Evacuation: Turn on the vacuum source and allow the pressure in the system to stabilize. A typical pressure for this distillation is around 10 mmHg.

  • Heating: Begin stirring the NVA and gradually heat the flask using a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature. The boiling point of NVA is approximately 96°C at 10 mmHg.[2] Discard any initial lower-boiling fractions and stop the distillation before all the material in the flask has evaporated to avoid concentrating non-volatile impurities.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

  • Storage: Transfer the purified NVA to a clean, dry container and store it under an inert atmosphere in a refrigerator.

Data Presentation

The following table summarizes the effectiveness of different purification methods based on typical laboratory outcomes. The exact values can vary depending on the initial purity of the crude NVA and the experimental conditions.

Purification Method Typical Starting Purity Typical Final Purity Key Impurities Removed Advantages Disadvantages
Recrystallization 95-98%>99.5%Colored impurities, some soluble byproductsEffective for removing specific impurities, can yield high-purity crystals.Lower yield due to solubility in the mother liquor, potential for "oiling out".
Vacuum Distillation 90-98%>99%Volatile impurities, non-volatile residues, oligomersGood for removing a broad range of impurities, scalable.Risk of polymerization at high temperatures, requires specialized equipment.

Visualization of Experimental Workflow

PurificationWorkflow cluster_recrystallization Recrystallization cluster_distillation Vacuum Distillation r_start Crude NVA r_dissolve Dissolve in minimal hot solvent r_start->r_dissolve r_filter Hot Gravity Filtration r_dissolve->r_filter Removes insoluble impurities r_cool Cool to Crystallize r_filter->r_cool r_isolate Vacuum Filtration r_cool->r_isolate r_wash Wash with Cold Solvent r_isolate->r_wash r_dry Dry Crystals r_wash->r_dry r_end Purified NVA r_dry->r_end d_start Crude NVA d_setup Assemble Apparatus d_start->d_setup d_evacuate Evacuate System d_setup->d_evacuate d_heat Heat and Stir d_evacuate->d_heat d_distill Collect Pure Fraction d_heat->d_distill Separates by boiling point d_cool Cool and Vent d_distill->d_cool d_end Purified NVA d_cool->d_end

Caption: Workflow for the purification of this compound.

References

troubleshooting low yield in N-Vinylacetamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Vinylacetamide Polymerization

Welcome to the technical support center for this compound (NVA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the polymerization of NVA.

Troubleshooting Guide: Low Polymer Yield

Low polymer yield is a common challenge in this compound polymerization. This guide provides a structured approach to identifying and resolving the root causes of this issue.

Question 1: My this compound polymerization resulted in a low or no yield. What are the most likely causes?

Several factors can contribute to poor polymerization outcomes. The most common culprits are related to the purity of the monomer, the integrity of the initiator, and the reaction conditions. Here's a breakdown of potential issues:

  • Monomer Impurities: The purity of the this compound monomer is critical. Impurities such as acetaldehyde (B116499) and its derivatives can significantly interfere with the polymerization process.[1] One specific impurity known to inhibit the polymerization of related N-vinyl compounds is N-1,3-butadienyl-N-methylacetamide.[1]

  • Presence of Inhibitors: Commercial NVA may contain inhibitors to prevent spontaneous polymerization during storage. While some suppliers offer inhibitor-free NVA, it's crucial to verify this. If an inhibitor is present, it must be removed before polymerization.

  • Initiator Issues: The initiator may be inactive or used at an incorrect concentration. Initiators have a limited shelf life and can degrade over time, especially if not stored properly.

  • Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization by reacting with the propagating radicals to form stable peroxy radicals, which do not propagate the polymer chain.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can all lead to low yields.

Question 2: How can I address the issue of monomer purity?

Ensuring the purity of your this compound monomer is the first and most crucial step in troubleshooting low yield.

  • Use High-Purity Monomer: Start with the highest purity NVA available (e.g., >98.0%).[1]

  • Purification Methods: If you suspect your monomer is impure, consider purification. Crystallization is an effective method for purifying NVA.[1]

  • Proper Storage: Store this compound in a refrigerated environment (0-10°C) under an inert atmosphere to maintain its stability.[1]

Question 3: What should I check regarding my initiator and its concentration?

The choice and handling of the initiator are critical for successful polymerization.

  • Initiator Activity: Ensure your initiator is fresh and has been stored according to the manufacturer's recommendations.

  • Appropriate Initiator Choice: For free-radical polymerization of NVA, common initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and water-soluble initiators like VA-044 for polymerization in aqueous solutions.[1]

  • Optimizing Initiator Concentration: The initiator concentration directly affects both the polymerization rate and the final molecular weight of the polymer. While a higher initiator concentration can increase the rate of polymerization, an excessive amount can lead to shorter polymer chains and potentially lower overall yield due to premature termination. The optimal concentration is typically a small fraction of the monomer concentration.

Question 4: How do I eliminate oxygen from my reaction?

Oxygen must be removed from the polymerization system to prevent inhibition.

  • Degassing: Before initiating the polymerization, the reaction mixture should be thoroughly degassed. Common techniques include:

    • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved oxygen. The reaction mixture is frozen, subjected to a vacuum to remove gases, and then thawed. This cycle is typically repeated three times.

    • Purging with an Inert Gas: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.

Question 5: What are the optimal reaction conditions for NVA polymerization?

The reaction temperature, time, and solvent all play a significant role in the polymerization outcome.

  • Temperature: The optimal temperature depends on the initiator used. The reaction temperature should be high enough to ensure a suitable rate of initiator decomposition but not so high that it leads to side reactions or polymer degradation. For AIBN, a common temperature range is 60-80°C.

  • Reaction Time: Polymerization is not instantaneous. The reaction needs sufficient time to proceed to high conversion. Monitor the reaction progress by taking samples at different time points and analyzing for monomer conversion.

  • Solvent Selection: this compound is soluble in water and a variety of organic solvents, including acetone, methanol, and esters.[1] The choice of solvent can influence the polymerization kinetics and the properties of the resulting polymer. For a given initiator, the solvent should be chosen to ensure that both the monomer and the initiator are soluble.

Below is a troubleshooting flowchart to guide you through the process of diagnosing and resolving low yield issues.

Troubleshooting_Low_Yield start Low Polymer Yield check_monomer Check Monomer Purity start->check_monomer monomer_impure Monomer Impure? check_monomer->monomer_impure purify_monomer Purify Monomer (e.g., Crystallization) monomer_impure->purify_monomer Yes check_initiator Check Initiator monomer_impure->check_initiator No purify_monomer->check_initiator initiator_issue Initiator Issue? check_initiator->initiator_issue replace_initiator Use Fresh Initiator initiator_issue->replace_initiator Yes check_oxygen Check for Oxygen initiator_issue->check_oxygen No optimize_conc Optimize Initiator Concentration replace_initiator->optimize_conc optimize_conc->check_oxygen oxygen_present Oxygen Present? check_oxygen->oxygen_present degas_system Degas System (Freeze-Pump-Thaw or Inert Gas Purge) oxygen_present->degas_system Yes check_conditions Check Reaction Conditions oxygen_present->check_conditions No degas_system->check_conditions conditions_issue Conditions Suboptimal? check_conditions->conditions_issue optimize_temp Optimize Temperature conditions_issue->optimize_temp Yes success High Yield Achieved conditions_issue->success No optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_solvent Optimize Solvent optimize_time->optimize_solvent optimize_solvent->success

Caption: Troubleshooting flowchart for low yield in this compound polymerization.

Frequently Asked Questions (FAQs)

Q1: Can I polymerize this compound without a solvent?

Yes, bulk polymerization of NVA is possible. However, the polymerization can be highly exothermic and difficult to control, potentially leading to a broad molecular weight distribution. Solution polymerization is often preferred for better temperature control.

Q2: What is a typical molecular weight for poly(this compound)?

The molecular weight of poly(this compound) (PNVA) can be tailored by adjusting the polymerization conditions, particularly the initiator-to-monomer ratio. Molecular weights can range from a few thousand to over 50,000 g/mol .[1]

Q3: How does the choice of solvent affect the polymerization?

The solvent can influence the rate of polymerization and the solubility of the resulting polymer. NVA is soluble in a wide range of solvents, which provides flexibility in choosing a suitable reaction medium.[1] The polarity of the solvent can affect the propagation and termination rate constants.

Q4: Are there controlled polymerization methods for this compound?

Yes, while direct controlled/living radical polymerization of NVA has seen limited success, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to its derivative, N-methyl-N-vinylacetamide (NMVA), to produce polymers with well-defined molecular weights and low dispersity.[1]

Data Presentation

The following table summarizes the results of a study on the copolymerization of N-vinylamide derivatives, which provides insights into the yields achievable under specific conditions.

EntryMonomer System (Monomer 1:Monomer 2)InitiatorSolventTemp. (°C)Time (hr)Yield (%)Mn (x 10³)PDI
12M EOENVF : NVFAIBNToluene6024596.62.8
22M EOENVF : MNVAAIBNToluene60247115.43.1
35M EOENVFAIBNToluene60248912.62.8
42M 2EOENVF : NVFAIBNToluene6024757.23.6
52M 2EOENVF : MNVAAIBNToluene60247410.22.4
65M 2EOENVFAIBNToluene60248512.03.6
72M MOENVF : NVFAIBNToluene6024228.01.7
82M MOENVF : MNVAAIBNToluene60241610.12.0
95M MOENVFAIBNToluene60245817.72.4
102M 2MOENVF : NVFAIBNToluene60245313.63.1
112M 2MOENVF : MNVAAIBNToluene60245513.52.3
125M 2MOENVFAIBNToluene60241911.22.3

Data compiled from a study on thermosensitive poly(N-vinylamide) derivatives. EOENVF, 2EOENVF, MOENVF, and 2MOENVF are oligo(ethylene glycol) functionalized N-vinylamide monomers; NVF is N-vinylformamide; MNVA is N-methyl-N-vinylacetamide.[2]

Experimental Protocols

Detailed Protocol for Free-Radical Polymerization of this compound

This protocol describes a typical free-radical solution polymerization of this compound.

Materials:

  • This compound (NVA), high purity (>98%)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., toluene, ethanol, or water)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Vacuum line and source of inert gas (Nitrogen or Argon)

  • Thermostatically controlled oil bath or heating mantle

  • Precipitating solvent (e.g., diethyl ether, hexane)

Procedure:

  • Monomer and Initiator Preparation:

    • If the NVA monomer contains an inhibitor, it should be removed prior to use (e.g., by passing through a column of basic alumina).

    • Weigh the desired amount of NVA and the initiator (a typical molar ratio of monomer to initiator is in the range of 100:1 to 1000:1).

  • Reaction Setup:

    • Place the NVA and a magnetic stir bar into the Schlenk flask.

    • Add the desired amount of anhydrous solvent to dissolve the monomer.

    • Add the initiator to the reaction mixture.

  • Degassing the Reaction Mixture:

    • Connect the Schlenk flask to a vacuum line.

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture using liquid nitrogen, apply a vacuum, close the flask to the vacuum, and then allow the mixture to thaw.

    • Alternatively, purge the solution with a steady stream of inert gas for 30-60 minutes.

  • Polymerization:

    • After degassing, place the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).

    • Allow the reaction to proceed with stirring for the desired amount of time (e.g., 6-24 hours). The solution will become more viscous as the polymerization progresses.

  • Termination and Polymer Isolation:

    • To stop the reaction, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether) while stirring vigorously.

    • The polymer will precipitate as a solid.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator fragments.

    • To further purify the polymer, it can be redissolved in a small amount of the reaction solvent and re-precipitated.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow start Start prep Prepare Monomer and Initiator start->prep setup Reaction Setup in Schlenk Flask prep->setup degas Degas Reaction Mixture (Freeze-Pump-Thaw or Inert Gas Purge) setup->degas polymerize Polymerization at Desired Temperature degas->polymerize terminate Terminate Reaction (Cooling and Exposure to Air) polymerize->terminate precipitate Precipitate Polymer in Non-solvent terminate->precipitate purify Purify Polymer (Wash and Re-precipitate) precipitate->purify dry Dry Polymer Under Vacuum purify->dry end End dry->end

Caption: General experimental workflow for the free-radical polymerization of this compound.

References

optimizing initiator concentration for N-Vinylacetamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing initiator concentration in the free-radical polymerization of N-Vinylacetamide (NVA). It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in NVA polymerization?

An initiator is a chemical compound that, upon thermal or photochemical decomposition, generates free radicals. These highly reactive species attack the vinyl group of an NVA monomer, starting the polymerization chain reaction. The concentration of the initiator is a critical parameter that directly influences the overall polymerization rate and the final properties of the poly(this compound) (PNVA), such as molecular weight.

Q2: How does initiator concentration affect the molecular weight of the resulting polymer?

In free-radical polymerization, there is an inverse relationship between the initiator concentration and the polymer's molecular weight. A higher initiator concentration produces a larger number of initial free radicals. This leads to the simultaneous growth of many polymer chains, which terminate more quickly, resulting in a lower average molecular weight. Conversely, a lower initiator concentration generates fewer chains, allowing them to grow longer before termination, thus producing a polymer with a higher molecular weight.[1]

Q3: How does initiator concentration impact the rate of polymerization (Rp)?

The rate of polymerization (Rp) is directly proportional to the square root of the initiator concentration ([I]0.5).[1] Therefore, increasing the initiator concentration leads to a faster polymerization rate because more free radicals are generated to initiate polymer chains.[1] This relationship allows for the modulation of reaction times, but it must be balanced with the desired molecular weight.

Q4: What happens if the initiator concentration is too high or too low?

  • Too High: An excessively high initiator concentration will lead to a very rapid, potentially uncontrollable exothermic reaction. The resulting polymer will have a low molecular weight and likely a broad molecular weight distribution (high polydispersity index, PDI).

  • Too Low: An insufficient initiator concentration will result in a very slow or incomplete polymerization, leading to low monomer conversion and poor polymer yield.

Troubleshooting Guide

This section addresses common issues encountered during NVA polymerization related to initiator concentration.

Problem: Low or no polymer yield after the expected reaction time.

Possible Cause Recommended Solution
Insufficient Initiator The initiator concentration may be too low to effectively start the polymerization. Increase the initiator concentration in small increments (e.g., 10-20% increments).
Initiator Decomposition The initiator may have degraded due to improper storage (e.g., exposure to heat or light). Use a fresh, properly stored initiator. Common initiators like AIBN should be stored in a cool, dark place.
Presence of Inhibitors The NVA monomer may contain inhibitors from manufacturing to prevent premature polymerization.[2] Ensure the monomer is purified before use, typically by recrystallization or passing through an inhibitor-removal column. Oxygen is also a potent inhibitor; ensure the reaction mixture is thoroughly deoxygenated (e.g., via nitrogen/argon bubbling or freeze-pump-thaw cycles).
Incorrect Temperature The reaction temperature may be too low for the initiator to decompose at an adequate rate. Each initiator has an optimal temperature range for its 10-hour half-life (e.g., ~65 °C for AIBN). Verify and adjust the reaction temperature.

Problem: The final polymer has a very low molecular weight and high polydispersity (PDI).

Possible Cause Recommended Solution
Excessive Initiator Concentration This is the most common cause. A high concentration of radicals leads to premature chain termination.[1] Systematically decrease the initiator concentration.
High Reaction Temperature Higher temperatures increase the rate of both initiation and termination reactions, which can lead to lower molecular weight polymers. Consider lowering the reaction temperature (and potentially switching to a lower-temperature initiator).
Chain Transfer Reactions Chain transfer agents (including some solvents or impurities) can terminate a growing chain and start a new one, reducing the average molecular weight. Ensure high-purity monomer and solvents are used.

Problem: The polymerization reaction is too fast, exothermic, and difficult to control.

Possible Cause Recommended Solution
Initiator Concentration is Too High A high radical flux accelerates the polymerization rate, generating significant heat. Reduce the initiator concentration.
Poor Heat Dissipation The reaction vessel may not be dissipating heat effectively, leading to a runaway reaction. Ensure efficient stirring and use a temperature-controlled bath (e.g., oil or water bath) to maintain a constant temperature. For larger-scale reactions, consider using a solvent to help manage the heat.

Data Presentation: Initiator Concentration Effects

The following table summarizes the general quantitative relationships between initiator concentration and key polymerization parameters.

ParameterRelationship with Initiator Concentration ([I])Effect of Increasing [I]
Rate of Polymerization (Rp) Proportional to [I]0.5[1]Increases
Weight-Average Molecular Weight (Mw) Inversely proportional to [I]0.5[1]Decreases
Kinetic Chain Length (ν) Inversely proportional to [I]0.5Decreases
Monomer Conversion Rate Increases with [I][3]Increases (up to a point)

Experimental Protocols

Protocol: Free-Radical Polymerization of this compound (NVA) using AIBN

This protocol provides a general method for the solution polymerization of NVA. Researchers should adapt concentrations and conditions based on their specific molecular weight targets.

1. Materials & Reagents:

  • This compound (NVA) monomer

  • 2,2'-Azobisisobutyronitrile (AIBN) initiator

  • Anhydrous solvent (e.g., 1,4-dioxane, methanol, or dimethylformamide)

  • Non-solvent for precipitation (e.g., diethyl ether)

  • Nitrogen or Argon gas for deoxygenation

2. Monomer Purification (Crucial Step):

  • If the NVA monomer contains an inhibitor, dissolve it in a suitable solvent and pass it through a column of activated basic alumina (B75360) to remove the inhibitor.

  • Alternatively, NVA can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane). Dry the purified monomer under vacuum.

3. Reaction Setup:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified NVA monomer in the anhydrous solvent to the desired concentration (e.g., 1-2 M).

  • Add the calculated amount of AIBN initiator. The concentration will depend on the target molecular weight but typically ranges from 0.1 to 1.0 mol% relative to the monomer.

  • Seal the flask with a rubber septum.

  • Deoxygenate the solution by bubbling with dry nitrogen or argon for 30-60 minutes while stirring. For more rigorous deoxygenation, perform at least three freeze-pump-thaw cycles.

4. Polymerization:

  • After deoxygenation, place the sealed flask in a preheated oil bath set to the desired temperature (typically 65-70 °C for AIBN).

  • Allow the reaction to proceed for the planned duration (e.g., 4-24 hours). Monitor the progress by observing the increase in viscosity of the solution.[4]

5. Polymer Isolation and Purification:

  • Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.[4]

  • Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., diethyl ether) to precipitate the polymer.[4]

  • Collect the precipitated white polymer by filtration.

  • Wash the polymer multiple times with fresh non-solvent to remove any unreacted monomer and initiator residue.

  • Dry the final poly(this compound) product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[4]

6. Characterization:

  • Monomer Conversion: Can be determined using ¹H NMR by comparing the integration of vinyl proton peaks from the monomer with the polymer backbone peaks.

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Visualizations

Below are diagrams illustrating key workflows and mechanisms relevant to NVA polymerization.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (I) R 2R• (Free Radicals) I->R Heat (Δ) RM R-M• (Initiated Monomer) R->RM RMn R-M(n)• RM->RMn M1 Monomer (M) M1->RM RMn1 R-M(n+1)• RMn->RMn1 M2 Monomer (M) M2->RMn1 RMn_term R-M(n)• P_comb P(n+m) (Combination) RMn_term->P_comb P_disp1 P(n) RMn_term->P_disp1 P_disp2 P(m) (Disproportionation) RMn_term->P_disp2 RMm_term R-M(m)• RMm_term->P_comb RMm_term->P_disp1 RMm_term->P_disp2

Caption: Mechanism of Free-Radical Polymerization.

G start Start purify Purify NVA Monomer (Remove Inhibitor) start->purify setup Prepare Reaction Mixture (NVA, Initiator, Solvent) purify->setup degas Deoxygenate Mixture (N₂ Purge or Freeze-Pump-Thaw) setup->degas polymerize Initiate Polymerization (Heat to Target Temperature) degas->polymerize quench Quench Reaction (Cool & Expose to Air) polymerize->quench precipitate Precipitate Polymer in Non-Solvent quench->precipitate filter_dry Filter, Wash, and Dry Polymer Under Vacuum precipitate->filter_dry characterize Characterize PNVA (GPC, NMR) filter_dry->characterize end_node End characterize->end_node

Caption: Experimental Workflow for NVA Polymerization.

G start Problem Observed low_yield Low / No Yield? start->low_yield low_mw Low MW / High PDI? low_yield->low_mw No sol_low_yield_1 Check for Inhibitors (Purify Monomer, Deoxygenate) low_yield->sol_low_yield_1 Yes too_fast Reaction Uncontrolled? low_mw->too_fast No sol_low_mw Decrease Initiator Conc. low_mw->sol_low_mw Yes sol_too_fast_1 Decrease Initiator Conc. too_fast->sol_too_fast_1 Yes end_node Re-run Experiment too_fast->end_node No sol_low_yield_2 Increase Initiator Conc. or Reaction Temperature sol_low_yield_1->sol_low_yield_2 sol_low_yield_2->end_node sol_low_mw->end_node sol_too_fast_2 Improve Heat Management (Solvent, Cooling Bath) sol_too_fast_1->sol_too_fast_2 sol_too_fast_2->end_node

Caption: Troubleshooting Flowchart for NVA Polymerization.

References

controlling molecular weight distribution in poly(N-Vinylacetamide) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the molecular weight distribution during the synthesis of poly(N-Vinylacetamide) (PNVA).

Troubleshooting Guide

This guide addresses common issues encountered during PNVA polymerization, offering potential causes and solutions in a question-and-answer format.

Question: Why is my polymerization rate slow or completely inhibited?

Answer:

Several factors can lead to slow or inhibited polymerization. Consider the following potential causes and solutions:

  • Monomer Impurities: The purity of the this compound (NVA) monomer is crucial. Impurities such as acetaldehyde (B116499) or N-1,3-butadienyl-N-methylacetamide (in related N-vinyl compounds) can act as polymerization inhibitors.[1]

    • Solution: Ensure the use of high-purity NVA monomer (>98.0%). If impurities are suspected, purification of the monomer through recrystallization or distillation may be necessary.

  • Oxygen Inhibition: The presence of oxygen can inhibit free radical polymerization by reacting with the propagating radicals to form stable peroxy radicals, which do not propagate.

    • Solution: Deoxygenate the reaction mixture thoroughly before initiating polymerization. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by performing several freeze-pump-thaw cycles.

  • Inappropriate Initiator Concentration: The concentration of the initiator is a key factor in the rate of polymerization.

    • Solution: Ensure the correct concentration of the initiator is used. For controlled radical polymerizations like RAFT, an unusually high initiator-to-RAFT agent ratio may be required.[2]

Question: Why is the molecular weight distribution of my PNVA broad (high dispersity, Đ > 1.5)?

Answer:

A broad molecular weight distribution, or high dispersity (Đ), indicates a lack of control over the polymerization process. The following are common causes and their respective solutions:

  • Ineffective Polymerization Control Method: Standard free-radical polymerization often leads to polymers with broad molecular weight distributions.

    • Solution: Employ controlled/living radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Organotellurium-Mediated Radical Polymerization (TERP) to achieve a narrow molecular weight distribution (Đ < 1.5, and even < 1.25 for TERP).[2][3][4]

  • Incorrect Choice of RAFT Agent: The effectiveness of a RAFT agent is dependent on the monomer being polymerized.

    • Solution: For N-vinylamides, xanthates and dithiocarbamates have been shown to be effective RAFT agents.[2] Specifically, cyanomethyl O-ethyl carbonodithioate and cyanomethyl diphenylcarbamodithioate have been used successfully for the polymerization of N-methyl-N-vinylacetamide, a related monomer.[2][4]

  • High Polymerization Temperature: Higher temperatures can lead to increased rates of termination and side reactions, resulting in a broader molecular weight distribution.

    • Solution: For RAFT polymerization of N-methyl-N-vinylacetamide, a lower temperature of 35°C has been used successfully.[2]

Question: The molecular weight of my PNVA is not what I predicted. What could be the issue?

Answer:

Discrepancies between the theoretical and actual molecular weight can arise from several sources:

  • Inaccurate Reagent Stoichiometry: The molecular weight in a controlled polymerization is determined by the ratio of monomer to the chain transfer agent (in RAFT) or initiator.

    • Solution: Carefully and accurately measure the amounts of monomer, RAFT agent, and initiator. The number-average molecular weight (Mn) can be predicted using the formula: Mn = ([Monomer]/[RAFT Agent]) × Monomer Molecular Weight × Conversion + RAFT Agent Molecular Weight.

  • Use of Conventional Chain-Transfer Agents: In free-radical polymerization, conventional chain-transfer agents like allyl compounds or isopropyl alcohol are used to control molecular weight.[5][6] The efficiency of these agents can vary.

    • Solution: Determine the chain-transfer constant for the specific agent and solvent system to better predict the resulting molecular weight.

  • Monomer Conversion: The molecular weight of the polymer increases with monomer conversion in a living polymerization.

    • Solution: Ensure the polymerization has reached the desired conversion to achieve the target molecular weight. Monitor the conversion using techniques like ¹H NMR or gravimetry.

Frequently Asked Questions (FAQs)

What are the primary methods for controlling the molecular weight of PNVA?

There are two main approaches to control the molecular weight of PNVA:

  • Controlled/Living Radical Polymerization: Techniques like RAFT and TERP allow for the synthesis of polymers with predetermined molecular weights and low dispersity.[3] These methods involve a dynamic equilibrium between active and dormant polymer chains, allowing for controlled chain growth.

  • Conventional Free-Radical Polymerization with Chain-Transfer Agents: In this method, a chain-transfer agent (CTA) is added to the polymerization mixture. The CTA can terminate a growing polymer chain and initiate a new one, thereby controlling the overall molecular weight.[5][6] Common CTAs for related vinyl polymers include thiols, alcohols (like isopropyl alcohol), and allyl compounds.[6]

How do I choose the right RAFT agent for NVA polymerization?

The choice of RAFT agent is critical for successful controlled polymerization. For N-vinylamides, xanthates and dithiocarbamates have been reported to be effective.[2] The selection depends on the specific reaction conditions and the desired polymer characteristics. For the related monomer, N-methyl-N-vinylacetamide, cyanomethyl O-ethyl carbonodithioate and cyanomethyl diphenylcarbamodithioate have been shown to yield PNMVA with predetermined molecular weights and relatively low dispersities (Đ < 1.5).[2]

What is dispersity (Đ) and why is it important?

Dispersity (Đ), formerly known as the polydispersity index (PDI), is a measure of the breadth of the molecular weight distribution of a polymer.[7] It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (Đ = Mw/Mn).[7] A dispersity value of 1.0 indicates that all polymer chains in a sample are of the same length.[8] In drug delivery and other biomedical applications, a narrow molecular weight distribution (low Đ) is often desirable as it leads to more predictable and uniform material properties.

Can I synthesize block copolymers using PNVA?

Yes, the synthesis of block copolymers is a key advantage of controlled/living radical polymerization techniques. For example, after synthesizing a PNVA block using RAFT polymerization, a second monomer can be added to the reaction mixture to grow a second block from the living PNVA chains. This has been successfully demonstrated with the related monomer N-methyl-N-vinylacetamide to create double hydrophilic block copolymers like PEO-b-PNMVA and PNIPAAm-b-PNMVA.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data on the controlled polymerization of N-vinylamides, providing insights into how different experimental parameters influence the resulting polymer's molecular weight and dispersity.

Table 1: Effect of Monomer/RAFT Agent Ratio on the Molecular Weight and Dispersity of Poly(N-methyl-N-vinylacetamide) (PNMVA) via RAFT Polymerization.

[NMVA]₀/[RAFT Agent]₀InitiatorTemperature (°C)Time (h)Conversion (%)Mn,theoretical ( g/mol )Mn,SEC ( g/mol )Đ (Mw/Mn)
50V-703524954,8005,2001.35
100V-703524929,3009,8001.40
200V-7035488817,50018,1001.48

Data is representative and compiled from trends described in the literature for related N-vinylamides.[2]

Table 2: Comparison of Different Controlled Polymerization Methods for N-Vinylamides.

Polymerization MethodMonomerTypical Dispersity (Đ)Key Advantages
RAFT PolymerizationN-methyl-N-vinylacetamide< 1.5Wide monomer scope, tolerance to various functional groups, mild reaction conditions.
TERPThis compound< 1.25Excellent control over molecular weight and low dispersity, high monomer conversion.[3]

Experimental Protocols

Protocol: Synthesis of PNVA via RAFT Polymerization

This protocol provides a general procedure for the synthesis of PNVA with a target molecular weight and low dispersity using RAFT polymerization.

Materials:

  • This compound (NVA) monomer (high purity)

  • RAFT agent (e.g., cyanomethyl O-ethyl carbonodithioate)

  • Initiator (e.g., AIBN or V-70)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or dimethylformamide)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Nitrogen or Argon)

  • Syringe for sampling

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the NVA monomer, the RAFT agent, and the initiator in the anhydrous solvent. The molar ratio of [Monomer]₀/[RAFT Agent]₀ will determine the target molecular weight, and a typical [RAFT Agent]₀/[Initiator]₀ ratio is between 2 and 10.

  • Deoxygenation: Deoxygenate the reaction mixture by bubbling with an inert gas for at least 30 minutes at room temperature. Alternatively, perform three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60°C for AIBN, or 35°C for V-70[2]) and stir.

  • Monitoring the Reaction: At specific time intervals, take samples from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via GPC/SEC).

  • Termination and Purification: Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer in a non-solvent (e.g., diethyl ether or hexane).

  • Drying: Filter the precipitated polymer and dry it under vacuum until a constant weight is achieved.

  • Characterization: Characterize the final polymer for its molecular weight (Mn and Mw) and dispersity (Đ) using GPC/SEC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Analysis prep 1. Prepare Reagents (NVA, RAFT Agent, Initiator, Solvent) deoxygenate 2. Deoxygenate Mixture (N₂ Purge or Freeze-Pump-Thaw) prep->deoxygenate polymerize 3. Initiate Polymerization (Heat to Target Temperature) deoxygenate->polymerize Seal & Heat monitor 4. Monitor Reaction (¹H NMR for Conversion, GPC for MW) polymerize->monitor terminate 5. Terminate and Precipitate monitor->terminate Desired Conversion Reached dry 6. Dry Polymer terminate->dry characterize 7. Characterize Final PNVA (GPC/SEC for Mn, Mw, Đ) dry->characterize

Caption: Experimental workflow for PNVA synthesis via RAFT polymerization.

logical_relationships cluster_inputs Input Parameters cluster_outputs Polymer Characteristics ratio [Monomer]/[RAFT Agent] Ratio mw Molecular Weight (Mn) ratio->mw Directly Proportional initiator Initiator Concentration pdi Dispersity (Đ) initiator->pdi Can Increase Đ if too high rate Polymerization Rate initiator->rate Directly Proportional temp Temperature temp->pdi Can Increase Đ temp->rate Directly Proportional purity Monomer Purity purity->pdi Impurities Broaden Đ purity->rate Impurities Inhibit

Caption: Factors influencing PNVA molecular weight and dispersity.

References

preventing premature gelation in N-Vinylacetamide hydrogel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent premature gelation during N-Vinylacetamide (NVA) hydrogel synthesis.

Troubleshooting Guide: Preventing Premature Gelation

Premature gelation is a common issue in NVA hydrogel synthesis, leading to failed experiments and loss of valuable materials. This guide provides a systematic approach to identify and resolve the root causes of this problem.

Issue: The NVA solution gels before the addition of all reagents or transfer to the mold.

Potential Cause Recommended Action
High Initiator Concentration Reduce the concentration of the initiator. A high concentration of free radicals leads to rapid polymerization and crosslinking.
High Crosslinker Concentration Decrease the amount of the crosslinking agent. Higher crosslinker density accelerates the formation of the hydrogel network.[1]
Elevated Reaction Temperature Conduct the initial mixing steps at a lower temperature (e.g., on ice) to slow down the reaction kinetics. Higher temperatures increase the rate of polymerization.[2]
High Monomer Concentration Lower the concentration of the NVA monomer. A higher concentration of monomer units can lead to a faster polymerization rate.[1]
Presence of Impurities Ensure the purity of the NVA monomer. Certain impurities can act as catalysts or fail to inhibit polymerization as expected.[3]
Inadequate Dissolution Ensure all components, especially the initiator and crosslinker, are fully dissolved before initiating the polymerization to avoid localized high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for NVA hydrogel synthesis to avoid premature gelation?

A1: The optimal temperature depends on the specific initiator system used. For thermally initiated systems, it is crucial to keep the pre-gelation solution cool (e.g., 4-10°C) during mixing and handling. The polymerization is typically initiated by raising the temperature to a specific point (e.g., 40-60°C). For redox-initiated systems, the reaction can occur at room temperature, making it critical to control the timing of adding the accelerator.

Q2: How does the choice of initiator affect the gelation time?

A2: The type and concentration of the initiator are critical factors. Photoinitiators allow for precise control over the initiation of polymerization through light exposure. Thermal initiators, like ammonium (B1175870) persulfate (APS), are activated by heat. Redox initiator systems (e.g., APS and N,N,N',N'-tetramethylethylenediamine - TEMED) can initiate polymerization at room temperature and often lead to faster gelation. To delay gelation, one can use a lower concentration of the initiator or choose a less reactive initiator system.

Q3: Can the solvent be used to control the gelation rate?

A3: Yes, the choice of solvent can influence the polymerization kinetics. Polymerization in a less polar solvent may proceed at a different rate than in a highly polar solvent like water. Additionally, the viscosity of the solvent can affect the diffusion of reactants, thereby influencing the gelation time.

Q4: Are there any inhibitors I can add to prevent premature gelation?

A4: While commercial NVA may come with inhibitors, adding extra inhibitors is not a standard practice for controlling gelation time during the synthesis itself, as it can interfere with the final hydrogel properties. The primary method of control is through the careful management of the reaction conditions (temperature, concentration of reactants). Some sources indicate that NVA may be supplied without a polymerization inhibitor, which requires careful handling and storage to prevent spontaneous polymerization.[3]

Q5: How can I ensure reproducible gelation times in my experiments?

A5: Reproducibility can be achieved by meticulously controlling all experimental parameters. This includes using high-purity reagents, precise measurements of all components, maintaining a consistent temperature throughout the process, and ensuring thorough but gentle mixing to achieve a homogeneous solution before initiating polymerization.

Quantitative Data on Formulation Parameters

The following tables summarize the impact of key formulation parameters on the gelation time of hydrogels. While the data is not exclusively for NVA hydrogels, it provides valuable insights into the general principles of free-radical polymerization and hydrogel formation.

Table 1: Effect of Initiator and Crosslinker Concentration on Gelation Time

Monomer SystemInitiator ConcentrationCrosslinker ConcentrationGelation Time
Acrylamide/Bis-acrylamideLowLowSlower
Acrylamide/Bis-acrylamideHighLowFaster
Acrylamide/Bis-acrylamideLowHighFaster
Acrylamide/Bis-acrylamideHighHighFastest

Table 2: General Influence of Reaction Conditions on Gelation Speed

ParameterEffect on Gelation SpeedRationale
Temperature IncreaseIncreases the rate of initiator decomposition and propagation.[2]
Monomer Concentration IncreaseHigher availability of monomer units for polymerization.[1]
Initiator Concentration IncreaseGenerates a higher concentration of free radicals.
Crosslinker Concentration IncreaseAccelerates the formation of a crosslinked network.[1]

Experimental Protocols

Protocol 1: General Procedure for NVA Hydrogel Synthesis via Free-Radical Polymerization

This protocol describes a general method for synthesizing NVA hydrogels using a chemical crosslinker and a redox initiator system.

Materials:

  • This compound (NVA) monomer

  • Crosslinker (e.g., N,N'-methylenebis(acrylamide) - MBA)

  • Initiator (e.g., Ammonium persulfate - APS)

  • Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine - TEMED)

  • Deionized (DI) water (or other suitable solvent)

Equipment:

  • Glass vials or molds

  • Magnetic stirrer and stir bar

  • Ice bath

  • Pipettes

  • Nitrogen or Argon gas source for deoxygenation

Procedure:

  • Preparation of Pre-gel Solution:

    • In a glass vial placed in an ice bath, dissolve the desired amount of NVA monomer in DI water.

    • Add the crosslinker (MBA) to the NVA solution and stir until fully dissolved.

  • Deoxygenation:

    • Purge the solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • While maintaining the inert atmosphere and low temperature, add the initiator solution (APS dissolved in DI water).

    • To initiate the polymerization, add the accelerator (TEMED). The amount of TEMED will significantly impact the gelation speed.

  • Gel Formation:

    • Immediately after adding the accelerator, thoroughly but quickly mix the solution and transfer it to the desired mold.

    • Allow the solution to polymerize at the desired temperature (e.g., room temperature or in a water bath at a specific temperature). Gelation time can range from minutes to hours depending on the formulation.

  • Post-Polymerization Treatment:

    • Once the gel is formed, it can be washed with DI water to remove any unreacted monomers or initiator residues.

Visualizations

Troubleshooting Workflow for Premature Gelation

G Troubleshooting Premature Gelation in NVA Hydrogel Synthesis start Premature Gelation Observed q1 Is the initiator concentration too high? start->q1 a1 Reduce Initiator Concentration q1->a1 Yes q2 Is the crosslinker concentration too high? q1->q2 No a1->q2 a2 Reduce Crosslinker Concentration q2->a2 Yes q3 Is the reaction temperature too high? q2->q3 No a2->q3 a3 Lower Reaction Temperature (use ice bath) q3->a3 Yes q4 Is the monomer concentration too high? q3->q4 No a3->q4 a4 Reduce Monomer Concentration q4->a4 Yes end Gelation Controlled q4->end No - Re-evaluate Purity and Dissolution a4->end

Caption: A logical workflow to diagnose and resolve premature gelation.

Free-Radical Polymerization of NVA Hydrogel

G NVA Hydrogel Formation via Free-Radical Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking initiator Initiator (e.g., APS) free_radical Free Radical (R.) initiator->free_radical Decomposition (Heat or Accelerator) nva_monomer NVA Monomer free_radical->nva_monomer Reacts with growing_chain Growing Polymer Chain nva_monomer->growing_chain Forms growing_chain->growing_chain Adds more NVA crosslinker Crosslinker (e.g., MBA) growing_chain->crosslinker Reacts with hydrogel_network Hydrogel Network crosslinker->hydrogel_network Forms 3D Network

References

improving the mechanical strength of poly(N-Vinylacetamide) hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the mechanical strength of poly(N-Vinylacetamide) (PNVA) hydrogels.

Frequently Asked Questions (FAQs)

1. What are the primary methods to improve the mechanical strength of PNVA hydrogels?

The principal strategies to enhance the mechanical properties of PNVA hydrogels include:

  • Double-Network (DN) Formation: This involves creating a second interpenetrating polymer network within the initial PNVA hydrogel. The secondary network can be composed of PNVA itself or another polymer like polyacrylamide (PAAm), leading to significantly improved toughness and strength.

  • Nanocomposite Formation: Incorporating nanofillers, such as graphene oxide (GO) or nanoclay, into the PNVA matrix can reinforce the hydrogel structure and enhance its mechanical properties.

  • Hydrophobic Modification: Introducing hydrophobic alkyl chains into the PNVA polymer backbone can lead to the formation of physically crosslinked hydrogels with reversible and robust mechanical properties.

  • Solvent Exchange: Replacing water in the hydrogel with a higher viscosity solvent, such as polyethylene (B3416737) glycol (PEG), can dramatically increase the compressive strength of the PNVA gel.

2. How does a double-network structure enhance the mechanical properties of PNVA hydrogels?

A double-network (DN) hydrogel consists of two interpenetrating polymer networks. Typically, the first network is sparsely crosslinked and brittle, while the second network is densely crosslinked and ductile. When stress is applied, the first network fractures and dissipates energy, while the second network maintains the overall structural integrity of the hydrogel. This synergistic interaction between the two networks results in a hydrogel with significantly higher toughness and mechanical strength than a single-network hydrogel.

3. What is the role of hydrophobic interactions in strengthening PNVA hydrogels?

By chemically modifying the PNVA polymer with a small percentage of long-chain alkyl groups, hydrophobic domains are created along the hydrophilic polymer backbone. In an aqueous environment, these hydrophobic chains aggregate to minimize contact with water, acting as physical crosslinking points. This creates a reversible and dynamic network that can dissipate energy under stress and self-heal, leading to hydrogels with mechanical properties approaching those of permanently crosslinked hydrogels.

4. Can PNVA hydrogels be strengthened without using a chemical crosslinker?

Yes, several methods can improve the mechanical strength of PNVA hydrogels without the need for chemical crosslinkers:

  • Hydrophobic Association: As described above, the introduction of hydrophobic side chains creates physical crosslinks.

  • Solvent Exchange: Replacing the swelling solvent with a high-viscosity solvent like PEG can significantly enhance the mechanical properties.

  • Freeze-Thaw Cycling: While more commonly used for polymers like polyvinyl alcohol (PVA), this method can induce physical crosslinking through the formation of crystalline regions. Its effectiveness for PNVA would depend on the specific polymer characteristics and processing conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Weak or Brittle Hydrogel - Insufficient crosslinker concentration.- Incomplete polymerization.- Low monomer concentration.- Ineffective crosslinking agent.- Increase the concentration of the crosslinking agent.- Ensure the initiator and accelerator are fresh and used at the correct concentrations. Extend the polymerization time or increase the temperature (within the recommended range).- Increase the monomer concentration to create a denser polymer network.- For PNVA, N,N'-methylenebisacrylamide (MBAA) can be ineffective. Consider using a custom NVA-based crosslinker.
Hydrogel Does Not Form (Solution Remains Liquid) - Inactive or insufficient initiator/accelerator.- Presence of oxygen, which inhibits free-radical polymerization.- Incorrect temperature.- Use fresh initiator (e.g., APS) and accelerator (e.g., TEMED).- Deoxygenate the monomer solution by bubbling with an inert gas (e.g., nitrogen or argon) before adding the initiator and accelerator.- Ensure the polymerization is carried out at the recommended temperature.
Phase Separation in Double-Network (DN) Hydrogels - Incompatibility between the first and second polymer networks.- Non-uniform swelling of the first network in the second monomer solution.- Ensure the first network is fully swollen in the second monomer solution before initiating the second polymerization.- Adjust the concentration of the second monomer to improve compatibility.- Consider using a compatibilizer or modifying the polymers to enhance their interaction.
Low Swelling Ratio - High crosslinking density.- Reduce the concentration of the crosslinking agent.
Inconsistent Mechanical Properties Between Batches - Variations in polymerization conditions (temperature, time).- Inconsistent deoxygenation.- Inaccurate measurement of reagents.- Precisely control the polymerization temperature and time for all batches.- Standardize the deoxygenation procedure.- Carefully and accurately measure all monomers, crosslinkers, and initiators.

Data on Mechanical Properties of Strengthened PNVA Hydrogels

The following table summarizes the mechanical properties of PNVA hydrogels prepared using different strengthening methods.

Strengthening Method Polymer System Tensile Strength Compressive Strength/Modulus Elongation at Break
Solvent Exchange PNVA-PEG400-~10 MPa-
Double Network P(AAc-co-Am)/PVA329.5 kPa11.4 MPa1290%
Reference PNVA-water-0.2 MPa-
Reference PVA (toughened)1.61 MPa-631%

Experimental Protocols

Protocol 1: Synthesis of PNVA Hydrogel via Free-Radical Polymerization

This protocol describes a general method for preparing a single-network PNVA hydrogel.

Materials:

  • This compound (NVA) monomer

  • Crosslinker (e.g., a custom NVA-based crosslinker, as MBAA may be ineffective)

  • Initiator: Ammonium persulfate (APS)

  • Accelerator: N,N,N′,N′-tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

Procedure:

  • Dissolve the desired amount of NVA monomer and crosslinker in deionized water in a glass vial.

  • Deoxygenate the solution by bubbling with nitrogen gas for 15-20 minutes.

  • Add the APS initiator to the solution and mix gently.

  • Add the TEMED accelerator to initiate polymerization. The amount of TEMED will influence the gelation time.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at the desired temperature (e.g., 37°C) for several hours or until gelation is complete.

  • Carefully remove the hydrogel from the mold and immerse it in deionized water to remove any unreacted monomers and initiators. The water should be changed periodically.

Protocol 2: Preparation of a PNVA Double-Network (DN) Hydrogel

This protocol outlines the synthesis of a PNVA/PNVA DN hydrogel.

First Network Synthesis:

  • Prepare a PNVA hydrogel (the first network) as described in Protocol 1, typically with a low crosslinker concentration.

  • Immerse the synthesized hydrogel in deionized water to reach equilibrium swelling.

Second Network Synthesis:

  • Prepare an aqueous solution of the second monomer (NVA), a crosslinker, and a photoinitiator (if using UV curing) or a redox initiator system.

  • Immerse the swollen first network hydrogel in the second monomer solution and allow it to swell to equilibrium. This ensures the second monomer solution fully penetrates the first network.

  • Remove the swollen hydrogel and place it in a suitable mold.

  • Initiate the polymerization of the second network, for example, by exposing it to UV light (if using a photoinitiator) or by placing it in an oven at the appropriate temperature.

  • After the second polymerization is complete, immerse the resulting DN hydrogel in deionized water to wash out any unreacted components.

Visualizations

experimental_workflow cluster_sn Single Network (SN) Hydrogel Synthesis cluster_dn Double Network (DN) Hydrogel Synthesis sn1 Dissolve NVA Monomer & Crosslinker sn2 Deoxygenate Solution sn1->sn2 sn3 Add Initiator & Accelerator sn2->sn3 sn4 Polymerize in Mold sn3->sn4 dn1 Swell SN Hydrogel in 2nd Monomer Solution sn4->dn1 Transfer SN Hydrogel dn2 Initiate 2nd Polymerization dn1->dn2 dn3 Wash DN Hydrogel dn2->dn3 strengthening_methods pnva PNVA Hydrogel method1 Double Network Formation pnva->method1 method2 Nanocomposite Formation pnva->method2 method3 Hydrophobic Modification pnva->method3 method4 Solvent Exchange pnva->method4 strength Improved Mechanical Strength method1->strength method2->strength method3->strength method4->strength

Technical Support Center: Adjusting the LCST of Poly(N-Vinylacetamide) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the Lower Critical Solution Temperature (LCST) of poly(N-Vinylacetamide) (PNVAM) copolymers.

Frequently Asked Questions (FAQs)

Q1: What is the Lower Critical Solution Temperature (LCST) and why is it important for PNVAM copolymers?

A1: The Lower Critical Solution Temperature (LCST) is the critical temperature below which a polymer is soluble in a given solvent and above which it undergoes a phase transition to become insoluble. This property is crucial for "smart" or "stimuli-responsive" polymers like PNVAM. By tuning the LCST, these copolymers can be designed to respond to specific temperature changes, making them highly valuable for applications such as targeted drug delivery, tissue engineering, and bioseparation.

Q2: How can the LCST of PNVAM copolymers be adjusted?

A2: The most common method for adjusting the LCST of PNVAM is through copolymerization with other monomers. The choice of comonomer dictates the change in the hydrophilic/hydrophobic balance of the resulting copolymer, which in turn alters the LCST.

Q3: What is the general principle for selecting a comonomer to adjust the LCST?

A3: The principle is based on altering the overall hydrophilicity of the copolymer:

  • To increase the LCST: Incorporate a more hydrophilic comonomer. This increases the polymer's affinity for water, requiring more thermal energy to induce phase separation.

  • To decrease the LCST: Incorporate a more hydrophobic comonomer. This reduces the polymer's affinity for water, causing it to phase separate at a lower temperature.

Q4: What are some examples of comonomers used to adjust the LCST of PNVAM?

A4:

  • Hydrophilic comonomers (to increase LCST): Acrylamide (Am), N-vinylpyrrolidone (NVP), and acrylic acid (AA) are common choices.

  • Hydrophobic comonomers (to decrease LCST): Methyl acrylate (B77674) (MA) and vinyl acetate (B1210297) (VAc) can be used to lower the LCST.

Q5: Besides comonomer composition, what other factors can influence the LCST?

A5: Several other factors can affect the LCST of PNVAM copolymers:

  • Molecular Weight: For some thermoresponsive polymers, the LCST can be dependent on the molecular weight, although this effect can be less pronounced for higher molecular weights.[1]

  • pH: If the copolymer contains ionizable groups, such as the carboxylic acid groups in acrylic acid, the LCST can be highly pH-dependent.

  • Addition of Salts: The presence of salts in the aqueous solution can significantly alter the LCST, often following the Hofmeister series.[2]

  • Polymer Concentration: The concentration of the polymer in solution can also influence the cloud point temperature.[3]

Troubleshooting Guide

Issue 1: The LCST of my PNVAM copolymer is not changing as expected with the incorporation of a comonomer.

  • Possible Cause 1: Incorrect Comonomer Ratio in the Final Polymer. The reactivity ratios of the monomers can lead to a different incorporation of the comonomer into the polymer chain than the initial feed ratio.

    • Solution: Characterize the copolymer composition using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the actual molar ratio of the monomers in the polymer. Adjust the initial monomer feed ratio in subsequent syntheses to achieve the desired copolymer composition.

  • Possible Cause 2: Broad Molecular Weight Distribution. A high polydispersity index (PDI) means that the polymer chains have a wide range of lengths, which can lead to a broad or ill-defined phase transition instead of a sharp LCST.

    • Solution: Utilize a controlled polymerization technique, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to synthesize copolymers with a narrow molecular weight distribution.[4]

Issue 2: The polymer precipitates out of solution but does not redissolve upon cooling.

  • Possible Cause 1: Intermolecular Aggregation and Irreversible Precipitation. Above the LCST, the collapsed polymer globules can aggregate. If the hydrophobic interactions are too strong, this aggregation can be irreversible.

    • Solution: Consider incorporating a small amount of a highly hydrophilic, non-thermoresponsive monomer to act as a steric stabilizer, preventing irreversible aggregation. Also, ensure that the heating and cooling cycles during LCST measurement are performed with gentle stirring to minimize extensive aggregation.

Issue 3: The measured LCST value is inconsistent between experiments.

  • Possible Cause 1: Variation in Experimental Parameters. The measured cloud point, which is often taken as the LCST, can be influenced by the heating rate, polymer concentration, and the wavelength of light used for turbidimetry measurements.[5]

    • Solution: Standardize the LCST measurement protocol. It is recommended to use a consistent polymer concentration (e.g., 10 mg/mL), a controlled heating rate (e.g., 0.5 °C/min), and a fixed wavelength (e.g., 600 nm) for all measurements to ensure comparability of results.[5]

  • Possible Cause 2: pH Fluctuation. If the copolymer is pH-sensitive (e.g., contains acrylic acid), small changes in the pH of the solution can lead to significant shifts in the LCST.

    • Solution: Use a buffered solution to maintain a constant pH during LCST measurements of pH-sensitive copolymers.

Quantitative Data on LCST Adjustment

The following tables summarize the effect of different comonomers on the LCST of N-vinylamide-based copolymers.

Table 1: Effect of Hydrophilic Comonomer (Acrylamide) on the LCST of a N-vinylcaprolactam-based Copolymer. [6]

NVCL/BMA/Am Monomer RatioLCST (°C)
5:0.5:0.137.8
5:0.5:0.240.5

NVCL: N-vinylcaprolactam, BMA: Butyl methacrylate, Am: Acrylamide

Table 2: Effect of Hydrophobic Comonomer (Methyl Acrylate) on the LCST of Poly(this compound-co-methyl acrylate). [2]

NVA Content in Copolymer (mol%)LCST (°C)
8559
9070
9583

NVA: this compound

Experimental Protocols

Protocol 1: Synthesis of P(NVAM-co-AA) via Free Radical Polymerization

  • Monomer and Initiator Preparation: Dissolve the desired molar ratio of this compound (NVAM) and Acrylic Acid (AA) in a suitable solvent (e.g., 1,4-dioxane).

  • Initiator Addition: Add a free radical initiator, such as 2,2'-Azobis(isobutyronitrile) (AIBN), to the monomer solution. The amount of initiator will influence the final molecular weight of the copolymer.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a specific temperature (e.g., 60-70 °C) and stir for a defined period (e.g., 12-24 hours).

  • Purification: After polymerization, precipitate the copolymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., diethyl ether).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the copolymer's composition by ¹H NMR and its molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

Protocol 2: Determination of LCST by Turbidimetry

  • Solution Preparation: Prepare a polymer solution of a standard concentration (e.g., 10 mg/mL) in deionized water or a suitable buffer. Ensure the polymer is fully dissolved, which may require stirring at a temperature below the expected LCST.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Measurement Setup: Set the spectrophotometer to a fixed wavelength (e.g., 600 nm).

  • Heating and Data Collection: Program the temperature controller to heat the sample at a constant rate (e.g., 0.5 °C/min). Record the transmittance or absorbance at regular temperature intervals.

  • LCST Determination: The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value. This is the inflection point of the resulting transmittance versus temperature curve.

Visualizations

LCST_Adjustment_Logic cluster_goal Desired LCST Change cluster_action Action cluster_outcome Polymer Property Change Increase LCST Increase LCST Add Hydrophilic Comonomer Add Hydrophilic Comonomer Increase LCST->Add Hydrophilic Comonomer requires Decrease LCST Decrease LCST Add Hydrophobic Comonomer Add Hydrophobic Comonomer Decrease LCST->Add Hydrophobic Comonomer requires Increased Polymer-Water Interaction Increased Polymer-Water Interaction Add Hydrophilic Comonomer->Increased Polymer-Water Interaction leads to Decreased Polymer-Water Interaction Decreased Polymer-Water Interaction Add Hydrophobic Comonomer->Decreased Polymer-Water Interaction leads to

Caption: Logic for selecting a comonomer to adjust the LCST.

Experimental_Workflow_LCST start Start synthesis Copolymer Synthesis (e.g., Free Radical Polymerization) start->synthesis purification Purification (Precipitation) synthesis->purification characterization Characterization (NMR, GPC) purification->characterization solution_prep Prepare Polymer Solution (e.g., 10 mg/mL) characterization->solution_prep turbidimetry LCST Measurement (UV-Vis Turbidimetry) solution_prep->turbidimetry analysis Data Analysis (Transmittance vs. Temp) turbidimetry->analysis end End analysis->end

Caption: Experimental workflow for LCST determination.

References

Technical Support Center: N-Vinylacetamide (NVA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Vinylacetamide (NVA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the scaling up of NVA polymerization.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your NVA polymerization experiments.

Issue 1: Low or No Monomer Conversion

Q1: My NVA polymerization is resulting in very low or no monomer conversion. What are the common causes and how can I fix it?

A1: Low monomer conversion in NVA polymerization is a frequent challenge and can typically be attributed to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The most common culprits are the presence of dissolved oxygen, impurities in the monomer or solvent, and issues with the initiation system.

Potential Causes and Solutions:

Potential Cause Explanation & Solution
Oxygen Inhibition Dissolved oxygen is a potent inhibitor of free-radical polymerization. It reacts with initiating and propagating radicals to form stable peroxide radicals, which do not initiate or propagate polymerization, effectively terminating the reaction.[1] Solution: Thoroughly deoxygenate the reaction mixture before initiation and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization.[1] Common deoxygenation techniques include sparging with an inert gas, or freeze-pump-thaw cycles for more sensitive systems.[1]
Monomer Impurities The purity of the NVA monomer is critical. Impurities such as acetaldehyde (B116499) (a tautomer of vinyl alcohol) or N-1,3-butadienyl-N-methylacetamide (in related N-vinyl compounds) can act as inhibitors or chain transfer agents, leading to low conversion and reduced molecular weight.[2] Solution: Use high-purity NVA. If necessary, purify the monomer by methods such as recrystallization or distillation. Controlling impurity concentrations to parts-per-million (ppm) levels is crucial for consistent results.[2]
Initiator Issues The initiator may be deactivated due to improper storage, used in an incorrect amount, or may not be suitable for the specific reaction conditions. Solution: 1. Verify Initiator Activity: Use a fresh batch of initiator or test the activity of the current batch on a small scale with a reliable monomer. 2. Optimize Concentration: An insufficient initiator concentration will result in a slow reaction and low conversion. Conversely, an excessive amount can lead to shorter polymer chains and increased termination.[1] 3. Ensure Proper Decomposition: The chosen initiator must have an appropriate half-life at the reaction temperature to ensure a steady supply of radicals throughout the polymerization.
Solvent Effects The choice of solvent and the presence of impurities can significantly impact the polymerization rate and catalyst stability.[3] Some solvents can participate in chain transfer reactions, terminating the growing polymer chain. Solution: Use high-purity, anhydrous solvents. If switching solvents, consider the solvent's polarity and potential for chain transfer.
Suboptimal Reaction Conditions Incorrect temperature or reaction time can lead to incomplete polymerization.[3] Solution: Ensure the reaction temperature is appropriate for the chosen initiator's decomposition kinetics. Monitor the reaction over time by taking aliquots and analyzing for monomer conversion (e.g., via ¹H NMR) to determine the optimal reaction duration.[4]

Troubleshooting Workflow for Low Monomer Conversion

LowConversionWorkflow cluster_solutions Solutions start Low Monomer Conversion check_purity Step 1: Verify Reagent Purity (Monomer, Solvent, Initiator) start->check_purity check_deoxygenation Step 2: Confirm Deoxygenation (Sparging, Freeze-Pump-Thaw) check_purity->check_deoxygenation If Pure purify_reagents Purify Monomer/Solvent check_purity->purify_reagents If Impure check_initiator Step 3: Evaluate Initiator System (Concentration, Temperature) check_deoxygenation->check_initiator If Thorough improve_deoxygenation Improve Deoxygenation Technique check_deoxygenation->improve_deoxygenation If Insufficient check_conditions Step 4: Assess Reaction Conditions (Time, Temperature) check_initiator->check_conditions If Correct optimize_initiator Adjust Initiator Concentration/Type check_initiator->optimize_initiator If Incorrect resolve Problem Resolved check_conditions->resolve If Optimal optimize_conditions Modify Reaction Time/Temperature check_conditions->optimize_conditions If Suboptimal purify_reagents->check_purity Re-evaluate improve_deoxygenation->check_deoxygenation Re-evaluate optimize_initiator->check_initiator Re-evaluate optimize_conditions->check_conditions Re-evaluate

A systematic workflow for troubleshooting low monomer conversion.
Issue 2: Gel Formation or Insoluble Polymer

Q2: My NVA polymerization is resulting in gel formation. What causes this and how can I prevent it?

A2: Gel formation, or the creation of an insoluble cross-linked polymer network, is a significant issue in scaling up polymerization reactions. It can arise from several factors, particularly at higher monomer conversions.

Potential Causes and Solutions:

Potential Cause Explanation & Solution
High Monomer Conversion (Gel Effect) In bulk or concentrated solution polymerizations, as monomer is converted to polymer, the viscosity of the reaction medium increases significantly. This reduces the mobility of large polymer chains, hindering termination reactions. The concentration of propagating radicals increases, leading to a rapid, often uncontrolled, increase in polymerization rate and molecular weight, which can result in gelation. This is also known as the Trommsdorff or gel effect. Solution: 1. Lower Monomer Concentration: Conduct the polymerization in a more dilute solution. 2. Control Conversion: Stop the polymerization at a lower monomer conversion, before the onset of the gel effect. 3. Improve Heat Transfer: Ensure efficient stirring and cooling to dissipate the heat generated during the autoacceleration phase.
Chain Transfer to Polymer The propagating radical can abstract a hydrogen atom from a polymer backbone, creating a new radical site on the polymer chain. This new radical can then propagate, forming a branched or cross-linked structure. Solution: 1. Use a Chain Transfer Agent (CTA): A CTA can regulate the molecular weight and reduce the likelihood of chain transfer to the polymer. 2. Lower the Reaction Temperature: This can reduce the rate of chain transfer reactions.
Bifunctional Impurities The presence of impurities with two polymerizable vinyl groups can act as cross-linkers, leading to gel formation. Solution: Ensure high purity of the NVA monomer.
High Initiator Concentration A very high concentration of initiator can lead to a high concentration of radicals, increasing the probability of bimolecular termination reactions between growing chains, which can contribute to branching and cross-linking. Solution: Optimize the initiator concentration to maintain a controlled polymerization rate.
Issue 3: Poor Control Over Molecular Weight and High Polydispersity (PDI)

Q3: I am unable to control the molecular weight of my poly(this compound) and the polydispersity index (PDI) is very high. What should I do?

A3: Achieving a target molecular weight with a narrow distribution (low PDI) is crucial for many applications. Poor control is often inherent to conventional free-radical polymerization but can be mitigated or overcome by using controlled radical polymerization techniques.

Potential Causes and Solutions:

Potential Cause Explanation & Solution
Conventional Free-Radical Polymerization Standard free-radical polymerization is characterized by continuous initiation and termination throughout the reaction, leading to a broad distribution of chain lengths and thus a high PDI. Solution: For precise control over molecular weight and a narrow PDI, employ a controlled/"living" radical polymerization (CRP) technique.
Controlled Radical Polymerization Techniques Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a powerful technique for synthesizing well-defined polymers. It involves the use of a RAFT agent to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low dispersities (typically PDI < 1.25).[2] Organotellurium-Mediated Radical Polymerization (TERP): TERP is another effective method for the controlled polymerization of N-vinylamides, yielding polymers with controlled molecular weights and low PDI (<1.25) even at high monomer conversions.[5][6]
Incorrect Monomer-to-Initiator/CTA Ratio In both conventional and controlled polymerizations, the ratio of monomer to initiator (or chain transfer agent in CRP) is a key determinant of the final molecular weight. Solution: Carefully calculate and control the stoichiometry of your reactants. In RAFT polymerization, the molecular weight can be predicted based on the ratio of the moles of monomer consumed to the moles of the RAFT agent used.

Logical Flow for Achieving Molecular Weight Control

MolecularWeightControl start Poor Molecular Weight Control (High PDI) decision Is Controlled Polymerization (e.g., RAFT) Being Used? start->decision implement_crp Implement Controlled Radical Polymerization (RAFT, TERP) decision->implement_crp No check_ratios Verify Stoichiometry ([Monomer]:[CTA]:[Initiator]) decision->check_ratios Yes implement_crp->check_ratios check_reagents Check Purity of CTA and Initiator check_ratios->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) check_reagents->optimize_conditions success Achieved Controlled Molecular Weight and Low PDI optimize_conditions->success

Logical flow for achieving molecular weight control.

Frequently Asked Questions (FAQs)

Q4: What are the typical initiators used for the free-radical polymerization of NVA?

A4: For the free-radical polymerization of NVA, common thermal initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and 2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044), which is water-soluble.[7] The choice of initiator depends on the solvent and the desired reaction temperature.

Q5: Can I perform bulk polymerization with NVA?

A5: While bulk polymerization of NVA is possible, it can be challenging to control due to the high exothermicity of the reaction and the potential for autoacceleration (the gel effect) at high conversions, which can lead to runaway reactions and the formation of insoluble polymer.[4] Solution polymerization is often preferred for better temperature control and to avoid gelation.

Q6: How can I monitor the progress of my NVA polymerization?

A6: A common method to monitor the polymerization progress is to take aliquots from the reaction mixture at different time intervals and analyze the monomer conversion.[4] This can be done using techniques such as ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals of the monomer relative to an internal standard or the appearance of the polymer backbone signals.[4]

Q7: What is a suitable non-solvent for precipitating poly(this compound)?

A7: Diethyl ether is a commonly used non-solvent for the precipitation of poly(this compound) (PNVA).[4] Acetone has also been used for the precipitation of PNVA.[7] The polymer solution is added to the non-solvent to precipitate the polymer, which can then be collected by filtration and dried.[4]

Data Presentation

Table 1: Comparison of Polymerization Techniques for N-Vinylamides

Technique Typical PDI Molecular Weight Control Key Advantages Common Challenges Reference
Free-Radical Polymerization > 1.5PoorSimple, robust, wide range of initiators available.Broad molecular weight distribution, difficulty in controlling architecture, potential for gelation.[2]
RAFT Polymerization < 1.25ExcellentWell-defined polymers, predictable molecular weights, ability to create complex architectures (e.g., block copolymers).Requires a suitable RAFT agent, potential for retardation or inhibition with certain monomers.[2][8]
TERP < 1.25ExcellentGood control over molecular weight and PDI, effective for N-vinylamides.Use of organotellurium compounds which can be sensitive and require careful handling.[5][6]

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound (NVA)

Materials:

  • This compound (NVA), purified

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or other suitable initiator

  • Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF))

  • Schlenk flask or reaction vessel with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Non-solvent for precipitation (e.g., diethyl ether)

Procedure:

  • Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagent Addition: In the flask, dissolve the desired amount of NVA monomer in the anhydrous solvent.

  • Deoxygenation: Deoxygenate the monomer solution by bubbling with an inert gas for at least 30-60 minutes.

  • Initiator Addition: In a separate vial, dissolve the calculated amount of AIBN in a small amount of the deoxygenated solvent. Add the initiator solution to the reaction flask via a syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN).

  • Monitoring: Allow the reaction to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing for monomer conversion by ¹H NMR.

  • Termination: To quench the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., diethyl ether).

  • Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: RAFT Polymerization of this compound (NVA)

Materials:

  • This compound (NVA), purified by distillation or recrystallization

  • RAFT agent (e.g., cyanomethyl O-ethyl carbonodithioate)

  • Initiator (e.g., AIBN or V-70)

  • Anhydrous solvent (optional, can be done in bulk)

  • Schlenk tube or ampule

  • Magnetic stirrer and oil bath

  • Vacuum line

  • Non-solvent for precipitation (e.g., diethyl ether)

Procedure:

  • Reagent Preparation: In a Schlenk tube, add the RAFT agent, initiator, and NVA monomer in the desired molar ratios. If using a solvent, add it at this stage.

  • Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the appropriate temperature (e.g., 60 °C for AIBN).

  • Monitoring: Monitor the polymerization progress by taking aliquots at different time intervals to determine monomer conversion (e.g., via ¹H NMR).[4]

  • Termination: After reaching the desired conversion, quench the polymerization by cooling the tube in an ice bath and exposing it to air.[4]

  • Purification: Dissolve the reaction mixture in a minimal amount of a suitable solvent (e.g., THF, dichloromethane) and precipitate the polymer by adding the solution to a stirred non-solvent (e.g., diethyl ether).[4]

  • Isolation: Filter the polymer, wash with the non-solvent, and dry under vacuum to a constant weight.[4]

Experimental Workflow for RAFT Polymerization

RAFT_Workflow start Start reagents 1. Add NVA, RAFT Agent, & Initiator to Schlenk Tube start->reagents deoxygenate 2. Deoxygenate via Freeze-Pump-Thaw Cycles (x3) reagents->deoxygenate polymerize 3. Polymerize at Constant Temperature deoxygenate->polymerize monitor 4. Monitor Conversion (e.g., by 1H NMR) polymerize->monitor quench 5. Quench Reaction (Ice Bath & Exposure to Air) monitor->quench precipitate 6. Precipitate Polymer in Non-Solvent quench->precipitate isolate 7. Isolate & Dry Polymer precipitate->isolate end End isolate->end

A typical experimental workflow for RAFT polymerization.

References

Technical Support Center: Poly(N-Vinylacetamide) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of poly(N-Vinylacetamide) (PNVA) solutions, with a specific focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of aqueous Poly(this compound) (PNVA) solutions with respect to pH?

A1: Aqueous solutions of PNVA homopolymers are known for their excellent stability over a broad pH range, typically from pH 2 to 14.[] Unlike polyelectrolytes such as sodium polyacrylate, PNVA solutions generally maintain their viscosity and do not precipitate or gel when the pH is altered within this range.[][2] This makes PNVA a robust choice for formulations where pH may vary.

Q2: Can PNVA degrade in solution over time? What is the primary degradation pathway?

A2: Yes, under certain conditions, PNVA can undergo chemical degradation. The primary pathway is the hydrolysis of the pendant acetamide (B32628) group (-NHCOCH₃) to an amine group (-NH₂), converting the this compound monomer units into vinylamine (B613835) units.[3][4] This reaction is typically catalyzed by strong acids or bases, especially at elevated temperatures and over extended periods.

Q3: What are the consequences of PNVA hydrolysis in my solution?

A3: The hydrolysis of PNVA results in the formation of poly(this compound-co-vinylamine), a copolymer. This chemical change can alter the polymer's properties, leading to:

  • Changes in Polarity and Charge: The introduction of primary amine groups makes the polymer more cationic at acidic pH.

  • Altered Solubility: The change in polymer structure can affect its solubility characteristics.

  • Modified Performance: For applications sensitive to the chemical nature of the polymer, such as drug delivery or bioconjugation, hydrolysis can significantly impact performance.

Q4: What are the recommended storage conditions for PNVA solutions to ensure long-term stability?

A4: To maximize long-term stability and prevent hydrolysis, it is recommended to:

  • Store aqueous solutions at a neutral or near-neutral pH (pH 6-8).

  • Store solutions at cool, controlled temperatures (e.g., 2-8°C).

  • Protect solutions from light and microbial contamination.

  • For critical applications, prepare solutions fresh or validate their stability over the intended period of use.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with PNVA solutions.

Problem 1: I observe a significant change in the viscosity of my PNVA solution after adjusting the pH.

Possible Cause Troubleshooting Steps
Extreme pH and High Temperature Long-term exposure to very low (<2) or very high (>12) pH, especially with heating, can initiate hydrolysis. The resulting copolymer may have a different hydrodynamic volume. Solution: Confirm the pH and temperature history of your solution. If hydrolysis is suspected, proceed to the experimental protocols below to test for the presence of amine groups.
High Polymer Concentration At very high concentrations, intermolecular interactions can change with pH, although this effect is not pronounced for PNVA. Solution: Verify your polymer concentration. If possible, repeat the experiment at a lower concentration to see if the effect persists.
Contamination The presence of other polymers, salts, or multivalent ions in your solution could lead to unexpected viscosity changes upon pH adjustment. Solution: Use high-purity water and reagents. Ensure glassware is meticulously clean.

Problem 2: My experimental results are inconsistent, suggesting the PNVA has changed over time.

Possible Cause Troubleshooting Steps
Slow Hydrolysis The PNVA may be slowly hydrolyzing under your storage or experimental conditions (e.g., in an acidic or basic buffer). This chemical change can affect its interaction with other molecules. Solution: Analyze the polymer for the presence of primary amine groups, which are indicative of hydrolysis. A detailed protocol for quantification is provided below.
Oxidative Degradation While less common for PNVA, strong oxidizing agents could potentially cause degradation.[5] Solution: Avoid the use of strong oxidizing agents unless required by the protocol. Store solutions under an inert atmosphere (e.g., nitrogen) if oxidation is a concern.

Data Presentation

While PNVA is generally stable, chemical hydrolysis can occur at pH extremes. Specific kinetic data for PNVA is not widely published, but the expected trends are summarized below.

Table 1: Expected Qualitative Effect of pH and Temperature on PNVA Hydrolysis Rate

pH RangeTemperatureExpected Rate of HydrolysisPrimary Concern
Acidic (pH < 4) Room TemperatureVery SlowLong-term stability
Acidic (pH < 4) Elevated TemperatureModerate to FastShort-term stability
Neutral (pH 6-8) Room/Elevated Temp.NegligibleConsidered stable
Basic (pH > 10) Room TemperatureSlowLong-term stability
Basic (pH > 10) Elevated TemperatureFast to Very FastShort-term stability

Experimental Protocols

Protocol 1: Quantification of PNVA Hydrolysis via Non-Aqueous Potentiometric Titration

This method determines the degree of hydrolysis by quantifying the primary amine groups formed.

Objective: To measure the amine value, which corresponds to the amount of hydrolyzed acetamide groups in a PNVA sample.

Materials:

  • PNVA sample (lyophilized)

  • Glacial acetic acid

  • Perchloric acid in acetic acid (0.1 N, standardized)

  • Potentiometric titrator with a suitable electrode (e.g., glass-Ag/AgCl combination electrode)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the dried PNVA sample in glacial acetic acid.

  • Titration Setup: Place the beaker with the sample solution on the titrator. Immerse the electrode and the titrant delivery tip into the solution.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid titrant. Record the volume of titrant added and the corresponding mV reading.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (mV vs. volume of titrant). Modern titrators can determine this automatically.

  • Calculation:

    • Calculate the amine value (mg KOH/g sample).

    • Determine the mole percent of hydrolyzed units using the following formula:

      Where:

      • V = Volume of perchloric acid titrant at the endpoint (L)

      • N = Normality of the perchloric acid titrant (eq/L)

      • M_monomer = Molecular weight of the this compound monomer (85.11 g/mol )

      • W = Weight of the PNVA sample (g)

Alternative Methods: For more sensitive or specific quantification, other methods can be employed, such as:

  • ¹H NMR Spectroscopy: Comparing the integral of the acetyl protons (-COCH₃) with the backbone protons. Hydrolysis leads to a decrease in the acetyl proton signal.

  • Fluorescence Spectroscopy: Derivatization of the primary amine groups with a fluorogenic reagent like Fluorescamine, followed by fluorescence measurement.[6][7]

Visualizations

Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting stability issues.

hydrolysis_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions PNVA Poly(this compound) Unit -[-CH₂-CH(NHCOCH₃)-]- PVAm Poly(vinylamine) Unit -[-CH₂-CH(NH₂)-]- PNVA->PVAm Acid-Catalyzed Hydrolysis PNVA->PVAm Base-Catalyzed Hydrolysis Acid H₃O⁺ (Strong Acid, Heat) Base OH⁻ (Strong Base, Heat) AceticAcid CH₃COOH (Acetic Acid) PVAm->AceticAcid releases Acetate CH₃COO⁻ (Acetate) PVAm->Acetate releases

Caption: PNVA hydrolysis pathways under acidic and basic conditions.

troubleshooting_workflow start Observe Unexpected Change in PNVA Solution (e.g., Viscosity, Performance) check_params Verify Experimental Parameters: - pH - Temperature - Concentration - Reagent Purity start->check_params params_ok Parameters Correct? check_params->params_ok hydrolysis_q Suspect Chemical Degradation (Hydrolysis)? params_ok->hydrolysis_q Yes correct_params Action: Correct Parameters and Repeat Experiment. params_ok->correct_params No test_amine Perform Amine Quantification (e.g., Titration, NMR) hydrolysis_q->test_amine Yes no_hydrolysis Conclusion: No Hydrolysis. Investigate other causes (e.g., contamination, interactions). hydrolysis_q->no_hydrolysis No amine_detected Primary Amines Detected? test_amine->amine_detected confirm_hydrolysis Conclusion: Hydrolysis Confirmed. Modify storage/experimental conditions (pH, temp). amine_detected->confirm_hydrolysis Yes amine_detected->no_hydrolysis No

Caption: Troubleshooting workflow for PNVA solution instability.

References

strategies to control the degradation rate of PNVA-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Poly(N-vinylacetamide) (PNVA)-based polymers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on strategies to control the polymer degradation rate.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of degradation for PNVA-based polymers?

A1: The degradation of PNVA-based polymers is influenced by a combination of physical, chemical, and biological processes.[1] The primary mechanisms include:

  • Hydrolytic Degradation: This is a key chemical pathway, particularly under acidic conditions, where the acetamide (B32628) side groups are cleaved to form poly(vinylamine).[2][3]

  • Thermal Degradation: High temperatures can cause chain scission and decomposition of the polymer structure.[4] The thermal stability can be influenced by blending PNVA with other polymers like poly(N-vinylpyrrolidone) (PVP).[5]

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce photooxidative reactions, leading to the breaking of polymer chains and the formation of free radicals.[6][7]

  • Enzymatic Degradation: While less specific information is available for PNVA, related polymers like Poly(vinyl alcohol) (PVA) can be degraded by microbial enzymes, suggesting a potential pathway for PNVA-based materials, especially when blended with natural polymers like starch.[8][9][10]

Q2: How does crosslinking affect the degradation rate of PNVA hydrogels?

A2: Crosslinking is a critical factor in controlling the degradation rate. Increasing the crosslinking density generally slows down degradation.[11] A denser network structure reduces the mobility of polymer chains and limits the diffusion of water, acids, or enzymes into the hydrogel matrix, thereby slowing down hydrolytic and enzymatic degradation.[12][13] Conversely, using degradable crosslinkers can provide a mechanism for controlled degradation over time.[14]

Q3: Can the degradation of PNVA be controlled by environmental factors?

A3: Yes, environmental conditions play a significant role. The degradation rate is influenced by:

  • pH: Acidic conditions can accelerate the hydrolysis of the acetamide groups.[3][15] Therefore, controlling the pH of the surrounding medium is a key strategy.

  • Temperature: Higher temperatures generally increase the rate of both chemical and biological degradation processes.[16] For thermal degradation, oxidative conditions can significantly influence the process, especially at lower heating rates.[17][18]

  • UV Radiation: Protecting the polymer from UV light exposure is necessary to prevent photodegradation.[7][19]

Q4: Is it possible to tune the degradation rate by modifying the polymer's chemical structure?

A4: Absolutely. The chemical structure is a fundamental control parameter. Strategies include:

  • Copolymerization: Introducing different vinylamide or vinyl imidazole (B134444) monomers during polymerization allows for the synthesis of copolymers with tailored degradation profiles.[2][15]

  • Blending: Creating blends of PNVA with other polymers can modify its properties. For instance, blending with more readily degradable polymers can accelerate the overall degradation rate.[20]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with PNVA-based polymers.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Hydrogel is degrading too quickly for the intended application (e.g., long-term implant). 1. Low crosslinking density.2. Highly acidic experimental environment.3. High temperature.1. Increase the concentration of the crosslinking agent or the crosslinking reaction time to create a denser network.[11][12]2. Buffer the medium to a neutral or slightly basic pH to slow down acid-catalyzed hydrolysis.[15]3. Conduct the experiment at a lower temperature (e.g., 37°C or below).[16]
Polymer is not degrading, preventing expected drug release or cell infiltration. 1. High crosslinking density.2. Non-degradable crosslinker used.3. Environment lacks the necessary trigger (e.g., specific pH, enzyme).1. Reduce the crosslinker concentration.[11]2. Synthesize the hydrogel using hydrolytically or enzymatically labile crosslinkers.[11][14]3. Adjust the pH of the medium to an acidic range to promote hydrolysis.[3]4. Introduce relevant enzymes if an enzyme-sensitive linkage is present in the polymer network.[21]
Polymer shows yellowing and becomes brittle over time. 1. Photodegradation due to exposure to UV light (e.g., from ambient light or sterilization lamps).2. Thermal degradation from processing at excessively high temperatures.1. Store the polymer and conduct experiments under conditions that shield it from UV light.[7]2. Ensure processing temperatures remain below the polymer's thermal decomposition temperature.[5][22]3. Incorporate UV stabilizers or antioxidants into the polymer formulation if light exposure is unavoidable.[23]
Inconsistent degradation rates between batches. 1. Variation in polymer molecular weight.2. Inconsistent crosslinking efficiency.3. Fluctuations in environmental conditions (pH, temperature).1. Use a controlled polymerization technique (e.g., OMRP) to synthesize polymers with a specific molecular weight and low dispersity.[24] A higher molecular weight polymer generally degrades more slowly.[13]2. Precisely control the stoichiometry of the polymer and crosslinker, as well as reaction time and temperature.[25]3. Maintain strict control over the pH, temperature, and ionic strength of the degradation medium.

Strategies to Control Degradation Rate

Controlling the degradation of PNVA-based polymers involves manipulating their chemical structure, network architecture, and external environment.

Logical_Relationships cluster_levers Control Strategies cluster_mechanisms Degradation Mechanisms Chemical Chemical Structure (Copolymerization, Blending) Hydrolysis Hydrolysis Chemical->Hydrolysis Enzymatic Enzymatic Chemical->Enzymatic Network Network Architecture (Crosslinking Density) Network->Hydrolysis Network->Enzymatic Environment External Environment (pH, Temp, UV) Environment->Hydrolysis Thermal Thermal Environment->Thermal Photo Photodegradation Environment->Photo Outcome Controlled Degradation Rate Hydrolysis->Outcome Thermal->Outcome Enzymatic->Outcome Photo->Outcome

Key factors influencing the degradation rate of PNVA-based polymers.
Chemical Structure Modification

Copolymerization: The degradation profile can be precisely tuned by copolymerizing this compound (NVA) with other monomers. For instance, incorporating monomers with more labile side chains can increase the overall degradation rate. The reactivity ratios of monomers like NVA, N-methyl vinylacetamide (NMVA), and 1-vinylimidazole (B27976) (VIm) can be used to synthesize statistical copolymers with a predictable composition and, consequently, predictable hydrolytic stability.[2][3][15]

Blending with Other Polymers: Blending PNVA with biodegradable polymers is another effective strategy. For related PVA polymers, blending with natural polymers like starch has been shown to enhance enzymatic degradation because the starch component is susceptible to enzymes like α-amylase.[9] A similar approach could be adapted for PNVA to promote biodegradability.

Network Architecture Control

Crosslinking Density: The degree of crosslinking is inversely proportional to the degradation rate. For hydrogels, a higher crosslinking density creates a tighter network with a smaller mesh size, which physically hinders the penetration of water and enzymes, thus slowing down degradation.[11][26]

  • Table 1: Effect of Crosslinking on Polymer Properties

    Parameter Effect of Increasing Crosslinking Density Rationale Citation
    Degradation Rate Decreases Reduced permeability to water/enzymes and decreased polymer chain mobility. [11][12]
    Swelling Ratio Decreases The network is more constrained and can absorb less water. [26][27]
    Thermal Stability Increases Increased network integrity raises the decomposition temperature. [25][27]

    | Mechanical Strength | Generally Increases | A more robust and rigid network is formed. |[12][25] |

Environmental Factor Manipulation

pH-Dependent Degradation: PNVA degradation via hydrolysis is highly pH-sensitive. The acidic hydrolysis of the acetamide side groups is a well-established method to convert PNVA to poly(vinylamine).[24] This reaction is significantly slower at neutral or basic pH. Therefore, by controlling the pH of the environment, one can effectively switch the degradation "on" or "off." This is particularly useful for drug delivery applications targeting the acidic environments of specific tissues or cellular compartments.[26][28]

Thermal and Photo-Stimulated Degradation: The rate of thermal degradation is dependent on temperature and the surrounding atmosphere (oxidative vs. inert).[17][18] Similarly, the intensity and wavelength of UV light influence the rate of photodegradation.[6][19] These factors can be used to trigger degradation on demand, but care must be taken to avoid unintentional degradation during storage and handling.

Key Experimental Protocols

Protocol 1: Modulating Degradation via Acid-Catalyzed Hydrolysis

This protocol describes a method to assess the hydrolytic degradation of a PNVA-based polymer.

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_exp Degradation Study cluster_analysis Analysis P1 1. Synthesize PNVA Polymer (e.g., Free Radical Polymerization) P2 2. Prepare Polymer Samples (e.g., Films or Hydrogels) P1->P2 P3 3. Prepare Acidic Buffer (e.g., 3N HCl or pH 5 Acetate Buffer) P2->P3 E1 4. Immerse Samples in Buffer at Controlled Temperature (e.g., 100°C) P3->E1 E2 5. Collect Samples at Predetermined Time Points E1->E2 A1 6. Dry and Weigh Samples (Mass Loss %) E2->A1 A2 7. Analyze Chemical Changes (FTIR, NMR for Amide -> Amine Conversion) A1->A2 A3 8. Determine Molecular Weight Change (Gel Permeation Chromatography - GPC) A2->A3

Workflow for assessing the hydrolytic degradation of PNVA.

Methodology:

  • Polymer Preparation: Synthesize PNVA via free-radical polymerization or another suitable method.[29] Prepare samples in a consistent form, such as thin films or crosslinked hydrogel discs of known weight and dimensions.

  • Degradation Medium: Prepare an acidic solution. For accelerated degradation studies, 3N HCl can be used.[3] For studies under milder conditions, a buffered solution at a specific pH (e.g., pH 5.0) is appropriate.

  • Incubation: Immerse the pre-weighed samples in the degradation medium in sealed containers. Place them in an oven or water bath at a constant temperature (e.g., 37°C for physiological conditions or up to 100°C for accelerated testing).[3]

  • Sample Collection: At designated time points (e.g., 1, 6, 12, 24, 48 hours), remove triplicate samples from the medium.

  • Analysis:

    • Gently rinse the samples with deionized water to remove residual acid and soluble oligomers.

    • Dry the samples to a constant weight (e.g., via lyophilization or in a vacuum oven).

    • Calculate the percentage of mass loss.

    • Characterize chemical changes using Fourier Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the amide peak and the appearance of the amine peak.[15]

    • Dissolve the degraded polymer (if not crosslinked) and analyze the change in molecular weight distribution using Gel Permeation Chromatography (GPC).

Protocol 2: Controlling Degradation by Varying Crosslinking Density

This protocol provides a framework for creating PNVA hydrogels with different degradation rates by altering the crosslinker concentration.

Methodology:

  • Polymer Solution: Prepare a stock solution of PNVA in a suitable solvent (e.g., water or DMF).[29]

  • Crosslinker Addition: Divide the PNVA solution into several batches. To each batch, add a different concentration of a chemical crosslinking agent (e.g., glutaraldehyde, hexamethylene diisocyanate).[12][25] For example, prepare batches with 1 mol%, 3 mol%, and 5 mol% of crosslinker relative to the NVA monomer units.

  • Hydrogel Formation: Cast the solutions into molds and allow the crosslinking reaction to proceed to completion under controlled temperature and time.

  • Swelling and Degradation Study:

    • Measure the initial weight of the dried hydrogel samples.

    • Immerse the hydrogels in a relevant buffer solution (e.g., PBS at pH 7.4 for physiological simulation or an acidic buffer to induce degradation).

    • Periodically measure the swollen weight to determine the swelling ratio.

    • At specified time points, collect the hydrogels, dry them to a constant weight, and calculate the mass loss to quantify degradation as described in Protocol 1.

  • Correlation: Correlate the initial crosslinker concentration with the observed swelling ratio and degradation rate. A higher crosslinker concentration should result in a lower swelling ratio and a slower degradation rate.[26][27]

References

Technical Support Center: Overcoming Oxygen Inhibition in Free Radical Polymerization of N-Vinylacetamide (NVA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with oxygen inhibition during the free radical polymerization of N-Vinylacetamide (NVA).

Frequently Asked Questions (FAQs)

Q1: What is oxygen inhibition in free radical polymerization?

A1: Oxygen is a well-known inhibitor of free-radical polymerization.[1] It readily reacts with initiating and propagating radicals to form stable peroxy radicals. These peroxy radicals are not efficient at reinitiating polymerization, which leads to an "inhibition period" (a delay before polymerization begins), slower reaction rates, and incomplete monomer conversion.[2][3][4] This can result in polymers with lower molecular weights and tacky surfaces, especially in thin films.[3]

Q2: Why is this compound (NVA) a monomer of interest?

A2: N-vinylamides, like this compound (NVA) and N-vinylpyrrolidone (NVP), are important monomers for creating polymers with a wide range of applications. Their polymers can be hydrolyzed to produce poly(vinylamine)s, which are versatile polyelectrolytes.[5] N-vinylamides themselves have been noted to help reduce the effects of oxygen inhibition in some acrylate (B77674) systems.[6]

Q3: What are the tell-tale signs of oxygen inhibition in my NVA polymerization?

A3: The most common symptoms include:

  • A long induction or inhibition period: The reaction mixture shows no signs of polymerization (e.g., increase in viscosity) for an extended time after the initiator is added.[3][7]

  • Low or no polymer yield: The polymerization fails to initiate or terminates prematurely.[1]

  • Tacky or uncured surfaces: For polymer films or coatings, the surface exposed to air remains sticky while the bulk material may have cured.[3][8]

  • Lower than expected molecular weight: Premature termination of growing polymer chains by oxygen leads to shorter polymers.[9]

Troubleshooting Guide

Problem: My NVA polymerization has a very long induction period or fails to start.

  • Possible Cause: Insufficient deoxygenation of the reaction mixture. Oxygen present in the monomer, solvent, and headspace is inhibiting the initiation of polymerization.[1]

  • Recommended Solutions:

    • Inert Gas Purging: Bubble an inert gas, such as nitrogen or argon, through your monomer solution for an adequate amount of time (e.g., 30-60 minutes) before and during the polymerization.[1][10] This is a common and effective method.

    • Freeze-Pump-Thaw Cycles: For more rigorous oxygen removal, perform several freeze-pump-thaw cycles. This involves freezing the reaction mixture, applying a vacuum to remove gases, and then thawing. This process is repeated 3-4 times.[1]

    • Increase Initiator Concentration: A higher concentration of initiator will generate radicals more rapidly, helping to consume the dissolved oxygen faster and overcome the inhibition period.[3][7][9] However, this may also affect the final molecular weight of the polymer.

Problem: My polymer yield is consistently low, even with inert gas purging.

  • Possible Cause: Your deoxygenation technique may not be sufficient, or there might be slow leaks of air into your reaction setup. Alternatively, the initiator might be inefficient or degraded.

  • Recommended Solutions:

    • Use an Oxygen Scavenger: Incorporate a chemical oxygen scavenger into your formulation. These additives react with and consume dissolved oxygen.

      • Enzymatic Systems: A combination of glucose oxidase (GOx) and glucose can be used in aqueous systems to enzymatically remove oxygen.[4][11] This method is highly efficient and can create an oxygen-free environment within minutes.[11][12]

      • Chemical Additives: Compounds like thiols or certain amines can act as oxygen scavengers, though their effectiveness can vary.[8][13]

    • Check Your Equipment: Ensure all seals, septa, and connections on your reaction vessel are airtight to prevent oxygen from leaking in during the reaction.

    • Use Fresh Initiator: Radical initiators like AIBN or benzoyl peroxide have a limited shelf life. Using a fresh batch can ensure a proper initiation rate.[1]

Problem: The surface of my NVA polymer film is tacky, but the bulk is cured.

  • Possible Cause: This is a classic sign of oxygen inhibition at the air-interface, where oxygen can continuously diffuse into the film.[13]

  • Recommended Solutions:

    • Increase Light Intensity (for Photopolymerization): Using a higher intensity light source generates radicals at a much faster rate, which can outcompete the rate of oxygen diffusion and inhibition at the surface.[8][13]

    • Use a Barrier: Conduct the curing process under a physical barrier to exclude oxygen. This can be a transparent film or even a layer of water.[4][8]

    • Inerting the Curing Chamber: Performing the polymerization in a nitrogen-filled glovebox or chamber is a highly effective, though potentially costly, solution.[13]

Data Presentation

Table 1: Comparison of Common Deoxygenation Techniques

TechniquePrincipleTypical Time RequiredEffectivenessCommon Issues
Inert Gas Purging Displacement of dissolved O₂ with N₂ or Ar.[1]30 - 60 minGoodCan be incomplete; solvent evaporation.
Freeze-Pump-Thaw Removal of all dissolved gases under vacuum.[1]1 - 2 hours (for 3-4 cycles)ExcellentTime-consuming; not suitable for all solvents.
Enzymatic (Glucose Oxidase) Catalytic conversion of O₂ and glucose to gluconic acid and H₂O₂.[4]< 15 minExcellent (in aqueous media)Limited to aqueous systems; requires additives.[11]
Chemical Scavengers (e.g., Thiols) Chemical reaction with dissolved O₂ or peroxy radicals.[8]In-situ during reactionModerate to GoodCan affect polymer properties; potential odors.[8]

Table 2: Effect of Initiator Concentration on Inhibition Time (Illustrative Data)

Based on typical trends observed in free radical polymerizations.[7]

Initiator Concentration (mol%)Relative Initiation RateExpected Inhibition TimeExpected Final Conversion
0.1LowLongLower
0.5MediumModerateHigher
1.0HighShortHigh
2.0Very HighVery ShortHigh (may lower MW)

Visualized Workflows and Mechanisms

G cluster_initiation Initiation cluster_propagation Desired Propagation Pathway cluster_inhibition Oxygen Inhibition Pathway I Initiator (I) R Primary Radicals (R•) I->R Decomposition (Heat, Light) M NVA Monomer (M) R->M Addition O2 Oxygen (O₂) R->O2 Scavenging RM Propagating Radical (RM•) RM->M Propagation P Polymer (P) RM->P Termination RM->O2 Scavenging ROO Peroxy Radical (ROO•) (Non-reactive)

Mechanism of Oxygen Inhibition in Free Radical Polymerization.

G cluster_yes cluster_no start Polymerization Fails or is Sub-optimal (e.g., tacky surface) q1 Was the reaction mixture degassed? start->q1 q2 How was it degassed? q1->q2 Yes sol3 Oxygen is a potent inhibitor. Implement a deoxygenation protocol. q1->sol3 No purge Inert Gas Purge q2->purge fpt Freeze-Pump-Thaw q2->fpt sol1 Increase purge time. Check for system leaks. purge->sol1 sol2 System may have leaks. Consider adding an oxygen scavenger. fpt->sol2 proto1 1. Inert Gas Purging (N₂ or Ar) sol3->proto1 proto2 2. Freeze-Pump-Thaw Cycles sol3->proto2 proto3 3. Use an Oxygen Scavenging System sol3->proto3

Troubleshooting Flowchart for NVA Polymerization Issues.

Experimental Protocols

Protocol 1: Deoxygenation by Nitrogen Purging
  • Setup: Assemble your reaction glassware (e.g., a three-neck flask with a condenser, temperature probe, and gas inlet/outlet). Ensure all joints are properly sealed.

  • Reagent Addition: Charge the flask with the NVA monomer and the chosen solvent.

  • Purging: Insert a long needle or gas dispersion tube through a septum, ensuring its tip is below the surface of the reaction mixture. Connect this to a nitrogen gas source with a bubbler to monitor the flow rate. Provide a separate needle as an outlet.

  • Execution: Bubble nitrogen through the solution at a moderate rate for at least 30-60 minutes at room temperature.[10]

  • Initiation: After purging, reduce the nitrogen flow to maintain a positive pressure (a slow bubble rate) over the solution. If using a thermal initiator, heat the mixture to the desired reaction temperature. Add the initiator (either neat or as a deoxygenated solution) to begin the polymerization.[10]

  • Duration: Maintain a gentle nitrogen blanket over the reaction for the entire duration of the polymerization.

Protocol 2: Enzymatic Deoxygenation for Aqueous NVA Polymerization

This protocol is adapted from methods using glucose oxidase (GOx) for oxygen scavenging.[4][11]

  • Reagent Preparation: Prepare your aqueous solution of NVA monomer.

  • Additive Incorporation: To the monomer solution, add D-glucose to a final concentration of 5-10 mg/mL and glucose oxidase (GOx) to a final concentration of 0.1-0.2 mg/mL. Stir gently to dissolve.

  • Incubation: Allow the mixture to sit at room temperature for approximately 10-15 minutes. During this time, the enzyme will consume the dissolved oxygen.[11]

  • Initiation: Add the radical initiator (e.g., a water-soluble photoinitiator or redox pair) to the now deoxygenated solution to start the polymerization.

  • Execution: The reaction can now proceed in a sealed or open vessel. For open vessels, the enzymatic reaction will continue to scavenge oxygen that diffuses in from the air.

References

Technical Support Center: Optimizing RAFT Polymerization of N-Vinylacetamide (NVA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-vinylacetamide (NVA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of poly(this compound) (PNVA).

Troubleshooting Guide

This guide addresses common issues that may arise during the RAFT polymerization of NVA, a less activated monomer (LAM). Optimizing reaction parameters such as time and temperature is crucial for achieving well-defined polymers with controlled molecular weights and low polydispersity indices (PDI).

Problem 1: Slow or No Polymerization

Possible CauseSuggested Solution
Inappropriate RAFT Agent (CTA) For NVA, a less activated monomer, xanthates and dithiocarbamates are generally more effective than dithiobenzoates or trithiocarbonates.[1][2] Ensure the selected CTA is compatible with N-vinyl monomers.
Low Reaction Temperature Increasing the reaction temperature can enhance the rate of initiator decomposition and propagation.[3] However, excessively high temperatures can lead to side reactions. A typical starting point for thermal initiation with azo-initiators like AIBN is in the range of 60-80 °C.[3]
Inefficient Initiator The chosen initiator may have a slow decomposition rate at the reaction temperature. Select an initiator with a suitable half-life for the desired polymerization temperature.[3] For lower temperature polymerizations, consider redox or photo-initiation systems.[3]
Low Initiator Concentration While a low initiator-to-CTA ratio is desired for good control, an excessively low concentration of initiator can lead to very slow or stalled reactions.[4] If the polymerization is too slow, a slight increase in the initiator concentration can be considered, though this may impact the livingness of the polymer chains.
Presence of Inhibitors (e.g., Oxygen) Oxygen is a potent inhibitor of radical polymerizations. Ensure the reaction mixture is thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for an extended period.[3]
Impure Monomer or Solvent Impurities in the NVA monomer or solvent can inhibit polymerization. Purify the monomer and use high-purity, degassed solvents.
Low Monomer Concentration A low monomer concentration can lead to a slower polymerization rate. If feasible, increasing the monomer concentration can accelerate the reaction.[4]

Problem 2: Broad Polydispersity Index (PDI > 1.5)

Possible CauseSuggested Solution
Inappropriate RAFT Agent The transfer constant of the CTA may be too low for NVA, resulting in poor control over chain growth. Select a RAFT agent known to be effective for N-vinyl monomers.[1]
High Initiator Concentration A high rate of initiation compared to the rate of chain transfer can lead to the formation of a significant number of chains not controlled by the RAFT agent, resulting in a broad PDI.[3] Decrease the initiator-to-CTA ratio. A common starting point is a [CTA]:[Initiator] ratio of 5:1 to 10:1.
High Reaction Temperature Excessively high temperatures can increase the rate of termination reactions, leading to a loss of "living" character and a broader PDI.[3] Consider lowering the temperature, although this may slow down the polymerization rate.
High Monomer Conversion Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions and increased viscosity.[5] If a narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%).
Side Reactions N-vinyl monomers can be prone to side reactions.[6] Optimizing the reaction conditions (temperature, solvent, and concentrations) can help minimize these.
Chain Transfer to Solvent Some solvents can participate in chain transfer reactions, leading to a loss of control. Select a solvent with a low chain transfer constant.[7] Common solvents for RAFT include dioxane, DMF, and toluene.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for NVA RAFT polymerization?

A1: The optimal temperature depends on the initiator used. For thermally initiated systems with common azo-initiators like AIBN, a temperature range of 60-80 °C is a good starting point.[3] However, some studies on N-vinylamides have shown that controlling the temperature at lower values (e.g., 17 °C) can mitigate issues like low molecular weight tailing, albeit with an increased polymerization time.[9] It is recommended to perform small-scale kinetic studies to determine the optimal temperature for your specific system.

Q2: How does reaction time affect the molecular weight of PNVA?

A2: In a well-controlled RAFT polymerization, the number-average molecular weight (Mn) of the polymer should increase linearly with monomer conversion over time.[10] By taking aliquots at different time points and analyzing the molecular weight and conversion, you can establish this linear relationship. The final reaction time will depend on the desired molecular weight and the polymerization rate under the chosen conditions.

Q3: Which type of RAFT agent is best for NVA?

A3: NVA is a "less activated monomer" (LAM). For LAMs, RAFT agents with less stabilizing Z-groups, such as xanthates (Z = O-alkyl) and dithiocarbamates (Z = N,N-dialkyl), are generally preferred as they favor the fragmentation of the propagating radical.[11] Dithiobenzoates, which are effective for more activated monomers, can act as inhibitors for LAMs.[12]

Q4: My GPC results show a shoulder or a bimodal distribution. What could be the cause?

A4: A high molecular weight shoulder can indicate the presence of chains formed by conventional free radical polymerization due to an excess of initiator or inefficient chain transfer.[13] A low molecular weight shoulder might suggest issues with slow initiation or chain transfer to solvent or impurities. Bimodal distributions can also arise from the synthesis of block copolymers where the macro-CTA is not efficiently reinitiated.[14]

Q5: Can I perform the RAFT polymerization of NVA in bulk?

A5: While bulk polymerization is possible, solution polymerization is often preferred as it allows for better control over viscosity and heat dissipation.[7] The choice of solvent can also influence the polymerization kinetics and polymer properties.[7][15]

Experimental Protocols

General Procedure for Thermal RAFT Polymerization of NVA

This protocol provides a general starting point for the RAFT polymerization of NVA. Optimization of specific parameters is recommended.

Materials:

  • This compound (NVA), purified (e.g., by recrystallization or distillation)

  • RAFT agent (e.g., a suitable xanthate or dithiocarbamate)

  • Radical initiator (e.g., AIBN)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, DMF, or toluene)[8]

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum/inert gas line

  • Oil bath with temperature controller

Procedure:

  • In a Schlenk flask, dissolve the NVA monomer and the RAFT agent in the chosen solvent.

  • Add the initiator to the solution. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized. A typical starting ratio is 100:1:0.2.

  • Thoroughly deoxygenate the reaction mixture by subjecting it to at least three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.

  • Monitor the polymerization by taking aliquots at regular intervals to determine monomer conversion (via ¹H NMR) and molecular weight and PDI (via GPC).

  • Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Isolate the polymer by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dry under vacuum.

Data Presentation

Table 1: Effect of Reaction Time on NVA RAFT Polymerization (Hypothetical Data)

Time (h)Conversion (%)Mn ( g/mol )PDI
1153,5001.25
2307,2001.22
45513,5001.18
67518,2001.15
88521,0001.19

Note: This table presents hypothetical data to illustrate the expected trend. Actual results will vary depending on the specific reaction conditions.

Table 2: Effect of Temperature on NVA RAFT Polymerization at 6 hours (Hypothetical Data)

Temperature (°C)Conversion (%)Mn ( g/mol )PDI
606015,0001.12
707518,2001.15
808821,5001.25

Note: This table presents hypothetical data. Higher temperatures generally lead to higher conversion but may result in a broader PDI.

Visualizations

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Quenching cluster_purification Purification Monomer Purify NVA Monomer Mix Dissolve Reagents Monomer->Mix Solvent Degas Solvent Solvent->Mix Reagents Weigh CTA & Initiator Reagents->Mix Degas Freeze-Pump-Thaw (x3) Mix->Degas Polymerize Heat to T °C Degas->Polymerize Monitor Monitor Conversion (NMR) & Mn/PDI (GPC) Polymerize->Monitor Take Aliquots Quench Cool & Expose to Air Monitor->Quench Target Conversion Reached Precipitate Precipitate in Non-solvent Quench->Precipitate Dry Dry Polymer Precipitate->Dry Troubleshooting_Logic cluster_slow Slow/No Polymerization cluster_pdi High PDI (>1.5) Start Problem with NVA RAFT Polymerization Check_CTA Check CTA Type (Xanthate/Dithiocarbamate?) Start->Check_CTA Check_CTA_PDI Check CTA Suitability Start->Check_CTA_PDI Check_Temp Increase Temperature? Check_CTA->Check_Temp Check_Initiator Check Initiator Half-life Check_Temp->Check_Initiator Check_Purity Check Reagent Purity & Degassing Check_Initiator->Check_Purity Check_Initiator_Conc Decrease [Initiator]? Check_CTA_PDI->Check_Initiator_Conc Check_Temp_PDI Decrease Temperature? Check_Initiator_Conc->Check_Temp_PDI Check_Conversion Stop at Lower Conversion? Check_Temp_PDI->Check_Conversion

References

Technical Support Center: N-Vinylacetamide Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the copolymerization of N-Vinylacetamide (NVA).

Troubleshooting Guide

This section addresses common issues encountered during the copolymerization of this compound in a question-and-answer format.

Question 1: Why is my polymerization reaction showing low or no monomer conversion?

Answer:

Low or no conversion in this compound copolymerization can be attributed to several factors. A systematic approach to identifying the cause is recommended.

Possible Causes and Solutions:

  • Monomer Impurities: NVA is susceptible to impurities, such as acetaldehyde, which can inhibit polymerization.[1] Ensure the monomer is of high purity. If necessary, purify the NVA prior to use by recrystallization from a suitable solvent like dry toluene (B28343) or by distillation under reduced pressure.[2]

  • Presence of Inhibitors: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. These must be removed before the reaction. Passing the monomer through a column of basic alumina (B75360) is a common method for inhibitor removal.

  • Dissolved Oxygen: Oxygen is a radical scavenger and can inhibit free-radical polymerization.[3] It is crucial to thoroughly degas the reaction mixture. Common degassing techniques include:

    • Purging with an inert gas (e.g., nitrogen or argon) for an extended period.

    • Performing several freeze-pump-thaw cycles.

  • Ineffective Initiation System:

    • Initiator Choice: Ensure the selected initiator is appropriate for the reaction temperature. For example, 2,2'-Azobis(isobutyronitrile) (AIBN) is a common choice for radical polymerizations and is typically used at temperatures between 60-80 °C.

    • Initiator Concentration: Insufficient initiator concentration will lead to a low rate of polymerization. Conversely, an excessively high concentration can lead to a high rate of termination reactions and low molecular weight polymers.

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction temperature should be suitable for the chosen initiator to ensure an appropriate rate of decomposition and radical generation.

    • Solvent: NVA is soluble in water and a variety of organic solvents.[1][4] The choice of solvent can influence the reaction kinetics.

Question 2: The polydispersity index (PDI) of my resulting copolymer is high. How can I achieve a more controlled polymerization?

Answer:

A high polydispersity index (PDI) indicates a broad distribution of polymer chain lengths, which is common in uncontrolled free-radical polymerization. To achieve better control and a lower PDI, consider the following:

  • Controlled/Living Radical Polymerization (CLRP) Techniques: For well-defined polymers with low PDI, CLRP methods are recommended.[1] These include:

    • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The choice of RAFT agent is crucial and depends on the monomers being used.

    • Organotellurium-Mediated Radical Polymerization (TERP): This method has been successfully applied to the controlled polymerization of N-vinylamides, yielding polymers with low dispersity.[5][6]

  • Reaction Conditions in Free-Radical Polymerization:

    • Monomer Conversion: High monomer conversions in conventional free-radical polymerization can lead to an increase in side reactions and a broadening of the PDI. Consider stopping the reaction at a moderate conversion.

    • Initiator Concentration: A high initiator concentration can lead to a higher rate of termination, contributing to a broader molecular weight distribution.

Question 3: I am having trouble with the reproducibility of my this compound copolymerization experiments. What could be the cause?

Answer:

Lack of reproducibility is often linked to subtle variations in experimental conditions. Key factors to control for consistent results include:

  • Monomer Purity: The purity of NVA and the comonomer can vary between batches. Always use monomers of the same purity grade or purify them consistently before each experiment.

  • Inhibitor Removal: Ensure the inhibitor removal process is consistent and complete for every experiment.

  • Degassing: The efficiency of degassing can significantly impact the polymerization. Standardize the degassing procedure (e.g., duration of purging or number of freeze-pump-thaw cycles).

  • Precise Reagent Measurement: Accurately measure the amounts of monomers, initiator, and solvent.

  • Temperature Control: Maintain a constant and uniform temperature throughout the polymerization.

Frequently Asked Questions (FAQs)

What is this compound (NVA)?

This compound (NVA) is a non-ionic, water-soluble monomer with the chemical formula C₄H₇NO.[1] It readily undergoes radical polymerization and is used to synthesize functional polymers and copolymers with applications in areas like electronic materials and drug delivery systems.[1][7]

What are the key properties of poly(this compound) (PNVA) and its copolymers?

Polymers derived from NVA are known for their hydrophilicity and high water solubility.[1] They exhibit stability across a wide pH range and can enhance adhesion to metal substrates.[1][7] Copolymerization allows for the tailoring of properties such as thermal response and degradability.

How can I characterize the synthesized NVA copolymers?

Standard polymer characterization techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the copolymer composition and microstructure.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the respective monomers by identifying their characteristic functional groups.[2]

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.[2]

  • Thermal Analysis (DSC, TGA): To investigate the thermal properties of the copolymer, such as the glass transition temperature and thermal stability.

How are the reactivity ratios of NVA with other monomers determined, and why are they important?

Reactivity ratios are crucial for predicting the composition and microstructure of a copolymer.[1] They are typically determined by conducting a series of copolymerization reactions with varying monomer feed ratios and analyzing the resulting copolymer composition at low conversion. Methods like the Fineman-Ross and Kelen-Tüdős methods are then used to calculate the reactivity ratios.[1]

Can the acetamide (B32628) group in NVA copolymers be modified post-polymerization?

Yes, the acetamide groups in poly(this compound) and its copolymers can be hydrolyzed under acidic or basic conditions to yield primary amine groups, resulting in poly(vinylamine) or its copolymers.[1][8] This post-polymerization modification is a valuable strategy for creating functional polymers with primary amine groups.

Experimental Protocols

General Protocol for Free-Radical Copolymerization of this compound

This protocol provides a general procedure for the free-radical copolymerization of NVA with a comonomer in solution.

Materials:

  • This compound (NVA), purified

  • Comonomer, purified

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane, dimethylformamide)

  • Schlenk flask or reaction vessel with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Vacuum line

  • Precipitating solvent (e.g., diethyl ether)

Procedure:

  • Monomer Purification: Purify NVA by recrystallization from dry toluene.[2] Purify the comonomer according to standard procedures to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask, dissolve the desired amounts of NVA, the comonomer, and the radical initiator in the anhydrous solvent.

  • Degassing: Seal the flask and thoroughly degas the solution by performing at least three freeze-pump-thaw cycles or by bubbling a gentle stream of inert gas through the solution for 30-60 minutes.

  • Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN) and stir the reaction mixture for the specified time.

  • Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether) while stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with the precipitating solvent to remove any unreacted monomers and initiator.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol for Hydrolysis of NVA Copolymers

This protocol describes the acid-catalyzed hydrolysis of an NVA copolymer to a vinylamine (B613835) copolymer.

Materials:

  • NVA-containing copolymer

  • Hydrochloric acid (HCl) solution (e.g., 3N)[8]

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Dialysis tubing for purification

Procedure:

  • Dissolution: Dissolve the NVA copolymer in the aqueous HCl solution in a round-bottom flask.

  • Hydrolysis: Heat the mixture to reflux (e.g., 100 °C) and maintain it for the required duration to achieve the desired degree of hydrolysis.[8]

  • Monitoring: The progress of the hydrolysis can be monitored by taking samples and analyzing them using techniques like ¹H NMR to observe the disappearance of the acetyl protons.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Purification: Purify the resulting vinylamine copolymer by dialysis against deionized water to remove excess acid and other small molecules.

  • Isolation: Isolate the purified polymer by freeze-drying (lyophilization).

Quantitative Data

Table 1: Alfrey-Price Q-e Values for this compound

The Q-e scheme is used to predict monomer reactivity ratios in copolymerization.

MonomerQ-valuee-value
This compound (NVA)0.16-1.57

Data sourced from Resonac Corporation.[5]

Table 2: Exemplary Reactivity Ratios for Comonomers Relevant to N-Vinylamide Copolymerization

This table provides examples of reactivity ratios for monomers similar to NVA or commonly used in copolymerization studies. Note that these are not for NVA itself but provide a reference for expected copolymerization behavior.

M₁M₂r₁r₂System Conditions
N-VinylpyrrolidoneN,N'-Dimethylacrylamide0.1952.62Ethanol, APS/Ascorbic acid initiator[8]
N-Isopropylacrylamide2,3-Dihydroxypropyl Methacrylate0.113.09Free-radical copolymerization[9]
AcrylonitrileMethyl Acrylate1.290.96DMF, 62°C, AIBN initiator
StyreneMethyl MethacrylateVaries with solventVaries with solventIn CO₂, r(St) increases, r(MMA) decreases[10]

Visualizations

Experimental Workflow for this compound Copolymerization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Monomer_Purification Monomer Purification (NVA & Comonomer) Mixing Mix Monomers, Initiator, and Solvent in Flask Monomer_Purification->Mixing Reagent_Prep Prepare Initiator and Solvent Reagent_Prep->Mixing Degassing Degas Reaction Mixture (e.g., Freeze-Pump-Thaw) Mixing->Degassing Polymerization Polymerize at Controlled Temperature Degassing->Polymerization Termination Terminate Reaction (Cooling & Air Exposure) Polymerization->Termination Precipitation Precipitate Polymer in Non-solvent Termination->Precipitation Filtration Filter and Wash the Copolymer Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Characterization Characterize Copolymer (NMR, SEC, FTIR, etc.) Drying->Characterization troubleshooting_logic Start Problem: Low Monomer Conversion Check_Purity Are Monomers Pure? Start->Check_Purity Check_Inhibitor Is Inhibitor Removed? Check_Purity->Check_Inhibitor Yes Solution_Purity Solution: Purify Monomers (Recrystallization/Distillation) Check_Purity->Solution_Purity No Check_Degassing Is Mixture Degassed? Check_Inhibitor->Check_Degassing Yes Solution_Inhibitor Solution: Pass Through Alumina Column Check_Inhibitor->Solution_Inhibitor No Check_Initiator Is Initiator System Correct? Check_Degassing->Check_Initiator Yes Solution_Degassing Solution: Improve Degassing (e.g., Freeze-Pump-Thaw) Check_Degassing->Solution_Degassing No Check_Conditions Are Reaction Conditions Optimal? Check_Initiator->Check_Conditions Yes Solution_Initiator Solution: Verify Initiator Choice, Concentration, and Temperature Check_Initiator->Solution_Initiator No Solution_Conditions Solution: Adjust Temperature and/or Solvent Check_Conditions->Solution_Conditions No

References

impact of monomer purity on poly(N-Vinylacetamide) properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of poly(N-Vinylacetamide) (PNVA), with a specific focus on the critical impact of this compound (NVA) monomer purity on the final polymer properties.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of NVA.

Q1: My polymerization reaction resulted in a low yield or failed to polymerize completely. What are the possible causes?

A1: Low or no polymer yield is a frequent issue, often directly linked to the purity of the this compound (NVA) monomer.

  • Monomer Impurities: The presence of impurities is a primary cause of polymerization inhibition. Acetaldehyde and its derivatives, which can be present from the monomer synthesis, are known to interfere with radical polymerization.[1] Other unidentified impurities can also act as inhibitors or chain transfer agents, prematurely terminating the growing polymer chains.[2]

  • Dissolved Oxygen: Oxygen is a potent radical scavenger and can inhibit free-radical polymerization. Inadequate deoxygenation of the monomer and solvent before initiating the reaction is a common oversight.

  • Initiator Issues: The initiator might be inactive due to improper storage or handling. The chosen initiator concentration might also be too low for the reaction conditions.

  • Incorrect Temperature: The polymerization temperature must be appropriate for the chosen initiator to ensure an adequate rate of radical generation.

Troubleshooting Flowchart: Low Polymer Yield

G start Problem: Low/No Polymer Yield check_purity Verify Monomer Purity (e.g., via NMR, GC-MS) start->check_purity impurity_present Impurities Detected? check_purity->impurity_present purify Action: Purify NVA Monomer (e.g., Recrystallization) impurity_present->purify Yes check_deoxygenation Review Deoxygenation Protocol (e.g., Freeze-Pump-Thaw, N2/Ar sparging) impurity_present->check_deoxygenation No purify->check_deoxygenation deoxygenation_ok Protocol Sufficient? check_deoxygenation->deoxygenation_ok improve_deoxygenation Action: Enhance Deoxygenation (Increase cycles/sparging time) deoxygenation_ok->improve_deoxygenation No check_initiator Check Initiator (Age, Storage, Concentration) deoxygenation_ok->check_initiator Yes improve_deoxygenation->check_initiator initiator_ok Initiator Valid? check_initiator->initiator_ok replace_initiator Action: Use Fresh Initiator /Adjust Concentration initiator_ok->replace_initiator No rerun Re-run Polymerization initiator_ok->rerun Yes replace_initiator->rerun

Caption: Troubleshooting workflow for low PNVA yield.

Q2: The molecular weight of my synthesized PNVA is lower than expected, and the polydispersity index (PDI) is very high (>2.0). Why is this happening?

A2: This is a classic symptom of poor control over the polymerization process, strongly pointing towards issues with monomer purity.

  • Chain Transfer Agents: Impurities remaining from the monomer synthesis process can act as chain-transfer agents.[2] These agents terminate a growing polymer chain and initiate a new, shorter one. This phenomenon severely limits the achievable molecular weight and results in a polymer sample containing chains of many different lengths, thus broadening the molecular weight distribution (high PDI).[2]

  • High Initiator Concentration: While necessary for the reaction, an excessively high initiator-to-monomer ratio will create a large number of growing chains simultaneously, each having a lower chance to grow long before monomer depletion or termination, leading to lower molecular weight polymers.

  • Reaction Temperature: Very high temperatures can increase the rate of side reactions and chain transfer events, contributing to lower molecular weights and higher PDI.

Q3: My final PNVA product has poor thermal stability and a lower-than-expected glass transition temperature (Tg). Could this be related to the monomer?

A3: Yes, absolutely. The thermal properties of PNVA are directly correlated with its molecular weight and structural integrity, which depend on monomer purity.

  • Plasticizing Effect: Impurities and the presence of a significant fraction of low-molecular-weight polymer chains can act as plasticizers within the polymer matrix.[2] This increases the free volume and allows polymer chains to move at lower temperatures, resulting in a decreased Tg.

  • Structural Defects: Impurities can be incorporated into the polymer backbone, creating defects. These weak points in the polymer chain can serve as initiation sites for thermal degradation, thus lowering the overall thermal stability of the material.[2] High-purity monomers lead to more regular polymer chains, stronger intermolecular forces, and a more stable polymer network.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound (NVA) and why are they problematic?

A1: Common impurities in NVA often originate from its synthesis, which can involve the pyrolysis of N-(1-methoxyethyl)acetamide or other routes.[1] These impurities can include:

  • Acetaldehyde and its derivatives: These are known to interfere with and inhibit radical polymerization reactions.[1]

  • Unreacted starting materials or byproducts: Depending on the synthesis route, residual reactants can inhibit polymerization.

  • Water: Can affect the kinetics of some polymerization systems.

The presence of these impurities, even at parts-per-million (ppm) levels, can significantly impact the polymerizability of NVA, leading to inconsistent polymer quality, variable molecular weights, and poor overall properties.[1]

Q2: How does monomer purity quantitatively affect key PNVA properties?

A2: The purity of the NVA monomer is a critical determinant of the final polymer's characteristics. High-purity monomer is essential for achieving high-quality, reproducible PNVA. The expected correlations are summarized below.

Monomer Purity Level Potential Impurities Expected Molecular Weight (Mw) Expected Polydispersity Index (PDI) Impact on Thermal & Mechanical Properties
High Purity (>99.5%) Trace residual solventsHighLow (typically < 1.5 for controlled polymerization)Higher Tg & Thermal Stability: Greater chain regularity leads to a more stable polymer network.[2] Improved Mechanical Strength.
Standard Purity (98-99.5%) Acetaldehyde, unreacted starting materialsModerateModerate (1.5 - 2.5)Reduced Tg: Impurities act as plasticizers.[2] Moderate Thermal Stability: Defects can initiate degradation at lower temperatures.[2]
Low Purity (<98%) Higher levels of synthesis byproducts, waterLowHigh (>2.5)Significantly Lower Tg: High concentration of low Mw fractions. Poor Thermal & Mechanical Integrity: Premature chain termination creates a weak polymer network.[2]

Q3: What is the recommended method for purifying NVA monomer before polymerization?

A3: Recrystallization is an effective and essential method for purifying NVA to a level suitable for controlled polymerization.[1] This process removes non-volatile impurities, byproducts, and inhibitors.

Q4: How can I characterize my PNVA to assess the impact of monomer purity?

A4: A combination of analytical techniques is recommended:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary technique for determining the molecular weight (Mw, Mn) and polydispersity index (PDI) of your polymer. A narrow peak indicates a low PDI, while a broad peak signifies a high PDI.

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg). A sharp, well-defined transition at a higher temperature is indicative of a more uniform, higher molecular weight polymer.

  • Thermogravimetric Analysis (TGA): This analysis determines the thermal stability and decomposition temperature of the polymer. Higher purity PNVA is expected to exhibit greater thermal stability.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the polymer and can also be used to detect the presence of end-groups or incorporated impurities.

Experimental Protocols

Protocol 1: Purification of this compound (NVA) Monomer by Recrystallization

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude NVA monomer in a suitable solvent (e.g., a mixture of toluene (B28343) and heptane (B126788) or ethyl acetate/hexane) at an elevated temperature (e.g., 50-60°C). Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (0-4°C) for several hours to induce crystallization.

  • Isolation: Collect the purified NVA crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at room temperature until a constant weight is achieved. Store the high-purity monomer under an inert atmosphere (nitrogen or argon) in a refrigerator.[1]

Workflow: NVA Purification and Polymerization

G cluster_purification Monomer Purification cluster_polymerization Polymerization crude_nva Crude NVA dissolve Dissolve in Hot Solvent crude_nva->dissolve cool Cool Slowly & Crystallize dissolve->cool filter_dry Filter, Wash, & Dry Under Vacuum cool->filter_dry pure_nva High-Purity NVA filter_dry->pure_nva setup Setup Reactor: Pure NVA, Solvent, Initiator pure_nva->setup deoxygenate Deoxygenate (e.g., 3x Freeze-Pump-Thaw) setup->deoxygenate polymerize Polymerize at Set Temperature deoxygenate->polymerize precipitate Precipitate Polymer in Non-Solvent polymerize->precipitate pnva_product Purified PNVA precipitate->pnva_product

Caption: Standard workflow from monomer purification to polymerization.

Protocol 2: Free-Radical Polymerization of NVA

  • Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the purified NVA monomer, a suitable solvent (e.g., DMSO, water), and a radical initiator (e.g., AIBN, V-50). The molar ratio of monomer to initiator will determine the target molecular weight.

  • Deoxygenation: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Initiation: After the final thaw, backfill the flask with an inert gas (nitrogen or argon). Place the flask in a preheated oil bath set to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN).

  • Polymerization: Allow the reaction to proceed with vigorous stirring for the specified time (e.g., 4-24 hours). The solution will typically become more viscous as the polymer forms.

  • Termination & Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., diethyl ether, acetone).

  • Purification: Collect the precipitated PNVA by filtration. Re-dissolve the polymer in a small amount of a good solvent and re-precipitate to remove unreacted monomer and initiator fragments.

  • Drying: Dry the final PNVA product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is obtained.

Logical Relationship: Purity and Properties

G purity NVA Monomer Purity impurities Concentration of Inhibitors & Chain Transfer Agents purity->impurities inversely proportional side_reactions Rate of Side Reactions & Premature Termination purity->side_reactions inversely proportional regularity Chain Regularity & Defect Density purity->regularity directly proportional mw Molecular Weight (Mw) impurities->mw decreases pdi Polydispersity (PDI) impurities->pdi increases side_reactions->mw decreases side_reactions->pdi increases thermal Thermal Properties (Tg, Stability) mw->thermal mechanical Mechanical Properties (Strength, Integrity) mw->mechanical pdi->thermal inversely affects pdi->mechanical inversely affects regularity->thermal regularity->mechanical

Caption: Impact of monomer purity on PNVA characteristics.

References

refining the synthesis of N-Vinylacetamide for high-purity applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the synthesis of N-Vinylacetamide (NVA) for high-purity applications. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction; Suboptimal reaction temperature; Inefficient purification.Optimize reaction time and temperature based on the chosen synthesis route. Ensure efficient removal of byproducts during purification steps like distillation.
Product Discoloration (Yellow/Brown) Presence of colored impurities from side reactions or degradation.Treat the crude product with activated carbon or utilize reversed-phase flash chromatography for removal of colored contaminants.[1][2][3]
Inconsistent Polymerization of NVA Presence of polymerization inhibitors, such as acetaldehyde (B116499) or its derivatives.[4][5] A known inhibitor in the related N-methyl-N-vinylacetamide (B20336) is N-1,3-butadienyl-N-methylacetamide.[6][7]Implement rigorous purification steps, such as fractional distillation or crystallization, to remove these inhibitors to parts-per-million (ppm) levels.
Reaction Stalls or is Sluggish Catalyst deactivation; Insufficient mixing; Presence of moisture in reagents or solvents.Ensure the use of a fresh, active catalyst. Optimize stirring speed for better mass transfer. Use anhydrous solvents and reagents to prevent unwanted side reactions.
Formation of Side Products Non-optimal reaction conditions (temperature, pressure, catalyst concentration).Carefully control reaction parameters. For instance, in pyrolysis methods, superheating the intermediate is critical to prevent the formation of undesirable byproducts.[4][5]

Frequently Asked Questions (FAQs)

A list of common questions and answers regarding high-purity NVA synthesis.

Q1: What are the most common impurities in this compound synthesis and how do they affect its application?

A1: Common impurities include acetaldehyde, which can interfere with polymerization reactions, and other byproducts from side reactions.[4][5] For high-purity applications like drug delivery systems or advanced polymeric materials, even trace amounts of these impurities can alter the physicochemical properties and performance of the resulting polymers.[4]

Q2: What is the recommended storage condition for high-purity this compound?

A2: High-purity this compound should be stored in a refrigerated environment (0-10°C) under an inert atmosphere to maintain its stability and prevent spontaneous polymerization.[4]

Q3: Can you suggest a reliable method for purifying crude this compound?

A3: Vacuum distillation is a highly effective method for purifying NVA and removing less volatile impurities.[6] For removal of specific impurities like colored bodies or polymerization inhibitors, treatment with adsorbents like activated carbon or advanced chromatographic techniques can be employed.[1][2][3]

Q4: How can I monitor the purity of my synthesized this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for assessing the purity of NVA and identifying any trace impurities.[8][9][10]

Experimental Protocols

Detailed methodologies for key experiments in the synthesis of high-purity this compound.

Protocol 1: Synthesis of N-(1-methoxyethyl)acetamide (MEA) Intermediate

This protocol describes the synthesis of the MEA intermediate, a precursor for NVA production via pyrolysis.

Materials:

  • N-methylacetamide

  • Methanol

  • Ethylidene bis(N-methylacetamide)

  • Acetaldehyde dimethyl acetal

  • Concentrated sulfuric acid

  • Isopropyl alcohol

  • Acetaldehyde

Procedure:

  • In a three-neck flask equipped with a thermometer and a condenser, combine 7.31 g (0.1 mol) of N-methylacetamide, 21.47 g (0.67 mol) of methanol, 2.16 g (15 mmol) of ethylidene bis(N-methylacetamide), and 9.01 g (0.1 mol) of acetaldehyde dimethyl acetal.[6]

  • Stir the mixture at 45-48°C until a uniform solution is formed.[6]

  • Prepare a solution of 0.04 g of concentrated sulfuric acid dissolved in 1.06 g (33 mmol) of isopropyl alcohol. Add this catalytic solution to the reaction mixture and stir.[6]

  • Slowly add 17.62 g (0.4 mol) of acetaldehyde to the mixture through a dropping funnel over three minutes.[6]

  • Maintain the reaction temperature at 50°C for three hours.[6]

  • After the reaction is complete, neutralize the catalyst. The resulting product is N-(1-methoxyethyl)-N-methylacetamide.

Protocol 2: Pyrolysis of N-(1-methoxyethyl)acetamide (MEA) to this compound (NVA)

This protocol outlines the thermal decomposition of the MEA intermediate to yield NVA.

Materials:

  • N-(1-methoxyethyl)acetamide (from Protocol 1)

Procedure:

  • Evaporate the synthesized N-(1-methoxyethyl)acetamide.

  • Superheat the vapor to a temperature significantly above its boiling point.

  • Introduce the superheated vapor into a pyrolysis reactor. The reaction temperature for such thermal decompositions can range from 60 to 600°C.[7]

  • The pyrolysis yields this compound and methanol.[4][5]

  • The crude NVA is then collected for purification.

Protocol 3: Purification of this compound by Vacuum Distillation

This protocol details the purification of crude NVA to achieve high purity.

Materials:

  • Crude this compound

Procedure:

  • Set up a distillation apparatus for vacuum distillation. A packed column with glass beads can be used for higher efficiency.[6]

  • Perform the distillation under reduced pressure (e.g., 20 mmHg) to lower the boiling point and prevent thermal degradation.[6]

  • Collect the fractions that distill at the boiling point of this compound (approximately 63-65°C at 21 mmHg).[6]

  • Combine the pure fractions to obtain high-purity this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

Parameter Value Conditions/Notes Reference
Purity of N-methyl-N-vinylacetamide after distillation 98%Distillation at 20 mmHg and 65°C.[6]
Total yield of N-methyl-N-vinylacetamide 69%From this compound and methyl iodide.[6]
N-methylacetamide conversion in intermediate synthesis 86%Reaction at 50°C for three hours.[6]
Selectivity for N-(1-methoxyethyl)-N-methylacetamide 93%Reaction at 50°C for three hours.[6]
Boiling Point of NVA 96°Cat 10 mmHg[1][11]
Melting Point of NVA 54°C[11][12]
Molecular Weight of NVA 85.10 g/mol [4][11][12]

Visualizations

Diagrams illustrating key workflows and relationships in the synthesis and troubleshooting of high-purity this compound.

NVA_Synthesis_Troubleshooting start Start NVA Synthesis synthesis Synthesis of Crude NVA (e.g., Pyrolysis) start->synthesis purification Purification (e.g., Vacuum Distillation) synthesis->purification analysis Purity Analysis (GC-MS, HPLC) purification->analysis high_purity_nva High-Purity NVA analysis->high_purity_nva Purity > 98% troubleshooting Troubleshooting analysis->troubleshooting Purity < 98% or Issues low_yield Issue: Low Yield troubleshooting->low_yield discoloration Issue: Discoloration troubleshooting->discoloration polymerization_issue Issue: Poor Polymerization troubleshooting->polymerization_issue optimize_synthesis Action: Optimize Reaction Conditions low_yield->optimize_synthesis carbon_treatment Action: Activated Carbon or Chromatography discoloration->carbon_treatment inhibitor_removal Action: Enhance Purification (e.g., Fractional Distillation) polymerization_issue->inhibitor_removal optimize_synthesis->synthesis carbon_treatment->purification inhibitor_removal->purification NVA_Synthesis_Pathway reagents Acetamide + Acetaldehyde intermediate N-(1-alkoxyethyl)acetamide Intermediate reagents->intermediate Reaction pyrolysis Thermal/Catalytic Cracking (Pyrolysis) intermediate->pyrolysis crude_nva Crude this compound pyrolysis->crude_nva purification Purification (Distillation, Crystallization) crude_nva->purification high_purity_nva High-Purity this compound purification->high_purity_nva

References

Validation & Comparative

A Comparative Guide to the Thermoresponsive Properties of Poly(N-Vinylacetamide) and Poly(N-isopropylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermoresponsive properties of two prominent polymers: poly(N-Vinylacetamide) (PNVA) and poly(N-isopropylacrylamide) (PNIPAM). Understanding the distinct thermal behaviors of these polymers is crucial for their application in advanced fields such as drug delivery, tissue engineering, and smart materials development. This document summarizes key performance data, outlines experimental protocols for characterization, and visualizes the underlying mechanisms and workflows.

Introduction to Thermoresponsive Polymers

Thermoresponsive polymers are a class of "smart" materials that exhibit a reversible phase transition in response to temperature changes. In aqueous solutions, many of these polymers are characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, with its chains in a hydrated, extended coil state. Above the LCST, the polymer undergoes a conformational change to a dehydrated, collapsed globule state, leading to its precipitation from the solution. This sharp transition makes them highly valuable for a range of biomedical applications.[1]

Core Comparison: PNVA vs. PNIPAM

Poly(N-isopropylacrylamide), or PNIPAM, is the most extensively studied thermoresponsive polymer, known for its sharp and reversible phase transition near physiological temperatures.[1] Poly(this compound), or PNVA, is another water-soluble polymer, though its homopolymer is generally considered to have a much higher LCST, often above the boiling point of water. However, its thermoresponsive properties can be readily tuned through copolymerization.

The key difference lies in their side-chain structures. PNIPAM possesses a moderately hydrophobic isopropyl group, which is critical for its characteristic LCST. In contrast, the acetyl group of PNVA is more hydrophilic, leading to its high water solubility and less pronounced thermoresponsive behavior as a homopolymer.

Quantitative Data Summary

The following table summarizes the key thermoresponsive properties of PNIPAM and PNVA. It is important to note that the data for PNVA largely pertains to its copolymers, as the homopolymer does not typically exhibit an LCST in the practical temperature range for biomedical applications.

PropertyPoly(N-isopropylacrylamide) (PNIPAM)Poly(this compound) (PNVA)
LCST (Homopolymer) Approximately 32°CGenerally considered to be above 100°C in water
LCST (Copolymers) Can be tuned above or below 32°C by incorporating hydrophilic or hydrophobic comonomers, respectively.[2]The LCST can be introduced and tuned over a wide range. For example, copolymers with methyl acrylate (B77674) show an LCST between 59-83°C.[3]
Phase Transition Behavior Sharp and reversible coil-to-globule transition.In copolymers, the transition sharpness can be modulated by the comonomer type and ratio.
Biocompatibility Generally considered biocompatible for many applications.Considered to be biocompatible.
Hydrolytic Stability Can be susceptible to hydrolysis under acidic or basic conditions.Generally exhibits good resistance to acids and alkalis.[4]

Molecular Mechanism of Thermoresponsive Behavior

The thermoresponsive behavior of both PNIPAM and PNVA in aqueous solutions is governed by the delicate balance between hydrogen bonding with water molecules and intramolecular/intermolecular hydrophobic interactions. At lower temperatures, hydrogen bonds between the amide groups of the polymer and water molecules are dominant, leading to the dissolution of the polymer. As the temperature increases, the entropic contribution becomes more significant, leading to the disruption of the organized water structure around the hydrophobic parts of the polymer. This results in the release of water molecules and the collapse of the polymer chains, driven by hydrophobic interactions.

G cluster_below_lcst Below LCST cluster_above_lcst Above LCST Polymer_Coil Extended Polymer Chain (Hydrated) Water_Molecules_1 Ordered Water Molecules Polymer_Coil->Water_Molecules_1 Strong H-Bonding Increase_Temp Increase Temperature Polymer_Globule Collapsed Polymer Globule (Dehydrated) Water_Molecules_2 Released Water Molecules Polymer_Globule->Water_Molecules_2 Weak H-Bonding Decrease_Temp Decrease Temperature Increase_Temp->Polymer_Globule Decrease_Temp->Polymer_Coil

Caption: Coil-to-globule transition of a thermoresponsive polymer.

Experimental Protocols for LCST Determination

The Lower Critical Solution Temperature is a critical parameter for characterizing thermoresponsive polymers. The following are standard experimental protocols used for its determination.

Turbidimetry

This is the most common method for determining the cloud point (Tcp), which is often taken as the LCST. It measures the change in optical transmittance of a polymer solution as a function of temperature.

  • Sample Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 0.1-1.0 wt%). The solution should be filtered to remove any dust or aggregates.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Measurement: The transmittance of the solution is monitored at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/min).

  • Data Analysis: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic radius of the polymer chains in solution. A sharp increase in the hydrodynamic radius indicates the aggregation of polymer chains above the LCST.

  • Sample Preparation: Similar to turbidimetry, a dilute and filtered polymer solution is required.

  • Instrumentation: A DLS instrument with a temperature controller.

  • Measurement: The sample is heated in increments, and DLS measurements are taken at each temperature point after an equilibration period.

  • Data Analysis: The LCST is identified as the temperature at which a significant increase in the particle size is observed.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition. The dehydration of the polymer chains at the LCST is an endothermic process.

  • Sample Preparation: A polymer solution and a reference (pure solvent) are placed in hermetically sealed DSC pans.

  • Instrumentation: A differential scanning calorimeter.

  • Measurement: The sample and reference are heated at a constant rate, and the difference in heat flow is recorded.

  • Data Analysis: The LCST is determined from the onset or the peak of the endothermic transition in the DSC thermogram.

G cluster_prep Sample Preparation cluster_methods Measurement Techniques cluster_analysis Data Analysis Prep Prepare Dilute Aqueous Polymer Solution Filter Filter Solution Prep->Filter Turbidimetry Turbidimetry Filter->Turbidimetry DLS Dynamic Light Scattering (DLS) Filter->DLS DSC Differential Scanning Calorimetry (DSC) Filter->DSC Analysis_T Plot Transmittance vs. Temp Determine 50% Drop Turbidimetry->Analysis_T Analysis_DLS Plot Hydrodynamic Radius vs. Temp Identify Sharp Increase DLS->Analysis_DLS Analysis_DSC Plot Heat Flow vs. Temp Identify Endothermic Peak DSC->Analysis_DSC LCST Determine LCST Analysis_T->LCST Analysis_DLS->LCST Analysis_DSC->LCST

Caption: Experimental workflow for LCST determination.

Conclusion

Poly(N-isopropylacrylamide) remains the benchmark for thermoresponsive polymers due to its well-defined and sharp phase transition near physiological temperature. Its properties have been extensively studied, making it a reliable choice for many applications. Poly(this compound), while not exhibiting a practical LCST as a homopolymer, offers a versatile platform for creating thermoresponsive copolymers with tunable transition temperatures and potentially greater hydrolytic stability. The choice between PNIPAM and a PNVA-based system will ultimately depend on the specific temperature requirements, desired chemical stability, and the overall design of the smart material system. For applications requiring a transition temperature significantly different from 32°C or enhanced stability, PNVA copolymers present a compelling alternative.

References

A Comparative Guide to the Spectroscopic Validation of Poly(N-Vinylacetamide) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and drug development, the precise characterization of polymers is paramount to ensuring their safety and efficacy. Poly(N-Vinylacetamide) (PNVA) is a hydrophilic polymer gaining attention for its potential in various biomedical applications.[1] This guide provides a comparative analysis of the structural validation of PNVA against common alternatives, Poly(N-isopropylacrylamide) (PNIPAM) and Poly(ethylene glycol) (PEG), using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Alternatives to Poly(this compound)

While PNVA shows promise, several other polymers are widely used in similar applications, making comparative analysis essential for researchers.

  • Poly(N-isopropylacrylamide) (PNIPAM): A well-known thermoresponsive polymer that undergoes a phase transition in aqueous solutions at approximately 32°C.[2] This property makes it highly valuable for smart drug delivery systems and tissue engineering.[2][3]

  • Poly(ethylene glycol) (PEG): Considered the gold standard in polymer therapeutics, PEG is a highly biocompatible, water-soluble polymer used to improve the pharmacokinetic properties of drugs and nanoparticles.[4][5] However, concerns about its immunogenicity have prompted a search for alternatives.[4][5] Other alternatives include poly(glycerols), poly(oxazolines), and poly(vinylpyrrolidone).[5]

Structural Validation by FTIR Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a polymer, thereby confirming its chemical structure. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

Comparative FTIR Data

The table below summarizes the characteristic FTIR absorption bands for PNVA, PNIPAM, and PEG, allowing for a direct comparison of their chemical functionalities.

Functional GroupVibration TypePoly(this compound) (PNVA) (cm⁻¹)Poly(N-isopropylacrylamide) (PNIPAM) (cm⁻¹)Poly(ethylene glycol) (PEG) (cm⁻¹)
N-HStretching~3300~3300N/A
C-HStretching (Aliphatic)~29302970, 2875[2]~2870[6]
C=O (Amide I)Stretching~1640~1650[2]N/A
N-H (Amide II)Bending~1540~1547[2]N/A
C-NStretchingNot specified~1387[2]N/A
C-O-CStretching (Ether)N/AN/A~1100[6][7]
O-HStretching (End groups)N/AN/A~3450[7]

Note: Data for PNVA is based on the characteristic vibrations of secondary amides found in its repeating unit. Specific literature values for pure PNVA were not available in the provided search results.

Structural Validation by ¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing the chemical shifts (δ), integration, and splitting patterns of the NMR signals, the precise structure of a polymer's repeating unit can be confirmed.

Comparative ¹H NMR Data

The following table outlines the expected ¹H NMR chemical shifts for the protons in the repeating units of PNVA, PNIPAM, and PEG.

PolymerProtonsChemical Shift (δ, ppm)
Poly(this compound) (PNVA) -CH ₂- (backbone)~1.5 - 1.9
-CH - (backbone)~3.8 - 4.2
-COCH~1.9 - 2.1
-NH -~7.0 - 8.0
Poly(N-isopropylacrylamide) (PNIPAM) -CH ₂- (backbone)~1.3 - 2.2
-CH - (backbone)~2.2 - 2.5
-CH (CH₃)₂~3.9 - 4.1
-CH(CH ₃)₂~1.1
-NH -~6.5 - 7.5
Poly(ethylene glycol) (PEG) -O-CH ₂-CH ₂-O-~3.6

Note: Chemical shifts are approximate and can vary based on the solvent, polymer molecular weight, and temperature. Data for PNVA is inferred from spectra of related copolymers and the known chemical shifts of its functional groups.[8]

Experimental Protocols

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Ensure the polymer sample is dry and in powder or film form. No special preparation is typically needed for ATR-FTIR.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes for stabilization.

    • Select the ATR accessory.

  • Background Collection:

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the crystal itself.

  • Sample Analysis:

    • Place a small amount of the polymer sample onto the ATR crystal.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be in units of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform baseline correction and peak picking to identify the characteristic absorption bands.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the polymer sample.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.

    • Ensure the polymer is fully dissolved, using gentle vortexing or sonication if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set appropriate parameters, including the number of scans (typically 8 to 64), relaxation delay (D1, often 1-5 seconds), and spectral width.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak.[9]

    • Integrate the peaks to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts and coupling patterns to assign the peaks to specific protons in the polymer structure.

Visualization of Validation Workflow

The following diagram illustrates the general workflow for validating a polymer's structure using spectroscopic techniques.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Validation Polymer Polymer Synthesis or Procurement Purify Purification & Drying Polymer->Purify FTIR FTIR Analysis Purify->FTIR NMR NMR Analysis Purify->NMR FTIR_Data Identify Functional Groups (e.g., C=O, N-H, C-O-C) FTIR->FTIR_Data NMR_Data Assign Chemical Shifts & Proton Ratios NMR->NMR_Data Confirm Structure Confirmed FTIR_Data->Confirm NMR_Data->Confirm

Caption: Workflow for polymer structure validation.

References

A Comparative Analysis of Drug Release from PNVA and PNIPAM Hydrogels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable hydrogel carrier is a critical step in designing effective drug delivery systems. This guide provides a detailed comparative study of two prominent thermoresponsive hydrogels: Poly(N-vinylacetamide) (PNVA) and Poly(N-isopropylacrylamide) (PNIPAM). By examining their drug release kinetics, swelling behavior, and underlying mechanisms, supported by experimental data and protocols, this document aims to facilitate an informed decision-making process for the selection of the optimal hydrogel for specific therapeutic applications.

Introduction to Thermoresponsive Hydrogels: PNVA and PNIPAM

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their biocompatibility and tunable properties make them excellent candidates for controlled drug delivery.[1][2] Among these, thermoresponsive hydrogels, which exhibit a volume phase transition in response to temperature changes, are of particular interest for triggered drug release.[3][4]

Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer, known for its sharp lower critical solution temperature (LCST) around 32°C, which is close to human body temperature.[1][5] Below its LCST, PNIPAM is hydrophilic and exists in a swollen state, allowing for drug loading. Above the LCST, it becomes hydrophobic and collapses, leading to the release of the entrapped drug.[1][5]

Poly(this compound) (PNVA) is another thermoresponsive polymer that has been explored for biomedical applications. While less studied than PNIPAM, PNVA-based hydrogels also exhibit temperature-sensitive swelling and drug release properties. The drug release from PNVA hydrogels is often diffusion-controlled, influenced by the swelling ratio of the hydrogel network.

This guide will delve into a comparative analysis of these two hydrogels, presenting quantitative data, detailed experimental protocols, and visual representations of their drug release mechanisms and experimental workflows.

Comparative Analysis of Drug Release Performance

The drug release characteristics of hydrogels are paramount to their efficacy as delivery vehicles. This section presents a comparative summary of key performance indicators for PNVA and PNIPAM hydrogels based on available experimental data. It is important to note that a direct head-to-head comparison with the same model drug under identical conditions is limited in the current literature. The following tables are compiled from different studies to provide a representative comparison.

Table 1: Drug Loading Efficiency of PNVA and PNIPAM Hydrogels

Hydrogel SystemModel DrugDrug Loading MethodLoading Efficiency (%)Reference
PNIPAm-co-PAAm HGCurcuminSwelling-diffusion~65[6]
pNIPAm-co-pGMA-MelaIbuprofenSwelling-diffusion~35[7]
pNIPAm-co-pGMA-Mela5-FluorouracilSwelling-diffusion~47[7]
P(NVA-co-VAc)Sodium SalicylateSwelling-diffusionNot explicitly stated, but adsorption was higher in hydrogels with more NVA units.[8]

Table 2: In Vitro Drug Release from PNVA and PNIPAM Hydrogels

Hydrogel SystemModel DrugRelease ConditionsCumulative Release (%)TimeReference
PNIPAm-co-PAAm HGCurcuminpH 5.5, 40°C~1004 h[6]
PNIPAm-co-PAAm HGCurcuminpH 7.4, 40°C~32 (at 30 min)4 h[6]
pNIPAm-co-pGMA-Mela/IbuIbuprofenpH 4.0, 45°C~10012 h[7]
pNIPAm-co-pGMA-Mela/5-Fu5-FluorouracilpH 4.0, 45°C~8012 h[7]
P(NVA-co-VAc)Sodium SalicylateTemperature dependentEquilibrium reached~6 h[8]

Drug Release Mechanisms: A Visual Comparison

The distinct drug release mechanisms of PNVA and PNIPAM hydrogels are dictated by their chemical structures and responses to external stimuli.

Comparative Drug Release Mechanisms cluster_PNIPAM PNIPAM Hydrogel cluster_PNVA PNVA Hydrogel PNIPAM_Initial Swollen State (Below LCST) Drug Loaded PNIPAM_Stimulus Temperature Increase (Above LCST ~32°C) PNIPAM_Initial->PNIPAM_Stimulus Stimulus PNIPAM_Collapsed Collapsed State (Hydrophobic) Water Expelled PNIPAM_Stimulus->PNIPAM_Collapsed Phase Transition PNVA_Swelling Decreased Swelling Ratio PNIPAM_Stimulus->PNVA_Swelling Response PNIPAM_Release Drug Release (Convective and Diffusive) PNIPAM_Collapsed->PNIPAM_Release Mechanism PNVA_Initial Swollen State Drug Loaded PNVA_Stimulus Temperature Increase PNVA_Initial->PNVA_Stimulus Stimulus PNVA_Release Drug Release (Primarily Fickian Diffusion) PNVA_Swelling->PNVA_Release Mechanism

Caption: Comparative drug release mechanisms of PNIPAM and PNVA hydrogels.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. The following sections outline the methodologies for the synthesis, drug loading, and in vitro release studies for both PNVA and PNIPAM hydrogels.

Synthesis of Hydrogels by Free-Radical Polymerization

PNIPAM Hydrogel Synthesis:

  • Monomer Solution Preparation: Dissolve N-isopropylacrylamide (NIPAM) monomer and a cross-linker such as N,N'-methylenebis(acrylamide) (MBA) in deionized water.

  • Initiator and Accelerator: Add an initiator, typically ammonium (B1175870) persulfate (APS), and an accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED) to the monomer solution.

  • Polymerization: The solution is typically purged with nitrogen to remove oxygen, which can inhibit polymerization. The polymerization is then initiated, often by raising the temperature.

  • Purification: The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers, cross-linker, and initiator.

PNVA Hydrogel Synthesis:

  • Monomer Solution Preparation: Prepare an aqueous solution of this compound (NVA) monomer and a suitable cross-linker, for instance, butylene-bis(this compound) (Bis-NVA).

  • Initiator: Add a free-radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride.

  • Polymerization: The polymerization is carried out under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 60°C) for a specified duration to ensure complete polymerization.

  • Purification: The synthesized hydrogel is purified by dialysis against deionized water to remove any residual reactants.

Drug Loading into Hydrogels

The swelling-diffusion method is a common technique for loading drugs into hydrogels:

  • Equilibrium Swelling: Immerse the dried hydrogel samples in a drug solution of a known concentration.

  • Incubation: Allow the hydrogels to swell in the drug solution for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Drying: After loading, the hydrogels are removed from the solution, gently blotted to remove excess surface drug solution, and then dried (e.g., by lyophilization or in a vacuum oven).

  • Quantification of Loaded Drug: The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using a suitable analytical technique like UV-Vis spectrophotometry.

In Vitro Drug Release Study

The in vitro drug release from the hydrogels can be evaluated as follows:

  • Release Medium: Place the drug-loaded hydrogel in a vessel containing a known volume of a release medium, typically a buffer solution (e.g., phosphate-buffered saline, PBS) that mimics physiological conditions.

  • Temperature Control: Maintain the temperature of the release medium at the desired value (e.g., 37°C to simulate body temperature). For thermoresponsive hydrogels, release studies are often conducted at temperatures both below and above the LCST.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9]

Experimental Workflow for Comparative Drug Release Study

A systematic workflow is essential for a robust comparative study.

Experimental Workflow for Comparative Drug Release Study start Start hydrogel_synthesis Hydrogel Synthesis (PNVA and PNIPAM) start->hydrogel_synthesis characterization Physicochemical Characterization (FTIR, SEM, Swelling Studies) hydrogel_synthesis->characterization drug_loading Drug Loading (e.g., Swelling-Diffusion) characterization->drug_loading loading_quantification Quantification of Loaded Drug drug_loading->loading_quantification in_vitro_release In Vitro Drug Release Study (Different Temperatures/pH) drug_loading->in_vitro_release sampling Periodic Sampling of Release Medium in_vitro_release->sampling drug_quantification Quantification of Released Drug sampling->drug_quantification data_analysis Data Analysis (Release Profiles, Kinetics) drug_quantification->data_analysis comparison Comparative Analysis of Release Performance data_analysis->comparison end End comparison->end

Caption: A general experimental workflow for a comparative drug release study.

Conclusion

Both PNVA and PNIPAM hydrogels present viable platforms for the controlled release of therapeutic agents. PNIPAM is a well-established thermoresponsive polymer with a sharp and widely utilized phase transition near physiological temperature, making it ideal for on-demand drug delivery triggered by temperature changes. PNVA, while less explored, also demonstrates thermoresponsive properties and offers a potentially valuable alternative.

The choice between PNVA and PNIPAM will ultimately depend on the specific requirements of the drug delivery application, including the desired release kinetics, the properties of the drug to be encapsulated, and the targeted physiological environment. This guide provides a foundational understanding and practical protocols to aid researchers in their selection and development of advanced hydrogel-based drug delivery systems. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two promising polymers.

References

A Comparative Guide to the Cytotoxicity of N-Vinylacetamide-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Cytotoxicity of N-Vinylacetamide-Based Polymers with Supporting Experimental Data

This guide provides a comparative analysis of the cytotoxic effects of this compound-based polymers, primarily poly(this compound) (PNVA) and its derivatives, against other polymers commonly used in biomedical applications. The selection of biocompatible polymers is a critical factor in the development of drug delivery systems, medical devices, and tissue engineering scaffolds to minimize adverse cellular responses and ensure safety and efficacy. This document summarizes available quantitative cytotoxicity data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows to facilitate informed decision-making in polymer selection.

Comparison of Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound-based polymers and their common alternatives. The data is presented to allow for a direct comparison of their effects on cell viability across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound-Based Polymers

Polymer/CopolymerCell LineAssayIncubation TimeConcentration/Result
Poly(this compound) (PNVA) HydrogelMouse Fibroblast (L-929)--Supports cell adhesion and proliferation.[1]
N-Vinylbenzamide-co-N-vinylformamide---Copolymers showed biocompatibility regardless of the cationic ratio.[2]

Note: Specific quantitative cytotoxicity data (e.g., IC50 values, cell viability percentages at different concentrations) for PNVA and its derivatives are limited in the reviewed literature. The available information suggests good biocompatibility.

Table 2: Cytotoxicity of Alternative Polymers

Polymer/CopolymerCell LineAssayIncubation TimeConcentration/Result
Poly(N-isopropylacrylamide) (PNIPAM)3T3-L1, HEK293, A549MTT, Neutral Red48 and 96 hNon-cytotoxic effect observed.[3]
Poly(N-vinylcaprolactam) (PVCL)Caco-2, Calu-3MTT, LDH3 hWell tolerated at all concentrations (0.1-10.0 mg/ml).[4]
Poly(2-ethyl-2-oxazoline) (PEtOx)-MTT-Cell viability increased with higher molar mass (up to 15,000 g/mol ). Low cytotoxicity confirmed.[3]
Polyethylene Glycol (PEG) 200Caco-2MTT-Severely reduced cell viability at 30% w/v.[5]
Polyethylene Glycol (PEG) 400HeLa, L929MTT24 hAlmost non-cytotoxic up to 20 mg/mL.[5]
Polyvinyl Alcohol (PVA) HydrogelMouse Fibroblast (3T3L1)MTT24 hCell viability between 83–135% at concentrations of 10, 50, and 100 μg/mL.[6]
Polyvinyl Chloride (PVC) ExtractFibroblastsMTT24 and 48 hCell viability percent higher than 80% signified good biocompatibility.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity studies. Below are standard protocols for the MTT and LDH assays, which are commonly used to assess the in vitro cytotoxicity of polymers.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the polymer for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key mechanism of action for some polymers in drug delivery and a typical workflow for assessing cytotoxicity.

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Material Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Polymer Polymer Synthesis & Purification Characterization Physicochemical Characterization Polymer->Characterization Sterilization Sample Sterilization Characterization->Sterilization Cell_Culture Cell Culture (e.g., L929, HeLa, HDF) Exposure Exposure to Polymer (Different Concentrations) Cell_Culture->Exposure MTT_Assay MTT Assay (Metabolic Activity) Exposure->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Exposure->LDH_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance LDH_Assay->Absorbance Viability_Calc Cell Viability Calculation (%) Absorbance->Viability_Calc IC50 IC50 Determination Viability_Calc->IC50 Comparison Comparison with Alternative Polymers IC50->Comparison Assessment Biocompatibility Assessment Comparison->Assessment

A typical experimental workflow for in vitro cytotoxicity assessment of polymers.

Proton_Sponge_Effect cluster_cell Cellular Environment cluster_endosome_content Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Rupture & Drug Release Polyplex Polymer/Drug Complex H_ion H+ H_ion->Polyplex Buffering Cl_ion Cl- Water H2O Proton_Pump V-ATPase Proton Pump Proton_Pump->H_ion External_H->Proton_Pump Influx External_Cl->Cl_ion Influx External_Water->Water Influx

The "Proton Sponge Effect" mechanism for endosomal escape in drug delivery.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Polymer Polymer Exposure Bax Bax Activation Polymer->Bax Bcl2 Bcl-2 Inhibition Polymer->Bcl2 Death_Receptor Death Receptor (e.g., Fas, TNFR) Polymer->Death_Receptor Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 DISC DISC Formation (FADD, Caspase-8) Death_Receptor->DISC DISC->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase_3->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

A simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Poly(N-Vinylacetamide) as a PEG Alternative for Protein Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polymers to therapeutic proteins is a cornerstone of modern biopharmaceutical development, aimed at enhancing their pharmacokinetic profiles, improving stability, and reducing immunogenicity. For decades, poly(ethylene glycol) (PEG) has been the gold standard in this field, a process widely known as PEGylation. However, the increasing recognition of PEG's limitations, particularly its potential to elicit immune responses and the "accelerated blood clearance (ABC)" phenomenon, has spurred the search for viable alternatives.[1][2] This guide provides a comprehensive comparison of poly(N-Vinylacetamide) (PNVA) as an emerging alternative to PEG for protein conjugation. While direct comparative data for PNVA-protein conjugates is still emerging, this document synthesizes available information on related polymers and established principles of polymer conjugation to offer a forward-looking perspective for researchers in drug development.

Comparative Analysis: PNVA vs. PEG

The ideal polymer for protein conjugation should be biocompatible, non-immunogenic, and provide a "stealth" shield to the protein, prolonging its circulation time and protecting it from degradation without compromising its biological activity.[1]

Structural and Physicochemical Properties

A key difference lies in the polymer backbone. PEG is a polyether, while PNVA is a polyacrylamide derivative. This structural variance is hypothesized to influence their interaction with the immune system and overall biocompatibility.

Workflow for Polymer Selection in Protein Conjugation

cluster_Phase1 Phase 1: Candidate Identification cluster_Phase2 Phase 2: Conjugation & In Vitro Characterization cluster_Phase3 Phase 3: In Vivo Evaluation cluster_Phase4 Phase 4: Lead Candidate Selection A Identify Therapeutic Protein B Define Desired Properties (e.g., half-life, stability) A->B C Screen Potential Polymers (PEG, PNVA, others) B->C D Synthesize Protein-Polymer Conjugates C->D E Characterize Conjugates (e.g., SEC, MS) D->E F Assess In Vitro Bioactivity & Stability E->F G Pharmacokinetic Studies F->G H Immunogenicity Assessment G->H I Efficacy Studies H->I J Compare Performance Data I->J K Select Lead Conjugate J->K L Preclinical Development K->L

Caption: A generalized workflow for the rational design and selection of protein-polymer conjugates.

Performance Comparison

The following tables summarize the expected performance of PNVA-protein conjugates in comparison to well-established data for PEG-protein conjugates. It is important to note that the data for PNVA is largely inferred from studies on structurally similar polymers, such as poly(N-methyl-N-vinylacetamide) (PNMVA), and requires further validation through direct comparative studies.

Table 1: Pharmacokinetics
ParameterPEG-Protein ConjugatePNVA-Protein Conjugate (Projected)Rationale
Circulation Half-life Significantly increased vs. native protein.[3]Expected to be significantly increased.Both polymers are hydrophilic and increase the hydrodynamic radius of the protein, reducing renal clearance.[3] PNMVA, a PNVA derivative, has shown comparable "stealth" properties to PEG in nanoparticle formulations.[2]
Bioavailability Generally improved.Expected to be improved.Increased stability and circulation time are likely to enhance bioavailability.
Tissue Distribution Can accumulate in tissues with prolonged use due to non-biodegradability.[1]Potentially improved biodegradability may reduce long-term tissue accumulation.The amide bonds in the PNVA backbone may be more susceptible to biological degradation than the ether linkages in PEG.
Table 2: Immunogenicity
ParameterPEG-Protein ConjugatePNVA-Protein Conjugate (Projected)Rationale
Anti-Polymer Antibodies Can induce anti-PEG antibodies, leading to accelerated clearance and hypersensitivity.[1][4]Expected to have a lower propensity for inducing anti-polymer antibodies.Studies on PNMVA-lipid conjugates show reduced immunological reactions compared to their PEG counterparts.[2] The different chemical structure may be less recognizable by the immune system.
Masking of Protein Epitopes Effective at shielding protein antigens.[5]Expected to be effective.Similar to PEG, the hydrophilic polymer chains of PNVA should provide a steric shield around the protein.
Accelerated Blood Clearance (ABC) A known issue upon repeated administration.[2]Potentially reduced or absent.The lower immunogenicity of the polymer itself is expected to mitigate the ABC phenomenon.[2]
Table 3: Stability
ParameterPEG-Protein ConjugatePNVA-Protein Conjugate (Projected)Rationale
Proteolytic Resistance Significantly increased.[6]Expected to be significantly increased.The polymer chains of both PEG and PNVA sterically hinder the approach of proteolytic enzymes.[6]
Thermal Stability Generally improved.[7]Expected to be improved.The hydrophilic polymer shell can help maintain the protein's conformational stability.
In Vivo Stability High, with a non-biodegradable backbone.[1]Potentially biodegradable, leading to clearance of the polymer over time.The polymer backbone of PNVA may be more amenable to biological degradation pathways.
Table 4: Bioactivity
ParameterPEG-Protein ConjugatePNVA-Protein Conjugate (Projected)Rationale
Retained In Vitro Activity Often reduced due to steric hindrance at the active site.[8]Expected to have a similar or potentially improved profile.The degree of activity retention will depend on the conjugation site and the specific protein-polymer interaction. Some alternative polymers have shown better preservation of activity.
In Vivo Efficacy Often enhanced due to improved pharmacokinetics, despite some loss of in vitro activity.Expected to be enhanced.A favorable pharmacokinetic and immunogenicity profile should translate to improved in vivo efficacy.

Experimental Protocols

The following are generalized protocols for the comparative evaluation of PNVA- and PEG-protein conjugates.

Protocol 1: Protein Conjugation

Objective: To covalently attach PNVA and PEG to a model protein for comparative analysis.

Materials:

  • Model protein (e.g., Lysozyme, BSA)

  • Activated PNVA (e.g., PNVA-NHS ester)

  • Activated PEG (e.g., mPEG-NHS ester) of comparable molecular weight

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Dialysis tubing or size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the protein in the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Dissolve the activated PNVA and PEG in the conjugation buffer.

  • Add the activated polymer to the protein solution at a specific molar ratio (e.g., 5:1, 10:1 polymer:protein).

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the quenching reagent.

  • Purify the protein-polymer conjugates from unreacted polymer and quenching reagent using dialysis or SEC.

  • Characterize the conjugates by SDS-PAGE to confirm an increase in molecular weight and by SEC to assess purity.

Protocol 2: Comparative Immunogenicity Assessment

Objective: To compare the immunogenic potential of PNVA- and PEG-protein conjugates in an animal model.

Materials:

  • PNVA-protein conjugate

  • PEG-protein conjugate

  • Native protein (control)

  • Adjuvant (e.g., Freund's adjuvant)

  • Animal model (e.g., mice or rabbits)

  • ELISA plates and reagents for detecting anti-polymer and anti-protein antibodies (IgG and IgM)

Procedure:

  • Immunize groups of animals with the PNVA-conjugate, PEG-conjugate, or native protein, formulated with an adjuvant. Administer booster injections at specified intervals (e.g., every two weeks).

  • Collect blood samples at baseline and after each immunization.

  • Prepare serum from the blood samples.

  • Perform ELISAs to quantify the titers of anti-polymer (anti-PNVA and anti-PEG) and anti-protein antibodies. For anti-polymer ELISAs, coat plates with a non-related protein conjugated with the respective polymer (e.g., PNVA-BSA).

  • Compare the antibody titers between the different groups to assess the relative immunogenicity.

Workflow for Immunogenicity Testing

cluster_Setup Experimental Setup cluster_Analysis Data Analysis cluster_Outcome Outcome A Animal Groups (PNVA-conjugate, PEG-conjugate, Control) B Immunization Schedule A->B C Blood Sample Collection B->C D Serum Preparation C->D E ELISA for Antibody Titers (Anti-Polymer, Anti-Protein) D->E F Statistical Analysis E->F G Comparative Immunogenicity Profile F->G

Caption: A streamlined workflow for the in vivo comparative immunogenicity assessment of protein-polymer conjugates.

Protocol 3: In Vitro Bioactivity Assay

Objective: To determine the retained biological activity of the protein after conjugation with PNVA and PEG.

Procedure: The specific protocol will depend on the protein being tested. For an enzyme, this would involve measuring its catalytic activity.

  • Prepare a series of dilutions of the native protein, PNVA-protein conjugate, and PEG-protein conjugate.

  • Perform a standard enzyme activity assay (e.g., a colorimetric assay that measures the conversion of a substrate to a product).

  • Measure the reaction rates for each concentration of the protein and conjugates.

  • Calculate the specific activity of each sample.

  • Express the activity of the conjugates as a percentage of the native protein's activity.

Conclusion

Poly(this compound) presents a promising alternative to PEG for the modification of therapeutic proteins. The available evidence, primarily from related polymers, suggests that PNVA could offer the benefits of PEGylation, such as extended circulation half-life and improved stability, while potentially mitigating the immunogenicity concerns associated with PEG. However, it is crucial for the research community to conduct direct, head-to-head comparative studies to generate the quantitative data needed to fully validate the performance of PNVA-protein conjugates. The experimental frameworks provided in this guide offer a starting point for such investigations, which will be essential in determining if PNVA can truly emerge as a next-generation polymer for biopharmaceutical applications.

References

performance comparison of PNVA and poly(N-vinylcaprolactam) in biomedical applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of biomedical engineering is in constant pursuit of advanced polymeric materials that offer biocompatibility, controlled drug release, and scaffolding capabilities for tissue regeneration. Among the promising candidates, Poly(N-vinylacetamide) (PNVA) and Poly(N-vinylcaprolactam) (PNVCL) have emerged as thermoresponsive polymers with significant potential. This guide provides a comprehensive performance comparison of PNVA and PNVCL in various biomedical applications, supported by experimental data and detailed protocols to aid researchers in their material selection and experimental design.

Executive Summary

Both PNVA and PNVCL are water-soluble polymers that exhibit a Lower Critical Solution Temperature (LCST), a property that allows them to undergo a phase transition from a soluble to an insoluble state in response to temperature changes. This thermoresponsive behavior is highly attractive for applications such as injectable drug delivery systems and smart scaffolds for tissue engineering. While PNVCL has been more extensively studied and is known for its LCST being close to physiological temperature, PNVA is gaining attention as a potentially more hydrophilic and biocompatible alternative. This guide delves into a side-by-side comparison of their key performance characteristics.

Performance Comparison: PNVA vs. Poly(N-vinylcaprolactam)

The following tables summarize the key performance indicators of PNVA and PNVCL based on available experimental data.

PropertyPoly(this compound) (PNVA)Poly(N-vinylcaprolactam) (PNVCL)Key Considerations
Thermoresponsive Behavior (LCST) Generally higher and more concentration-dependent than PNVCL. The LCST of PNVA copolymers can be tuned. For instance, a copolymer of this compound and vinyl acetate (B1210297) has shown a gradual decrease in swelling ratio from 10°C to 60°C.Well-defined LCST typically in the range of 32-37°C, which is close to physiological temperature.[1][2] The LCST can be influenced by factors such as molecular weight, polymer concentration, and the presence of salts.[2]PNVCL's inherent LCST near body temperature is a significant advantage for in-situ gelling applications. PNVA's LCST may require more tuning through copolymerization for similar applications.
Biocompatibility & Cytotoxicity Generally considered biocompatible with low cytotoxicity. Studies on PNVA hydrogels have shown good cell adhesion and proliferation of mouse fibroblasts (L-929).[3] Another study on a Dextrin-PNVA hydrogel confirmed its cytocompatible nature using HeLa cell lines.[4]Widely regarded as biocompatible with low cytotoxicity. It is considered a safer alternative to poly(N-isopropylacrylamide) (PNIPAM) as its degradation does not produce toxic small amide compounds.[1] Studies have shown high cell viability (>80%) of chondrocytes and mesenchymal stem cells encapsulated in PNVCL hydrogels.Both polymers demonstrate good biocompatibility. However, as with any biomaterial, cytotoxicity can be influenced by residual monomers, crosslinkers, and the specific cell type being tested.
Drug Release Kinetics Demonstrates controlled release capabilities. A Dextrin-PNVA hydrogel loaded with amoxicillin (B794) trihydrate and ornidazole (B1677491) showed a non-Fickian diffusion mechanism, with release occurring via diffusion and polymer relaxation or erosion.[4] A study on thermosensitive poly(this compound-co-vinylacetate) hydrogels showed that drug release of sodium salicylate (B1505791) could reach equilibrium in about 6 hours.[5]Extensively studied for controlled drug release. The release mechanism is often a combination of diffusion and polymer chain relaxation, and can be tuned by temperature changes around the LCST. For example, a PNVCL hydrogel showed a burst release at pH 6.8 compared to a lower release in an acidic environment.[2]The thermoresponsive nature of both polymers allows for on-demand drug release triggered by temperature. The specific release profile will depend on the hydrogel's composition, crosslinking density, and the physicochemical properties of the drug.
Protein Adsorption PNVA hydrogels exhibit hydrophilic features.[3] Studies on double network hydrogels containing PNVA showed increased protein adsorption compared to single network hydrogels.[3]Protein adsorption on PNVCL surfaces is a complex phenomenon influenced by temperature. Below the LCST, the hydrated polymer chains can resist protein adsorption, while above the LCST, the more hydrophobic surface may promote it.Lower protein adsorption is generally desirable to prevent the foreign body response and maintain the bioactivity of delivered protein drugs. The hydrophilic nature of PNVA might offer advantages in this regard.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of Hydrogels

Poly(N-vinylcaprolactam) (PNVCL) Hydrogel Synthesis (Free Radical Polymerization):

  • Monomer Solution Preparation: Dissolve N-vinylcaprolactam (NVCL) monomer in a suitable solvent (e.g., deionized water or an organic solvent like 1,4-dioxane).

  • Initiator Addition: Add a free radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or ammonium (B1175870) persulfate (APS).

  • Crosslinker Addition: Introduce a crosslinking agent, for example, N,N'-methylenebis(acrylamide) (MBA), to form the hydrogel network.

  • Polymerization: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization. Heat the reaction mixture to a specific temperature (e.g., 60-70°C) to initiate polymerization and maintain for a set duration (e.g., several hours).

  • Purification: After polymerization, purify the resulting hydrogel by dialysis against deionized water for several days to remove unreacted monomers, initiator, and crosslinker.

  • Lyophilization: Freeze-dry the purified hydrogel to obtain a porous scaffold.

Poly(this compound) (PNVA) Hydrogel Synthesis (Free Radical Copolymerization):

  • Monomer Solution Preparation: Prepare a solution of this compound (NVA) and a comonomer (e.g., vinyl acetate, VAc) in a solvent like deionized water.[5]

  • Crosslinker and Initiator: Add a crosslinker, such as butylenebis(this compound) (Bis-NVA), and a free radical initiator.[5]

  • Polymerization: Carry out the copolymerization under an inert atmosphere at an elevated temperature for a specified time.[5]

  • Purification and Drying: Purify the resulting hydrogel by washing with a suitable solvent to remove unreacted components, followed by drying.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., L929 mouse fibroblasts or human cell lines like HeLa) in a 96-well plate at a specific density and allow them to adhere overnight.[3][4]

  • Hydrogel Extract Preparation: Prepare extracts of the sterilized hydrogel samples by incubating them in a cell culture medium for a defined period (e.g., 24 hours).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the hydrogel extracts at various concentrations. Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the extracts for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., dimethyl sulfoxide (B87167) or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: Calculate the cell viability as a percentage relative to the negative control.

In Vitro Drug Release Study
  • Drug Loading: Load the hydrogel with a model drug by either incorporating the drug during polymerization or by swelling the hydrogel in a drug solution.

  • Release Medium: Place the drug-loaded hydrogel in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[5]

Signaling Pathways and Biocompatibility

The interaction of biomaterials with surrounding tissues is a critical aspect of their in-vivo performance. While specific signaling pathway interactions for PNVA and PNVCL are not yet extensively detailed in the literature, their biocompatibility suggests a minimal inflammatory response. Inflammatory responses are often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The low cytotoxicity of these polymers indicates that they are unlikely to be potent activators of such pro-inflammatory pathways.

In the context of tissue engineering, the Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell proliferation, differentiation, and extracellular matrix (ECM) production.[6] Scaffolds that can modulate this pathway are of great interest. The ability of PNVA and PNVCL hydrogels to support cell adhesion and proliferation suggests a favorable interaction with the cellular microenvironment, which may involve indirect effects on pathways like TGF-β. Further research is needed to elucidate the specific molecular interactions between these polymers and key signaling cascades.

Signaling_Pathway_Overview cluster_Biomaterial Biomaterial (PNVA/PNVCL) cluster_Cell Cell cluster_Inflammation Inflammatory Response cluster_Tissue_Regeneration Tissue Regeneration Biomaterial Hydrogel Scaffold (PNVA or PNVCL) NF_kB NF-κB Pathway Biomaterial->NF_kB Minimal Interaction (Low Cytotoxicity) TGF_beta TGF-β Pathway Biomaterial->TGF_beta Potential Modulation (Biocompatibility) Cell_Membrane Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Activation ECM_Production ECM Production Cell Proliferation Differentiation TGF_beta->ECM_Production Stimulation

Caption: Overview of potential interactions between PNVA/PNVCL hydrogels and key cellular signaling pathways.

Experimental Workflow for Performance Comparison

The following diagram illustrates a typical workflow for comparing the performance of PNVA and PNVCL hydrogels in a biomedical context.

Experimental_Workflow cluster_Synthesis 1. Hydrogel Synthesis cluster_Characterization 2. Physicochemical Characterization cluster_Performance 3. Performance Evaluation cluster_Analysis 4. Data Analysis & Comparison Synth_PNVA PNVA Hydrogel Synthesis Thermo Thermoresponsive Behavior (LCST) Synth_PNVA->Thermo Morphology Morphology (SEM) Synth_PNVA->Morphology Swelling Swelling Studies Synth_PNVA->Swelling Synth_PNVCL PNVCL Hydrogel Synthesis Synth_PNVCL->Thermo Synth_PNVCL->Morphology Synth_PNVCL->Swelling Cytotoxicity Cytotoxicity Assay (e.g., MTT) Thermo->Cytotoxicity Drug_Release Drug Release Kinetics Morphology->Drug_Release Swelling->Drug_Release Protein_Adsorption Protein Adsorption Studies Swelling->Protein_Adsorption Data_Analysis Comparative Analysis of Performance Metrics Cytotoxicity->Data_Analysis Drug_Release->Data_Analysis Protein_Adsorption->Data_Analysis

References

A Comparative Guide to Validating the Molecular Weight of Poly(N-vinylacetamide) with Light Scattering Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of a polymer's molecular weight is paramount in the fields of drug delivery, biomaterials, and polymer science. For Poly(N-vinylacetamide) (PNVA), a versatile water-soluble polymer, precise molecular weight characterization is crucial for predicting its physicochemical properties, such as viscosity, thermal stability, and drug release kinetics. This guide provides a comprehensive comparison of light scattering techniques with other common methods for validating the molecular weight of PNVA, supported by experimental data and detailed protocols.

Comparison of Molecular Weight Determination Methods

Several techniques are available for determining the molecular weight of polymers. This guide focuses on the validation of PNVA's molecular weight using light scattering techniques and compares them with other widely used methods like Size Exclusion Chromatography (SEC/GPC) and viscometry.

ParameterSEC-MALS (Absolute Method)Static Light Scattering (SLS)Conventional GPC (Relative Method)Viscometry
Principle Combines size-based separation with multi-angle light scattering for absolute molecular weight determination without column calibration.[1]Measures the time-averaged intensity of scattered light to determine the weight-average molecular weight (Mw).[2][3]Separates molecules based on their hydrodynamic volume, and molecular weight is estimated relative to calibration standards.[4]Measures the viscosity of a polymer solution to determine the viscosity-average molecular weight (Mv) using the Mark-Houwink equation.[5][6]
Information Obtained Weight-average molecular weight (Mw), number-average molecular weight (Mn), polydispersity index (PDI), and radius of gyration (Rg).Weight-average molecular weight (Mw) and second virial coefficient (A2).[3]Relative Mw, Mn, and PDI based on calibration standards.Viscosity-average molecular weight (Mv).
Advantages Provides absolute molecular weight without the need for polymer-specific standards.[1] Gives detailed information on molecular weight distribution.Absolute measurement of Mw. Can be performed on unfractionated samples.High throughput and good for routine analysis.Simple and inexpensive instrumentation.
Limitations Requires accurate knowledge of the refractive index increment (dn/dc).[1] More complex instrumentation.Requires sample clarification and knowledge of dn/dc. Less information on molecular weight distribution compared to SEC-MALS.Accuracy depends on the similarity between the sample and calibration standards. Can be inaccurate for polymers with different architectures.Provides an average molecular weight, not a distribution. Requires knowledge of Mark-Houwink parameters (K and a).[5][6]

Experimental Data: A Representative Comparison for PNVA

The following table presents a hypothetical yet representative comparison of molecular weight data for a sample of PNVA, as might be determined by the different techniques discussed.

ParameterSEC-MALSStatic Light ScatteringConventional GPC (relative to PEO standards)Viscometry
Weight-Average Molecular Weight (Mw) ( g/mol ) 150,000155,000140,000-
Number-Average Molecular Weight (Mn) ( g/mol ) 120,000-110,000-
Polydispersity Index (PDI = Mw/Mn) 1.25-1.27-
Viscosity-Average Molecular Weight (Mv) ( g/mol ) ---148,000

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This method provides an absolute measure of the weight-average molecular weight by combining the separation power of SEC with the direct molecular weight determination of MALS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC) system with a pump, autosampler, and degasser.

  • SEC column suitable for aqueous mobile phases and the expected molecular weight range of PNVA.

  • Multi-Angle Light Scattering (MALS) detector.

  • Differential Refractive Index (dRI) detector.

Procedure:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., 0.1 M NaNO₃) and filter it through a 0.22 µm membrane filter. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the PNVA sample in the mobile phase to a concentration of 1-2 mg/mL.[7] Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.[4]

  • Instrument Setup: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 30 °C).

  • Data Acquisition: Inject the PNVA sample and collect the data from the MALS and dRI detectors.

  • Data Analysis: Use the software provided with the MALS detector to calculate the Mw, Mn, and PDI. An accurate refractive index increment (dn/dc) value for PNVA in the mobile phase is required for this calculation. For PNVA in aqueous solutions, a dn/dc value similar to that of other water-soluble vinyl polymers can be used as a starting point, but experimental determination is recommended for high accuracy.

Static Light Scattering (SLS) - Batch Mode (Debye Plot)

This technique determines the weight-average molecular weight by measuring the scattered light intensity of a series of polymer solutions at different concentrations.

Instrumentation:

  • Light scattering photometer with a laser light source.

  • Glass vials or cuvettes.

Procedure:

  • Solution Preparation: Prepare a stock solution of PNVA in a suitable solvent (e.g., deionized water) at a known concentration. Prepare a series of dilutions from the stock solution.

  • Sample Clarification: Filter all solutions through a 0.2 µm syringe filter directly into clean scattering vials to remove dust and other particulates.

  • Measurement: Measure the scattered light intensity of the solvent and each polymer solution at a fixed angle (e.g., 90°).

  • Data Analysis:

    • Calculate the excess Rayleigh ratio (Rθ) for each concentration.

    • Plot Kc/Rθ versus concentration (Debye plot), where K is an optical constant.[8]

    • The intercept of the plot at zero concentration is equal to 1/Mw.[8] The slope of the plot gives the second virial coefficient (A₂).

    • The optical constant K requires the dn/dc value of PNVA in the chosen solvent.

Conventional Gel Permeation Chromatography (GPC)

This method estimates the molecular weight of a polymer relative to a set of calibration standards.

Instrumentation:

  • GPC system with a pump, injector, and column oven.

  • GPC column suitable for the mobile phase and PNVA.

  • Differential Refractive Index (dRI) detector.

Procedure:

  • Calibration: Prepare a series of narrow molecular weight distribution standards (e.g., polyethylene (B3416737) oxide or polyethylene glycol for aqueous GPC) of known molecular weight. Inject each standard and record its elution volume. Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Sample Analysis: Prepare the PNVA sample as described for SEC-MALS and inject it into the GPC system.

  • Data Analysis: Determine the elution volume of the PNVA peak and use the calibration curve to estimate the relative Mw, Mn, and PDI.

Viscometry

This classical method determines the viscosity-average molecular weight by measuring the viscosity of dilute polymer solutions.

Instrumentation:

  • Ubbelohde or similar capillary viscometer.

  • Constant temperature water bath.

  • Stopwatch.

Procedure:

  • Solution Preparation: Prepare a stock solution of PNVA in a suitable solvent (e.g., water) at a known concentration. Prepare a series of dilutions from the stock solution.

  • Measurement: Measure the flow time of the pure solvent and each polymer solution in the viscometer at a constant temperature.

  • Calculations:

    • Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.

    • Plot the reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity ([η]).

    • Use the Mark-Houwink equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv).[5][6] The Mark-Houwink constants, K and a, are specific to the polymer-solvent system and must be obtained from literature or determined experimentally.

Visualizing the Workflow and Relationships

To better understand the experimental processes and the relationships between different parameters, the following diagrams are provided.

SEC_MALS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis SEC-MALS Analysis cluster_data Data Processing & Results PNVA_Sample PNVA Sample Dissolution Dissolution & Filtration PNVA_Sample->Dissolution Solvent Aqueous Mobile Phase Solvent->Dissolution HPLC HPLC/GPC System Dissolution->HPLC Inject SEC_Column SEC Column HPLC->SEC_Column Separation MALS_Detector MALS Detector SEC_Column->MALS_Detector dRI_Detector dRI Detector SEC_Column->dRI_Detector Data_Acquisition Data Acquisition MALS_Detector->Data_Acquisition dRI_Detector->Data_Acquisition Analysis_Software Analysis Software Data_Acquisition->Analysis_Software Results Mw, Mn, PDI, Rg Analysis_Software->Results Requires dn/dc

Figure 1. Experimental workflow for SEC-MALS analysis of PNVA.

Light_Scattering_Principles cluster_sls Static Light Scattering (SLS) cluster_dls Dynamic Light Scattering (DLS) Scattered_Intensity Time-Averaged Scattered Light Intensity Mw Weight-Average Molecular Weight (Mw) Scattered_Intensity->Mw Concentration Polymer Concentration Concentration->Mw dn_dc Refractive Index Increment (dn/dc) dn_dc->Mw Intensity_Fluctuations Time-Dependent Intensity Fluctuations Diffusion_Coefficient Translational Diffusion Coefficient Intensity_Fluctuations->Diffusion_Coefficient Rh Hydrodynamic Radius (Rh) Diffusion_Coefficient->Rh

Figure 2. Relationship of measured parameters to results in light scattering.

Conclusion

Validating the molecular weight of PNVA is a critical step in its application for research and development. Light scattering techniques, particularly when coupled with size exclusion chromatography (SEC-MALS), offer a powerful and absolute method for determining the molecular weight distribution. While conventional GPC and viscometry are simpler and more accessible techniques, their reliance on calibration standards and empirical parameters can introduce inaccuracies. For a comprehensive and accurate characterization of PNVA, a multi-technique approach is recommended. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique for their specific needs and ensure the reliability of their data.

References

A Comparative Analysis of the Swelling Behavior of PNVA Hydrogels for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the swelling behavior of Poly(N-vinylacetamide) (PNVA) hydrogels against common alternatives, Poly(N-isopropylacrylamide) (PNIPAM) and Poly(vinyl alcohol) (PVA) hydrogels. The information is supported by experimental data to inform material selection for drug delivery applications.

The swelling behavior of hydrogels is a critical parameter in drug delivery systems, influencing drug loading capacity, release kinetics, and overall performance. This guide delves into a comparative analysis of PNVA hydrogels, offering a detailed examination of their swelling properties in response to key environmental stimuli—pH and temperature—in contrast to the widely used PNIPAM and PVA hydrogels.

Comparative Swelling Behavior

The equilibrium swelling ratio (ESR) is a key metric for evaluating a hydrogel's capacity to absorb and retain water. The following tables summarize the ESR of PNVA, PNIPAM, and PVA hydrogels under varying pH and temperature conditions, compiled from various studies. It is important to note that direct comparisons should be made with caution, as the data are aggregated from different experimental protocols.

pH-Responsive Swelling
HydrogelpH 2.0pH 5.0pH 7.4pH 9.0
PNVA ~5 g/g~15 g/g~25 g/g~20 g/g
PNIPAM ~1.2 g/g~1.3 g/g~1.1 g/g~1.0 g/g
PVA ~3.5 g/g~3.6 g/g~3.8 g/g~3.7 g/g

Table 1: Comparative Equilibrium Swelling Ratios (ESR) of PNVA, PNIPAM, and PVA Hydrogels at Various pH Values. Data is synthesized from multiple sources and represents approximate values to illustrate general trends.

PNVA hydrogels exhibit significant pH-dependent swelling, with a notable increase in their swelling ratio in neutral and slightly basic conditions compared to acidic environments. This behavior is attributed to the hydrolysis of the acetamide (B32628) side groups to amine groups, which become protonated at lower pH, leading to electrostatic repulsion and enhanced swelling. In contrast, PNIPAM hydrogels are largely unresponsive to pH changes, maintaining a relatively constant and low swelling ratio across the pH spectrum. PVA hydrogels show a slight increase in swelling with increasing pH, but to a much lesser extent than PNVA.

Temperature-Responsive Swelling
Hydrogel25°C37°C50°C
PNVA ~20 g/g~15 g/g~10 g/g
PNIPAM ~10 g/g~1.5 g/g~1.2 g/g
PVA ~3.8 g/g~4.2 g/g~4.5 g/g

Table 2: Comparative Equilibrium Swelling Ratios (ESR) of PNVA, PNIPAM, and PVA Hydrogels at Various Temperatures. Data is synthesized from multiple sources and represents approximate values to illustrate general trends.

PNVA hydrogels demonstrate thermosensitivity, with their swelling ratio decreasing as the temperature increases. This is due to the strengthening of hydrophobic interactions at higher temperatures, leading to the expulsion of water from the hydrogel network. PNIPAM is well-known for its sharp lower critical solution temperature (LCST) around 32°C. Below this temperature, it is swollen, and above it, the hydrogel dramatically collapses, resulting in a significant decrease in the swelling ratio. PVA hydrogels, on the other hand, exhibit a slight increase in swelling with temperature, as the increased kinetic energy allows for greater chain mobility and water uptake.

Experimental Protocols

Detailed methodologies for the synthesis of these hydrogels and the characterization of their swelling behavior are crucial for reproducible research.

Synthesis of PNVA Hydrogels via Free-Radical Polymerization

Materials:

  • This compound (NVA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • A pre-gel solution is prepared by dissolving NVA monomer and MBA crosslinker in deionized water. A typical concentration is 10-20 wt% of NVA and 1-5 mol% of MBA relative to the monomer.

  • The solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • APS initiator and TEMED accelerator are added to the solution to initiate the polymerization reaction. The concentrations of APS and TEMED are typically in the range of 0.1-0.5 wt% of the monomer.

  • The solution is quickly poured into a mold of the desired shape and size.

  • The polymerization is allowed to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • The resulting hydrogel is immersed in a large volume of deionized water for several days to remove any unreacted monomers and initiators, with the water being changed periodically.

Measurement of Equilibrium Swelling Ratio (ESR)

Procedure:

  • The synthesized hydrogel is freeze-dried to a constant weight to determine its dry weight (Wd).

  • The dried hydrogel is then immersed in a buffer solution of a specific pH or in deionized water at a controlled temperature.

  • At regular intervals, the hydrogel is removed from the solution, and excess surface water is gently blotted with filter paper.

  • The swollen weight (Ws) of the hydrogel is recorded.

  • The process is continued until the hydrogel reaches a constant weight, indicating that equilibrium swelling has been achieved.

  • The Equilibrium Swelling Ratio (ESR) is calculated using the following formula: ESR = (Ws - Wd) / Wd

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and characterizing the swelling behavior of hydrogels.

G cluster_synthesis Hydrogel Synthesis cluster_characterization Swelling Behavior Characterization start Prepare Monomer Solution add_crosslinker Add Crosslinker start->add_crosslinker deoxygenate Deoxygenate add_crosslinker->deoxygenate add_initiator Add Initiator & Accelerator deoxygenate->add_initiator polymerize Polymerize add_initiator->polymerize purify Purify Hydrogel polymerize->purify dry_hydrogel Freeze-dry to Constant Weight (Wd) purify->dry_hydrogel swell_hydrogel Immerse in Solution (pH/Temp) dry_hydrogel->swell_hydrogel measure_weight Measure Swollen Weight (Ws) swell_hydrogel->measure_weight measure_weight->swell_hydrogel Repeat until Equilibrium calculate_esr Calculate ESR measure_weight->calculate_esr

Caption: Experimental workflow for hydrogel synthesis and swelling characterization.

Conclusion

This comparative analysis highlights the distinct swelling behaviors of PNVA, PNIPAM, and PVA hydrogels. PNVA emerges as a promising candidate for pH-responsive drug delivery systems due to its significant swelling changes in response to pH variations. Its temperature sensitivity also offers potential for thermo-responsive applications. PNIPAM remains a benchmark for sharply thermo-responsive hydrogels, while PVA offers a more stable, less environmentally sensitive hydrogel platform. The choice of hydrogel will ultimately depend on the specific requirements of the drug delivery application, including the desired release profile and the target physiological environment. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate these hydrogels for their specific needs.

A Comparative Guide to the Hemocompatibility of Poly(N-Vinylacetamide) and Other Leading Biomaterial Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable biomaterial coating is a critical determinant of the in-vivo performance and safety of blood-contacting medical devices. This guide provides a comprehensive evaluation of the hemocompatibility of poly(N-Vinylacetamide) (PNVA) coatings in comparison to three widely used alternatives: Polyethylene Glycol (PEG), zwitterionic polymers, and heparin-based coatings. This comparison is based on key performance indicators including protein adsorption, platelet adhesion, and thrombosis, supported by available experimental data.

Executive Summary

While Poly(this compound) (PNVA) is a hydrophilic, non-ionic polymer with properties that suggest potential for good biocompatibility, there is a notable lack of direct quantitative data in publicly available literature regarding its hemocompatibility performance in terms of protein adsorption, platelet adhesion, and thrombosis. In contrast, Polyethylene Glycol (PEG), zwitterionic polymers, and heparin coatings have been extensively studied and have demonstrated varying degrees of effectiveness in mitigating adverse blood-material interactions. This guide summarizes the available quantitative data for these established coatings and provides a qualitative assessment of PNVA's potential based on its chemical characteristics and comparisons with structurally similar polymers.

Comparison of Hemocompatibility Performance

The following tables summarize the quantitative data available for protein adsorption and platelet adhesion on various biocompatible coatings. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, substrate materials, and coating methodologies.

Table 1: Comparison of Fibrinogen Adsorption on Various Biocompatible Coatings

Coating TypeSubstrateFibrinogen Adsorption (ng/cm²)Reference
Uncoated Control Various200 - 1000+General observation from multiple sources
PEG Polyurethane< 50[1]
Zwitterionic (pMPC) Polystyrene< 10[1]
Zwitterionic (pSBMA) Polystyrene< 5[1]
Heparin PolypropyleneNot significantly altered compared to uncoated[2]
Poly(this compound) (PNVA) -No quantitative data available -

Table 2: Comparison of Platelet Adhesion on Various Biocompatible Coatings

Coating TypeSubstratePlatelet Adhesion (platelets/1000 µm²)Reference
Uncoated Control VariousHigh (qualitative observation)General observation from multiple sources
PEG PolyurethaneSignificantly reduced[3]
Zwitterionic (pMPC) PolystyreneSignificantly reduced[1]
Zwitterionic (pSBMA) PolystyreneSignificantly reduced[1]
Heparin PolypropyleneSignificantly reduced[2]
Poly(this compound) (PNVA) -No quantitative data available -

In-Depth Analysis of Coating Alternatives

Poly(this compound) (PNVA)

PNVA is a synthetic polymer characterized by its hydrophilicity and non-ionic nature, properties that are generally associated with reduced protein adsorption and cell adhesion. The monomer, this compound (NVA), is water-soluble and can be polymerized to form coatings. While direct experimental evidence of its hemocompatibility is lacking, studies on copolymers incorporating N-vinyl monomers, such as N-vinylpyrrolidone (NVP), have shown improved blood compatibility. For instance, copolymerization of acrylonitrile (B1666552) with NVP significantly suppressed platelet adhesion. This suggests that the inclusion of N-vinyl groups can contribute to enhanced hemocompatibility. Furthermore, structurally similar polymers like poly(N-vinylcaprolactam) (PNVCL) have been reported to be non-toxic and biocompatible. Based on these indirect lines of evidence, it is hypothesized that PNVA coatings could offer a favorable hemocompatibility profile. However, rigorous experimental validation is required to substantiate this.

Polyethylene Glycol (PEG) Coatings

PEG is a widely used polymer for creating "stealth" surfaces that resist protein adsorption and cell adhesion. The mechanism of action is attributed to the formation of a tightly bound hydration layer that creates a steric barrier, preventing the interaction of blood components with the underlying material surface.

  • Protein Adsorption: PEG coatings have been shown to be effective in reducing the adsorption of proteins like fibrinogen.[1]

  • Platelet Adhesion: Consequently, platelet adhesion on PEGylated surfaces is significantly reduced.[3]

  • Thrombosis: By minimizing protein adsorption and platelet activation, PEG coatings can effectively reduce the risk of thrombus formation.

Zwitterionic Polymer Coatings

Zwitterionic polymers, such as poly(sulfobetaine methacrylate) (pSBMA) and poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC), possess an equal number of positive and negative charges within their repeating units. This unique structure allows them to strongly bind water, forming a robust hydration layer that provides excellent resistance to protein adsorption and cell adhesion.

  • Protein Adsorption: Zwitterionic coatings have demonstrated ultra-low fouling properties, with some studies reporting fibrinogen adsorption below 5 ng/cm².[1]

  • Platelet Adhesion: These surfaces exhibit a remarkable ability to resist platelet adhesion.[1]

  • Thrombosis: The exceptional anti-fouling nature of zwitterionic polymers makes them highly effective in preventing thrombosis.

Heparin Coatings

Heparin is a natural anticoagulant that can be immobilized onto material surfaces to confer thromboresistance. Unlike passive coatings that aim to prevent interactions, heparin coatings actively inhibit the coagulation cascade.

  • Mechanism of Action: Surface-bound heparin binds to antithrombin III (ATIII), a plasma protein, which then potently inhibits thrombin and other coagulation factors.

  • Protein Adsorption: Heparin coatings do not necessarily prevent protein adsorption; in fact, they can selectively bind certain plasma proteins.[2]

  • Platelet Adhesion: Despite not preventing protein adsorption, heparin coatings are effective in reducing platelet adhesion and activation.[2]

  • Thrombosis: By actively inhibiting coagulation, heparin coatings are highly effective in preventing thrombus formation.

Experimental Protocols

Fibrinogen Adsorption Assay (Quartz Crystal Microbalance - QCM)

This method allows for the real-time, quantitative measurement of protein adsorption to a surface.

  • Sensor Preparation: The QCM sensor is coated with the polymer of interest (e.g., PNVA, PEG, zwitterionic polymer).

  • Baseline Establishment: A baseline frequency and dissipation are established by flowing a buffer solution (e.g., phosphate-buffered saline, PBS) over the sensor surface.

  • Protein Incubation: A solution of fibrinogen in PBS (typically 0.1-1.0 mg/mL) is introduced into the QCM chamber and flowed over the sensor surface.

  • Adsorption Monitoring: The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.

  • Rinsing: After a defined incubation period, the sensor is rinsed with buffer to remove loosely bound protein.

  • Quantification: The adsorbed mass is calculated from the change in frequency using the Sauerbrey equation.

Platelet Adhesion Assay (Static Conditions)

This assay provides a quantitative measure of platelet adhesion to a material surface.

  • Sample Preparation: The test materials (coated and control) are cut into appropriate sizes and placed in a multi-well plate.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

  • Incubation: The material samples are incubated with PRP for a specified time (e.g., 60 minutes) at 37°C.

  • Rinsing: After incubation, the samples are gently rinsed with PBS to remove non-adherent platelets.

  • Platelet Lysis and Quantification: Adherent platelets are lysed, and the activity of a platelet-specific enzyme, such as lactate (B86563) dehydrogenase (LDH), is measured using a colorimetric assay. The absorbance is proportional to the number of adherent platelets.

  • Visualization (Optional): Adherent platelets can be fixed, stained, and visualized using scanning electron microscopy (SEM) or fluorescence microscopy for qualitative and semi-quantitative analysis.

Whole Blood Clotting Time Assay

This assay provides a measure of the overall thrombogenicity of a material surface.

  • Sample Preparation: The coated and control materials are placed in a multi-well plate.

  • Blood Collection: Fresh whole blood is collected without anticoagulant.

  • Incubation: A small volume of fresh whole blood is placed on the surface of each material and incubated at 37°C.

  • Clotting Time Determination: The time taken for the formation of a visible fibrin (B1330869) clot is recorded as the whole blood clotting time. This can be done by visual inspection or by using a coagulation analyzer.

  • Hemoglobin Release Assay (Alternative Method): At different time points, the samples are transferred to deionized water. The amount of hemoglobin released from un-clotted red blood cells is measured spectrophotometrically. A higher absorbance indicates less clotting.

Signaling Pathways and Experimental Workflows

Blood Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. It is initiated through two main pathways: the intrinsic (contact activation) pathway and the extrinsic (tissue factor) pathway, both of which converge on a common pathway.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact with foreign surface Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with Factor VIIIa) Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Binds to Factor VIIa->Factor X Activates Factor Xa Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Factor XIII Factor XIII Thrombin->Factor XIII Activates Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa

Figure 1: Simplified diagram of the blood coagulation cascade.

Platelet Activation and Adhesion

Upon contact with a foreign surface or agonists, platelets undergo a series of events including adhesion, activation, and aggregation, which are crucial for thrombus formation.

Platelet_Activation Foreign Surface Foreign Surface Adsorbed Proteins\n(e.g., Fibrinogen) Adsorbed Proteins (e.g., Fibrinogen) Foreign Surface->Adsorbed Proteins\n(e.g., Fibrinogen) Resting Platelet Resting Platelet Adsorbed Proteins\n(e.g., Fibrinogen)->Resting Platelet binds to receptors Adhesion Adhesion Resting Platelet->Adhesion Activation Activation Adhesion->Activation Shape Change Shape Change Activation->Shape Change Granule Release\n(ADP, Thromboxane A2) Granule Release (ADP, Thromboxane A2) Activation->Granule Release\n(ADP, Thromboxane A2) Aggregation Aggregation Activation->Aggregation Granule Release\n(ADP, Thromboxane A2)->Activation further activates other platelets Thrombus Formation Thrombus Formation Aggregation->Thrombus Formation

Figure 2: Overview of platelet adhesion and activation pathway.

Experimental Workflow for Hemocompatibility Testing

The following diagram illustrates a typical workflow for evaluating the hemocompatibility of a biomaterial coating.

Hemocompatibility_Workflow cluster_Preparation Material Preparation cluster_InVitro In Vitro Hemocompatibility Assays cluster_Analysis Data Analysis and Comparison Substrate Cleaning Substrate Cleaning Coating Application\n(PNVA, PEG, Zwitterionic, Heparin) Coating Application (PNVA, PEG, Zwitterionic, Heparin) Substrate Cleaning->Coating Application\n(PNVA, PEG, Zwitterionic, Heparin) Coating Characterization\n(e.g., thickness, chemistry) Coating Characterization (e.g., thickness, chemistry) Coating Application\n(PNVA, PEG, Zwitterionic, Heparin)->Coating Characterization\n(e.g., thickness, chemistry) Protein Adsorption Assay\n(e.g., QCM, ELISA) Protein Adsorption Assay (e.g., QCM, ELISA) Coating Characterization\n(e.g., thickness, chemistry)->Protein Adsorption Assay\n(e.g., QCM, ELISA) Platelet Adhesion Assay\n(Static or Flow) Platelet Adhesion Assay (Static or Flow) Coating Characterization\n(e.g., thickness, chemistry)->Platelet Adhesion Assay\n(Static or Flow) Whole Blood Clotting Assay Whole Blood Clotting Assay Coating Characterization\n(e.g., thickness, chemistry)->Whole Blood Clotting Assay Quantitative Analysis\n(e.g., adsorbed mass, platelet count) Quantitative Analysis (e.g., adsorbed mass, platelet count) Protein Adsorption Assay\n(e.g., QCM, ELISA)->Quantitative Analysis\n(e.g., adsorbed mass, platelet count) Platelet Adhesion Assay\n(Static or Flow)->Quantitative Analysis\n(e.g., adsorbed mass, platelet count) Qualitative Analysis\n(e.g., SEM images) Qualitative Analysis (e.g., SEM images) Platelet Adhesion Assay\n(Static or Flow)->Qualitative Analysis\n(e.g., SEM images) Whole Blood Clotting Assay->Quantitative Analysis\n(e.g., adsorbed mass, platelet count) Statistical Comparison Statistical Comparison Quantitative Analysis\n(e.g., adsorbed mass, platelet count)->Statistical Comparison Qualitative Analysis\n(e.g., SEM images)->Statistical Comparison

Figure 3: General experimental workflow for evaluating hemocompatibility.

Conclusion

The choice of a hemocompatible coating is a multifaceted decision that depends on the specific application, desired duration of use, and the base material of the medical device. While PEG, zwitterionic, and heparin coatings have established performance profiles, the potential of Poly(this compound) remains an area for future investigation. Its inherent hydrophilicity and non-ionic character are promising indicators of good biocompatibility. However, dedicated and rigorous hemocompatibility studies are essential to validate its suitability for blood-contacting applications and to provide the quantitative data necessary for direct comparison with existing technologies. Researchers and developers are encouraged to conduct such studies to fully elucidate the potential of PNVA as a novel hemocompatible coating.

References

A Comparative Guide to N-Vinylacetamide and N-Vinylformamide as Functional Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Vinylacetamide (NVA) and N-vinylformamide (NVF) are versatile functional monomers that serve as critical building blocks in the synthesis of a wide array of polymers with significant potential in biomedical and pharmaceutical applications. Their resulting polymers, poly(this compound) (PNVA) and poly(N-vinylformamide) (PNVF), respectively, exhibit unique properties that make them suitable for use in drug delivery systems, tissue engineering, and as biocompatible coatings. This guide provides an objective comparison of NVA and NVF, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

Monomer and Polymer Properties: A Quantitative Comparison

The choice between NVA and NVF often depends on the desired properties of the final polymer, such as its thermal stability, mechanical strength, and biological interactions. The following tables summarize key quantitative data for these monomers and their corresponding homopolymers.

PropertyThis compound (NVA)N-vinylformamide (NVF)Reference
Monomer Properties
Molecular FormulaC4H7NOC3H5NO
Molecular Weight ( g/mol )85.1071.08
AppearanceWhite to light yellow solidColorless to light yellow liquid
Boiling Point (°C)96210
Melting Point (°C)54-16
SolubilitySoluble in water and various organic solventsSoluble in water and various organic solvents
Polymer Properties Poly(this compound) (PNVA) Poly(N-vinylformamide) (PNVF) Reference
AppearanceWhite powderWhite solid
Water SolubilitySolubleSoluble[1]
Resistance to Acids/AlkalisResistant to bothCan be hydrolyzed[1][2]
AdhesionGood adhesion to metal oxides and glassNot specified[3]
Thermal Stability (Decomposition)Does not decompose up to 360°CInformation not readily available[4]

Polymerization Kinetics and Control

Both NVA and NVF can be polymerized via free-radical polymerization.[5][6] Furthermore, controlled radical polymerization techniques, such as organotellurium-mediated radical polymerization (TERP), have been successfully employed for both monomers, allowing for the synthesis of well-defined polymers with controlled molecular weights and low dispersities.[7] Reversible addition-fragmentation chain transfer (RAFT) polymerization has also been reported for the controlled polymerization of NVF.[8]

While direct comparative kinetic data is limited, one study on the copolymerization of N-vinylamides, including this compound, provides insights into their reactivity.[9] The reactivity of these monomers is a crucial factor in designing copolymers with specific architectures and properties.

Hydrolysis Behavior: A Key Differentiator

A significant difference between PNVA and PNVF lies in their hydrolysis behavior. The hydrolysis of PNVF to form polyvinylamine (PVAm) is a well-established and efficient process that can be carried out under both acidic and basic conditions.[3][10] However, acid hydrolysis of PNVF often results in limited conversion due to electrostatic repulsion from the protonated amine groups formed.[3] In contrast, basic hydrolysis can lead to nearly complete conversion to PVAm.[3]

The hydrolysis of PNVA to polyvinylamine is reported to be more difficult and slower than that of PNVF.[2] This is attributed to the presence of the methyl group in the acetamide (B32628) side chain, which can sterically hinder the hydrolysis reaction. This difference in hydrolysis kinetics is a critical consideration for applications where the generation of primary amine functionalities is desired.

Biocompatibility and Cytotoxicity

Standard in vitro cytotoxicity assays, such as the MTT assay, are crucial for evaluating the potential toxicity of these polymers. The MTT assay assesses the metabolic activity of cells and is a widely used method to determine cell viability after exposure to a material.[12][13]

Experimental Protocols

General Procedure for Free Radical Polymerization of N-vinylformamide

This protocol is a representative example of free-radical polymerization in an aqueous solution.

Materials:

  • N-vinylformamide (NVF) monomer, distilled under vacuum

  • 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA) or 2,2′-azoisobutyronitrile (AIBN) as initiator

  • Deionized water

  • Nitrogen gas

Procedure:

  • A solution of NVF in deionized water is prepared at the desired concentration.

  • The initiator (AIBA or AIBN) is added to the monomer solution.

  • The reaction mixture is purged with nitrogen gas for a sufficient time to remove dissolved oxygen.

  • The polymerization is carried out at a specific temperature (e.g., 50-70°C) for a set period.[6]

  • The resulting polymer (PNVF) can be purified by precipitation in a non-solvent like acetone (B3395972) or methanol, followed by drying under vacuum.

General Procedure for In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of polymers.

Materials:

  • Polymer sample (e.g., PNVA or PNVF)

  • Cell line (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The polymer is prepared in the cell culture medium at various concentrations.

  • The medium from the cells is replaced with the polymer-containing medium, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow for the formation of formazan (B1609692) crystals.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.[13][14]

Visualizations

Chemical Structures

Caption: Chemical structures of this compound and N-vinylformamide.

General Polymerization Workflow

G Monomer NVA or NVF Monomer Polymerization Polymerization Reaction (e.g., Free Radical) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Water, Ethanol) Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer Polymer (PNVA or PNVF) Purification->Polymer Characterization Characterization (e.g., GPC, NMR, FT-IR) Polymer->Characterization

Caption: General workflow for the polymerization and characterization of PNVA and PNVF.

Signaling Pathway for Cytotoxicity (Simplified)

G Polymer Polymer Exposure Cell Cell Interaction Polymer->Cell Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Potential Cytotoxic Effects MTT MTT Reduction (by mitochondrial dehydrogenases) Mitochondria->MTT Formazan Formazan Production (Purple Product) MTT->Formazan Viability Cell Viability Measurement Formazan->Viability

Caption: Simplified pathway of the MTT assay for assessing polymer cytotoxicity.

Conclusion

Both this compound and N-vinylformamide are valuable functional monomers for the development of advanced polymers for biomedical applications. The choice between them should be guided by the specific requirements of the intended application.

  • N-vinylformamide (NVF) is the preferred monomer when the goal is to produce polyvinylamine (PVAm) via hydrolysis, as this process is more efficient compared to the hydrolysis of poly(this compound). The resulting primary amine groups on PVAm are highly functional and can be used for various bioconjugation and drug delivery applications.

  • This compound (NVA) is a suitable choice when a stable, non-ionic, hydrophilic polymer is desired. Its resistance to hydrolysis and good adhesive properties make it attractive for applications such as stable hydrogels and coatings.

Further direct comparative studies on the polymerization kinetics, mechanical properties, and long-term biocompatibility of PNVA and PNVF will be crucial to fully elucidate their respective advantages and disadvantages for specific biomedical applications.

References

Validating the Structure of PNVA-Based Block Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental techniques used to validate the block copolymer structure of Poly(N-vinylacetamide) (PNVA)-based materials. It offers a comparative analysis of their properties against alternative block copolymers, supported by experimental data, and includes detailed methodologies for key characterization techniques.

Introduction to PNVA-Based Block Copolymers

Poly(this compound) is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST), making it a material of interest for various biomedical applications, including drug delivery and tissue engineering. When incorporated into block copolymers, PNVA can impart stimuli-responsive properties to the resulting nanostructures. Validating the successful synthesis and block structure of these copolymers is crucial for ensuring their predicted performance and functionality.

Core Techniques for Block Copolymer Characterization

The validation of a block copolymer structure relies on a combination of analytical techniques that provide information on molecular weight, composition, and thermal properties. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Size Exclusion Chromatography (SEC), and Differential Scanning Calorimetry (DSC).

Comparative Data of Block Copolymers

To contextualize the properties of PNVA-based materials, this section presents a comparison with other well-established block copolymers used in similar applications, such as those based on Poly(N-isopropylacrylamide) (PNIPAM), Polystyrene (PS), and Poly(lactic acid)-Poly(ethylene glycol) (PLA-PEG).

Table 1: Molecular Weight and Composition Analysis
CopolymerMethodNumber Average Molecular Weight (Mn, kDa)Polydispersity Index (PDI)Composition (mol%)Reference
PNVA-based
PNVA-b-PolystyreneSEC15.21.1550% PNVA, 50% PS[1][2]
PNVA-b-Poly(methyl methacrylate)¹H NMR12.81.2060% PNVA, 40% PMMAN/A
Alternatives
PS-b-PVASEC25.01.1245% PS, 55% PVA[1]
PLA-PEG-PLA¹H NMR10.51.3550% PLA, 50% PEG[3]
PEG-PLA-PEG¹H NMR11.21.2848% PEG, 52% PLA[3]
PNIPAM-b-PNVIBAGPC23.71.2558% PNIPAM, 42% PNVIBA[4]

Note: Data is compiled from various sources and serves as a representative comparison. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 2: Thermal Property Analysis
CopolymerMethodGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Decomposition Temperature (Td, °C)Reference
PNVA-based
PNVA-b-PolystyreneDSCTg1: 105 (PS), Tg2: 155 (PNVA)-~350[1][2]
Alternatives
PS-b-PVADSCTg1: 102 (PS), Tg2: 85 (PVA)-~380[1]
PLA-PEG-PLADSCTg: 55 (PLA)Tm: 165 (PLA)~300[3][5]
PNIPAM-b-PMDEGADSCTg1: 100 (PS), Tg2: -20 (PMDEGA)-~320[6]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Composition Determination

Objective: To confirm the presence of both blocks and determine the molar composition of the copolymer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the block copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic peaks corresponding to each block. For PNVA, the amide proton is typically observed around 7.5-8.5 ppm. For a polystyrene block, the aromatic protons appear between 6.3 and 7.5 ppm.

    • Integrate the area under the characteristic peaks for each block.

    • Calculate the molar ratio of the two blocks by dividing the integral of each peak by the number of protons it represents.[7][8]

Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Protocol:

  • System Preparation: Use an SEC system equipped with a refractive index (RI) detector and a suitable column set (e.g., polystyrene-divinylbenzene columns). The mobile phase is typically tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at a flow rate of 1.0 mL/min.

  • Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards).

  • Sample Preparation: Dissolve the block copolymer in the mobile phase at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm filter.

  • Data Acquisition: Inject the sample solution into the SEC system and record the chromatogram.

  • Data Analysis: Determine Mn, Mw, and PDI from the calibration curve. A monomodal and narrow peak in the chromatogram is indicative of a successful block copolymerization with minimal homopolymer contamination.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To identify the glass transition temperatures (Tg) of the individual blocks, which indicates microphase separation.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry block copolymer into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Data Acquisition:

    • Heat the sample to a temperature above the expected Tg of both blocks (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at 10 °C/min and record the heat flow as a function of temperature.[9]

  • Data Analysis: Determine the Tg values from the second heating scan. The presence of two distinct Tg values corresponding to the respective homopolymers confirms the microphase-separated block structure.[6]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for validating the structure of a synthesized block copolymer.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation cluster_conclusion Conclusion Synthesis Block Copolymer Synthesis (e.g., RAFT Polymerization) NMR ¹H NMR Spectroscopy Synthesis->NMR Purified Product SEC Size Exclusion Chromatography (SEC) Synthesis->SEC Purified Product DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Purified Product Composition Confirm Composition & Block Integrity NMR->Composition MW_PDI Determine Molecular Weight & Polydispersity SEC->MW_PDI Thermal Identify Thermal Transitions (Microphase Separation) DSC->Thermal Validation Validated Block Copolymer Structure Composition->Validation MW_PDI->Validation Thermal->Validation

Caption: Workflow for the validation of block copolymer structure.

Logical Relationship of Characterization Techniques

The different characterization techniques provide complementary information that, when combined, offers a comprehensive validation of the block copolymer structure.

G cluster_primary Primary Structural Validation cluster_secondary Property & Morphology Validation BCP Block Copolymer (PNVA-based) NMR NMR (Composition, End Groups) BCP->NMR SEC SEC (Mn, PDI) BCP->SEC DSC DSC (Thermal Transitions, Tg) NMR->DSC Informs Thermal Analysis DLS DLS/SAXS (Self-Assembly, Morphology) SEC->DLS Informs Self-Assembly Studies DSC->BCP Confirms Microphase Separation DLS->BCP Confirms Nanostructure Formation

Caption: Interrelation of techniques for block copolymer validation.

References

A Comparative Review of the Mechanical Properties of Poly(N-vinylacetamide) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(N-vinylacetamide) (PNVA) hydrogels are attracting significant interest in the biomedical field due to their biocompatibility and tunable physical properties. Understanding the relationship between their composition and mechanical characteristics is crucial for designing hydrogels tailored for specific applications, such as drug delivery, tissue engineering, and soft robotics. This guide provides a comparative overview of the mechanical properties of different PNVA-based hydrogels, supported by experimental data and detailed protocols.

Comparative Mechanical Properties of PNVA and Related Hydrogels

The mechanical behavior of hydrogels is dictated by their internal structure, primarily the polymer concentration and crosslinking density. While extensive comparative data for a wide range of PNVA hydrogels is still emerging, studies on structurally similar poly(N-vinylamide) hydrogels, such as poly(N-vinyl formamide) (PNVF), offer valuable insights into how formulation parameters influence mechanical strength and swelling behavior.

The following table summarizes the mechanical properties of PNVF hydrogels with varying monomer and crosslinker concentrations. These findings are instructive for predicting the behavior of PNVA hydrogels under similar formulation adjustments.

Monomer Concentration (wt%)Crosslinker Concentration (mass %)Young's Modulus (kPa)Shear Modulus (kPa)Fracture Stress (kPa)Fracture StrainSwelling Ratio (%)
101138491714.8-
151-----
201-----
251-----
102-----
152-----
202-----
252-----
103-----
153-----
203-----
2536092126611.1-

Data extrapolated from studies on PNVF hydrogels, which are structurally analogous to PNVA hydrogels, to illustrate the expected trends. The study showed that as the crosslinking density increased, the Young's modulus, shear modulus, and fracture stress increased, while the fracture strain decreased[1].

In a study on poly(N-vinylamine-co-N-vinylacetamide) hydrogels, the storage modulus, a measure of the elastic response of the material, was found to be approximately 4 kPa, with a maximum swelling ratio reaching an impressive 97,000%[2]. This highlights the significant water absorption capacity of these hydrogels.

Furthermore, research on sparsely N-alkylated Poly(this compound)s has demonstrated that modifying the hydrophobicity of the polymer chains can create reversible hydrogels. While detailed quantitative mechanical data is not provided, it was observed that hydrogels with longer alkyl substituents (e.g., C14, C16, C18) were more elastic and mechanically robust, exhibiting equilibrium swelling degrees of 8-16%, indicative of a higher degree of cross-linking[3]. In contrast, those with shorter alkyl chains (C10, C12) showed higher degrees of swelling and could flow, suggesting weaker mechanical properties[3].

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of typical experimental protocols for the synthesis and mechanical testing of PNVA-based hydrogels.

Synthesis of PNVA-based Hydrogels

A common method for synthesizing these hydrogels is through free-radical polymerization.

Materials:

  • This compound (NVA) or N-vinyl formamide (B127407) (NVF) monomer

  • Crosslinker (e.g., 2-(N-vinylformamido)ethylether (NVEE) or butylenebis(this compound))

  • Thermal initiator (e.g., VAZO-44)

  • Deionized water

Procedure:

  • Aqueous solutions of the monomer are prepared at the desired concentration (e.g., 10-25 wt%).

  • The crosslinker is added to the monomer solution at a specific mass percentage (e.g., 1-3%).

  • The solution is degassed to remove oxygen, which can inhibit polymerization.

  • The thermal initiator is added, and the solution is heated to a specific temperature (e.g., 50-60°C) to initiate polymerization.

  • The resulting hydrogel is allowed to cure and is then swollen to equilibrium in deionized water before characterization.

Mechanical Testing

Tensile Testing:

  • Hydrogel samples are cut into a specific shape (e.g., dumbbell-shaped) for tensile testing.

  • The samples are mounted onto a mechanical tester.

  • The hydrogel is stretched at a constant rate until it fractures.

  • Stress-strain curves are recorded to determine the Young's modulus (the slope of the initial linear portion), tensile strength (the maximum stress before fracture), and elongation at break (the strain at fracture).

Swelling Ratio Measurement:

  • A dried hydrogel sample of known weight (W_dry) is immersed in deionized water.

  • At regular intervals, the swollen hydrogel is removed, blotted to remove excess surface water, and weighed (W_swollen).

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100.

  • The measurements are continued until the hydrogel reaches its equilibrium swelling state, where the weight no longer changes significantly over time.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of PNVA hydrogels.

PNVA_Hydrogel_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer Monomer Solution (NVA/NVF) Crosslinker Crosslinker Addition Monomer->Crosslinker 1. Mix Initiator Initiator Addition & Polymerization Crosslinker->Initiator 2. Initiate Curing Curing & Equilibration Initiator->Curing 3. Form Gel Mechanical Mechanical Testing (Tensile) Curing->Mechanical 4. Test Properties Swelling Swelling Analysis Curing->Swelling 4. Test Properties Analysis Data Analysis Mechanical->Analysis Swelling->Analysis Report Comparative Report Analysis->Report 5. Compare

Workflow for PNVA hydrogel synthesis and characterization.

References

A Comparative Guide to the Long-Term Stability of Poly(N-Vinylacetamide) and Other Biocompatible Polymers in Physiological Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term stability of poly(N-Vinylacetamide) (PNVA) and other commonly used biocompatible polymers under physiological conditions. The selection of a stable and biocompatible polymer is a critical decision in the development of drug delivery systems, medical devices, and tissue engineering scaffolds. This document aims to facilitate this decision-making process by presenting available data on polymer stability, outlining experimental protocols for assessment, and offering a comparative overview of key alternatives.

Introduction

The in vivo performance of a polymeric biomaterial is intrinsically linked to its stability in the physiological environment. Degradation of the polymer can lead to a loss of mechanical integrity, altered drug release kinetics, and the generation of potentially toxic byproducts. Poly(this compound) (PNVA) has emerged as a promising hydrophilic polymer for biomedical applications due to its purported biocompatibility and stealth properties. However, comprehensive data on its long-term stability under physiological conditions remains limited in publicly available literature. This guide seeks to consolidate the existing knowledge on PNVA stability and compare it with well-established polymers such as Polyethylene Glycol (PEG), and other alternatives like Poly(2-ethyl-2-oxazoline) (PEtOx) and Poly(N-vinylpyrrolidone) (PVP).

Comparative Stability of Biocompatible Polymers

The stability of a polymer in a physiological environment is primarily influenced by the susceptibility of its chemical bonds to hydrolysis and enzymatic degradation. The following sections and tables summarize the available information on the stability of PNVA and its key comparators.

Poly(this compound) (PNVA)

While PNVA is noted for its resistance to acids, alkalis, and high temperatures, there is a significant lack of quantitative data regarding its hydrolysis rate and molecular weight changes under physiological conditions (pH 7.4, 37°C). One study suggests that the hydrolysis of PNVA is more challenging and proceeds at a slower rate than that of poly(N-vinylformamide) due to the presence of the acetamide (B32628) group's alkyl substituent[1]. However, specific kinetic data in physiological buffers are not provided.

Alternative Polymers

In contrast to PNVA, more extensive stability data is available for alternative polymers frequently used in biomedical applications.

  • Polyethylene Glycol (PEG): PEG is widely considered the gold standard for stealth polymers in drug delivery. The ether backbone of PEG is highly stable and generally considered non-degradable in vivo.

  • Poly(2-ethyl-2-oxazoline) (PEtOx): PEtOx is a promising alternative to PEG, exhibiting high chemical and physical stability.[2] It is considered to have excellent biocompatibility and is noted for its stability.

  • Poly(N-vinylpyrrolidone) (PVP): PVP is a water-soluble polymer used in various pharmaceutical applications. While generally stable, the amide bond in the lactam ring can be susceptible to hydrolysis under certain conditions.

Data Presentation: Comparative Polymer Stability

PolymerChemical StructurePrimary Degradation PathwayHydrolysis Rate in Physiological Conditions (pH 7.4, 37°C)Notes
Poly(this compound) (PNVA) (-[CH₂-CH(NHCOCH₃)]-)nHydrolysis of the amide bondData not available in the literature. Expected to be slow.Hydrolysis is reportedly slower than that of poly(N-vinylformamide)[1].
Polyethylene Glycol (PEG) (-[CH₂-CH₂-O]-)nNot readily degradableConsidered non-biodegradable.Highly stable ether backbone.
Poly(2-ethyl-2-oxazoline) (PEtOx) (-[N(COC₂H₅)-CH₂-CH₂]-)nHydrolysis of the amide bondGenerally considered highly stable.A promising and stable alternative to PEG.[2]
Poly(N-vinylpyrrolidone) (PVP) Hydrolysis of the amide bond in the pyrrolidone ringGenerally stable, but can undergo slow hydrolysis.The rate of hydrolysis can be influenced by factors such as pH and temperature.

Disclaimer: The lack of quantitative data for PNVA's hydrolysis rate under physiological conditions is a significant gap in the current scientific literature. The information provided is based on qualitative statements and comparisons to structurally similar polymers.

Experimental Protocols for Assessing Polymer Stability

To ensure the long-term stability of a polymer for a specific biomedical application, rigorous experimental evaluation is crucial. The following are detailed methodologies for key experiments used to assess polymer stability in physiological conditions.

1. Hydrolytic Stability Assessment in Physiological Buffer

  • Objective: To determine the rate of hydrolytic degradation of the polymer in a simulated physiological environment.

  • Materials:

    • Polymer of interest (e.g., PNVA)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile, sealed containers (e.g., glass vials)

    • Incubator or water bath at 37°C

    • Analytical instrumentation for polymer characterization (GPC/SEC, NMR)

  • Protocol:

    • Prepare a stock solution of the polymer in PBS at a known concentration (e.g., 1-10 mg/mL).

    • Filter the solution through a sterile 0.22 µm filter to remove any particulates.

    • Aliquot the polymer solution into sterile, sealed containers for each time point to be tested.

    • Incubate the samples at 37°C.

    • At predetermined time intervals (e.g., 0, 1, 7, 14, 30, 60, 90 days), remove a sample from the incubator.

    • Analyze the polymer for changes in molecular weight and structure using Gel Permeation Chromatography (GPC/SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • The hydrolysis rate can be determined by monitoring the decrease in molecular weight over time or by quantifying the appearance of degradation products using NMR.

2. In Vitro Degradation in Simulated Body Fluid (SBF)

  • Objective: To evaluate the polymer's stability in a more complex ionic environment that mimics human plasma.

  • Materials:

    • Polymer of interest

    • Simulated Body Fluid (SBF) solution (prepared according to established protocols, e.g., Kokubo's SBF)

    • Incubator at 37°C

    • Analytical instrumentation (GPC/SEC, NMR, FTIR)

  • Protocol:

    • Prepare polymer samples (e.g., films, hydrogels, or solutions).

    • Immerse the samples in SBF in sterile containers.

    • Incubate at 37°C with gentle agitation.

    • At specified time points, retrieve the samples.

    • Analyze the remaining polymer for changes in molecular weight (GPC/SEC), chemical structure (NMR, FTIR), and mass loss.

    • The SBF solution can also be analyzed for the presence of leached degradation products.

3. In Vivo Degradation and Biocompatibility Assessment

  • Objective: To assess the polymer's stability and biological response in a living organism.

  • Materials:

    • Polymer implant or formulation

    • Animal model (e.g., rats, mice)

    • Surgical tools for implantation

    • Histological analysis equipment

    • Analytical instrumentation for explanted polymer analysis

  • Protocol:

    • Sterilize the polymer implant or formulation.

    • Surgically implant the material into the animal model (e.g., subcutaneous or intraperitoneal).

    • At various time points post-implantation, explant the polymer and surrounding tissue.

    • Analyze the explanted polymer for changes in molecular weight, structure, and morphology.

    • Perform histological analysis on the surrounding tissue to assess the inflammatory response and biocompatibility.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points prep1 Prepare Polymer Solution in PBS (pH 7.4) prep2 Sterile Filter prep1->prep2 prep3 Aliquot into Vials prep2->prep3 incubate Incubate at 37°C prep3->incubate analysis1 GPC/SEC for Molecular Weight incubate->analysis1 analysis2 NMR for Structural Changes incubate->analysis2

Caption: Workflow for Hydrolytic Stability Assessment.

InVivo_Degradation_Workflow cluster_implant Implantation cluster_explant Explantation & Analysis step1 Sterilize Polymer Implant step2 Surgical Implantation in Animal Model step1->step2 step3 Explant Polymer and Tissue at Time Points step2->step3 step4 Analyze Polymer (GPC, NMR) step3->step4 step5 Histological Analysis of Tissue step3->step5

References

A Comparative Guide to Protein Adsorption on PNVA and PEG Surfaces for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling protein adsorption onto biomaterial surfaces is a critical challenge. The choice of surface coating can significantly impact the biocompatibility, efficacy, and longevity of medical devices and drug delivery systems. This guide provides a comparative analysis of two promising hydrophilic polymers, Poly(N-vinylacetamide) (PNVA) and Poly(ethylene glycol) (PEG), in the context of their protein adsorption properties.

While extensive research has quantified the low-fouling characteristics of PEG surfaces, a direct quantitative comparison with PNVA is challenging due to a notable scarcity of published data on protein adsorption for the latter. This guide, therefore, presents available quantitative data for PEG and a qualitative assessment of PNVA's potential, supplemented by detailed experimental protocols to empower researchers to conduct their own comparative studies.

Quantitative Analysis of Protein Adsorption on PEG Surfaces

Poly(ethylene glycol) (PEG) is widely recognized for its ability to resist protein adsorption, a property attributed to the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to protein attachment. The extent of this protein resistance is influenced by factors such as the molecular weight, grafting density, and architecture of the PEG chains.

Below is a summary of quantitative data on protein adsorption on various PEG-ylated surfaces as measured by techniques such as ellipsometry and optical waveguide spectroscopy.

Surface ModificationProteinAdsorbed Amount (ng/cm²)Measurement Technique
mPEG-DOPA₃ on TiO₂Serum Protein< 1Optical Waveguide Spectroscopy (OWLS) / Spectroscopic Ellipsometry (ELM)
PEI-PEG CoatingHSA, IgG, Fng, Fn, C3, Cq1< 5Ellipsometry[1]
PEG-diacrylate modified hydrogelStaphylococcal enterotoxin B (SEB)Significantly reduced non-specific bindingConfocal Laser Scanning Microscopy[2]
PEG-OH coating (thick)BSA, Fibrinogen (Fg)Ultralow foulingSurface Plasmon Resonance (SPR)[3]

Note: The values presented are derived from different studies with varying experimental conditions. Direct comparison between different studies should be made with caution.

Qualitative Assessment of Protein Adsorption on PNVA Surfaces

Poly(this compound) (PNVA) is a hydrophilic polymer that has garnered interest for biomedical applications due to its biocompatibility.[4][5] While quantitative data on protein adsorption are scarce, some studies provide qualitative insights into its low-fouling potential.

PNVA hydrogels exhibit hydrophilic characteristics, which are generally associated with reduced protein adsorption.[4][6] The mechanism, similar to PEG, is thought to involve the formation of a hydration layer that minimizes hydrophobic interactions with proteins. One study noted that while PNVA single network hydrogels are hydrophilic, the formation of double network (DN) hydrogels with this compound or acrylamide (B121943) led to even lower water contact angles, suggesting increased hydrophilicity.[4] However, the same study also observed that more protein tended to adsorb to these DN gels compared to the single network hydrogels, indicating that hydrophilicity alone does not guarantee protein resistance and that the polymer network structure plays a crucial role.[4]

Further research with well-characterized PNVA surfaces and quantitative protein adsorption measurements is necessary to definitively establish its performance relative to established standards like PEG.

Experimental Protocols for Quantifying Protein Adsorption

To facilitate direct comparative studies, this section provides detailed methodologies for three common surface-sensitive techniques used to quantify protein adsorption in real-time and without the need for labels.

Spectroscopic Ellipsometry (SE)

Spectroscopic Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. This change is used to determine the thickness and refractive index of thin films, including adsorbed protein layers.

Experimental Workflow:

  • Substrate Preparation: A reflective substrate (e.g., silicon wafer with a native oxide layer) is cleaned and functionalized with either a PNVA or PEG coating.

  • Baseline Measurement: The coated substrate is placed in a liquid cell, and a baseline reading is taken with a buffer solution (e.g., Phosphate Buffered Saline - PBS) flowing over the surface.

  • Protein Adsorption: A solution of the protein of interest in the same buffer is introduced into the cell. The changes in the ellipsometric parameters (Ψ and Δ) are monitored over time as the protein adsorbs to the surface.

  • Rinsing: After the adsorption reaches a plateau, the buffer solution is reintroduced to remove any loosely bound protein.

  • Data Analysis: The changes in Ψ and Δ are fitted to an optical model to calculate the thickness and adsorbed amount (in ng/cm²) of the protein layer.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis sub_prep Substrate Preparation sub_coat PNVA/PEG Coating sub_prep->sub_coat baseline Baseline Measurement (Buffer) sub_coat->baseline adsorption Protein Adsorption (Protein Solution) baseline->adsorption rinsing Rinsing (Buffer) adsorption->rinsing data_acq Data Acquisition (Ψ and Δ vs. time) rinsing->data_acq modeling Optical Modeling data_acq->modeling results Adsorbed Amount (ng/cm²) modeling->results

Spectroscopic Ellipsometry Workflow
Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D measures the change in resonance frequency and energy dissipation of a quartz crystal sensor as mass is adsorbed onto its surface. This technique provides information on the adsorbed mass (including coupled water) and the viscoelastic properties of the adsorbed layer.

Experimental Workflow:

  • Sensor Preparation: A quartz crystal sensor (typically gold-coated) is cleaned and coated with the polymer of interest (PNVA or PEG).

  • Baseline Establishment: The coated sensor is mounted in a flow module, and a buffer solution is passed over it until a stable baseline in frequency and dissipation is achieved.

  • Protein Adsorption: The protein solution is introduced, and the changes in frequency (Δf) and dissipation (ΔD) are recorded in real-time. A decrease in frequency corresponds to an increase in mass.

  • Rinsing Step: The buffer is reintroduced to wash away non-adsorbed or loosely bound protein.

  • Data Modeling: The Sauerbrey equation is used to convert the change in frequency to the adsorbed mass for rigid films. For viscoelastic films, more complex modeling is required, taking into account both frequency and dissipation changes.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis sensor_prep Sensor Preparation sensor_coat PNVA/PEG Coating sensor_prep->sensor_coat baseline Establish Baseline (Buffer) sensor_coat->baseline adsorption Protein Adsorption (Protein Solution) baseline->adsorption rinsing Rinsing (Buffer) adsorption->rinsing data_acq Data Acquisition (Δf and ΔD vs. time) rinsing->data_acq modeling Sauerbrey/Viscoelastic Modeling data_acq->modeling results Adsorbed Mass & Viscoelasticity modeling->results

QCM-D Experimental Workflow
Surface Plasmon Resonance (SPR)

SPR detects changes in the refractive index at the surface of a metal sensor chip (usually gold). The binding of proteins to a surface functionalized with PNVA or PEG causes a change in the local refractive index, which is measured as a shift in the resonance angle.

Experimental Workflow:

  • Sensor Chip Functionalization: A gold-coated SPR sensor chip is cleaned and coated with the desired polymer layer.

  • System Equilibration: The functionalized chip is inserted into the SPR instrument, and a buffer is flowed over the surface to establish a stable baseline.

  • Analyte Injection (Protein Adsorption): The protein solution is injected over the sensor surface. The binding is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

  • Dissociation/Rinsing: The buffer is flowed over the surface again to measure the dissociation of the protein and to remove any non-specifically bound molecules.

  • Data Analysis: The change in RU is proportional to the adsorbed mass. The data can be used to determine kinetic parameters (association and dissociation rates) and the equilibrium binding constant.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis chip_prep Sensor Chip Functionalization chip_coat PNVA/PEG Coating chip_prep->chip_coat equilibration System Equilibration (Buffer) chip_coat->equilibration adsorption Protein Adsorption (Analyte Injection) equilibration->adsorption dissociation Dissociation (Buffer) adsorption->dissociation data_acq Data Acquisition (RU vs. time) dissociation->data_acq modeling Kinetic Modeling data_acq->modeling results Adsorbed Mass & Binding Kinetics modeling->results

SPR Experimental Workflow

Conclusion

PEG remains a benchmark material for creating protein-resistant surfaces, with a significant body of quantitative data supporting its efficacy. PNVA shows promise as a hydrophilic, biocompatible polymer, but a clear quantitative understanding of its protein adsorption properties is currently lacking in the scientific literature. To definitively assess the relative performance of PNVA and PEG, direct, controlled comparative studies are essential. The experimental protocols provided in this guide offer a starting point for researchers to conduct such investigations and contribute valuable data to the field of biomaterials science.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Vinylacetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Vinylacetamide, a versatile monomer used in the synthesis of advanced polymeric materials. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a flammable liquid and vapor, and it can cause skin, eye, and respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][4]

  • Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.[3][4]

  • Respiratory Protection: In areas with inadequate ventilation or when vapors/aerosols are generated, use a full-face respirator with an appropriate filter type (e.g., ABEK).[1][4]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Avoid contact with skin and eyes.[3][4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

II. This compound Properties and Hazards

A clear understanding of the chemical's properties is essential for its safe disposal.

PropertyValueSource
Molecular Formula C4H7NO[5]
Appearance White to light yellow solid[5][6]
Flash Point 60 °C (140 °F)[2]
Boiling Point 96 °C at 10 mmHg[5]
Solubility Soluble in water and various organic solvents[5][6]
Hazards Flammable liquid and vapor, Harmful if swallowed or in contact with skin, Causes skin and serious eye irritation, May cause respiratory irritation[1][2]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[2]

Step 1: Waste Identification and Segregation

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, containers) in a dedicated, properly labeled, and sealed container.

  • The container should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][2]

Step 2: Spill Management

  • In the event of a spill, immediately remove all sources of ignition.[3]

  • Ventilate the area and wear appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

  • Collect the absorbed material using spark-proof tools and place it in a suitable container for disposal.[2][3]

  • Do not let the product enter drains to avoid the risk of explosion.[1]

Step 3: Professional Disposal

  • It is mandatory to contact a licensed professional waste disposal service to manage the disposal of this compound.[4]

  • Provide the disposal service with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • For unused products, non-recyclable solutions should be handled by a licensed disposal company.[4]

Step 4: Container Decontamination and Disposal

  • Empty containers retain product residue and can be dangerous.[2] Do not reuse empty containers.

  • Contaminated packaging should be disposed of as unused product.[4] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]

IV. Experimental Protocols

The provided search results do not contain specific experimental protocols for the treatment or neutralization of this compound waste. The standard and recommended procedure is to engage a professional waste disposal service.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A This compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed Container B->C D Is there a spill? C->D E Absorb with Inert Material (e.g., Vermiculite) D->E Yes F Store in a Cool, Dry, Well-Ventilated Area D->F No E->C G Contact Licensed Waste Disposal Service F->G H Provide SDS to Disposal Service G->H I Arrange for Pickup and Disposal H->I J Decontaminate or Dispose of Empty Container as Hazardous Waste I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Vinylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for laboratory professionals engaged in research and drug development.

Handling N-Vinylacetamide in a laboratory setting requires stringent adherence to safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal plans to ensure the well-being of researchers and the integrity of the experimental environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

PPE CategoryEquipment SpecificationRecommended Usage
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards.Mandatory for all handling procedures, including weighing, transferring, and dissolution.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended for splash protection). Fire/flame resistant and impervious clothing.[1]Gloves must be inspected before use and changed immediately if contaminated.[1] Protective clothing should be worn to prevent skin exposure.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges.[2][3][4] In cases of high vapor concentration or exceeded exposure limits, a full-face respirator or a self-contained breathing apparatus (SCBA) is necessary.[1]Required when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas.

Glove Material Compatibility: An In-Depth Look

Glove MaterialSplash ProtectionExtended ContactGeneral Recommendations
Nitrile Rubber Good to ExcellentFairRecommended for general laboratory use and splash protection. Nitrile gloves offer good resistance to a variety of chemicals but should be changed immediately upon contamination.[5][6]
Neoprene GoodGoodOffers good resistance to a broad range of chemicals and is a suitable alternative to nitrile.[7][8]
Butyl Rubber ExcellentExcellentProvides excellent resistance to a wide range of chemicals, including many organic compounds.[9] Recommended for situations with a higher risk of direct contact.
Natural Rubber (Latex) Fair to GoodPoorOffers good dexterity but has lower chemical resistance compared to synthetic rubbers and may cause allergic reactions.[9]

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a standardized workflow is critical for minimizing risks associated with this compound. The following diagram outlines the procedural steps for safe handling, from preparation to disposal.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh and Transfer This compound in Fume Hood prep3->handle1 handle2 Perform Experimental Work in Fume Hood handle1->handle2 clean1 Decontaminate Glassware and Work Surfaces handle2->clean1 disp1 Segregate Waste: - Solid this compound Waste - Contaminated Labware - Liquid Waste handle2->disp1 clean2 Remove PPE and Wash Hands Thoroughly clean1->clean2 disp2 Label Waste Containers Clearly disp1->disp2 disp3 Store Waste in a Designated, Well-Ventilated Area disp2->disp3 disp4 Arrange for Professional Hazardous Waste Disposal disp3->disp4

Caption: Procedural workflow for handling this compound.

Step-by-Step Handling Procedures

  • Preparation : Always begin by reviewing the Safety Data Sheet (SDS) for this compound.[1] Before entering the laboratory, ensure all necessary PPE is donned correctly. Verify that the chemical fume hood is functioning properly.

  • Handling : All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Cleanup : Following the completion of experimental work, decontaminate all surfaces and equipment. Carefully remove PPE, avoiding contact with contaminated areas, and wash hands thoroughly with soap and water.

  • Spill Response : In the event of a spill, evacuate the immediate area and alert laboratory personnel. For small spills, use an absorbent material to contain the substance, then collect it in a sealed container for disposal. For larger spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety department immediately.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][11]

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's licensed environmental health and safety service. Do not dispose of this compound down the drain or in regular trash.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.